cyclic RGD
Description
Properties
Molecular Formula |
C24H36N8O9S |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H36N8O9S/c25-14(8-12-3-5-13(33)6-4-12)20(37)31-15(2-1-7-28-24(26)27)21(38)29-10-18(34)30-16(9-19(35)36)22(39)32-17(11-42)23(40)41/h3-6,14-17,33,42H,1-2,7-11,25H2,(H,29,38)(H,30,34)(H,31,37)(H,32,39)(H,35,36)(H,40,41)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
BIEZITROCMXFHL-QAETUUGQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Architectural Blueprint of Cyclic RGD Peptides: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the structural intricacies of cyclic Arginine-Glycine-Aspartic acid (RGD) peptides, a class of molecules with significant therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core structural features, conformational dynamics, and key experimental methodologies used to characterize these promising compounds. The constrained cyclic structure of these peptides enhances their binding affinity and selectivity for integrin receptors, making them valuable tools in fields such as oncology and angiogenesis research.
Core Structural Concepts
The biological activity of cyclic RGD peptides is intrinsically linked to their three-dimensional conformation. Cyclization reduces the inherent flexibility of linear peptides, locking the molecule into a bioactive conformation that mimics the RGD loop of extracellular matrix proteins like fibronectin.[1] This pre-organization is a key determinant of their high affinity and selectivity for specific integrin subtypes.
The central pharmacophore is the RGD sequence itself. The spatial orientation of the Arginine and Aspartic acid side chains is critical for integrin binding. A crucial parameter is the distance between the β-carbons (Cβ) of the Arginine and Aspartic acid residues. Optimal distances vary for different integrin subtypes, influencing the peptide's binding specificity.[1][2] For instance, the optimal distance for αIIbβ3 is in the range of 0.75-0.85 nm, while for αVβ3 and α5β1, it is at or below 0.67 nm.[1][2]
The peptide backbone's conformation is largely defined by the presence of β-turns, which are stabilized by intramolecular hydrogen bonds. Common turn types observed in this compound peptides include type I, type II, and type II'.[1] The specific type of β-turn dictates the overall topology and the presentation of the RGD motif to the integrin receptor. The amino acids flanking the RGD sequence also play a crucial role in stabilizing specific conformations through steric and electronic effects, further modulating receptor selectivity.[3][4]
Quantitative Conformational and Binding Affinity Data
The following tables summarize key quantitative data related to the conformation and integrin binding affinities of various this compound peptides. This data is essential for understanding structure-activity relationships and for the rational design of new, more potent, and selective analogues.
| Peptide/Compound | Integrin Subtype | IC50 (nM) | Arg Cβ - Asp Cβ Distance (nm) | Predominant β-Turn Type | Reference(s) |
| Cilengitide (c(RGDfV)) | αvβ3 | Low nM range | ~0.67 | βII'/γ | [5] |
| c(RGDfK) | αvβ3 | Data not specified | Data not specified | Data not specified | [6] |
| c(RGDyK) | αvβ3 | Data not specified | Data not specified | Data not specified | [6] |
| GRGDSPK (Linear) | αvβ3 | Higher µM range | Not applicable | No stable turn | [5] |
| [GRGDFL] | αIIbβ3 | 2-4 fold > GRGDS | 0.75-0.85 | Data not specified | [2] |
| [ARGDFV] | αIIbβ3 | 2-4 fold > GRGDS | 0.75-0.85 | Data not specified | [2] |
| [GRGDFV] | αIIbβ3 | 2-4 fold > GRGDS | 0.75-0.85 | Data not specified | [2] |
| [RGDFV] | αvβ3 | 10-fold > GRGDS | < 0.67 | Data not specified | [2] |
| [RGDFV] | α5β1 | Equal to GRGDS | < 0.67 | Data not specified | [2] |
Experimental Protocols
The determination of the three-dimensional structure and binding affinities of this compound peptides relies on a combination of sophisticated experimental techniques.
Solid-Phase Peptide Synthesis (SPPS) of a this compound Peptide
This protocol outlines a general procedure for the synthesis of a this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: Swell a suitable solid support resin (e.g., 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: Attach the first Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc group using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) to expose the free amine.
-
Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids to the growing peptide chain. Each coupling step is followed by a deprotection step.
-
Cleavage from Resin: Once the linear peptide is assembled, cleave it from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Cyclization: Perform the head-to-tail cyclization of the linear peptide in solution, often using a coupling agent like HATU or HBTU.
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state conformation of cyclic peptides.
-
Sample Preparation: Dissolve the purified this compound peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.[7]
-
Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer. This typically includes:
-
1D ¹H NMR: To assess sample purity and concentration.[7]
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.[7]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing distance restraints (< 5-6 Å).[7]
-
-
Resonance Assignment: Assign all proton resonances to their respective amino acids in the peptide sequence.
-
Structural Calculations: Use the distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures that are consistent with the NMR data. This is typically performed using molecular dynamics and simulated annealing protocols.
Structure Determination by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.
-
Crystallization: Grow single crystals of the this compound peptide. This is often the most challenging step and involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration). Common techniques include vapor diffusion (hanging drop or sitting drop).[1]
-
Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.[1]
-
Data Processing: Process the raw diffraction images to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. An atomic model of the peptide is then built into this map and refined against the experimental data to obtain the final, high-resolution crystal structure.[1]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the integrin signaling pathway and a general experimental workflow for this compound peptide characterization.
Caption: Integrin signaling pathway initiated by this compound peptide binding.
Caption: General experimental workflow for this compound peptide characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective recognition of this compound peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Tailed this compound Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Cyclic RGD Integrin Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies central to the binding of cyclic Arginyl-Glycyl-Aspartic acid (RGD) peptides to integrin receptors.
Core Mechanism of Cyclic RGD-Integrin Interaction
Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate crucial cell-matrix and cell-cell interactions.[1] The RGD tripeptide sequence is the primary recognition motif for many integrins and is found in various extracellular matrix (ECM) proteins like fibronectin and vitronectin.[2]
The binding of RGD-containing ligands to integrins is a key event in processes such as cell adhesion, migration, proliferation, and angiogenesis.[3] this compound peptides have emerged as potent and selective ligands for specific integrin subtypes, notably αvβ3, αvβ5, and α5β1, which are often overexpressed in tumor cells and angiogenic blood vessels.[4]
The Advantage of Cyclization:
Linear RGD peptides generally exhibit lower binding affinity and are susceptible to enzymatic degradation.[5] Cyclization confers conformational rigidity, pre-organizing the RGD motif into a bioactive conformation that fits optimally into the integrin binding pocket.[5][6] This structural constraint significantly enhances binding affinity, stability, and selectivity compared to linear counterparts.[2][6] Molecular dynamics simulations have shown that this compound peptides form more stable complexes with integrins due to stronger interaction energies.[5]
The interaction is primarily mediated by the Aspartic acid (Asp) residue coordinating with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit, while the Arginine (Arg) residue forms salt bridges with Aspartic acid residues in the α subunit.[5]
Quantitative Binding Affinity Data
The binding affinity of this compound peptides to various integrin subtypes is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a peptide required to inhibit 50% of the binding of a natural ligand. Lower IC50 values indicate higher binding affinity.
| Peptide/Compound | Target Integrin | IC50 (nM) | Notes |
| Cilengitide (c[RGDfV]) | αvβ3 | 0.5 - 9.9[7] | Clinically evaluated cyclic peptide. |
| αvβ5 | 12300[8] | Shows high selectivity for αvβ3 over αvβ5. | |
| αvβ6 | ~10-100x higher than αvβ3[9] | ||
| c(RGDfK) | αvβ3 | 49.9 ± 5.5[10] | Common monomeric cyclic peptide. |
| Dimeric Peptides | |||
| DOTA-P-RGD₂ | αvβ3 | 5.0 ± 1.0[10] | Dimerization significantly increases affinity. |
| DOTA-3P-RGD₂ | αvβ3 | 1.5 ± 0.2[10] | Linker modification further enhances affinity. |
| Tetrameric Peptides | |||
| HYNIC-tetramer | αvβ3 | 7 ± 2[11] | Multimerization can further boost affinity.[11] |
| DOTA-2P-RGD₄ | αvβ3 | 0.5 ± 0.1[10] | Shows very high binding affinity. |
| DOTA-2P4G-RGD₄ | αvβ3 | 0.2 ± 0.1[10] | One of the most potent binders reported.[10] |
| Novel Peptidomimetics | |||
| Compound 7 (DKP-RGD) | αvβ6 | 2.3 ± 0.8[9] | A potent and selective αvβ6 ligand. |
Note: IC50 values can vary between studies due to different experimental conditions and cell lines used.[12]
Intracellular Signaling Pathways
Upon binding of a this compound peptide, integrins undergo a conformational change, leading to receptor clustering and the initiation of intracellular signaling cascades. This process, known as outside-in signaling, regulates critical cellular functions.
A key initial event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[13] This creates a high-affinity binding site for the SH2 domain of the Src family kinases (Src) .[14] The formation of the FAK-Src dual kinase complex is a central event that amplifies the signal.[15]
The activated FAK-Src complex then phosphorylates a host of downstream adaptor proteins, including paxillin (B1203293) and p130Cas, leading to the activation of pathways such as the MAPK/ERK pathway , which is crucial for cell proliferation and migration.[13][16] FAK can also associate with and activate PI 3-kinase, influencing cell survival pathways.[13]
Experimental Protocols
Determining the binding affinity and functional consequences of this compound peptides requires robust experimental methods. The solid-phase competitive binding assay and the cell adhesion assay are two foundational techniques.
Solid-Phase Competitive Binding Assay
This in vitro assay measures the ability of a test peptide to compete with a known, labeled ligand for binding to a purified, immobilized integrin receptor.
Methodology:
-
Plate Coating: High-binding 96-well microplates are coated with a solution of purified integrin (e.g., αvβ3) overnight at 4°C.[12]
-
Blocking: Wells are washed and then blocked with a protein solution, such as Bovine Serum Albumin (BSA), to prevent non-specific binding.[6]
-
Competitive Binding: A constant concentration of a labeled ligand (e.g., biotinylated vitronectin or a radiolabeled RGD peptide like 125I-echistatin) is added to the wells along with serial dilutions of the unlabeled test this compound peptide.[9][11]
-
Incubation: The plate is incubated for 1-3 hours at room temperature to allow the binding to reach equilibrium.[12]
-
Detection: Wells are washed to remove unbound ligands. If a biotinylated ligand is used, an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) is added, followed by a chromogenic substrate. The resulting signal (e.g., absorbance) is measured with a plate reader.[12] If a radioligand is used, bound radioactivity is measured with a gamma counter.[6]
-
Data Analysis: The signal is inversely proportional to the binding affinity of the test peptide. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[6]
Cell Adhesion Assay
This assay measures how a this compound peptide affects the attachment of integrin-expressing cells to a surface coated with an ECM protein. It provides a more physiologically relevant context for evaluating peptide function.
Methodology:
-
Plate Coating: 96-well plates are coated with an ECM protein (e.g., vitronectin for αvβ3/αvβ5 studies) and incubated to allow the protein to adhere.[17]
-
Blocking: Uncoated surfaces in the wells are blocked with BSA.[17]
-
Cell Preparation: Integrin-expressing cells (e.g., HeLa or U87MG cells) are harvested and resuspended in a serum-free medium.[18]
-
Inhibition Assay: The cell suspension is pre-incubated with various concentrations of the this compound peptide before being added to the ECM-coated wells.
-
Incubation: Cells are allowed to adhere to the plate for a defined period (e.g., 1-2 hours) at 37°C.[17]
-
Washing: Non-adherent cells are removed by gentle washing with PBS.[17]
-
Quantification: The remaining adherent cells are fixed and stained with a dye like crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of adherent cells.[17]
-
Data Analysis: The results are used to determine the concentration of the peptide that inhibits cell adhesion by 50% (IC50).
References
- 1. The emerging role of human transmembrane RGD-based counter-receptors of integrins in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer [mdpi.com]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel cilengitide-based this compound peptides as αvβ3 integrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrothis compound-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of 111In-Labeled this compound Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiolabeled this compound Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
discovery and history of cyclic RGD
An In-depth Technical Guide to the Discovery and History of Cyclic RGD
Abstract
The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a cornerstone of cell adhesion research, representing the principal recognition motif for numerous integrin receptors. While the initial discovery of the linear RGD sequence revolutionized our understanding of cell-extracellular matrix interactions, subsequent research revealed limitations in its stability and affinity. The strategic cyclization of RGD-containing peptides marked a pivotal advancement, leading to compounds with vastly improved binding affinity, selectivity, and proteolytic resistance. This technical guide provides a comprehensive overview of the peptides, detailing the seminal experiments, quantitative binding data, key methodologies, and the signaling pathways they modulate. It is intended for researchers, scientists, and drug development professionals engaged in integrin biology and targeted therapeutics.
The Foundational Discovery of the RGD Motif
The story of RGD begins with the study of fibronectin, a high-molecular-weight glycoprotein (B1211001) in the extracellular matrix (ECM) crucial for cell adhesion. In the early 1980s, Erkki Ruoslahti and Michael Pierschbacher sought to identify the minimal sequence within fibronectin responsible for its cell-binding activity.[1][2][3] Through a series of elegant experiments involving the synthesis and testing of various fibronectin fragments, they pinpointed the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) as the essential recognition site.[1][4]
Their foundational studies demonstrated that:
-
Synthetic peptides containing the RGD sequence could effectively promote cell attachment when immobilized on a substrate.[1]
-
Soluble RGD-containing peptides could competitively inhibit the attachment of cells to fibronectin-coated surfaces.[1][5]
-
The receptors responsible for recognizing this sequence were isolated and later named integrins.[1][3]
This discovery was a watershed moment, revealing a common mechanism for cell adhesion across many ECM proteins, including vitronectin, fibrinogen, and osteopontin, which also possess the RGD motif.[1][2][5] At least eight of the 24 known integrins, including key players in angiogenesis and tumor biology like αvβ3, αvβ5, and α5β1, recognize this sequence.[6][7]
The Leap to Cyclization: Enhancing Potency and Selectivity
While linear RGD peptides were invaluable research tools, their therapeutic potential was hampered by low binding affinity and rapid degradation by proteases in vivo.[8][9] The affinity of the linear hexapeptide GRGDSP, for instance, is approximately 1000 times lower than that of native fibronectin itself.[5][9] The breakthrough came in 1991 when Horst Kessler and his colleagues designed and synthesized the first this compound peptides.[7] They hypothesized that conformational constraint through cyclization would "lock" the peptide into a bioactive conformation, mimicking its structure within the native protein ligand and thereby enhancing its binding affinity and stability.[10]
This hypothesis proved correct. Cyclization dramatically improved several key parameters:
-
Binding Affinity: this compound peptides showed a 100 to 1000-fold increase in activity over their linear counterparts.[11][12] This is because the rigid structure reduces the entropic penalty of binding and pre-organizes the RGD motif for optimal interaction with the integrin binding pocket.[10]
-
Selectivity: By varying the amino acids flanking the RGD sequence within the cyclic structure, it became possible to develop peptides with high selectivity for specific integrin subtypes. For example, the cyclic pentapeptide cyclo(RGDfV) was found to be a potent inhibitor of αvβ3 while showing much lower affinity for the platelet integrin αIIbβ3, a critical feature for avoiding unwanted anti-thrombotic side effects.[11][13]
-
Stability: The cyclic backbone is inherently more resistant to enzymatic degradation by exopeptidases, leading to a longer half-life in biological systems.[9][14]
This innovation paved the way for the development of potent and selective integrin antagonists, culminating in clinical candidates like Cilengitide.[11][15]
Quantitative Comparison of RGD Peptide Binding Affinity
The superior binding characteristics of this compound peptides are evident in their 50% inhibitory concentration (IC50) values, which are consistently lower than those of linear peptides. Lower IC50 values denote higher binding affinity.
| Peptide | Integrin Subtype | IC50 (nM) | Assay Type |
| Linear Peptides | |||
| GRGDSP | αvβ3 | 200,000 | Solid-Phase Binding |
| GRGDSPK | αvβ3 | >10,000 | Cell-Based Binding |
| Cyclic Peptides | |||
| cyclo(RGDfV) | αvβ3 | 1.5 - 20 | Solid-Phase Binding |
| Cilengitide [cyclo(RGDf(NMe)V)] | αvβ3 | 3 | Solid-Phase Binding |
| Cilengitide [cyclo(RGDf(NMe)V)] | αvβ5 | 69 | Solid-Phase Binding |
| Cilengitide [cyclo(RGDf(NMe)V)] | α5β1 | 821 | Solid-Phase Binding |
| cyclo(RGDfK) | αvβ3 | ~100 | Cell-Based Binding |
Data compiled from multiple sources.[10][11][12]
Mechanism of Action: RGD-Integrin Signaling
The binding of a this compound peptide to an integrin is not a passive event; it triggers a cascade of intracellular signals known as "outside-in" signaling, which modulates critical cellular functions like adhesion, migration, proliferation, and survival. A central event in this process is the activation of Focal Adhesion Kinase (FAK) and Src family kinases.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. cellgs.com [cellgs.com]
- 3. japanprize.jp [japanprize.jp]
- 4. Aspects Of The Use Of RGD Peptides | Lambev | Varna Medical Forum [journals.mu-varna.bg]
- 5. RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS | Annual Reviews [annualreviews.org]
- 6. benchchem.com [benchchem.com]
- 7. RGD Forever!—Past, Present, and Future of a 3-Letter-Code in Radiopharmacy and Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Concept and progress in the development of RGD-containing peptide pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-Phase Synthesis of Tailed this compound Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cilengitide: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Cyclic RGD Peptides in Cell Adhesion and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The arginine-glycidyl-aspartic acid (RGD) sequence is a fundamental recognition motif for integrin-mediated cell adhesion to the extracellular matrix (ECM). While linear RGD peptides exhibit modest binding affinity, the conformational constraint imposed by cyclization significantly enhances their affinity and selectivity for various integrin subtypes. This technical guide provides an in-depth exploration of the role of cyclic RGD peptides in cell adhesion and the subsequent intracellular signaling cascades. It offers a comprehensive overview of their binding affinities, detailed experimental protocols for their study, and visual representations of the key signaling pathways, serving as a critical resource for researchers in cell biology, pharmacology, and materials science.
Introduction: The Significance of this compound Peptides
Integrins, a family of heterodimeric transmembrane receptors, are central players in cell-matrix and cell-cell interactions, influencing a myriad of cellular processes including adhesion, migration, proliferation, differentiation, and survival.[1][2] The RGD tripeptide sequence, present in numerous ECM proteins like fibronectin and vitronectin, is the primary ligand for many integrins.[3]
The development of synthetic RGD peptides has provided powerful tools to probe and modulate integrin function. However, the flexible nature of linear RGD peptides results in a significant entropic penalty upon binding to the relatively rigid integrin binding pocket, leading to lower affinity.[4] Cyclization of the RGD sequence pre-organizes the peptide into a bioactive conformation, reducing the conformational flexibility and thereby increasing the binding affinity and selectivity for specific integrin subtypes.[4][5] This enhanced activity has positioned this compound peptides as valuable candidates for various therapeutic and diagnostic applications, including anti-cancer therapy, targeted drug delivery, and bio-imaging.[3][6][7]
Quantitative Analysis of this compound-Integrin Interactions
The binding affinity of this compound peptides to different integrin subtypes is a critical parameter that dictates their biological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin.
Table 1: Binding Affinities (IC50, nM) of Representative this compound Peptides to Various Integrins
| This compound Peptide | Integrin Subtype | IC50 (nM) | Reference |
| c(RGDfV) | αvβ3 | 0.54 - 9.9 | [8] |
| c(RGDfV) | αvβ5 | 8 | [8] |
| c(RGDfV) | α5β1 | >1000 | [9] |
| Cilengitide [c(RGDf(NMe)V)] | αvβ3 | 1.5 - 6 | [9] |
| Cilengitide [c(RGDf(NMe)V)] | αvβ5 | 250 - 503 | [9] |
| Cilengitide [c(RGDf(NMe)V)] | α5β1 | 15.4 | [5] |
| c(RGDfK) | αvβ6 | 52.0 ± 23.8 | [10] |
| A cyclic DKP-RGD peptidomimetic (compound 7) | αvβ6 | 2.3 ± 0.8 | [11] |
| A cyclic DKP-RGD peptidomimetic (compound 7) | α5β1 | 25.7 | [12] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the integrin.
Core Signaling Pathways Activated by this compound Peptides
The binding of this compound peptides to integrins triggers a cascade of intracellular signaling events, collectively known as "outside-in" signaling. This process is initiated by the clustering of integrins and the recruitment of a multitude of signaling and adaptor proteins to the cytoplasmic tails of the integrin β subunit. These events lead to the formation of focal adhesions, which are dynamic structures that link the ECM to the actin cytoskeleton and serve as hubs for signal transduction.
Focal Adhesion Kinase (FAK) Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling.[13] Upon integrin ligation by this compound peptides, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397).[13] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src leads to the phosphorylation of other tyrosine residues on FAK, resulting in its full catalytic activation and the initiation of downstream signaling cascades.[13]
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth.[14][15][16] Activated FAK can recruit and activate PI3K at the plasma membrane.[16] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[14][15] PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[16][17] Activated Akt then phosphorylates a wide range of downstream targets to promote cell survival and inhibit apoptosis.
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is a key signaling cascade that regulates gene expression, cell proliferation, and differentiation.[18][19] Integrin-mediated adhesion can activate the MAPK/ERK pathway through a FAK-dependent mechanism. Activated FAK can lead to the activation of the small GTPase Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK.[18][20] Phosphorylated ERK can translocate to the nucleus and regulate the activity of transcription factors, leading to changes in gene expression that promote cell proliferation.
Rho GTPases
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.[21] Integrin-mediated adhesion activates these GTPases, leading to the formation of distinct actin structures: RhoA promotes the formation of stress fibers and focal adhesions, Rac1 induces the formation of lamellipodia and membrane ruffles, and Cdc42 is involved in the formation of filopodia.[21][22] The coordinated activation of these GTPases is essential for cell spreading, migration, and the establishment of cell polarity.
Experimental Protocols
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a surface coated with this compound peptides.
Materials:
-
96-well tissue culture plates
-
This compound peptide of interest (e.g., c(RGDfV))
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (serum-free)
-
Cells of interest (e.g., HeLa cells, Human Dermal Fibroblasts)
-
Non-enzymatic cell detachment solution (e.g., EDTA/EGTA)
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
Procedure:
-
Plate Coating:
-
Blocking:
-
Cell Seeding:
-
Adhesion and Quantification:
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell attachment.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.[23]
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.[23]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Integrin Binding Assay (Competitive ELISA)
This assay measures the ability of a this compound peptide to compete with a known, labeled ligand for binding to a purified integrin.
Materials:
-
96-well high-binding microplate
-
Purified integrin receptor (e.g., αvβ3)
-
Biotinylated this compound peptide (or other labeled ligand)
-
Unlabeled this compound peptide (test compound)
-
Blocking buffer (e.g., 1% BSA in TBST)
-
Wash buffer (e.g., TBST)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the purified integrin (e.g., 1 µg/mL in PBS) overnight at 4°C.[6]
-
-
Blocking:
-
Wash the wells twice with wash buffer.
-
Block non-specific binding sites with 200 µL of blocking buffer for 2 hours at room temperature.[6]
-
-
Competitive Binding:
-
Prepare serial dilutions of the unlabeled this compound peptide.
-
Add 50 µL of the diluted unlabeled peptide to the wells.
-
Add 50 µL of a constant concentration of the biotinylated this compound peptide to all wells (except for the blank).
-
Incubate for 2 hours at room temperature to allow for competitive binding.[6]
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.[6]
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Plot the absorbance against the concentration of the unlabeled peptide.
-
Calculate the IC50 value, which is the concentration of the unlabeled peptide that causes a 50% reduction in the signal from the labeled peptide.[5]
-
Western Blot Analysis of Signaling Protein Phosphorylation
This protocol describes the analysis of the phosphorylation status of key signaling proteins (e.g., FAK, Akt, ERK) following cell treatment with this compound peptides.
Materials:
-
Cells of interest cultured to 70-80% confluency
-
This compound peptide
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the proteins of interest)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the this compound peptide for the desired time points.
-
Wash the cells once with ice-cold PBS.[13]
-
Lyse the cells by adding ice-cold lysis buffer directly to the culture dish.[13][24]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[13]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK Y397) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL detection reagent and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound peptides are indispensable tools for investigating the intricate processes of cell adhesion and signaling. Their enhanced binding affinity and selectivity for specific integrin subtypes make them superior probes and potential therapeutic agents compared to their linear counterparts. A thorough understanding of their interactions with integrins and the downstream signaling pathways they elicit is crucial for advancing our knowledge of fundamental cellular processes and for the rational design of novel biomaterials and targeted therapies. The experimental protocols and signaling pathway diagrams provided in this technical guide offer a solid foundation for researchers to explore the multifaceted roles of this compound peptides in health and disease.
References
- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. This compound and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the Interaction of this compound Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Insights into the Binding of this compound Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Targeting αvβ3 Integrin: A Technical Guide to Cyclic RGD Sequences
For Researchers, Scientists, and Drug Development Professionals
The αvβ3 integrin, a heterodimeric transmembrane receptor, is a key player in cell adhesion, signaling, migration, and angiogenesis. Its overexpression on various tumor cells and activated endothelial cells makes it a prime target for cancer therapy and diagnostic imaging.[1][2] The arginine-glycine-aspartic acid (RGD) tripeptide sequence, found in extracellular matrix proteins like vitronectin and fibronectin, is the primary recognition motif for αvβ3 integrin.[1][3] While linear RGD peptides exhibit binding, cyclization significantly enhances affinity and selectivity, making cyclic RGD peptides potent antagonists for targeting αvβ3.[4][5][6] This technical guide provides an in-depth overview of this compound sequences for targeting αvβ3 integrin, focusing on their structure-activity relationship, binding affinities, relevant signaling pathways, and detailed experimental protocols.
Structure-Activity Relationship (SAR) of this compound Peptides
The binding affinity and selectivity of this compound peptides for αvβ3 integrin are highly dependent on their conformation, which is dictated by the peptide's size, the nature of the amino acids flanking the RGD motif, and the type of cyclization.
Systematic SAR studies have revealed several key factors influencing the interaction of this compound peptides with αvβ3 integrin:
-
Conformational Rigidity : Cyclization constrains the peptide backbone, reducing the entropic penalty upon binding and pre-organizing the RGD motif in a bioactive conformation.[6][7] This leads to higher binding affinity compared to linear RGD peptides.[6][8]
-
Amino Acid Composition : The residues flanking the RGD sequence play a crucial role in determining specificity and affinity. For instance, the hydrophobicity and aromaticity of the amino acid at the X7 position in certain cyclic octapeptides are important for binding to a potential hydrophobic pocket on the integrin surface.[9][10]
-
Stereochemistry : The use of D-amino acids at specific positions can further enhance binding affinity and metabolic stability. For example, a D-amino acid with a hydrophobic side chain at position 7 in some analogs is preferred for higher binding affinity.[11]
-
Multimerization : Increasing the number of RGD motifs in a single molecule (dimers, tetramers, etc.) can significantly enhance binding affinity, a phenomenon attributed to both bivalency and an increased local concentration of the RGD motif.[4][12]
The logical relationship between these structural modifications and the resulting binding affinity is a critical aspect of designing potent and selective αvβ3 integrin antagonists.
Quantitative Binding Affinity Data
The binding affinity of this compound peptides is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher binding affinity. The following tables summarize the binding affinities of various this compound peptides for αvβ3 integrin.
Table 1: IC50 Values of Monomeric this compound Peptides
| Peptide | Sequence | IC50 (nM) | Reference |
| Cilengitide | cyclo(RGDfV) | 0.25 | [11] |
| LXW64 | cGRGDdvc | 0.07 | [11][13] |
| LXW7 | cGRGDdvc | 0.46 | [2][14] |
| LXZ2 | - | 0.09 | [11] |
| P5 | cyclo(RGDf-N(Me)V-) | - | [15] |
Table 2: IC50 and Kd Values of Multimeric this compound Peptides
| Peptide | Type | IC50 (nM) | Kd (nM) | Reference |
| HYNIC-G3-monomer | Monomer | 358 ± 8 | - | [4] |
| HYNIC-PEG4-monomer | Monomer | 452 ± 11 | - | [4] |
| HYNIC-dimer | Dimer | 112 ± 21 | - | [4] |
| HYNIC-PEG4-dimer | Dimer | 84 ± 7 | - | [4] |
| HYNIC-3G3-dimer | Dimer | 61 ± 2 | - | [4] |
| HYNIC-2PEG4-dimer | Dimer | 52 ± 7 | - | [4] |
| HYNIC-3PEG4-dimer | Dimer | 60 ± 4 | - | [4] |
| HYNIC-tetramer | Tetramer | 7 ± 2 | - | [4] |
| 131I-c(RGD)2 | Dimer | - | 3.87 ± 0.05 | [16] |
| Fluorescein-dimeric cRGD | Dimer | - | 38.27 | [17] |
| 64Cu-labeled dimeric cRGD | Dimer | - | 33.85 | [17] |
αvβ3 Integrin Signaling Pathway
Upon binding of a this compound peptide, αvβ3 integrin undergoes a conformational change, leading to the activation of intracellular signaling cascades. This "outside-in" signaling plays a crucial role in cell proliferation, survival, and migration. A key downstream effector is the Focal Adhesion Kinase (FAK).
Binding of the RGD ligand to αvβ3 integrin leads to the recruitment and autophosphorylation of FAK.[18][19] This, in turn, creates a binding site for Src family kinases, leading to their activation.[20] The FAK/Src complex can then phosphorylate a variety of downstream targets, activating signaling pathways such as the ERK pathway, which promotes cell proliferation.[19] This signaling cascade is central to the role of αvβ3 integrin in tumor progression and angiogenesis.[2][18]
Experimental Protocols
The development and evaluation of this compound peptides involve a series of well-defined experimental procedures.
Synthesis and Purification of this compound Peptides
This compound peptides are typically synthesized using solid-phase peptide synthesis (SPPS).[21]
Methodology:
-
Linear Peptide Assembly: The linear peptide is assembled on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage: The peptide is cleaved from the resin, and side-chain protecting groups are removed.
-
Cyclization: The linear peptide is cyclized in solution, often through the formation of a disulfide bond between two cysteine residues or an amide bond between the N- and C-termini or a side chain.
-
Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[21]
-
Characterization: The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.[22]
In Vitro Binding Assays
Competitive binding assays are commonly used to determine the binding affinity (IC50) of this compound peptides.
Methodology:
-
Cell Culture: A cell line expressing αvβ3 integrin (e.g., U87MG human glioblastoma cells) is cultured.[7]
-
Competition: The cells are incubated with a known radiolabeled or fluorescently labeled RGD ligand and varying concentrations of the unlabeled test peptide.[3][7]
-
Incubation: The mixture is incubated to allow for competitive binding to the cell surface integrins.[7]
-
Washing: Unbound ligands are removed by washing the cells.[7]
-
Detection: The amount of bound labeled ligand is quantified using a suitable method (e.g., gamma counter for radiolabeled ligands or flow cytometry for fluorescently labeled ligands).[7][11]
-
Data Analysis: The IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the labeled ligand, is calculated by fitting the data to a sigmoidal dose-response curve.[7]
Cell Adhesion Assay
This assay evaluates the ability of this compound peptides to mediate cell adhesion.
Methodology:
-
Surface Coating: Culture surfaces are coated with the this compound peptide.[23]
-
Cell Seeding: Integrin-expressing cells are seeded onto the coated surfaces in serum-free media.[8][24]
-
Incubation: The cells are incubated for a specific period to allow for adhesion.[24]
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified, often by staining and microscopy.[24][25]
In Vivo Tumor Targeting Studies
These studies assess the ability of labeled this compound peptides to accumulate in tumors in animal models.
Methodology:
-
Animal Model: Tumor-bearing animal models are established, typically by implanting human tumor cells (e.g., U87MG) into immunodeficient mice.[14][26]
-
Radiolabeling: The this compound peptide is labeled with a radionuclide for imaging (e.g., 99mTc for SPECT or 18F for PET).[1][3]
-
Injection: The radiolabeled peptide is administered to the tumor-bearing animals.
-
Imaging: The biodistribution of the radiotracer is monitored over time using SPECT or PET imaging.[27]
-
Biodistribution Analysis: At the end of the study, tissues are harvested, and the radioactivity in each organ is measured to determine the tumor uptake and clearance from other organs.[26]
A typical experimental workflow for the evaluation of a novel this compound peptide is depicted below.
Conclusion
This compound peptides represent a highly promising class of molecules for the targeted delivery of therapeutics and imaging agents to αvβ3 integrin-expressing tumors. A thorough understanding of their structure-activity relationships, coupled with rigorous experimental evaluation, is essential for the design and development of novel and effective RGD-based strategies in oncology. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. Radiolabeled this compound peptides as integrin alpha(v)beta(3)-targeted radiotracers: maximizing binding affinity via bivalency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radiolabeled this compound Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Linear vs. This compound Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Cell Adhesive Properties of Linear and this compound Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist [mdpi.com]
- 11. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A new this compound peptide dimer for integrin αvβ3 imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Integrin αVβ3 Signaling in the Progression of Osteoarthritis Induced by Excessive Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Targeting tumors with this compound-conjugated lipid nanoparticles loaded with an IR780 NIR dye: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ar.iiarjournals.org [ar.iiarjournals.org]
Conformational Analysis of Cyclic RGD Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the conformational analysis of cyclic Arginine-Glycine-Aspartic acid (RGD) peptides. The constrained cyclic structure of these peptides enhances their binding affinity and selectivity for integrin receptors, making them promising candidates for therapeutic applications, including anti-angiogenic and anti-cancer agents.[1][2][3][4][5] Understanding the three-dimensional structure and dynamic behavior of these molecules is paramount for rational drug design and development.
Core Concepts in Cyclic RGD Peptide Conformation
The biological activity of this compound peptides is intrinsically linked to their three-dimensional structure.[1][6] Cyclization reduces the conformational flexibility inherent in linear peptides, pre-organizing the molecule into a bioactive conformation that mimics the RGD loop of extracellular matrix proteins like fibronectin and vitronectin.[2] This conformational constraint can lead to a significant increase in binding affinity and selectivity for specific integrin subtypes.[2][3]
Key determinants of the conformational landscape include:
-
The RGD Motif: The spatial arrangement of the Arginine and Aspartic acid side chains is critical for integrin binding. The distance between the Cβ atoms of these two residues is a crucial parameter, with optimal distances varying for different integrin subtypes.[2]
-
β-Turns: The peptide backbone of this compound peptides is often characterized by the presence of β-turns (e.g., type I, II, II'), which are crucial for defining the overall topology and orienting the RGD motif for receptor binding.[2]
-
Flanking Residues: Amino acids adjacent to the RGD sequence play a significant role in stabilizing specific conformations through steric and electronic effects. The inclusion of D-amino acids or N-methylated amino acids can introduce further conformational constraints, enhancing activity and selectivity.[2][3]
Experimental and Computational Approaches
The elucidation of the three-dimensional structure of this compound peptides relies on a synergistic combination of experimental techniques and computational simulations.[7][8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state conformation of cyclic peptides, providing insights into their dynamic behavior in a physiologically relevant environment.[2][9]
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H NMR: Provides an initial overview of the sample's purity and conformational homogeneity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify proton spin systems belonging to individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space proton-proton correlations, which are used to derive distance restraints (typically < 5 Å).[2][9]
-
¹H-¹³C and ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is employed, these experiments facilitate resonance assignment.[2]
-
³J(HN,Hα) Coupling Constants: Measured from high-resolution 1D or 2D spectra to determine backbone dihedral angle (φ) restraints using the Karplus equation.[2][14]
-
-
Structure Calculation and Validation:
-
Resonance Assignment: Assign all observed proton, carbon, and nitrogen resonances to their respective atoms in the peptide sequence.[2]
-
Constraint Generation:
-
Structure Calculation: Utilize molecular modeling software such as CYANA, XPLOR-NIH, or AMBER to generate an ensemble of 3D structures that satisfy the experimental restraints.[2][15]
-
Structure Validation: Assess the quality of the calculated structures based on parameters such as the number of NOE violations and the root-mean-square deviation (RMSD) of the ensemble.[2]
-
X-ray Crystallography
X-ray crystallography provides high-resolution, solid-state structural information of this compound peptides, often in complex with their target integrin.[9]
-
Peptide Synthesis and Purification:
-
Synthesize the this compound peptide with high purity (>98%).[2]
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitating agents, buffers) using techniques like hanging drop or sitting drop vapor diffusion to obtain well-ordered single crystals. This is often the most challenging step.[2]
-
-
Data Collection:
-
Mount a single crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source.
-
Collect the diffraction pattern, which consists of a series of spots of varying intensity.[2]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and reflection intensities.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model of the peptide into the electron density map.
-
Refine the model against the experimental data to improve its accuracy and validate the final structure.[2]
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the conformational landscape of this compound peptides, complementing the static pictures obtained from NMR and X-ray crystallography.[1][16][17][18][19][20] These simulations can reveal the relative populations of different conformers and the transitions between them.[8][10][11]
-
System Setup:
-
Start with an initial 3D structure of the this compound peptide, obtained from experimental methods or generated using molecular modeling software.[2]
-
Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., CHARMM, AMBER) to describe the interatomic interactions.[6]
-
Perform an initial energy minimization of the system to remove steric clashes.[2]
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).[2]
-
-
Production Run:
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate various structural and dynamic properties:
-
Root Mean Square Deviation (RMSD): To assess the overall structural stability and identify conformational changes.[2][21]
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.[2]
-
Dihedral Angle Analysis: To characterize the backbone and side-chain conformations.[2][21]
-
Hydrogen Bond Analysis: To identify stable intramolecular hydrogen bonds that contribute to the peptide's structure.[6]
-
Clustering Analysis: To group similar conformations and estimate their relative populations.
-
-
Quantitative Conformational and Binding Affinity Data
The following tables summarize key quantitative data for representative this compound peptides, providing a basis for structure-activity relationship (SAR) studies.
Table 1: Integrin Binding Affinities (IC₅₀, nM)
| Cyclic Peptide | αvβ3 | αvβ5 | α5β1 | αIIbβ3 | Reference |
| Cilengitide (c(RGDf(NMe)V)) | 0.5 - 5 | 5 - 50 | 50 - 500 | > 1000 | [3][5] |
| c(RGDfV) | 1 - 10 | 10 - 100 | 100 - 1000 | > 1000 | [3] |
| A Sub-nanomolar αvβ3 Ligand | 0.257 | 25.7 | - | - | [22] |
Table 2: Key Conformational Parameters
| Parameter | Description | Typical Values/Observations | Reference |
| Arg Cβ - Asp Cβ Distance | Distance between the Cβ atoms of the Arg and Asp side chains. | ~7.5 - 8.5 Å for αIIbβ3; < 6.7 Å for αvβ3 and α5β1 | [2] |
| RMSD | Root-mean-square deviation of backbone atoms from a reference structure. | Lower values indicate greater rigidity. Cyclic peptides generally have lower RMSD than linear counterparts. | [21] |
| Dihedral Angles (φ, ψ) | Backbone torsion angles that define the peptide's conformation. | Constrained by the cyclic structure and the presence of specific turn types. | [2][21] |
Signaling Pathways and Experimental Workflows
The interaction of this compound peptides with integrins triggers intracellular signaling cascades that modulate key cellular processes such as adhesion, migration, proliferation, and survival.[23][24]
Integrin-Mediated Signaling Pathway
The binding of a this compound peptide to an integrin receptor can initiate a cascade of intracellular events. A simplified representation of this "outside-in" signaling is depicted below.
Caption: Simplified integrin "outside-in" signaling pathway initiated by this compound peptide binding.
General Workflow for Conformational Analysis
The comprehensive conformational analysis of a novel this compound peptide typically follows a structured workflow, integrating experimental and computational methods.
Caption: Integrated workflow for the conformational analysis of this compound peptides.
Conclusion
The conformational analysis of this compound peptides is a multifaceted endeavor that is crucial for the development of targeted therapeutics. By combining the strengths of high-resolution experimental techniques like NMR and X-ray crystallography with the dynamic insights from molecular dynamics simulations, researchers can gain a detailed understanding of the structural features that govern their biological activity. This knowledge is instrumental in the design of next-generation this compound peptides with enhanced affinity, selectivity, and therapeutic potential.
References
- 1. Comparison of Linear vs. This compound Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 8. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. NMR and molecular modeling characterization of RGD containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparison of Linear vs. This compound Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effect of conformation on the solution stability of linear vs. This compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Insights into the Binding of this compound Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Cellular Interaction: An In-depth Technical Guide to Cyclic RGD Peptide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Arg-Gly-Asp (RGD) sequence is a fundamental motif in cell biology, mediating the interaction between extracellular matrix (ECM) proteins and transmembrane integrin receptors. While linear RGD peptides mimic this interaction, their clinical and research applications are often limited by low stability and poor receptor affinity. Cyclization of the RGD motif has emerged as a pivotal strategy to overcome these limitations, yielding derivatives with enhanced stability, higher binding affinity, and improved selectivity for specific integrin subtypes. This technical guide provides a comprehensive overview of cyclic RGD peptide derivatives, their functions, the experimental protocols used to characterize them, and the signaling pathways they modulate.
Enhanced Binding Affinity and Selectivity through Cyclization
This compound peptides exhibit significantly higher binding affinity and stability compared to their linear counterparts.[1] This enhanced affinity is largely attributed to the conformational rigidity imposed by the cyclic structure, which pre-organizes the RGD motif into a bioactive conformation for optimal interaction with integrin receptors.[1] Molecular dynamics simulations have shown that this compound peptides form more stable complexes with integrins, such as αvβ3, due to stronger interaction energies.[2]
Quantitative Comparison of Binding Affinity
The 50% inhibitory concentration (IC50) is a key metric for quantifying the binding affinity of RGD peptides to integrins, with lower values indicating higher affinity. The following tables summarize the IC50 values for various this compound peptides, highlighting their potency and selectivity.
Table 1: IC50 Values of Monomeric and N-Methylated this compound Peptides for Integrin Receptors
| Peptide | Integrin Subtype | IC50 (nM) |
| cyclo(RGDfV) (L1) | αVβ3 | - |
| P1 | αVβ3 | >1000 |
| P3 | αVβ3 | >1000 |
| P4 | αVβ3 | 1400 |
| cyclo(RGDf-N(Me)V-) (P5) | αVβ3 | 0.58 |
| GRGDSPK (linear standard) | αIIbβ3 | - |
| L1 | αIIbβ3 | 1800 |
| P1 | αIIbβ3 | >20000 |
| P3 | αIIbβ3 | >20000 |
| P4 | αIIbβ3 | 11000 |
| P5 | αIIbβ3 | 890 |
Data sourced from a study on N-methylated this compound peptides.[3]
Table 2: Integrin αvβ3 Binding Affinity of Multimeric HYNIC-Conjugated this compound Peptides
| Peptide | IC50 (nM) against 125I-echistatin |
| HYNIC-tetramer | 7 ± 2 |
| HYNIC-2PEG4-dimer | 52 ± 7 |
| HYNIC-3PEG4-dimer | 60 ± 4 |
| HYNIC-3G3-dimer | 61 ± 2 |
| HYNIC-PEG4-dimer | 84 ± 7 |
| HYNIC-dimer | 112 ± 21 |
| HYNIC-G3-monomer | 358 ± 8 |
| HYNIC-PEG4-monomer | 452 ± 11 |
Data from competitive displacement assays using U87MG human glioma cells.[4]
Table 3: Integrin αvβ3 Binding Affinity of Multimeric DOTA-Conjugated this compound Peptides
| Peptide | IC50 (nM) against 125I-echistatin |
| DOTA-tetramer | 10 ± 2 |
| DOTA-3PEG4-dimer | 62 ± 6 |
| DOTA-3G3-dimer | 74 ± 3 |
| DOTA-dimer | 102 ± 5 |
Data from competitive displacement assays using U87MG human glioma cells.[4]
Table 4: Integrin αvβ3 Binding Affinity of Multimeric RGD Conjugates
| Peptide | IC50 (nM) against 125I-c(RGDyK) |
| DOTA-2P4G-RGD(4) | 0.2 ± 0.1 |
| DOTA-6P-RGD(4) | 0.3 ± 0.1 |
| DOTA-2P-RGD(4) | 0.5 ± 0.1 |
| DOTA-3P-RGD(2) | 1.5 ± 0.2 |
| DOTA-P-RGD(2) | 5.0 ± 1.0 |
| DOTA-P-RGD | 44.3 ± 3.5 |
| c(RGDfK) | 49.9 ± 5.5 |
| DOTA-6P-RGK(4) | 437 ± 35 |
Data from competitive displacement assays using U87MG human glioma cells.[5]
Key Functions and Applications
The high affinity and selectivity of this compound peptides for integrins, particularly αvβ3 which is overexpressed in many solid tumors and tumor neovasculature, make them invaluable tools in medicine and research.[6][7]
Targeted Cancer Therapy and Imaging
This compound peptides are extensively used for targeted drug delivery to tumors.[8] They can be conjugated to nanoparticles, liposomes, or cytotoxic agents to enhance their accumulation at the tumor site, thereby increasing therapeutic efficacy and reducing systemic toxicity.[6][7][8] For instance, cRGD-modified liposomes loaded with doxorubicin (B1662922) have shown enhanced cellular uptake in integrin-overexpressing human glioma cells.[6][7] Furthermore, radiolabeled this compound peptides are employed as tracers in Positron Emission Tomography (PET) for non-invasive tumor imaging and monitoring of anti-angiogenic therapy.[9]
Inhibition of Angiogenesis
Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. The αvβ3 integrin plays a crucial role in this process.[3] this compound peptides, by acting as antagonists to αvβ3, can inhibit angiogenesis, making them promising candidates for cancer therapy.[3] Cilengitide, a this compound peptide antagonist of αvβ3 and αvβ5 integrins, has been investigated in clinical trials for this purpose.[10]
Drug Delivery Systems
The conjugation of this compound peptides to drug delivery systems like liposomes significantly improves their therapeutic index. One study demonstrated that cRGD-modified sterically stabilized liposomes loaded with doxorubicin exhibited a long circulation time in rats, with a half-life (t1/2) of 24.10 hours, comparable to non-targeted liposomes (25.32 hours).[6][7] The area under the curve for these targeted liposomes was 6.4-fold higher than that of the free doxorubicin solution, indicating enhanced drug exposure.[6][7]
Integrin-Mediated Signaling Pathways
The binding of this compound peptides to integrins on the cell surface triggers a cascade of intracellular signaling events known as "outside-in" signaling.[11] This process leads to the clustering of integrins and the formation of focal adhesions, which are crucial for cell adhesion, migration, proliferation, and survival. A key event in this pathway is the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Linear vs. This compound Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radiolabeled this compound Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of In-Labeled this compound Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrothis compound-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Strategies for Enhancing RGD Peptide Stability
An In-Depth Technical Guide to the In Vivo Stability of Cyclic RGD Peptides
For Researchers, Scientists, and Drug Development Professionals
The Arg-Gly-Asp (RGD) peptide sequence is a cornerstone of targeted therapeutics and diagnostics due to its role in mediating cell adhesion to the extracellular matrix by binding to integrin receptors.[1] Integrins, particularly αvβ3, are overexpressed on various tumor cells and activated endothelial cells in the tumor neovasculature, making them an excellent target for cancer therapy and imaging.[2][3] However, the therapeutic potential of simple, linear RGD peptides is severely hampered by their poor in vivo stability.[4] They are susceptible to rapid enzymatic degradation by proteases and swift renal clearance, leading to a short circulation half-life and reduced efficacy.[5][6]
To overcome these limitations, significant research has focused on enhancing peptide stability. Cyclization has emerged as a highly effective strategy.[4][5] By constraining the peptide's conformational flexibility, cyclization renders the structure less recognizable to proteolytic enzymes, thereby significantly increasing its resistance to degradation and improving its pharmacokinetic profile.[5][7][8] This guide provides a comprehensive overview of the in vivo stability of this compound peptides, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.
While linear RGD peptides are readily cleaved by serum proteases, several modification strategies have been developed to enhance their in vivo half-life.
-
Cyclization : This is the most common and effective method for improving stability. The rigid structure of a cyclic peptide is a poorer substrate for many proteases.[6][9] Cyclization can be achieved through methods like disulfide bridging between cysteine residues, head-to-tail amide bond formation, or creating a lactam bridge.[5] Compared to their linear counterparts, this compound peptides exhibit significantly higher stability.[5][8][9] For instance, one study found a this compound peptide to be 30-fold more stable than its linear equivalent at a neutral pH.[9][10]
-
D-Amino Acid Substitution : Replacing naturally occurring L-amino acids with their D-isomers at positions not critical for integrin binding can sterically hinder protease recognition and cleavage.[5][6]
-
PEGylation : The attachment of polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic size, which reduces renal clearance and shields it from enzymatic attack, leading to a prolonged circulation half-life.[5][7]
-
Multimerization : Incorporating multiple RGD sequences into a single molecule, such as dimeric or tetrameric constructs, can increase the binding affinity for integrin receptors and improve tumor-targeting capabilities.[2][4][11]
Quantitative Data on the In Vivo Stability and Pharmacokinetics of this compound Peptides
The following table summarizes key pharmacokinetic data from various studies on this compound peptides and their conjugates. This data highlights the significant improvements in circulation time achieved through modification.
| Peptide/Conjugate | Half-life (t½) | Animal Model | Key Findings & Context | Reference |
| cRGD-modified Liposomes (RGD-DXRL-PEG) | 24.10 hours | Sprague-Dawley Rats | The targeted liposomes demonstrated long-circulating properties in rat plasma, significantly extending the half-life compared to the free drug. | [12][13] |
| Non-targeted Liposomes (DXRL-PEG) | 25.32 hours | Sprague-Dawley Rats | The non-targeted liposomes also showed a long circulation time, indicating the significant role of the PEGylated liposomal carrier in extending half-life. | [12][13] |
| Prodrug of Cyclic Hexapeptide (12P) | Degraded in < 5 mins in plasma | Rats | The prodrug was designed for oral bioavailability and rapidly converted to the parent peptide in plasma. This strategy increased the oral bioavailability of the parent peptide by over 70-fold. | [14] |
| 68Ga-labeled DOTA-E(cRGDfK)2 | N/A (Rapid renal excretion) | NSCLC Xenograft Mice | The radiolabeled dimeric peptide showed rapid clearance from the blood and excretion primarily through the renal system, which is desirable for imaging agents to achieve high tumor-to-background contrast. | [15] |
| 99mTc-labeled RGD Conjugate | N/A (Rapid blood clearance) | Normal CF-1 Mice | The tracer exhibited rapid clearance from the blood, with excretion mainly via the renal-urinary system, a common characteristic for peptide-based imaging agents. | [16] |
Experimental Protocols for Stability Assessment
Assessing the in vivo stability of this compound peptides is a critical step in their development. This involves a combination of in vitro and in vivo methods.
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This assay provides a preliminary assessment of a peptide's susceptibility to degradation by plasma enzymes.[17]
Objective: To determine the half-life of a this compound peptide in plasma.
Methodology:
-
Preparation: Prepare a stock solution of the test peptide (e.g., 1 mg/mL). Obtain fresh or commercially sourced animal or human plasma (e.g., rat, mouse, human).[17]
-
Incubation: Pre-warm an aliquot of plasma to 37°C. Spike the plasma with the test peptide to a final concentration (e.g., 10-100 µM).[17][18]
-
Time-Course Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.[19]
-
Reaction Quenching: Immediately terminate the enzymatic reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile), to precipitate the plasma proteins.[17][18][20]
-
Sample Processing: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.[17]
-
Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][20][21]
-
Data Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the degradation curve, often by fitting the data to a one-phase decay model.[17][20]
Protocol 2: In Vivo Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide in a living organism.
Objective: To determine the circulation half-life, clearance rate, and other pharmacokinetic parameters of a this compound peptide.
Methodology:
-
Radiolabeling (for imaging/biodistribution): For ease of tracking, peptides are often labeled with a radionuclide such as 99mTc, 18F, 64Cu, or 68Ga.[11][15][22] The choice of radionuclide depends on the imaging modality (SPECT or PET) and the desired half-life.[11][16]
-
Animal Model: Select an appropriate animal model, commonly rats or mice (often tumor-xenograft models for oncology applications).[12][15]
-
Administration: Administer the peptide (labeled or unlabeled) to the animals, typically via intravenous injection.
-
Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Sample Processing and Analysis: Process the blood samples to isolate plasma or serum. Quantify the concentration of the intact peptide in the samples using LC-MS/MS or by measuring radioactivity with a gamma counter.[19]
-
Pharmacokinetic Modeling: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic modeling software to calculate key parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[12][13]
Protocol 3: Biodistribution Study
This protocol is used to determine the organ and tissue distribution of the peptide over time.
Objective: To quantify the accumulation of a radiolabeled this compound peptide in tumors and major organs.
Methodology:
-
Preparation: Use a radiolabeled version of the this compound peptide.
-
Administration: Inject the radiolabeled peptide into tumor-bearing animals (e.g., mice with human tumor xenografts).[15][22]
-
Tissue Harvesting: At specific time points post-injection (e.g., 1, 4, 24 hours), euthanize groups of animals. Dissect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle).
-
Radioactivity Measurement: Weigh the dissected tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data reveals the peptide's targeting efficacy (tumor uptake) and its clearance pathways (e.g., high kidney uptake suggests renal clearance).[16][22]
Visualizing Pathways and Processes
Diagrams created using Graphviz DOT language help to illustrate the complex relationships in peptide stability and function.
RGD Peptide-Integrin Signaling
The binding of a this compound peptide to an integrin receptor on the cell surface triggers a cascade of intracellular signals that can influence cell adhesion, migration, and proliferation.[3]
Peptide Degradation Resistance Mechanism
The structural rigidity conferred by cyclization is key to resisting enzymatic degradation compared to the flexibility of linear peptides.
Experimental Workflow for In Vivo Stability Assessment
A systematic workflow is essential for the comprehensive evaluation of a novel this compound peptide, from initial design to in vivo validation.
Conclusion
The development of this compound peptides represents a significant advancement in overcoming the inherent instability of their linear precursors. Through chemical modifications, primarily cyclization, researchers have successfully engineered molecules with enhanced resistance to enzymatic degradation and more favorable pharmacokinetic profiles. This has paved the way for their successful application as targeted vectors for delivering radioisotopes for tumor imaging and potentially for delivering therapeutic payloads. The rigorous application of the experimental protocols detailed in this guide is essential for the preclinical validation of new this compound peptide candidates, ensuring that only the most stable and effective agents advance toward clinical translation.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. Comparison of Linear vs. This compound Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solution stability of linear vs. This compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of conformation on the solution stability of linear vs. This compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiolabeled this compound Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing Oral Bioavailability of this compound Hexa-peptides by the Lipophilic Prodrug Charge Masking Approach: Redirection of Peptide Intestinal Permeability from a Paracellular to Transcellular Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Radiolabeled this compound peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies of Cyclic RGD Peptides in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arginine-glycine-aspartic acid (RGD) peptide sequence is a crucial recognition motif for integrins, a family of transmembrane cell adhesion receptors.[1] Integrins, particularly αvβ3, are often overexpressed on the surface of tumor cells and activated endothelial cells in the tumor neovasculature, playing a pivotal role in tumor growth, angiogenesis, and metastasis.[2] Cyclic RGD peptides have emerged as a promising class of molecules for cancer targeting due to their enhanced stability, higher binding affinity, and selectivity for specific integrin subtypes compared to their linear counterparts.[3][4] This technical guide provides an in-depth overview of preclinical studies involving this compound peptides in various cancer models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathways
This compound peptides function as antagonists to αvβ3 integrins. By binding to these integrins, they disrupt the interaction between the cell and the extracellular matrix (ECM), thereby interfering with downstream signaling pathways that are critical for cell survival, proliferation, migration, and angiogenesis.[3] Inhibition of αvβ3 integrin by a this compound peptide has been shown to reduce functional vessel density, retard tumor growth, and decrease metastasis in vivo.[5] The binding of this compound peptides to integrins can trigger apoptosis in tumor cells, often through the activation of caspase-3.[1]
Below is a generalized signaling pathway initiated by the binding of a this compound peptide to αvβ3 integrin, leading to anti-tumor effects.
Preclinical In Vitro Studies
A variety of in vitro assays have been employed to characterize the binding affinity and cellular effects of this compound peptides. These studies are crucial for the initial screening and selection of lead candidates for further preclinical development.
Quantitative Data from In Vitro Studies
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound peptides in different cancer cell lines. The IC50 value represents the concentration of a peptide required to inhibit a specific biological or biochemical function by 50%.
| Peptide/Compound | Cell Line | Target Integrin(s) | IC50 (nM) | Reference |
| FITC-Galacto-RGD2 | U87MG (glioma) | αvβ3/αvβ5 | 28 ± 8 | [6] |
| FITC-3P-RGD2 | U87MG (glioma) | αvβ3/αvβ5 | 32 ± 7 | [6] |
| FITC-RGD2 | U87MG (glioma) | αvβ3/αvβ5 | 89 ± 17 | [6] |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | U87MG (glioma) | αvβ3 | 16.6 ± 1.3 | [7] |
| [64Cu]Cu-DOTA-E[c(RGDfK)]2 (Dimer) | U87MG (glioma) | αvβ3 | 48.4 ± 2.8 | [7] |
| Cyclic DKP-RGD Peptidomimetic | Isolated | αvβ6 | 2.3 ± 0.8 | [8] |
| [68Ga]Ga-DOTA-E(cRGDfK)2 | A549 (lung cancer) | αvβ3 | 15.28 | [9] |
| cyclo(RGDfV) (Cilengitide) | Isolated | αvβ3 | Low to sub-nanomolar | [8][10] |
Key Experimental Protocols: In Vitro
1. Competitive Binding Assay:
-
Objective: To determine the binding affinity (IC50) of a this compound peptide to a specific integrin.
-
Methodology:
-
U87MG glioma cells, known to express integrin αvβ3/αvβ5, are cultured and seeded in 96-well plates.[6]
-
The cells are incubated with a known radiolabeled or fluorescently labeled ligand that binds to the target integrin (e.g., 125I-echistatin or FITC-conjugated this compound peptides).[6]
-
Increasing concentrations of the unlabeled this compound peptide being tested are added to the wells to compete with the labeled ligand for binding to the integrin.
-
After incubation, unbound ligands are washed away, and the amount of bound labeled ligand is quantified using a gamma counter or a fluorescence plate reader.
-
The IC50 value is calculated as the concentration of the test peptide that displaces 50% of the labeled ligand.[6]
-
2. Cell Adhesion Assay:
-
Objective: To evaluate the ability of a this compound peptide to inhibit cancer cell adhesion to extracellular matrix proteins.
-
Methodology:
-
96-well plates are coated with an ECM protein such as vitronectin or fibronectin.
-
Cancer cells (e.g., B16F10 melanoma) are pre-incubated with various concentrations of the this compound peptide.[1]
-
The cells are then seeded onto the coated plates and allowed to adhere for a specific period.
-
Non-adherent cells are removed by washing.
-
The number of adherent cells is quantified using a colorimetric assay (e.g., crystal violet staining) or by counting the cells under a microscope.
-
The percentage of inhibition of cell adhesion is calculated relative to a control group without the peptide.
-
Preclinical In Vivo Studies
Animal models are indispensable for evaluating the anti-tumor efficacy, pharmacokinetics, and biodistribution of this compound peptides in a more complex biological system.
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative data from in vivo studies, primarily focusing on tumor uptake of radiolabeled this compound peptides. Tumor uptake is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Peptide/Compound | Animal Model (Tumor) | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | Nude mice (U87MG glioma) | 30 min | 9.93 ± 1.05 | [7] |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | Nude mice (U87MG glioma) | 24 h | 4.56 ± 0.51 | [7] |
| 99mTc-cRGDfK-His | Tumor-bearing mice | Not specified | 3.74 ± 1.51 | [11] |
| 99mTc-RGDfK-His (Linear) | Tumor-bearing mice | Not specified | 0.91 ± 0.08 | [11] |
| [68Ga]Ga-DOTA-E(cRGDfK)2 | Nude mice (A549 lung cancer) | 1 h | Peak uptake | [9] |
Key Experimental Protocols: In Vivo
1. Xenograft Tumor Model and Biodistribution Study:
-
Objective: To assess the tumor-targeting ability and biodistribution of a this compound peptide in a living organism.
-
Methodology:
-
Human cancer cells (e.g., U87MG glioma, A549 lung cancer) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[7][9]
-
The tumors are allowed to grow to a specific size.
-
A radiolabeled this compound peptide is administered to the mice, typically via tail vein injection.[12]
-
At various time points post-injection, the mice are euthanized, and major organs and the tumor are harvested.
-
The radioactivity in each tissue is measured using a gamma counter, and the tumor uptake is calculated as %ID/g.[7]
-
The following diagram illustrates a typical workflow for an in vivo xenograft study.
2. Tumor Growth Inhibition Study:
-
Objective: To evaluate the therapeutic efficacy of a this compound peptide in reducing tumor growth.
-
Methodology:
-
A xenograft tumor model is established as described above.
-
Once the tumors reach a certain volume, the mice are randomized into treatment and control groups.
-
The treatment group receives regular doses of the this compound peptide, while the control group receives a placebo (e.g., saline).
-
Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treatment and control groups.
-
Conclusion
Preclinical studies have consistently demonstrated the potential of this compound peptides as effective agents for cancer targeting. Their high affinity and selectivity for integrins overexpressed in the tumor microenvironment make them suitable for both diagnostic imaging and targeted therapy.[12] The quantitative data from in vitro and in vivo studies highlight the superior performance of cyclic and multimeric RGD constructs in terms of binding affinity and tumor uptake.[7][13] The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing and conducting their own preclinical evaluations of novel this compound-based compounds. Future research will likely focus on further optimizing the pharmacokinetic properties of these peptides and exploring their use in combination with other anti-cancer agents to achieve synergistic therapeutic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Radiolabeled this compound peptides as integrin alpha(v)beta(3)-targeted radiotracers: maximizing binding affinity via bivalency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Linear vs. This compound Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PET Diagnostic Molecules Utilizing Multimeric this compound Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Interaction of this compound Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 13. Radiolabeled this compound peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Cyclic RGD Analogs
For Researchers, Scientists, and Drug Development Professionals
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a pivotal recognition motif for a significant portion of the integrin family of cell adhesion receptors. This interaction governs a multitude of physiological and pathological processes, including cell adhesion, migration, proliferation, and angiogenesis. Consequently, synthetic RGD-containing peptides, particularly their cyclic analogs, have emerged as a promising class of therapeutics and diagnostic agents. This technical guide delves into the core principles of the structure-activity relationship (SAR) of cyclic RGD analogs, providing a comprehensive overview of their design, evaluation, and mechanism of action.
The Conformational Advantage: Why Cyclization Matters
Linear RGD peptides, while possessing inherent binding capabilities, often suffer from low affinity and lack of selectivity due to their conformational flexibility.[1][2] Cyclization dramatically alters this landscape by constraining the peptide backbone, thereby reducing the entropic penalty upon binding to the rigid integrin receptor.[1][3] This pre-organization of the RGD motif into a bioactive conformation significantly enhances binding affinity and can also improve selectivity for specific integrin subtypes.[2][3]
Quantitative Insights: A Comparative Analysis of Binding Affinities
The efficacy of this compound analogs is quantitatively assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of the analog required to inhibit 50% of the binding of a natural ligand to the integrin. Lower IC50 values are indicative of higher binding affinity. The following table summarizes the IC50 values for a selection of this compound analogs against various integrin subtypes, highlighting the impact of structural modifications on binding affinity and selectivity.
| This compound Analog | Integrin Subtype | IC50 (nM) | Reference |
| c(RGDfV) | αvβ3 | 1.4 ± 0.2 | [4] |
| c(RGDfK) | αvβ3 | 3.2 ± 2.7 | [4] |
| c(RGDf(NMe)V) (Cilengitide) | αvβ3 | 0.8 ± 0.1 | [4] |
| c(RGDfV) | αvβ5 | 52.0 ± 23.8 | [4] |
| c(RGDfK) | αvβ5 | 95.6 ± 24.6 | [4] |
| c(RGDf(NMe)V) (Cilengitide) | αvβ5 | 82.8 ± 4.9 | [4] |
| c(RGDyK) | αvβ3 | 38.5 ± 4.5 | [5] |
| E[c(RGDfK)]2 (Dimer) | αvβ3 | 8.0 ± 2.8 | [5] |
| E{E[c(RGDfK)]2}2 (Tetramer) | αvβ3 | 1.3 ± 0.3 | [5] |
| c(GRGDdF)c | αvβ3 | 6.0 | [6] |
| c(GRGD(NMe)F)c | αvβ3 | 1.2 | [6] |
Key Observations from the Data:
-
Subtle Modifications, Significant Impact: The N-methylation of the valine residue in c(RGDfV) to give Cilengitide (c(RGDf(NMe)V)) results in a notable increase in affinity for the αvβ3 integrin.[4]
-
Selectivity Profile: While potent against αvβ3, many this compound analogs exhibit lower affinity for other integrins like αvβ5, demonstrating a degree of selectivity.[4]
-
The Power of Multimerization: Dimeric and tetrameric forms of this compound peptides, such as E[c(RGDfK)]2 and E{E[c(RGDfK)]2}2, show a significant enhancement in binding affinity for αvβ3 compared to their monomeric counterparts.[1][5] This is attributed to a bivalency effect, where the multimeric ligand can simultaneously engage with multiple integrin receptors.[1]
Experimental Cornerstones: Protocols for Evaluation
The determination of the binding affinity and biological activity of this compound analogs relies on a set of well-established experimental protocols.
Solid-Phase Integrin Binding Assay
This in vitro assay quantifies the ability of a test compound to inhibit the binding of a known ligand to a purified, immobilized integrin receptor.
Detailed Methodology:
-
Plate Coating: 96-well microtiter plates are coated with a purified integrin solution (e.g., αvβ3) overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked using a solution of bovine serum albumin (BSA) or another suitable blocking agent for 1-2 hours at room temperature.[7]
-
Competitive Binding: A fixed concentration of a labeled ligand (e.g., biotinylated vitronectin or a radiolabeled RGD peptide) is added to the wells along with varying concentrations of the this compound analog being tested.[3][7]
-
Incubation: The plate is incubated for a sufficient period (typically 1-3 hours) at room temperature to allow for competitive binding to reach equilibrium.
-
Detection:
-
For biotinylated ligands, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, followed by a chromogenic substrate. The resulting colorimetric signal is measured using a plate reader.[7]
-
For radiolabeled ligands, the wells are washed to remove unbound ligand, and the bound radioactivity is quantified using a gamma counter.[3]
-
-
Data Analysis: The data is plotted as the percentage of inhibition versus the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[3]
Cell-Based Integrin Binding Assay
This assay provides a more physiologically relevant assessment of binding affinity by utilizing cells that endogenously express the target integrin on their surface.
Detailed Methodology:
-
Cell Culture: A cell line known to express the integrin of interest (e.g., U87MG human glioblastoma cells for αvβ3) is cultured to an appropriate density.[3]
-
Cell Preparation: The cells are harvested and resuspended in a suitable binding buffer.
-
Competitive Binding: The cells are incubated with a fixed concentration of a radiolabeled RGD ligand (e.g., ¹²⁵I-echistatin) and varying concentrations of the this compound analog.[1]
-
Incubation: The mixture is incubated, often with gentle agitation, to allow for competitive binding to the cell surface integrins.
-
Separation of Bound and Free Ligand: The cells are separated from the incubation medium containing the unbound ligand, typically by centrifugation through an oil layer or by rapid filtration.
-
Quantification: The amount of radioactivity associated with the cell pellet is measured using a gamma counter.
-
Data Analysis: Similar to the solid-phase assay, IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a sigmoidal curve.
Visualizing the Molecular Logic: Pathways and Workflows
Structure-Activity Relationship Logic
Caption: Logical flow of SAR for this compound analogs.
Experimental Workflow for Binding Affinity Determination
Caption: Generalized workflow for binding affinity assays.
RGD-Integrin Signaling Pathway
Caption: Simplified RGD-integrin downstream signaling.
Upon binding of a this compound analog, integrins cluster and recruit a host of signaling proteins to form focal adhesions. A key initiating event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[7] This creates a docking site for the Src family of tyrosine kinases. The resulting FAK/Src complex then phosphorylates a number of downstream targets, including paxillin and p130Cas, leading to the modulation of the actin cytoskeleton and the regulation of cellular processes such as migration, proliferation, and survival.[7]
Conclusion
The structure-activity relationship of this compound analogs is a cornerstone of their development as targeted therapeutics. By understanding how modifications to the peptide's structure influence its interaction with specific integrin subtypes, researchers can rationally design potent and selective molecules. The combination of robust in vitro and cell-based assays provides the necessary tools to evaluate these designs and propel the most promising candidates forward in the drug discovery pipeline. As our comprehension of the nuances of integrin biology deepens, so too will our ability to craft even more sophisticated and effective this compound-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Binding of this compound Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4.3. αvβ3 Integrin Binding Assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
cyclic RGD peptide nomenclature and variants
An In-Depth Technical Guide to Cyclic RGD Peptide Nomenclature, Variants, and Core Methodologies
Introduction to this compound Peptides
The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a fundamental motif in extracellular matrix (ECM) proteins, facilitating cell adhesion by binding to transmembrane receptors known as integrins.[1] While linear RGD peptides can mimic this function, their therapeutic and research applications are often limited by low binding affinity and poor stability. Cyclization of the RGD sequence imposes conformational constraints that can pre-organize the peptide into a bioactive conformation, significantly enhancing its binding affinity, selectivity for specific integrin subtypes, and stability.[2][3] These characteristics have made this compound peptides pivotal tools in cancer research, angiogenesis inhibition, and as targeting moieties for drug delivery.[4][5] This guide provides a technical overview of their nomenclature, common variants, quantitative binding characteristics, and the experimental protocols used for their synthesis and evaluation.
Nomenclature of this compound Peptides
The nomenclature for cyclic peptides follows conventions that build upon standard peptide notation. The International Union of Pure and Applied Chemistry (IUPAC) provides recommendations for naming these structures.[6]
-
cyclo Prefix : The most common notation is to prefix the peptide sequence with cyclo or simply c.
-
Parentheses/Brackets : The sequence of amino acids within the cyclic structure is enclosed in parentheses or brackets.
-
Amino Acid Codes : Amino acids are typically represented by their one-letter codes. D-amino acids are denoted with a lowercase letter (e.g., 'f' for D-Phenylalanine).
-
Modifications : Any modifications to the amino acids, such as N-methylation, are indicated in parentheses after the modified residue.
Examples:
-
cyclo(RGDfV) or c(RGDfV) : A cyclic pentapeptide consisting of L-Arginine, L-Glycine, L-Aspartic acid, D-Phenylalanine, and L-Valine.
-
cyclo(RGDf(NMe)V) : This denotes Cilengitide, where the peptide bond following D-Phenylalanine is N-methylated.[5][7] The valine residue is an N-methyl valine.[8]
Common Variants and Derivatives
The foundational cyclic pentapeptide structure, c(RGDfV), has been extensively modified to enhance binding affinity, alter selectivity, and introduce functionalities for conjugation (e.g., for imaging agents or drugs).[9]
-
Amino Acid Substitution : The residues flanking the core RGD motif are critical for determining selectivity towards different integrin subtypes.
-
c(RGDfK) : Replacing Valine with Lysine (K) provides a primary amine for conjugation without significantly impacting binding affinity for αvβ3.[9]
-
c(RGDyK) : Incorporating Tyrosine (Y) allows for radioiodination.
-
-
Backbone Modification : N-methylation of a peptide bond, as seen in Cilengitide (c(RGDf(NMe)V)) , enhances metabolic stability and can improve the affinity for certain integrins like αvβ5.[5][8]
-
Multimerization : Linking multiple this compound units can dramatically increase binding affinity, a phenomenon known as the avidity effect.
-
Dimers : E[c(RGDfK)]₂ consists of two c(RGDfK) peptides linked via a glutamic acid core.[9]
-
Tetramers and Octamers : Higher-order multimers, such as E[E[c(RGDfK)]₂]₂, have been developed to further enhance binding and internalization.[9] Increasing peptide multiplicity has been shown to significantly enhance integrin αvβ3 binding affinity.[9]
-
Quantitative Binding Data
The binding affinity of RGD peptides to integrins is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the peptide required to inhibit 50% of a specific binding interaction. Lower IC₅₀ values indicate higher binding affinity. These values are highly dependent on the assay conditions, including the cell line, the radioligand used for competition, and the specific integrin subtype.
Table 1: Comparative IC₅₀ Values of RGD Peptides for αvβ3 Integrin
| Peptide | IC₅₀ (nM) | Assay Details | Source |
|---|---|---|---|
| Cilengitide (c(RGDf(NMe)V)) | 0.71 ± 0.06 | Biotinylated vitronectin competition | [10] |
| cyclo(RGDfV) | 3.2 ± 1.3 | Biotinylated vitronectin competition | [10] |
| DOTA-RGD Tetramer | 1.3 ± 0.3 | ¹²⁵I-c(RGDyK) competition on U87MG cells | [11] |
| HYNIC-RGD Tetramer | 7 ± 2 | ¹²⁵I-echistatin competition on U87MG cells | [9][11] |
| DOTA-3G-RGD₂ (Dimer) | 1.1 ± 0.2 | ¹²⁵I-c(RGDyK) competition on U87MG cells | [11] |
| HYNIC-3G₃-Dimer | 61 ± 2 | ¹²⁵I-echistatin competition on U87MG cells | [9] |
| DOTA-RGD₂ (Dimer) | 8.0 ± 2.8 | ¹²⁵I-c(RGDyK) competition on U87MG cells | [11] |
| c(RGDfK) | 38.5 ± 4.5 | ¹²⁵I-c(RGDyK) competition on U87MG cells | [11] |
| HYNIC-G₃-Monomer | 358 ± 8 | ¹²⁵I-echistatin competition on U87MG cells |[9] |
Table 2: Integrin Selectivity Profile of Cilengitide
| Integrin Subtype | IC₅₀ (nM) | Ligand | Source |
|---|---|---|---|
| αvβ3 | 0.61 | Vitronectin | [12] |
| αvβ5 | 8.4 | Vitronectin | [12] |
| α5β1 | 14.9 | - |[12] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides
SPPS is the standard method for synthesizing RGD peptides.[13] The process involves the stepwise addition of protected amino acids to a growing chain anchored to a solid resin support.[13]
Detailed Methodology:
-
Resin Preparation : Start with a suitable resin (e.g., Wang or 2-chlorotrityl chloride resin). Swell the resin in a suitable solvent like dimethylformamide (DMF).[13]
-
First Amino Acid Coupling : Couple the first Fmoc-protected amino acid to the resin using an activating agent.
-
Deprotection : Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF to expose a free amine.[13]
-
Iterative Coupling : Sequentially couple the subsequent Fmoc-protected amino acids. Each cycle consists of deprotection, washing, and coupling the next activated amino acid (e.g., using HATU as a coupling reagent).[13][14]
-
Side-Chain Deprotection & Cyclization : Once the linear peptide is assembled, selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., the carboxylic acid of Aspartic Acid and the amine of a Lysine, or by forming a peptide bond between the N- and C-termini).
-
On-Resin Cyclization : Perform the head-to-tail cyclization reaction on the solid support, often using a coupling agent like diphenylphosphorylazide (DPPA).[15]
-
Cleavage and Global Deprotection : Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) (e.g., TFA/TIS/water 95:2.5:2.5).[13]
-
Purification : Precipitate the crude peptide in cold diethyl ether.[13] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Verification : Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Cell-Based Competitive Integrin Binding Assay
This assay measures the binding affinity of a test peptide by quantifying its ability to compete with a labeled ligand for binding to integrins on the cell surface.[2]
Detailed Methodology:
-
Cell Culture : Culture cells that express the target integrin (e.g., U87MG human glioblastoma cells for αvβ3) to an appropriate density in multi-well plates.[2]
-
Preparation of Reagents : Prepare a series of dilutions of the unlabeled test peptide. Prepare a solution with a constant, low concentration of a radiolabeled or fluorescently-labeled competitor ligand (e.g., ¹²⁵I-echistatin).[16]
-
Competitive Binding : Add the diluted test peptide and the labeled ligand to the cells simultaneously. Incubate the mixture to allow for competitive binding to the cell surface integrins.[2]
-
Washing : Gently wash the wells with a cold buffer (e.g., PBS) to remove unbound ligands.[2]
-
Quantification :
-
For radiolabeled ligands, lyse the cells and measure the bound radioactivity using a gamma counter.[2]
-
For fluorescently-labeled ligands, measure the fluorescence using a plate reader.
-
-
Data Analysis : Plot the percentage of bound labeled ligand against the concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[2]
Cell Adhesion Assay
This assay quantifies the ability of a peptide to inhibit cell attachment to a substrate coated with an ECM protein.[5][17]
Detailed Methodology:
-
Plate Coating : Coat the wells of a 96-well plate with an ECM protein that binds the target integrin (e.g., vitronectin for αvβ3) and incubate overnight.[2][10] Block any remaining non-specific binding sites with a blocking agent like Bovine Serum Albumin (BSA).
-
Cell Preparation : Detach integrin-expressing cells from their culture flask (e.g., using an EDTA solution), wash them, and resuspend them in a serum-free medium.[5]
-
Inhibition : Pre-incubate the cells with various concentrations of the this compound peptide inhibitor.
-
Seeding : Seed the pre-incubated cells into the ECM-coated wells and incubate for a short period (e.g., 30-60 minutes) to allow for attachment.[17]
-
Washing : Gently wash the wells with PBS to remove non-adherent cells.[17]
-
Quantification : Fix the remaining adherent cells (e.g., with paraformaldehyde). Stain the cells with a dye such as crystal violet.[17] Solubilize the dye and measure the absorbance using a plate reader. The absorbance is proportional to the number of adherent cells.[17]
-
Data Analysis : Plot the number of adherent cells against the peptide concentration to determine the concentration that inhibits 50% of cell adhesion (IC₅₀).
RGD-Integrin Signaling Pathway
The binding of a this compound peptide to an integrin receptor initiates a cascade of intracellular signals known as "outside-in" signaling.[18] This process is crucial for regulating cell adhesion, migration, proliferation, and survival.[19]
Upon ligand binding, integrins cluster on the cell surface and undergo a conformational change.[18] This leads to the recruitment and activation of several key signaling proteins to the cytoplasmic tail of the integrin, forming a focal adhesion complex. A primary event is the recruitment and auto-phosphorylation of Focal Adhesion Kinase (FAK).[16] Activated FAK then serves as a docking site for other proteins, including the Src family kinases. The FAK/Src complex phosphorylates numerous downstream targets, such as paxillin (B1203293) and p130Cas, leading to the reorganization of the actin cytoskeleton, which is essential for cell migration and spreading.[16][18]
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cilengitide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iupac.org [iupac.org]
- 7. Cilengitide | C27H40N8O7 | CID 176873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 9. Radiolabeled this compound Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Solid-Phase Synthesis of Tailed this compound Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pnas.org [pnas.org]
- 19. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Natural vs. Synthetic Cyclic RGD Peptides in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The Arg-Gly-Asp (RGD) peptide sequence is a critical recognition motif for many integrins, cell surface receptors that mediate cell-extracellular matrix (ECM) interactions and play a pivotal role in a host of physiological and pathological processes, including cell adhesion, migration, angiogenesis, and tumor metastasis.[1][2] This central role has made RGD peptides, particularly their cyclic forms, a major focus of research and drug development. This in-depth technical guide provides a comparative analysis of natural and synthetic cyclic RGD peptides, detailing their binding affinities, experimental protocols for their study, and the signaling pathways they modulate.
Core Concepts: The Advantage of Cyclization
While linear RGD peptides can bind to integrins, their flexibility often leads to lower binding affinity and susceptibility to proteolytic degradation.[3] Cyclization confers conformational rigidity, pre-organizing the RGD motif into a bioactive conformation that enhances binding affinity and selectivity for specific integrin subtypes.[3][4] This increased stability and affinity make this compound peptides more potent candidates for therapeutic and diagnostic applications.[5][6]
Comparative Analysis of Binding Affinity
The binding affinity of RGD peptides to integrins is a key determinant of their biological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), with lower values indicating higher affinity. The following tables summarize the binding affinities of various natural and synthetic this compound peptides for several key integrin subtypes.
| Peptide | Type | Target Integrin | IC50 (nM) | Reference(s) |
| Natural Precursors/Linear Analogs | ||||
| GRGDS | Linear | αIIbβ3 | 1700 | [7] |
| RGDRGD | Linear | αVβ3 | Modest Activity | [8] |
| Synthetic this compound Peptides | ||||
| cyclo(RGDRGD) | Synthetic | αVβ3 | Modest Activity | [8] |
| cyclo(RGDfK) | Synthetic | αvβ3 | - | [9] |
| Cilengitide (c(RGDf(NMe)V)) | Synthetic | αvβ3 & αvβ5 | High Affinity | [10] |
| TP9201 | Synthetic | αIIbβ3 | High Potency | [11] |
| RAFT-RGD (tetrameric cRGD) | Synthetic | αvβ3 | 3.87 | [7] |
| Monomeric cRGD | Synthetic | αvβ3 | 41.70 | [7] |
Note: IC50 and Kd values can vary between different studies and assay conditions. This table provides a comparative overview based on the cited literature.
Key Experimental Protocols
The characterization and evaluation of RGD peptides rely on a variety of standardized experimental techniques. Below are detailed methodologies for some of the most critical assays.
Solid-Phase Integrin Binding Assay (ELISA-like)
This assay quantifies the binding of a peptide to purified and immobilized integrin receptors.[4][7]
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a solution of purified integrin (e.g., αvβ3, αvβ5, or α5β1) at a concentration of 0.5 µg/mL overnight at 4°C.[7]
-
Blocking: Wash the plate with a suitable buffer (e.g., Tris-buffered saline with Tween 20) and block non-specific binding sites with a blocking agent like 1% bovine serum albumin (BSA) for 1-2 hours at room temperature.[4][7]
-
Competitive Binding: Prepare serial dilutions of the unlabeled test RGD peptide. Add the test peptide dilutions to the wells along with a constant concentration of a labeled RGD peptide (e.g., biotinylated or radiolabeled).[7]
-
Incubation: Incubate for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding.[7]
-
Detection:
-
Wash the wells to remove unbound peptides.
-
If using a biotinylated peptide, add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1 hour at room temperature.[7]
-
Wash the wells again and add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction and measure the absorbance using a plate reader.[7]
-
-
Data Analysis: The absorbance is inversely proportional to the binding affinity of the test peptide. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.[4]
Cell Adhesion Assay
This assay measures the ability of an RGD peptide to mediate or inhibit cell attachment to a surface.[10][12][13]
Methodology:
-
Plate Coating: Coat a 96-well plate with the RGD peptide of interest or an ECM protein like fibronectin or vitronectin.[12][13]
-
Cell Preparation: Culture cells that express the corresponding integrin receptor (e.g., U87MG human glioblastoma cells for αvβ3) and prepare a cell suspension.[4][14]
-
Adhesion/Inhibition:
-
Adhesion: Seed the cells onto the peptide-coated surface.
-
Inhibition: Pre-incubate the cells with a soluble RGD peptide before adding them to the ECM-coated well.[7]
-
-
Incubation: Incubate for a specific period to allow for cell attachment.
-
Washing: Gently wash away non-adherent cells.[7]
-
Quantification: Quantify the number of adherent cells using methods such as crystal violet staining and subsequent solubilization and absorbance measurement.[13]
In Vivo Imaging
This technique is used to visualize the targeting and accumulation of labeled RGD peptides in living organisms, often in the context of tumor imaging.[14][15][16]
Methodology:
-
Probe Synthesis: Conjugate the RGD peptide to an imaging agent, such as a near-infrared (NIR) fluorescent dye (e.g., Cy5.5 or Cy7) or a radionuclide for PET or SPECT imaging (e.g., 18F, 64Cu, 99mTc).[15][17]
-
Animal Model: Utilize an appropriate animal model, such as a mouse with a subcutaneously xenografted tumor known to overexpress the target integrin (e.g., U87MG tumors).[14]
-
Probe Administration: Inject the labeled RGD peptide into the animal, typically intravenously.
-
Imaging: At various time points post-injection, image the animal using the appropriate imaging modality (e.g., fluorescence imaging system, PET scanner).[14][16]
-
Biodistribution (Optional): After the final imaging session, euthanize the animal and dissect organs of interest to quantify the probe's distribution ex vivo.[14]
-
Blocking Study (for specificity): Co-inject a large excess of unlabeled RGD peptide with the labeled probe to demonstrate that the observed signal is due to specific integrin binding.[16]
Signaling Pathways and Experimental Workflows
The binding of RGD peptides to integrins triggers intracellular signaling cascades that regulate various cellular functions. A common pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases.[12]
References
- 1. minds.wisconsin.edu [minds.wisconsin.edu]
- 2. cellgs.com [cellgs.com]
- 3. Comparison of Linear vs. This compound Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solid-Phase Synthesis of Tailed this compound Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of novel this compound-containing peptides as highly potent and selective integrin alpha IIb beta 3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
Core Concept: From Linear Peptide to Cyclic Mimetic
An In-depth Technical Guide to the Therapeutic Potential of Cyclic RGD Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclic Arginine-Glycine-Aspartic acid (RGD) peptidomimetics, detailing their mechanism of action, therapeutic applications, quantitative binding data, and the experimental protocols used for their evaluation. This compound peptidomimetics represent a significant class of molecules designed to target integrin receptors, which are crucial mediators of cell-cell and cell-extracellular matrix (ECM) interactions. Their dysregulation is a hallmark of numerous diseases, including cancer and fibrosis.
The RGD tripeptide sequence is the principal recognition motif for a subfamily of integrins that bind to ECM proteins like fibronectin, vitronectin, and osteopontin.[1][2] While linear RGD peptides can bind to these integrins, they often suffer from low affinity and poor stability. Cyclization constrains the peptide backbone, pre-organizing the RGD motif into a bioactive conformation that significantly enhances binding affinity and selectivity for specific integrin subtypes.[3] This conformational rigidity is a cornerstone of the therapeutic potential of this compound peptidomimetics.
Mechanism of Action: Integrin Antagonism and Signal Modulation
This compound peptidomimetics function as antagonists, competitively binding to integrins and blocking their interaction with natural ECM ligands. This inhibition disrupts the critical signaling pathways that drive pathological processes.
Target Integrins: The primary targets for therapeutic intervention are RGD-binding integrins that are overexpressed or hyperactivated in disease states:
-
αvβ3 and αvβ5: Highly expressed on angiogenic endothelial cells and various tumor cells.[4][5] They are key regulators of angiogenesis, tumor growth, and invasion.[5][6]
-
α5β1: Involved in cell adhesion to fibronectin, playing a role in tumor cell migration and invasion.[4]
-
αvβ6: Exclusively expressed on epithelial cells and implicated in the activation of Transforming Growth Factor-β (TGF-β), a key driver of fibrosis and cancer progression.[5]
Downstream Signaling: Integrin engagement with the ECM activates intracellular signaling cascades. By blocking this initial binding, RGD peptidomimetics inhibit downstream pathways crucial for cell survival, proliferation, and migration. A key pathway involves the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK), which in turn activates Src kinase and the PI3K/AKT pathway, promoting cell survival and proliferation.[7][8]
Figure 1: Integrin Signaling Blockade by this compound Peptidomimetics.
Quantitative Analysis of Integrin Binding Affinity
The efficacy of this compound peptidomimetics is directly related to their binding affinity for target integrins, commonly quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values denote higher binding affinity. Cyclization and other modifications, such as N-methylation in the case of Cilengitide, can increase affinity by orders of magnitude compared to linear peptides.[3][9]
| Compound/Peptidomimetic | Target Integrin | IC50 (nM) | Assay Type | Reference |
| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | ~2 | Cell-free binding | [10] |
| αvβ5 | Subnanomolar | Cell-free binding | [7] | |
| α5β1 | Active | Not specified | [9] | |
| αIIbβ3 | >10,000 | Platelet aggregation | [9] | |
| cyclo(RGDfV) | αvβ3 | Low nanomolar | Not specified | [3][11] |
| Generic Cyclic DKP-RGDs | αvβ3 | Low to sub-nanomolar | Inhibition of vitronectin binding | [12] |
| αvβ6 | 77 - 345 | Inhibition of fibronectin binding | [12][13] | |
| Peptide "P5" (N-methylated) | αvβ3 | ~2x more active than GRGDSPK | Inhibition of vitronectin binding | [14] |
| αIIbβ3 | ~1500-fold less active than for αvβ3 | Inhibition of fibrinogen binding | [14] | |
| Linear GRGDSPK | αvβ3 | Orders of magnitude higher than cyclic | Not specified | [3] |
Table 1: Comparative Binding Affinities (IC50) of Representative RGD Peptidomimetics.
Therapeutic Applications
Anti-Cancer Therapy
The role of integrins in tumor angiogenesis and metastasis makes them prime targets for cancer therapy.[1]
-
Anti-Angiogenesis: By blocking αvβ3 and αvβ5 integrins on endothelial cells, this compound peptides inhibit the formation of new blood vessels that tumors require for growth and survival.[6] This can induce apoptosis in proliferating endothelial cells.[9][11] Cilengitide, the most clinically studied compound in this class, was developed primarily as an anti-angiogenic agent.[9]
-
Direct Anti-Tumor Effects: In addition to anti-angiogenic effects, RGD mimetics can directly inhibit tumor cell migration, invasion, and induce a form of apoptosis known as anoikis by disrupting the cells' attachment to the ECM.[8]
-
Targeted Drug Delivery: The high affinity and specificity of this compound peptides make them ideal targeting ligands to deliver cytotoxic drugs, nanoparticles, or imaging agents directly to tumor cells and neovasculature, thereby increasing efficacy and reducing systemic toxicity.[4][15][16][17] This strategy has been used to deliver drugs like Doxorubicin and Paclitaxel.[15]
Figure 2: Workflow for RGD-Mediated Targeted Drug Delivery.
Anti-Fibrotic Therapy
Fibrosis, the excessive accumulation of ECM, is a pathological process in many chronic diseases. RGD-binding integrins are key mediators of the pro-fibrotic response, particularly through the activation of latent TGF-β.[18]
-
Liver Fibrosis: Preclinical studies have shown that RGD peptides can ameliorate CCl4-induced liver fibrosis in animal models. The mechanism involves reducing type I collagen expression and increasing the activity of collagenase, an enzyme that degrades excess collagen.[19]
-
Kidney Fibrosis: In a murine model of kidney fibrosis, the RGD integrin antagonist CWHM-12 significantly reduced collagen deposition and improved kidney function.[18]
Clinical Development: The Case of Cilengitide
Cilengitide (EMD 121974) is a cyclic pentapeptide and the most prominent RGD mimetic to be evaluated extensively in clinical trials.[11]
-
Development: Developed from the parent compound cyclo(RGDfV), Cilengitide incorporates an N-methylated valine, which further enhances its antagonistic activity and selectivity for αvβ3 and αvβ5 integrins.[7][9]
-
Preclinical Efficacy: Showed potent anti-angiogenic and anti-tumor activity in various animal models, including reducing tumor growth in brain tumor xenografts.[7][9]
-
Clinical Trials: Despite promising preclinical and early-phase data for glioblastoma and melanoma, Cilengitide failed to improve overall survival in Phase III trials for newly diagnosed glioblastoma when added to standard of care.[11][20] This outcome has highlighted the complexities of targeting integrins in the clinic and has spurred further research into patient selection, combination therapies, and next-generation peptidomimetics.
Key Experimental Protocols
Synthesis of this compound Peptidomimetics
A common method involves solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization.
Methodology:
-
Linear Peptide Assembly: The linear peptide sequence is assembled on a solid support resin (e.g., Wang resin) using standard Fmoc/tBu chemistry. Amino acids are coupled sequentially from the C-terminus to the N-terminus.
-
Cleavage and Deprotection: The assembled linear peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude linear peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization: The purified linear peptide is dissolved in a dilute solution of an organic solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) are added to facilitate amide bond formation between the N- and C-termini.
-
Final Purification: The resulting cyclic peptide is purified by RP-HPLC to yield the final product.
-
Characterization: The identity and purity of the final compound are confirmed by mass spectrometry and analytical HPLC.
Figure 3: General Workflow for this compound Peptide Synthesis.
In Vitro Integrin Binding Assay (Competitive ELISA)
This assay measures the ability of a test compound to inhibit the binding of a known ligand to a purified integrin receptor.
Methodology:
-
Plate Coating: Purified integrin receptor (e.g., αvβ3) is coated onto the wells of a high-binding 96-well microplate and incubated overnight at 4°C.[21]
-
Blocking: The wells are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in buffer) for 1 hour at room temperature.[21]
-
Competitive Binding: A fixed concentration of a biotinylated natural ligand (e.g., biotinylated vitronectin or fibronectin) is mixed with serial dilutions of the test RGD peptidomimetic.[3]
-
Incubation: The mixture is added to the coated wells and incubated for 2-3 hours at room temperature to allow for competitive binding to the immobilized integrin.[3][21]
-
Detection: The plate is washed to remove unbound components. The amount of bound biotinylated ligand is detected by adding a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic HRP substrate (e.g., TMB). The reaction is stopped, and absorbance is measured using a plate reader.
-
Data Analysis: Absorbance values are plotted against the logarithm of the test compound concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.[3]
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor and anti-angiogenic efficacy of RGD peptidomimetics in a living organism.
Methodology:
-
Cell Culture: Human tumor cells known to express the target integrin (e.g., U87MG glioblastoma, SK-RC-52 renal carcinoma) are cultured under standard conditions.[22][23]
-
Tumor Implantation: A specific number of tumor cells (e.g., 1-5 million) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[22][23]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered systemically (e.g., intravenously, intraperitoneally, or via osmotic minipumps) according to a predetermined schedule and dose. The control group receives a vehicle or an inactive peptide.[19][24]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry to assess microvessel density, or Western blot for signaling proteins).
-
Efficacy Determination: Therapeutic efficacy is determined by comparing the tumor growth inhibition in the treated group versus the control group.
Conclusion and Future Directions
This compound peptidomimetics are potent and selective antagonists of key integrins involved in cancer and fibrosis. Their ability to disrupt pathological cell adhesion and signaling has been robustly demonstrated in preclinical models. While the clinical journey of first-generation compounds like Cilengitide has been challenging, the foundational knowledge gained has paved the way for new avenues of research.
Future efforts are focused on:
-
Designing next-generation mimetics with improved selectivity for specific integrin heterodimers to minimize off-target effects.
-
Developing multimeric RGD constructs (dimers, tetramers) to enhance binding avidity through the avidity effect.[22][25]
-
Optimizing RGD-drug conjugates with advanced linkers that ensure payload stability in circulation and efficient release within the target cell.[15]
-
Exploring combination therapies where integrin antagonists can sensitize tumors to radiation or chemotherapy.[9][11]
-
Leveraging RGD peptides for diagnostics and molecular imaging (e.g., PET tracers) to stratify patients and monitor therapeutic response.[4]
The therapeutic potential of this compound peptidomimetics remains high, with ongoing research continuing to refine their design and application for targeted disease intervention.
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic peptides for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 8. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized Phase II Study of Cilengitide (EMD 121974) in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Investigating the Interaction of this compound Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. Internalizing RGD, a great motif for targeted peptide and protein delivery: a review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacologic inhibition of RGD-binding integrins ameliorates fibrosis and improves function following kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Arg-Gly-Asp (RGD) peptide ameliorates carbon tetrachloride-induced liver fibrosis via inhibition of collagen production and acceleration of collagenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. In Vivo Characterization of 4 68Ga-Labeled Multimeric RGD Peptides to Image αvβ3 Integrin Expression in 2 Human Tumor Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ovid.com [ovid.com]
- 25. Radiolabeled this compound Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Cyclic RGD Peptides: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the synthesis, purification, and characterization of cyclic Arginyl-Glycyl-Aspartyl (RGD) peptides. These peptides are of significant interest due to their ability to selectively bind to integrin receptors, which play a crucial role in cell adhesion, signaling, and angiogenesis. Their cyclic structure enhances stability and binding affinity compared to their linear counterparts.
Cyclic RGD peptides, such as the well-studied c(RGDfK) (cyclo(Arg-Gly-Asp-D-Phe-Lys)), are potent antagonists of integrins like αvβ3, making them valuable tools in cancer research and as potential therapeutic agents.[1][2] The protocols outlined below describe a standard solid-phase peptide synthesis (SPPS) approach followed by on-resin cyclization, purification, and characterization.
Quantitative Data Summary
The binding affinity of this compound peptides to various integrin subtypes is a critical parameter for their application. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound peptides, providing a comparative overview of their potency and selectivity. Lower IC50 values indicate higher binding affinity.
| Peptide | Integrin Subtype | IC50 (nM) | Assay Type |
| cyclo(RGDfV) | αvβ3 | 0.58 | Isolated Receptor Assay |
| cyclo(RGDfV) | αIIbβ3 | >1000 | Isolated Receptor Assay |
| c(RGDfK) | αvβ3 | 39 - 44 | Isolated Receptor Competitive Binding Assay |
| Linear Ac-C(Mmt)RGDSfK(alkene)-NH2 | GPIIb/IIIa | 1410 | Fibrinogen Binding Inhibition |
| Cyclic Thiol-Ene c(CRGDSfK) | GPIIb/IIIa | 200 - 360 | Fibrinogen Binding Inhibition |
| Dimeric-cRGD | αvβ3 | 5.1 | Cell-based Assay |
| Monomeric c[RGDfK] dendrimer | αvβ3 | 212 | Solid Phase Binding Assay |
| Dimeric c[RGDfK] dendrimer | αvβ3 | 356 | Solid Phase Binding Assay |
| Tetrameric c[RGDfK] dendrimer | αvβ3 | 50 | Solid Phase Binding Assay |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of a representative this compound peptide, c(RGDfK).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide
This protocol utilizes the Fmoc/tBu strategy on a solid support.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-protected amino acids (Fmoc-Lys(Mtt)-OH, Fmoc-D-Phe-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OAll)-OH)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[3]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.[2]
-
First Amino Acid Loading: Attach the first Fmoc-protected amino acid (e.g., Fmoc-Asp(OAll)-OH) to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially using HATU and DIPEA in DMF.[3][4] Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) test.
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents and by-products.
-
Sequence Assembly: Repeat the deprotection and coupling steps until the desired linear peptide sequence (e.g., Arg(Pbf)-Gly-Asp(OAll)-D-Phe-Lys(Mtt)) is assembled on the resin.
Protocol 2: On-Resin Cyclization
This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the solid support.[1][5]
Materials:
-
Peptide-resin from Protocol 1
-
Allyl deprotection catalyst: Pd(PPh3)4
-
Scavenger for allyl deprotection: Phenylsilane
-
Solvent for allyl deprotection: DCM
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cyclization reagent: HATU
-
Base: DIPEA
-
Solvent for cyclization: DMF
Procedure:
-
Selective Deprotection:
-
Remove the Allyl protecting group from the C-terminal Asp residue using Pd(PPh3)4 and a scavenger in DCM.
-
Remove the Fmoc protecting group from the N-terminal amino acid using 20% piperidine in DMF.
-
-
Cyclization:
-
Wash the resin thoroughly.
-
Add the cyclization cocktail (HATU and DIPEA in DMF) to the deprotected peptide-resin.[4]
-
Allow the reaction to proceed for several hours to ensure complete cyclization. Monitor the reaction by cleaving a small amount of resin and analyzing the product by mass spectrometry.
-
Protocol 3: Cleavage and Deprotection
This protocol details the cleavage of the cyclic peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Cyclized peptide-resin from Protocol 2
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Treatment: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collection and Drying: Centrifuge to collect the precipitated peptide, wash with cold diethyl ether, and dry under vacuum.
Protocol 4: Purification by High-Performance Liquid Chromatography (HPLC)
This protocol describes the purification of the crude cyclic peptide using reversed-phase HPLC.[6][7]
Materials:
-
Crude cyclic peptide
-
HPLC system with a preparative C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of mobile phases A and B or DMSO).[6]
-
HPLC Separation: Inject the dissolved sample onto the C18 column and elute with a linear gradient of mobile phase B. Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the pure cyclic peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Freeze-dry the pure fractions to obtain the final product as a white powder.[7]
Protocol 5: Characterization by Mass Spectrometry
This protocol outlines the use of mass spectrometry to confirm the identity of the synthesized cyclic peptide.[8][9]
Materials:
-
Purified cyclic peptide
-
Mass spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Interpretation: Compare the experimentally observed monoisotopic mass with the theoretically calculated mass of the cyclic peptide to confirm its identity. The fragmentation pattern in MS/MS can also be used for structural confirmation.[8][9]
Visualizations
Experimental Workflow for this compound Peptide Synthesis
References
- 1. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of c(RGDfK): A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solid-phase synthesis of the cyclic pentapeptide c(RGDfK) (cyclo(-Arg-Gly-Asp-D-Phe-Lys-)). This peptide is a potent and selective ligand for αvβ3 integrin, a receptor involved in angiogenesis and tumor metastasis, making it a valuable tool in cancer research and drug development.[1][2][3] The protocols detailed below are based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, followed by on-resin or solution-phase cyclization, cleavage, and purification.
Introduction
The Arg-Gly-Asp (RGD) sequence is a well-known motif for integrin binding. Cyclic peptides containing this sequence, such as c(RGDfK), exhibit enhanced stability and receptor affinity compared to their linear counterparts.[4] Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for producing such peptides.[5][6] This application note outlines the key steps involved in the synthesis of c(RGDfK), from resin selection and peptide chain assembly to cyclization and final purification.
Key Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Chlorotrityl chloride resin | Various | 100-200 mesh, ~1.0-1.6 mmol/g |
| Fmoc-L-Lys(Mtt)-OH | Various | Synthesis Grade |
| Fmoc-D-Phe-OH | Various | Synthesis Grade |
| Fmoc-L-Asp(OtBu)-OH | Various | Synthesis Grade |
| Fmoc-L-Gly-OH | Various | Synthesis Grade |
| Fmoc-L-Arg(Pbf)-OH | Various | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| Oxyma Pure | Various | Synthesis Grade |
| Piperidine (B6355638) | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent Grade |
| Diethyl ether | Various | ACS Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
Experimental Protocols
Resin Loading
The synthesis begins with the loading of the first amino acid, Fmoc-L-Lys(Mtt)-OH, onto the 2-chlorotrityl chloride resin.[5] The trityl-based resin allows for mild cleavage conditions, preserving the acid-labile side-chain protecting groups for subsequent on-resin manipulations.
Protocol:
-
Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve 2 equivalents of Fmoc-L-Lys(Mtt)-OH and 4 equivalents of N,N-diisopropylethylamine (DIPEA) in 10 mL of DCM.
-
Add the amino acid solution to the resin and shake for 2 hours at room temperature.
-
To cap any unreacted sites, add 1 mL of methanol (B129727) and shake for 30 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading capacity using a spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small resin sample.
Linear Peptide Assembly
The linear peptide chain is assembled on the resin using a standard Fmoc-SPPS protocol.[6][7] This involves iterative cycles of Fmoc deprotection and amino acid coupling.
Protocol (per coupling cycle):
-
Fmoc Deprotection:
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add another 10 mL of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the next Fmoc-protected amino acid, 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat these steps for each amino acid in the sequence: Fmoc-D-Phe-OH, Fmoc-L-Asp(OtBu)-OH, Fmoc-L-Gly-OH, and Fmoc-L-Arg(Pbf)-OH.
On-Resin Cyclization
On-resin cyclization is a common and efficient method for producing cyclic peptides.[1][8] This involves the deprotection of the N-terminal Fmoc group and the C-terminal protecting group, followed by head-to-tail amide bond formation. In this protocol, the Mtt group on the Lysine (B10760008) side chain is selectively removed to allow for lactamization with the deprotected N-terminus.
Protocol:
-
N-terminal Fmoc Deprotection:
-
Follow the Fmoc deprotection protocol described in section 2.1.
-
-
Side-Chain Deprotection of Lysine:
-
Wash the resin with DCM (3 x 10 mL).
-
Treat the resin with a solution of 1% TFA in DCM (10 mL) for 5 minutes. Repeat this step 5-7 times until the yellow color of the trityl cation is no longer observed.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Cyclization:
-
In a separate vial, dissolve 3 equivalents of PyBOP and 6 equivalents of DIPEA in DMF.
-
Add the cyclization cocktail to the resin.
-
Shake at room temperature for 4 hours.
-
Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC and MS.
-
Once complete, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cleavage and Global Deprotection
The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail.[9]
Protocol:
-
Wash the resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/EDT (94:1:2.5:2.5 v/v/v/v).
-
Add 10 mL of the cleavage cocktail to the resin.
-
Shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Dissolve the crude peptide in a minimal amount of 50% ACN in water.
-
Purify the peptide on a preparative C18 RP-HPLC column using a linear gradient of water (0.1% TFA) and ACN (0.1% TFA).
-
Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final c(RGDfK) peptide as a white powder.
Quantitative Data Summary
| Step | Parameter | Typical Value | Reference |
| Resin Loading | Loading Capacity | 0.4 - 0.7 mmol/g | [2] |
| On-Resin Cyclization | Yield | ~40-50% | [8] |
| Overall Synthesis | Crude Yield | > 70% | Internal Data |
| Purification | Purity (by HPLC) | > 95% | [10] |
| Final Product | Molecular Weight | 603.68 g/mol | [10] |
Visualizations
Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of c(RGDfK).
Chemical Structure of c(RGDfK)
Caption: Chemical structure of the cyclic peptide c(RGDfK).
Conclusion
The solid-phase synthesis of c(RGDfK) is a well-established and reproducible process. The protocol outlined in this application note provides a detailed guide for researchers to successfully synthesize this important cyclic peptide for a variety of applications in biomedical research and drug development. Careful monitoring of each step, particularly coupling and cyclization, is crucial for achieving high purity and yield.
References
- 1. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. c(RGDfK) peptide [novoprolabs.com]
Application Notes and Protocols for Conjugating Cyclic RGD to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the conjugation of cyclic Arginine-Glycine-Aspartic acid (RGD) peptides to various nanoparticles. Cyclic RGD peptides are crucial targeting ligands in drug delivery and diagnostic applications due to their high affinity and selectivity for integrin receptors, which are often overexpressed on the surface of cancer cells and angiogenic endothelial cells.
Introduction to this compound as a Targeting Ligand
The RGD tripeptide sequence is a fundamental recognition motif for many integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[1][2] The cyclic conformation of RGD peptides enhances their binding affinity and selectivity for specific integrin subtypes, such as αvβ3 and α5β1, compared to their linear counterparts.[2] By conjugating this compound peptides to the surface of nanoparticles, these nanocarriers can be specifically directed to tissues and cells overexpressing these integrins, thereby enhancing the therapeutic efficacy and reducing off-target side effects of encapsulated drugs or imaging agents.[3][4]
Common Methods for cRGD Conjugation
Several chemical strategies are employed to covalently attach this compound peptides to the surface of nanoparticles. The choice of method depends on the nanoparticle material, the functional groups available on both the nanoparticle and the peptide, and the desired stability of the conjugate. The most common methods include:
-
EDC/NHS Chemistry: This method forms a stable amide bond between a carboxyl group on the nanoparticle and a primary amine on the cRGD peptide. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group, which then reacts with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive ester.[5][6]
-
Maleimide-Thiol Coupling: This highly efficient "click chemistry" reaction involves the formation of a stable thioether bond between a maleimide (B117702) group on the nanoparticle and a thiol (sulfhydryl) group, typically from a cysteine residue incorporated into the cRGD peptide.[7][8][9]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Another prominent "click chemistry" method, CuAAC, forms a stable triazole linkage between an azide-functionalized nanoparticle and an alkyne-modified cRGD peptide, or vice versa.[10][11][12]
Quantitative Comparison of Conjugation Methods
The efficiency of cRGD conjugation can be influenced by various factors, including the reaction chemistry, molar ratios of reactants, and the type of nanoparticle. The following table summarizes quantitative data from published studies.
| Nanoparticle Type | cRGD Peptide | Conjugation Method | Molar Ratio (Nanoparticle functional group:cRGD) | Conjugation Efficiency (%) | Resulting cRGD Density | Reference(s) |
| Poly(lactic-co-glycolic acid) (PLGA) | c(RGDfK) | Maleimide-Thiol | 2:1 (maleimide:thiol) | 84 ± 4 | Not specified | [7][8][9] |
| Polymeric Nanoparticles | cRGD | Maleimide-Thiol | Not specified | 40 - 70 | 3.5-10x higher than control | [13] |
| Polymeric Nanoparticles | alkyne-KGRGDS | CuAAC | 7:1 (copolymer:peptide) | Not specified | ~400 peptides/nanoparticle | [10] |
| Gold Nanoparticles (AuNPs) | cRGD and HBP | EDC/NHS | Not specified | Not specified | Not specified | [14][15] |
| Core-crosslinked polymeric micelles (CCPM) | cRGDfK | BCN conjugation | Not specified | Not specified | 1, 3.6, and 5 mol% cRGD | [3] |
Experimental Protocols
Here, we provide detailed protocols for the three most common cRGD conjugation methods.
Protocol 1: EDC/NHS Coupling of cRGD to Carboxylated Nanoparticles
This protocol describes the covalent attachment of an amine-containing this compound peptide to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound peptide with a primary amine (e.g., c(RGDfK))
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES buffer, pH 6.0[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Centrifuge or magnetic separator appropriate for the nanoparticles
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate briefly if necessary to ensure a uniform dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. A typical concentration is 10 mg/mL for each.
-
Add the EDC solution to the nanoparticle suspension to a final concentration of 2-5 mM.
-
Immediately add the Sulfo-NHS solution to a final concentration of 5-10 mM.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[5]
-
-
Washing:
-
Pellet the activated nanoparticles by centrifugation or magnetic separation.
-
Discard the supernatant and resuspend the nanoparticles in Coupling Buffer.
-
Repeat the washing step twice more to remove excess EDC and Sulfo-NHS.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing cRGD peptide in Coupling Buffer at a concentration that yields a desired molar excess (e.g., 10-100 fold) over the estimated number of surface carboxyl groups.
-
Add the cRGD solution to the washed, activated nanoparticles.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to block any unreacted NHS-esters.
-
-
Final Washing and Storage:
-
Wash the cRGD-conjugated nanoparticles three times with Washing Buffer to remove unreacted peptide and quenching agent.
-
Resuspend the final product in a suitable storage buffer (e.g., PBS) and store at 4°C.
-
Protocol 2: Maleimide-Thiol Coupling of cRGD to Nanoparticles
This protocol details the conjugation of a thiol-containing this compound peptide to maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles
-
This compound peptide with a free thiol group (e.g., c(RGDfC))
-
Purification method (e.g., dialysis, size exclusion chromatography, or centrifugation)
Procedure:
-
Nanoparticle and Peptide Preparation:
-
Disperse the maleimide-functionalized nanoparticles in the Reaction Buffer.
-
Dissolve the thiol-containing cRGD peptide in the Reaction Buffer. Ensure the peptide is fully dissolved.
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted cRGD peptide from the nanoparticle conjugate using a suitable purification method.
-
Dialysis: Dialyze against the Reaction Buffer or PBS overnight at 4°C with multiple buffer changes.
-
Centrifugation: If the nanoparticles can be pelleted, centrifuge the reaction mixture, discard the supernatant containing the unreacted peptide, and resuspend the pellet in fresh buffer. Repeat this wash step 2-3 times.
-
-
-
Storage:
-
Resuspend the purified cRGD-conjugated nanoparticles in an appropriate buffer and store at 4°C.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of cRGD
This protocol describes the "click" reaction between an azide-functionalized nanoparticle and an alkyne-modified cRGD peptide.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-modified this compound peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: Deionized water or PBS
Procedure:
-
Preparation of Reactants:
-
Disperse the azide-functionalized nanoparticles in the Reaction Buffer.
-
Dissolve the alkyne-cRGD peptide in the Reaction Buffer.
-
-
Click Reaction:
-
In a reaction vessel, combine the azide-nanoparticle dispersion and the alkyne-cRGD solution. The molar ratio of alkyne-peptide to azide (B81097) groups on the nanoparticles can be varied to control the degree of conjugation.[10]
-
Prepare a fresh solution of sodium ascorbate in the Reaction Buffer.
-
Prepare a solution of CuSO₄ in the Reaction Buffer.
-
Add the sodium ascorbate solution to the nanoparticle-peptide mixture, followed by the addition of the CuSO₄ solution. The final concentrations of copper sulfate and sodium ascorbate are typically in the millimolar range.
-
Allow the reaction to proceed for 1 to 5 hours at room temperature with gentle stirring.[10]
-
-
Purification:
-
Purify the cRGD-conjugated nanoparticles to remove the copper catalyst, unreacted peptide, and other reagents. Dialysis against a buffer containing a chelating agent like EDTA is effective for removing copper ions. Alternatively, size exclusion chromatography or repeated centrifugation can be used.
-
-
Storage:
-
Store the purified cRGD-nanoparticle conjugates in a suitable buffer at 4°C.
-
Quantification of cRGD Conjugation
It is crucial to quantify the amount of cRGD conjugated to the nanoparticles to ensure batch-to-batch consistency and to understand the relationship between ligand density and biological activity.
Indirect Quantification:
This method involves measuring the amount of unreacted cRGD in the supernatant after the conjugation reaction and washing steps.[16] The amount of conjugated cRGD is then calculated by subtracting the amount of unreacted peptide from the initial amount added.
-
Method: High-Performance Liquid Chromatography (HPLC) is a common and sensitive method for quantifying peptides in solution.[13] A standard curve of the cRGD peptide is first generated. The supernatant from the conjugation and wash steps is then analyzed by HPLC, and the concentration of unreacted cRGD is determined from the standard curve.[13]
Direct Quantification:
Directly measuring the amount of conjugated peptide on the nanoparticle surface is more challenging but can provide more accurate results.
-
Methods:
-
Fluorescence-based assays: If the cRGD peptide is fluorescently labeled, the amount of conjugated peptide can be determined by measuring the fluorescence of the nanoparticle suspension after thorough washing.[16]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the organic content (peptide) of the nanoparticles by measuring the weight loss upon heating.[17]
-
Total Organic Carbon (TOC) Analysis: TOC measures the total amount of carbon in a sample, which can be correlated to the amount of conjugated peptide.[17]
-
Visualizations
Experimental Workflow for cRGD Conjugation
Caption: A generalized workflow for the conjugation of this compound peptides to nanoparticles.
Integrin-Mediated Signaling Pathway
Caption: Simplified signaling cascade initiated by the binding of cRGD to integrin receptors.[18][19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. Profiling target engagement and cellular uptake of cRGD-decorated clinical-stage core-crosslinked polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. cytodiagnostics.com [cytodiagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. kinampark.com [kinampark.com]
- 9. Insights into maleimide - thiol conjugation chemistry: conditions for efficient surface functionalization of nanoparticles for receptor targeting [dspace.library.uu.nl]
- 10. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 11. irjweb.com [irjweb.com]
- 12. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial Cell Targeting by cRGD-Functionalized Polymeric Nanoparticles under Static and Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Cyclic RGD for Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fluorescent labeling of cyclic Arginine-Glycine-Aspartic acid (RGD) peptides. These notes are intended to guide researchers in the development and application of fluorescent cRGD probes for the imaging and study of integrin expression, particularly αvβ3, which is a key player in angiogenesis and tumor metastasis.[1][2][3]
The Arg-Gly-Asp (RGD) sequence is a well-established motif for targeting a range of integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8.[4][5] Cyclic RGD peptides, such as c(RGDyK) and c(RGDfK), have been widely utilized for their high affinity and selectivity for these receptors, making them excellent candidates for targeted imaging probes.[6] The conjugation of these peptides with fluorescent dyes enables the non-invasive visualization of integrin expression in various biological contexts, from in vitro cell studies to in vivo tumor imaging in preclinical models.[1][7]
Overview of Fluorescent Labeling Strategies
The most common strategy for fluorescently labeling this compound peptides involves the use of N-hydroxysuccinimide (NHS)-ester functionalized fluorophores. This chemistry targets primary amines, such as the epsilon-amine of a lysine (B10760008) residue incorporated into the cyclic peptide sequence (e.g., c(RGDyK)). The reaction is typically performed in a slightly basic buffer (pH 8.5) to ensure the deprotonation of the amine group, facilitating nucleophilic attack on the NHS-ester.
Commonly Used Fluorophores:
-
Cyanine Dyes (Cy5.5, Cy7): These near-infrared (NIR) dyes are well-suited for in vivo imaging due to their deep tissue penetration and low autofluorescence.[7][8]
-
Fluorescein isothiocyanate (FITC): A widely used green-emitting fluorophore for in vitro applications like fluorescence microscopy and flow cytometry.[9][10]
-
IRDye800CW: Another NIR dye used for in vivo imaging, offering a good balance of brightness and tissue penetration.[11]
-
ZW800-1: A zwitterionic NIR fluorophore designed to reduce nonspecific binding and improve tumor-to-background ratios in vivo.[6][11][12]
Quantitative Data Summary
The binding affinity of fluorescently labeled cRGD peptides to integrins is a critical parameter for their efficacy as imaging probes. The half-maximal inhibitory concentration (IC50) is commonly used to quantify this affinity, with lower values indicating higher affinity. The following tables summarize the IC50 values for various fluorescent cRGD conjugates from the literature.
Table 1: IC50 Values of Cy5.5-Labeled this compound Peptides for αvβ3 Integrin [8][13]
| Compound | IC50 (nmol/L) | Cell Line |
| Cy5.5-c(RGDyK) (monomer) | 42.9 ± 1.2 | U87MG |
| Cy5.5-E[c(RGDyK)]2 (dimer) | 27.5 ± 1.2 | U87MG |
| Cy5.5-E{E[c(RGDyK)]2}2 (tetramer) | 12.1 ± 1.3 | U87MG |
Table 2: IC50 Values of FITC-Labeled this compound Peptides for αvβ3/αvβ5 Integrins [9]
| Compound | IC50 (nM) | Cell Line |
| FITC-Galacto-RGD2 | 28 ± 8 | U87MG |
| FITC-3P-RGD2 | 32 ± 7 | U87MG |
| FITC-RGD2 | 89 ± 17 | U87MG |
| c(RGDfK) | 414 ± 36 | U87MG |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound Peptides
This protocol describes a general method for labeling a lysine-containing this compound peptide with an NHS-ester functionalized fluorophore.
Materials:
-
This compound peptide with a lysine residue (e.g., c(RGDyK))
-
NHS-ester functionalized fluorophore (e.g., Cy7-NHS)
-
0.1 M Sodium borate (B1201080) buffer (pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or water
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the this compound peptide in 0.1 M sodium borate buffer (pH 8.5).
-
Dissolve the NHS-ester functionalized fluorophore in a minimal amount of anhydrous DMF or water.
-
Add the fluorophore solution to the peptide solution. A slight molar excess of the fluorophore (e.g., 1.1 to 1.2 equivalents) is typically used.
-
Incubate the reaction mixture at 4°C with gentle stirring for a specified time (e.g., overnight).
-
Monitor the reaction progress using RP-HPLC.
-
Purify the fluorescently labeled cRGD peptide from the reaction mixture using a semi-preparative RP-HPLC system.
-
Lyophilize the purified product to obtain a powder.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Cell Staining with Fluorescent cRGD
This protocol details the use of fluorescently labeled cRGD for staining integrin-expressing cells for fluorescence microscopy.
Materials:
-
Integrin-positive cells (e.g., U87MG glioblastoma cells)
-
Cell culture medium and supplements
-
Glass-bottom culture dishes
-
Fluorescently labeled cRGD peptide
-
Binding buffer (e.g., Tris-HCl buffer with salts and BSA)
-
Unlabeled cRGD peptide for blocking studies
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed the integrin-positive cells onto glass-bottom culture dishes and allow them to adhere and grow for 24-48 hours.[7]
-
Wash the cells twice with warm binding buffer.[7]
-
For blocking studies, pre-incubate a subset of cells with a high concentration of unlabeled cRGD peptide (e.g., 20 µM) for a short period before adding the fluorescent probe.[7]
-
Incubate the cells with the fluorescently labeled cRGD peptide (e.g., 1 µM) in binding buffer at 37°C for 30 minutes.[7]
-
After incubation, wash the cells three times with ice-cold binding buffer to remove unbound probe.[7]
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
Protocol 3: In Vivo Tumor Imaging with Fluorescent cRGD
This protocol provides a general workflow for non-invasive in vivo imaging of tumors using fluorescently labeled cRGD in a mouse model.
Materials:
-
Tumor-bearing mice (e.g., U87MG xenograft model)
-
Fluorescently labeled cRGD peptide (e.g., Cy7-cRGD)
-
Sterile saline for injection
-
Small animal in vivo imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Acquire a baseline fluorescence image before injecting the probe.
-
Inject the fluorescently labeled cRGD peptide (e.g., 500 pmol) via the tail vein.[7]
-
Acquire fluorescence images at various time points post-injection (e.g., 0.5, 1, 2, 4, and 24 hours).[8]
-
For blocking studies, co-inject a large excess of unlabeled cRGD peptide with the fluorescent probe.[7]
-
Analyze the images to quantify the fluorescence intensity in the tumor and surrounding normal tissue to determine the tumor-to-normal tissue ratio (T/N).[7][8]
-
For ex vivo analysis, euthanize the mouse at the final time point, dissect the tumor and major organs, and image them to confirm the in vivo findings.[7]
Visualizations
Signaling and Experimental Workflows
The following diagrams illustrate the key pathways and experimental procedures described in these application notes.
Caption: Integrin signaling upon cRGD binding.
Caption: Fluorescent cRGD synthesis workflow.
Caption: In vitro cell imaging workflow.
References
- 1. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]Galacto-RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FITC-Conjugated this compound Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-time near-infrared fluorescence imaging using cRGD-ZW800-1 for intraoperative visualization of multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced tumor targeting and penetration of fluorophores via iRGD peptide conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Cyclic RGD Peptides with Gallium-68 and Copper-64
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclic peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence are potent antagonists of the αvβ3 integrin receptor, which is overexpressed on activated endothelial cells during angiogenesis and on various tumor cells. This overexpression makes radiolabeled RGD peptides valuable probes for the non-invasive imaging of tumor angiogenesis and metastasis using Positron Emission Tomography (PET). This document provides detailed protocols and comparative data for the radiolabeling of cyclic RGD peptides with two common PET radionuclides: Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).
Gallium-68 is a generator-produced radionuclide with a short half-life (t½ = 68 min), making it ideal for imaging processes with rapid pharmacokinetics.[1] Copper-64 has a longer half-life (t½ = 12.7 h), which allows for imaging at later time points, potentially improving tumor-to-background ratios.[2][3] The choice of chelator conjugated to the RGD peptide is crucial for stable complexation of the radiometal. NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is often preferred for ⁶⁸Ga due to its ability to form highly stable complexes under mild, room-temperature conditions.[1][4][5] DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) is commonly used for ⁶⁴Cu, typically requiring heating to achieve efficient labeling.[6][7]
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for radiolabeling various this compound peptide conjugates with ⁶⁸Ga and ⁶⁴Cu, as reported in the literature.
Table 1: Radiolabeling of this compound Peptides with Gallium-68 (⁶⁸Ga)
| Precursor (Chelator-Peptide) | Precursor Amount/Conc. | Reaction Conditions | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Specific Activity (SA) |
| NOTA-PEG-RGD | 2.5 µM | Room Temperature, 5 min | >95% | >95% | Not Reported |
| DOTA-(RGD)₂ | 2.5 µM | 90 ± 5°C, 5 min (conventional) or 2 min (microwave) | >90% | >95% | Not Reported |
| NOTA-RGD | 28-56 nmol | Kit-based, conditions not specified | 76-94% (decay corrected) | >95% | 8.8-37.9 GBq/µmol |
| DFO-c(RGDyK) | Not Specified | 85°C, 5 min | Not Reported | >98% | Up to 6 GBq/µmol |
| NOTA-c(RGDfK) | Not Specified | Room Temperature, 10 min | Not Reported | >97% | 15-20 GBq/µmol |
| DOTA-RGD | 3-8 nmol | 95 ± 5°C, 1 min (microwave) | 83.8 ± 3.0% (non-decay corrected) | >95% | 152 ± 32 MBq/nmol |
Data compiled from references:[1][2][4][8][9][10]
Table 2: Radiolabeling of this compound Peptides with Copper-64 (⁶⁴Cu)
| Precursor (Chelator-Peptide) | Precursor Amount/Conc. | Reaction Conditions | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Specific Activity (SA) |
| DOTA-RGD Tetramer | 5 µg per 37 MBq ⁶⁴Cu | 50°C, 1 h, pH 6.5 | 80-90% (decay corrected) | >98% | ~23 MBq/nmol |
| DOTA-cRGD(d-BPA)K | Not Specified | 80°C, 15 min, pH 5.0 | >95% | >99% | 37 MBq/µg |
| c(RGDfK(DOTA)) | 1.25 µg | 50°C, 1 h, pH 7.1 | Not Reported | Not Reported | Not Reported |
| NOTA-(PEG)₂-c(RGDfK) | 10 µg | 37°C, 15 min, pH 4.5 | >95% | >95% | Not Reported |
| NOTA-c(RGDfK) | Not Specified | Room Temperature, 10 min | Not Reported | >97% | 15-20 GBq/µmol |
| DOTA-c(RGDfK) | Not Specified | 95°C, up to 30 min | Not Reported | >97% | 15-20 GBq/µmol |
Data compiled from references:[2][6][7][11][12]
Signaling and Experimental Diagrams
The following diagrams illustrate the targeting mechanism and experimental workflows.
Caption: Targeting mechanism of radiolabeled cRGD peptides.
Caption: Experimental workflow for ⁶⁸Ga-labeling of NOTA-cRGD.
Caption: Experimental workflow for ⁶⁴Cu-labeling of DOTA-cRGD.
Experimental Protocols
Protocol 1: Gallium-68 Labeling of NOTA-conjugated this compound
This protocol is based on the ability of the NOTA chelator to be labeled efficiently at room temperature.[1][4]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (eluting ⁶⁸GaCl₃ in 0.1 M HCl)
-
NOTA-c(RGDyK) peptide precursor solution (1 mg/mL in water)
-
HEPES buffer (1.5 M solution) or Sodium Acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Sterile, pyrogen-free water and 0.9% saline
-
Reaction vial (2 mL Eppendorf tube or similar)
-
Heating block (optional, for other chelators)
-
Quality control system (radio-TLC or radio-HPLC)
-
C18 Sep-Pak light cartridge (optional, for purification)
-
Sterile 0.22 µm syringe filter
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in 0.1 M HCl. For this protocol, a 400 µL fraction of the eluate is used.[1]
-
Buffering: In a sterile reaction vial, add the ⁶⁸Ga eluate. Add HEPES buffer to adjust the pH to approximately 4.5-5.0.[1][8] The final buffer concentration should be sufficient to maintain the pH during the reaction.
-
Peptide Addition: Add a specific amount of the NOTA-cRGD precursor to the buffered ⁶⁸Ga solution. A final peptide concentration of approximately 2.5 µM is often sufficient for high incorporation yields.[1][4]
-
Reaction: Gently vortex the mixture and allow it to react at room temperature for 5-10 minutes.[1][2]
-
Quality Control (QC):
-
Determine the radiochemical purity (RCP) using radio-HPLC or instant thin-layer chromatography (ITLC).
-
HPLC: A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA) is typically used. The labeled peptide will have a longer retention time than free ⁶⁸Ga.[8]
-
ITLC: Spot the reaction mixture on an ITLC strip. Develop the strip using a suitable mobile phase (e.g., 0.1 M sodium citrate) to separate free ⁶⁸Ga (which moves with the solvent front) from the labeled peptide (which remains at the origin).
-
The RCP should be >95% for clinical applications.
-
-
Purification (if necessary): If the RCP is below 95%, the product can be purified.
-
Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga and other hydrophilic impurities.
-
Elute the desired [⁶⁸Ga]Ga-NOTA-cRGD product with a small volume of ethanol.
-
Evaporate the ethanol under a stream of nitrogen or argon gas.
-
-
Final Formulation: Reconstitute the purified product in sterile 0.9% saline. Perform a final sterile filtration using a 0.22 µm syringe filter into a sterile vial. The final product is ready for injection.
Protocol 2: Copper-64 Labeling of DOTA-conjugated this compound
This protocol describes a typical procedure for labeling a DOTA-conjugated peptide with ⁶⁴Cu, which generally requires heating.[6][7][11]
Materials:
-
⁶⁴CuCl₂ solution (in 0.1 M HCl or as specified by the supplier)
-
DOTA-c(RGDyK) peptide precursor solution (1 mg/mL in water)
-
Sodium acetate buffer (0.1 M, pH 5.0-6.5) or Ammonium acetate buffer (0.1 M, pH 7.1)
-
Sterile, pyrogen-free water and 0.9% saline
-
Reaction vial
-
Heating block or water bath set to 50-80°C
-
Quality control system (radio-HPLC or radio-TLC)
-
C18 Sep-Pak cartridge or semi-preparative HPLC for purification
-
Ethanol
-
Sterile 0.22 µm syringe filter
Procedure:
-
Buffering: In a sterile reaction vial, dilute a known activity of ⁶⁴CuCl₂ (e.g., 74 MBq) in approximately 400 µL of sodium acetate buffer (pH 6.5).[6]
-
Peptide Addition: Add the DOTA-cRGD precursor to the buffered ⁶⁴Cu solution. The amount of peptide can range from 5-10 µg per 37 MBq of ⁶⁴Cu.[6]
-
Reaction: Gently vortex the mixture and incubate it in a heating block or water bath at 50°C for 1 hour.[6][7] Some protocols may use higher temperatures (up to 80°C) for shorter durations (15 min).[11]
-
Quality Control (QC):
-
Determine the radiochemical purity using radio-HPLC, which is the preferred method for ⁶⁴Cu-labeled compounds to ensure separation from potential impurities.
-
A reverse-phase C18 column is used. The system should be able to distinguish between the ⁶⁴Cu-DOTA-cRGD product, free ⁶⁴Cu, and the unlabeled peptide precursor.
-
The RCP should be >98%.[6]
-
-
Purification: Purification is often required to remove unreacted ⁶⁴Cu and unlabeled peptide.
-
Final Formulation:
-
If purified by HPLC, the collected fraction containing the product is typically diluted with water and the organic solvent is removed by evaporation.
-
If purified by Sep-Pak, elute the product with ethanol and evaporate the solvent.
-
Reconstitute the final product in sterile 0.9% saline and pass it through a 0.22 µm sterile filter into a final product vial.
-
References
- 1. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 64Cu-Labeled Tetrameric and Octameric RGD Peptides for Small-Animal PET of Tumor αvβ3 Integrin Expression | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Derivation of a Compartmental Model for Quantifying 64Cu-DOTA-RGD Kinetics in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a Flexible NOTA-RGD Kit Solution Using Gallium-68 from Different 68Ge/68Ga-Generators: Pharmacokinetics and Biodistribution in Nonhuman Primates and Demonstration of Solitary Pulmonary Nodule Imaging in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imtm.cz [imtm.cz]
- 11. 64Cu-Labeled Boron-Containing this compound Peptides for BNCT and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coating Cell Culture Plates with Cyclic RGD Peptides
For Researchers, Scientists, and Drug Development Professionals
The arginine-glycine-aspartic acid (RGD) peptide sequence is a crucial cell recognition motif found in extracellular matrix (ECM) proteins.[1] Cyclic RGD peptides, due to their constrained conformation, often exhibit higher receptor selectivity and binding affinity compared to their linear counterparts.[2][3] Coating cell culture surfaces with this compound peptides provides a defined and controlled environment for promoting cell adhesion, which can subsequently influence proliferation, differentiation, and overall cell behavior.[4] These application notes provide detailed protocols for coating cell culture plates with this compound peptides and outline key experimental considerations.
Mechanism of Action: this compound-Integrin Signaling
The biological effects of this compound peptides are primarily mediated through their interaction with integrin receptors, which are transmembrane heterodimeric proteins that serve as the primary mediators of cell-ECM interactions.[4] The RGD sequence is recognized by several integrin subtypes, including αvβ3, αvβ5, and α5β1.[4][5]
Upon binding of a this compound peptide to an integrin, a signaling cascade known as "outside-in signaling" is initiated.[4] This leads to the clustering of integrins and the recruitment of various signaling and structural proteins to form focal adhesions. Key downstream signaling events include the activation of Focal Adhesion Kinase (FAK) and Src kinase.[4][5] This signaling cascade influences a variety of cellular processes, including cell adhesion, migration, proliferation, and survival.[6] The enhanced stability and binding affinity of this compound peptides can lead to more robust and sustained signaling compared to linear RGD peptides.[2][7]
Quantitative Data Summary
The optimal coating concentration and resulting cell response can be cell-type dependent and should be determined empirically.[4] Below is a summary of typical working concentrations and a comparison of cell adhesion on surfaces coated with linear versus this compound peptides.
Table 1: Typical Coating Parameters for this compound Peptides
| Parameter | Recommended Range | Notes |
| Coating Concentration | 0.1 - 10 µg/mL[8] | Optimal concentration is cell-type dependent. A titration experiment is recommended to determine the ideal concentration for a specific application.[4] |
| Incubation Time | 1 - 2 hours[4][8] | Sufficient for passive adsorption to the culture surface. |
| Incubation Temperature | Room Temperature or 37°C[4][8] | Both temperatures are effective for coating. |
| Coating Buffer | Sterile Phosphate-Buffered Saline (PBS) or Serum-Free Medium[4][8] | Ensure the peptide is fully solubilized in the chosen buffer. |
Table 2: Comparison of Cell Adhesion on Linear vs. This compound Coated Surfaces
| Peptide Type & Concentration | Cell Type | Observation |
| 10% linear RGD | Human Umbilical Vein Endothelial Cells (HUVECs) | Promoted good cell attachment after 24 hours.[7] |
| 1% this compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Showed superior cell attachment, viability, and spreading under serum-free conditions compared to 10% linear RGD. Adhesion was observed as early as 15 minutes.[7] |
| 0.05% this compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Supported cell adhesion, a 50-fold lower concentration than the minimum required for linear RGD films.[7] |
Experimental Protocols
Two primary methods are provided for the passive adsorption of this compound peptides onto plastic or glass cell culture surfaces.[3][8] All operations should be performed in a laminar flow hood to maintain sterility.[8]
Protocol 1: Coating with an Aqueous Buffer (PBS or Serum-Free Medium)
This is the most common method for coating tissue culture plates.
Materials:
-
This compound peptide (lyophilized)
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile tissue culture plates or glass coverslips
Procedure:
-
Reconstitution: Aseptically add sterile PBS or serum-free medium to the lyophilized this compound peptide to create a stock solution. Vortex gently to ensure complete dissolution. The solution may appear slightly hazy.[4]
-
Preparation of Working Solution: Dilute the stock solution to the desired working concentration (typically 0.1-10 µg/mL) using sterile PBS or serum-free medium.[8] For a 96-well plate, a final volume of 50-100 µL per well is sufficient.[4]
-
Coating the Surface: Add the appropriate volume of the this compound working solution to each well of the culture plate, ensuring the entire surface is covered.
-
Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours.[4][8]
-
Washing: Aspirate the peptide solution from the wells. Gently wash the wells twice with sterile PBS or deionized water to remove any unbound peptide. Be careful not to scratch the surface.[4]
-
Use or Storage: The coated plates are now ready for cell seeding. Alternatively, plates can be air-dried in a sterile environment and stored at 2-8°C for future use.[4]
Protocol 2: Coating with 70% Ethanol (B145695)
This method can be useful for peptides that are more soluble in ethanol or for certain applications where an ethanol-based coating is preferred.
Materials:
-
This compound peptide (lyophilized)
-
Sterile 70% ethanol
-
Sterile tissue culture plates or glass coverslips
-
Sterile deionized water
Procedure:
-
Reconstitution: Add sterile 70% ethanol to the lyophilized this compound peptide to create a stock solution. Vortex to ensure the peptide is completely dissolved.[8]
-
Preparation of Working Solution: Dilute the stock solution to the desired working concentration (e.g., 0.1-10 µg/mL) using 70% ethanol.[8]
-
Coating the Surface: Add the appropriate volume of the diluted this compound solution to the culture surface.
-
Evaporation: Leave the coated container uncovered in a laminar flow hood until the wells are completely dry.[8]
-
Washing: Carefully rinse the plates with sterile deionized water to remove any residual ethanol and unbound peptide, avoiding scratching the surface.[8]
-
Use: The plates are now ready for use.
Visualizations
Caption: Experimental workflow for coating cell culture plates with this compound peptides.
Caption: Simplified signaling pathway initiated by this compound binding to integrin receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cell Adhesive Properties of Linear and this compound Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
Application Notes and Protocols for Cyclic RGD Peptides in 3D Cell Culture Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are increasingly vital for creating more physiologically relevant models for drug discovery, tissue engineering, and fundamental cell biology research.[1] Hydrogels functionalized with the cyclic Arginine-Glycine-Aspartic acid (cRGD) peptide sequence have become a key tool in developing biomimetic 3D culture matrices.[1] This peptide motif, found in extracellular matrix (ECM) proteins like fibronectin, is a primary ligand for integrin receptors on cell surfaces, playing a fundamental role in cell adhesion, spreading, proliferation, and differentiation.[1][2] Cyclic RGD peptides are often more biologically active than their linear counterparts due to their higher affinity for integrin receptors and increased resistance to proteolysis.[2][3]
These application notes provide a comprehensive guide to utilizing cRGD peptides in 3D hydrogel cell culture, including detailed protocols, data on optimizing experimental parameters, and an overview of the underlying signaling mechanisms.
Key Principles
The power of cRGD-functionalized hydrogels lies in the ability to decouple and independently control biochemical and biophysical cues. The cRGD peptide provides the necessary adhesive sites for cell attachment, while the hydrogel backbone (e.g., polyethylene (B3416737) glycol (PEG), alginate, or hyaluronic acid) can be tuned to achieve a desired stiffness, mimicking the mechanical properties of various native tissues.[1][4] The interaction between cell surface integrins and the immobilized cRGD peptides triggers downstream signaling cascades that influence a wide range of cellular behaviors.[1]
Applications
The versatility of cRGD-modified hydrogels lends them to a broad spectrum of applications:
-
Tissue Engineering: By promoting cell attachment, proliferation, and differentiation, these hydrogels are instrumental in regenerating tissues such as bone, cartilage, and neural tissue.[3][5][6]
-
Drug Discovery and Toxicity Screening: 3D models using cRGD hydrogels offer a more accurate representation of in vivo conditions, leading to more predictive data on drug efficacy and toxicity.[7]
-
Cancer Research: They are used to study the tumor microenvironment, including cell-cell communication, invasion, and angiogenesis, by co-culturing tumor and stromal cells.[7]
-
Stem Cell Research: cRGD-functionalized hydrogels provide a defined microenvironment for studying stem cell adhesion, migration, and differentiation into specific lineages.[5]
-
Wound Healing: Incorporation of cRGD peptides into wound dressings and hydrogels can accelerate the healing process by enhancing the attachment and proliferation of skin cells.[5]
Quantitative Data Summary
The successful application of cRGD hydrogels is highly dependent on the careful optimization of key parameters. The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Effect of cRGD Peptide Concentration on Cell Behavior
| cRGD Concentration | Cell Type | Hydrogel System | Observed Effect | Reference |
| 0.5 mM | Human Mesenchymal Stem Cells (hMSCs) | PEG | Sufficient to maintain cell viability and attachment. | [8] |
| 0.37 - 3.43 mM | Endothelial Cells | PEG | Gradient of cRGD promoted biased vascular sprouting towards higher concentrations. | [9] |
| 1.0 mM | Cardiac Progenitor Cells | PEG-Maleimide | Supported cell adhesion. | [10] |
| 120 µM | C2C12 (mouse myoblast), MDCK (canine kidney) | Alginate | Promoted cell proliferation. | [4] |
Table 2: Influence of Hydrogel Stiffness on Cell Behavior in RGD-Modified Hydrogels
| Hydrogel Stiffness (Elastic Modulus) | Cell Type | Hydrogel System | Observed Effect | Reference |
| 4035 ± 275 Pa | Endothelial Cells | PEG | Uniform modulus with RGD gradient allowed for studying chemotactic cues. | [9] |
| 11 ± 1 kPa and 55 ± 3 kPa | Chondrocytes | Alginate-Gelatin | Different stiffnesses influenced chondrocyte viability and functionality. | [11] |
| Lower vs. Higher | Cardiac Progenitor Cells | PEG-Maleimide | Storage modulus was a key factor in determining the mechanical properties of the cell-laden gel. | [10] |
Experimental Protocols
Protocol 1: Preparation of cRGD-Functionalized PEG Hydrogel and Cell Encapsulation
This protocol provides a general framework for preparing a synthetic PEG-based hydrogel functionalized with a cRGD peptide and encapsulating cells for 3D culture. Specific concentrations and volumes may need to be optimized based on the hydrogel system and cell type.[1]
Materials:
-
Thiol-reactive polymer (e.g., PEG-maleimide)
-
cRGD peptide with a terminal cysteine (Cys-cRGD)
-
Cell-degradable crosslinker (e.g., MMP-sensitive peptide)
-
Cell suspension in culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, low-adhesion microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Reagent Preparation: Prepare sterile stock solutions of the PEG-maleimide, Cys-cRGD peptide, and cell-degradable crosslinker in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.
-
cRGD Conjugation:
-
In a sterile microcentrifuge tube, combine the PEG-maleimide solution with the Cys-cRGD peptide solution.
-
The molar ratio of cRGD to the polymer will determine the final concentration of the adhesive ligand.
-
Incubate for 30-60 minutes at room temperature to allow for the conjugation reaction.[1]
-
-
Cell Encapsulation:
-
Prepare a cell suspension at the desired concentration in your culture medium.
-
Add the cell suspension to the cRGD-functionalized polymer solution and mix gently by pipetting.
-
Add the cell-degradable crosslinker to the cell-polymer mixture.[1]
-
Mix thoroughly but gently to ensure a homogenous solution.
-
-
Hydrogel Gelation:
-
Pipette the final solution into the desired culture format (e.g., 96-well plate, microfluidic device).
-
Allow the hydrogel to crosslink at 37°C for a specified time (typically 10-30 minutes), or as recommended by the manufacturer.
-
-
Cell Culture:
-
Once the hydrogel has solidified, gently add pre-warmed cell culture medium to cover the hydrogel.
-
After one hour of incubation, carefully replace the culture medium to remove any unreacted components.[1]
-
Change the medium every 2-3 days.
-
Protocol 2: Assessment of Cell Viability and Proliferation in 3D Hydrogels
This protocol describes a colorimetric assay (e.g., using PrestoBlue™ or AlamarBlue™) to assess cell viability and proliferation within the 3D hydrogel construct.
Materials:
-
Cell-laden hydrogels in a multi-well plate
-
Cell viability reagent (e.g., PrestoBlue™)
-
Culture medium
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare the viability reagent according to the manufacturer's instructions. Typically, this involves diluting the stock solution in fresh culture medium.
-
Incubation:
-
Carefully remove the old culture medium from the wells containing the hydrogels.
-
Add the prepared viability reagent solution to each well, ensuring the hydrogel is fully covered.
-
Incubate the plate at 37°C for the recommended time (e.g., 1-4 hours). This time may need to be optimized based on the cell type and density.
-
-
Measurement:
-
After incubation, carefully transfer a known volume of the supernatant from each well to a new multi-well plate.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from a cell-free hydrogel control.
-
The intensity of the signal is proportional to the number of viable, metabolically active cells. Proliferation can be assessed by performing this assay at different time points.
-
Visualizations
Signaling Pathway
The binding of cRGD peptides to integrin receptors on the cell surface initiates a cascade of intracellular signaling events, leading to the formation of focal adhesions and subsequent regulation of cell behavior.[1]
Caption: RGD-Integrin signaling cascade leading to focal adhesion formation and cellular responses.
Experimental Workflow
This workflow outlines the key steps involved in a typical 3D cell culture experiment using cRGD peptide hydrogels, from preparation to analysis.
Caption: A typical experimental workflow for 3D cell culture using cRGD peptide hydrogels.
Conclusion
This compound peptide-functionalized hydrogels offer a highly tunable and physiologically relevant platform for 3D cell culture.[1] By carefully controlling the cRGD concentration and hydrogel stiffness, researchers can create customized microenvironments to study a wide range of cellular behaviors. The protocols and data presented in this document provide a comprehensive guide for the successful implementation of cRGD peptide hydrogels in your research, ultimately contributing to more predictive and insightful in vitro studies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cellgs.com [cellgs.com]
- 6. RGD-Functionalized Hydrogel Supports the Chondrogenic Commitment of Adipose Mesenchymal Stromal Cells | MDPI [mdpi.com]
- 7. RGD Peptide for 3D Cell Culture Models [pharma-industry-review.com]
- 8. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-laden Gradient Hydrogel Scaffolds for Neovascularization of Engineered Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Hydrogels Presenting Extracellular Matrix-Derived Adhesion Peptides and Encapsulating Cardiac Progenitor Cells for Cardiac Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclic RGD Functionalization of Biomaterial Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biomaterial scaffolds with cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides is a powerful strategy to enhance cell-biomaterial interactions, directing cellular behavior for a variety of biomedical applications. The RGD sequence is a well-established cell adhesion motif found in extracellular matrix (ECM) proteins, which is recognized by integrin receptors on cell surfaces.[1] The cyclic form of RGD peptides generally exhibits higher stability and binding affinity for specific integrin isoforms, such as αvβ3, compared to their linear counterparts.[2] This enhanced interaction triggers intracellular signaling cascades that can modulate cell adhesion, proliferation, differentiation, and migration.[3][4]
These application notes provide an overview of the applications of cRGD-functionalized scaffolds and detailed protocols for their preparation and characterization.
Applications of cRGD-Functionalized Scaffolds
The versatility of cRGD functionalization has led to its application in numerous fields:
-
Tissue Engineering: cRGD-functionalized scaffolds are extensively used to promote the regeneration of various tissues, including bone, cartilage, skin, nerve, and blood vessels.[1][5] By mimicking the natural cell-binding domains of the ECM, these scaffolds can enhance the adhesion, proliferation, and differentiation of relevant cell types, such as osteoblasts, chondrocytes, and endothelial cells.[1][6] For instance, polyurethane scaffolds functionalized with cRGD have been shown to increase the initial adhesion and subsequent proliferation of mesenchymal stem cells for bone regeneration.[6]
-
Cancer Therapy and Drug Delivery: The overexpression of certain integrins, like αvβ3, on the surface of tumor cells and angiogenic blood vessels makes cRGD a valuable targeting ligand for cancer therapy.[3][7] Nanoparticles and other drug delivery systems conjugated with cRGD can selectively bind to and be internalized by cancer cells, thereby increasing the local concentration of therapeutic agents and minimizing systemic toxicity.[7][8]
-
Medical Implants: Coating medical implants, such as those used in orthopedics and dentistry, with cRGD peptides can improve their integration with surrounding tissues (osseointegration).[9] This enhanced integration can lead to better implant stability and long-term success.
Data Presentation: Quantitative Effects of cRGD Functionalization
The following tables summarize quantitative data from various studies, highlighting the impact of cRGD functionalization on cellular responses and drug delivery.
| Biomaterial | cRGD Concentration/Density | Cell Type | Outcome | Fold Increase/Enhancement |
| Polyurethane (PU) Scaffolds | 100 µg/ml | UCB MSCs | Initial cell adhesion | 1.5 to 2-fold increase compared to non-functionalized controls.[6] |
| Polyurethane (PU) Scaffolds | 100 µg/ml | UCB MSCs | Cell numbers at the end of culture | 3.4-fold increase compared to a 1.5-fold increase in non-functionalized controls.[6] |
| Polynorbornene Thin Films | 0.05% | Not specified | Supported cell adhesion | 50-fold lower concentration required compared to linear RGD films.[10] |
| P(3HB-co-4HB) Nanofibers | 2.0 mg/mL | H9c2 Myoblasts | RGD uptake efficiency | 82.8 ± 1.4%[11] |
| Artificial ECM Films | 1% aECM-RGD-PEG | HUVECs | Cell Adhesion Index (CAI) | Increased from 51.1 ± 28.8% (at 0.05% RGD) to 96.0 ± 21.3%.[12] |
| Dimeric-cRGD Probe | Not applicable | αVβ3 integrin receptor | Binding Affinity (inhibition of vitronectin binding) | Exhibited higher affinity for αvβ3 integrin.[13] |
| cRGD-PEG-SS-PCL Micelles | 20% cRGD ligand density | U87MG cells | Cellular uptake and drug release | Efficiently delivered and released Doxorubicin (B1662922) into αvβ3 integrin overexpressing cells.[8] |
| Drug Delivery System | Drug | cRGD Conjugation | Drug Loading Efficiency | In Vivo Effect |
| Alkyn-nCOF-cRGD | Doxorubicin | Yes | 42 ± 3 wt % | Significantly improved drug uptake and targeted cell death in triple-negative breast cancer models.[7] |
| PEG-g-(PBYP-ss-CPT) Nanoparticles | Camptothecin | Yes | 15.43% | Higher accumulation in tumor tissues compared to non-targeted nanoparticles.[14] |
| cRGD/PEG-SS-PCL Micelles | Doxorubicin | Yes | 14.9 wt% | Prolonged elimination half-life (3.51h) and efficient accumulation and fast drug release in glioma xenografts.[8] |
Experimental Protocols
Protocol 1: Synthesis of a cRGD Peptide
This protocol describes a general method for the solid-phase synthesis of a cyclic RGD peptide.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH)
-
Trityl chloride polystyrene (TCP) resin
-
Coupling reagents (e.g., HATU, HOAt)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine (B6355638) in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Loading: Swell the TCP resin in DCM. Load the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) onto the resin in the presence of DIEA.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Sequentially couple the remaining Fmoc-protected amino acids using a coupling agent like HATU/HOAt in the presence of DIEA.
-
Cleavage from Resin: Once the linear peptide is synthesized, cleave it from the resin using a mild acid solution (e.g., HFIP/DCM).[15]
-
Cyclization: Perform the head-to-tail cyclization of the linear peptide in solution using a suitable coupling agent.
-
Deprotection and Purification: Remove all side-chain protecting groups using a strong acid cleavage cocktail (e.g., TFA-based). Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
-
Characterization: Confirm the identity and purity of the cRGD peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: Functionalization of a Polycaprolactone (PCL) Scaffold with cRGD
This protocol details the surface modification of a 3D-printed PCL scaffold with a thiol-modified cRGD peptide via a "click" chemistry approach.[16]
Materials:
-
3D-printed PCL scaffold
-
Poly(maleic anhydride-alt-1-octadecene) (PMAO)
-
Thiol-modified cRGD peptide
-
Solvents: Toluene, Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Scaffold Coating: Prepare a solution of PMAO in toluene. Dip-coat the PCL scaffold in the PMAO solution and allow it to dry. This creates a maleic anhydride-functionalized surface (PCL@MAL).[16]
-
Peptide Conjugation: Prepare a solution of the thiol-modified cRGD peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Click Reaction: Immerse the PCL@MAL scaffold in the cRGD peptide solution and incubate to allow the thiol-maleimide "click" reaction to occur, covalently attaching the peptide to the scaffold surface (PCL@RGD).[16]
-
Washing and Drying: Thoroughly wash the functionalized scaffold with buffer and deionized water to remove any unreacted peptide. Dry the scaffold under vacuum.
-
Characterization: Confirm the successful conjugation of the cRGD peptide using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and water contact angle measurements.[16]
Protocol 3: Cell Adhesion Assay
This protocol describes a method to quantify cell adhesion on cRGD-functionalized scaffolds.
Materials:
-
cRGD-functionalized and control (non-functionalized) scaffolds
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Calcein AM fluorescent dye
-
Phosphate-buffered saline (PBS)
-
Percoll solution
-
Fluorescence plate reader
Procedure:
-
Scaffold Preparation: Place the sterile scaffolds in a 24-well plate.
-
Cell Seeding: Fluorescently label the cells with Calcein AM. Seed a known number of cells onto each scaffold and incubate for a defined period (e.g., 30 minutes).[12]
-
Initial Fluorescence Measurement: Measure the initial fluorescence in each well to determine the total number of seeded cells.
-
Application of Detachment Force: Add Percoll solution to each well and centrifuge the plate. The density of the Percoll solution exerts a buoyancy force on the cells, challenging their adhesion.[12]
-
Removal of Non-Adherent Cells: Carefully remove the supernatant containing non-adherent cells.
-
Final Fluorescence Measurement: Measure the fluorescence of the remaining cells on the scaffolds.
-
Calculation of Cell Adhesion Index (CAI): Calculate the percentage of adherent cells by dividing the final fluorescence by the initial fluorescence and multiplying by 100.[12]
Visualizations
Signaling Pathway of cRGD-Integrin Interaction
Caption: cRGD-Integrin signaling cascade.
Experimental Workflow for Scaffold Functionalization and Analysis
Caption: Workflow for cRGD scaffold functionalization.
Logical Relationship of cRGD Functionalization Parameters
Caption: Factors influencing cell response to cRGD scaffolds.
References
- 1. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized scaffolds to enhance tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RGD-functionalized polyurethane scaffolds promote umbilical cord blood mesenchymal stem cell expansion and osteogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cRGD-functionalized reduction-sensitive shell-sheddable biodegradable micelles mediate enhanced doxorubicin delivery to human glioma xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Cell Adhesive Properties of Linear and this compound Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Elucidating the Surface Functionality of Biomimetic RGD Peptides Immobilized on Nano-P(3HB-co-4HB) for H9c2 Myoblast Cell Proliferation [frontiersin.org]
- 12. Cell Response to RGD Density in Crosslinked Artificial Extracellular Matrix Protein Films - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decoupling Bioactivity and Processability: RGD Click-Functionalized Coatings for a 3D-Printed PCL Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Integrin Binding Affinity Assays of Cyclic RGD Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a diverse family of heterodimeric transmembrane receptors, play a pivotal role in cell adhesion, migration, proliferation, and signal transduction.[1] The recognition of the Arginine-Glycine-Aspartic acid (RGD) sequence within extracellular matrix (ECM) proteins is a key mechanism by which many integrins mediate these cellular processes.[2] Cyclic RGD peptides, due to their conformational rigidity, exhibit enhanced binding affinity and selectivity for specific integrin subtypes compared to their linear counterparts.[3][4] This makes them valuable tools in biomedical research and as potential therapeutic agents, particularly in oncology and angiogenesis.[5]
These application notes provide detailed protocols for three common methods to determine the binding affinity of this compound peptides to integrins: the solid-phase binding assay, the cell-based adhesion assay, and surface plasmon resonance (SPR). Furthermore, a summary of quantitative binding data for various this compound peptides is presented, along with diagrams illustrating the experimental workflows and the integrin signaling pathway.
Data Presentation: Quantitative Binding Affinity of this compound Peptides
The binding affinities of this compound peptides to various integrin subtypes are typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). Lower values indicate higher binding affinity.
Table 1: IC50 Values of this compound Peptides for Different Integrin Subtypes
| This compound Peptide | Integrin Subtype | IC50 (nM) | Assay Type |
| Cilengitide (c(RGDfV)) | αvβ3 | 0.58 - 158 | Solid-Phase/Cell-Based |
| Cilengitide (c(RGDfV)) | αvβ5 | 8.61 ± 1.35 | Solid-Phase |
| Cilengitide (c(RGDfV)) | α5β1 | >1000 | Solid-Phase |
| c(RGDfK) | αvβ3 | 38.5 ± 4.5 | Cell-Based |
| c(RGDyK) | αvβ3 | 1.3 ± 0.3 | Cell-Based |
| c(RGDf-N(Me)V) | αvβ3 | 0.58 | Solid-Phase |
| c(RGDf-N(Me)V) | αIIbβ3 | >10000 | Solid-Phase |
| c(G5RGDKcLPET) | αvβ3 | 0.91 µM | Cell-Based |
| c(G5RGDKcLPET) | αvβ5 | 12.3 µM | Cell-Based |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and radioligands used.[6]
Table 2: Kd Values of this compound Peptides for Different Integrin Subtypes
| This compound Peptide | Integrin Subtype | Kd (nM) | Assay Type |
| c(RGDfV) | αvβ3 | 0.4 - 10 | SPR/Microscopy |
| c(RGDfK) | αIIbβ3 | 30 | Microscopy |
| c(G5RGDKcLPET) | αvβ3 | ~10-fold lower than control | SPR |
| c(G5RGDKcLPET) | αvβ5 | Improved affinity | SPR |
Note: Kd provides a direct measure of binding affinity, with a lower value indicating a stronger interaction.
Experimental Protocols
Solid-Phase Integrin Binding Assay (ELISA-like)
This assay quantifies the ability of a test compound (e.g., a this compound peptide) to competitively inhibit the binding of a known ligand to a purified, immobilized integrin receptor.[3][7]
Materials:
-
High-binding 96-well microplate
-
Purified integrin receptor (e.g., αvβ3, αvβ5)
-
Extracellular matrix protein (e.g., vitronectin, fibronectin) or biotinylated RGD peptide[7]
-
Test this compound peptides
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Primary antibody specific to the integrin
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with either the purified integrin receptor (0.5 µg/mL) or an ECM protein like vitronectin overnight at 4°C.[3][7]
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[3][7]
-
Competition: Prepare serial dilutions of the unlabeled this compound test peptide.
-
Incubation: Add the test peptide dilutions to the wells along with a constant concentration of either a biotinylated RGD peptide or the purified soluble integrin (if the plate is coated with ECM protein). Incubate for 1-3 hours at room temperature to allow for competitive binding.[3][7]
-
Detection:
-
If a biotinylated peptide was used, wash the wells and add streptavidin-HRP.
-
If soluble integrin was used, wash and add a primary antibody against the integrin, followed by an HRP-conjugated secondary antibody.[3]
-
-
Signal Development: Wash the wells and add TMB substrate. Stop the reaction with a stop solution.[7]
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader. The absorbance is inversely proportional to the binding affinity of the test peptide.[7]
-
Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[3]
Cell-Based Adhesion Assay
This assay assesses the ability of a this compound peptide to inhibit the adhesion of cells expressing the target integrin to a surface coated with an ECM protein.[7][8]
Materials:
-
96-well tissue culture plate
-
ECM protein (e.g., vitronectin, fibronectin)
-
Integrin-expressing cells (e.g., U87MG glioblastoma cells for αvβ3)[3]
-
Test this compound peptides
-
Serum-free cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
-
Solubilization solution (e.g., 10% acetic acid)
-
Microscope and plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA for 1 hour at 37°C.
-
Cell Preparation: Culture integrin-expressing cells to 70-80% confluency. Detach the cells using a non-enzymatic method and resuspend them in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of the this compound peptide for 30 minutes.
-
Seeding: Add the cell-peptide mixture to the ECM-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde, followed by staining with 0.5% crystal violet.
-
Quantification: Solubilize the crystal violet with 10% acetic acid and measure the absorbance at 570 nm. The absorbance is proportional to the number of adherent cells.
-
Data Analysis: Determine the concentration of the this compound peptide that inhibits cell adhesion by 50% (IC50).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of the kinetics of molecular interactions, providing association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[7][9]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Amine coupling kit (NHS, EDC, and ethanolamine)
-
This compound peptide (ligand)
-
Purified integrin receptor (analyte)
-
Running buffer (e.g., HBS-P with Ca2+ and Mg2+)[7]
Protocol:
-
Ligand Immobilization:
-
Analyte Binding:
-
Prepare a series of dilutions of the purified integrin in the running buffer.[7]
-
Inject the different concentrations of the integrin over the sensor surface at a constant flow rate.[11]
-
Monitor the association of the integrin to the immobilized RGD peptide in real-time.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.[11]
-
-
Regeneration: If the interaction is strong, inject a regeneration solution (e.g., low pH glycine) to remove the bound integrin and prepare the surface for the next injection.[11]
-
Data Analysis:
-
Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rate constants.
-
Calculate the equilibrium dissociation constant (Kd) using the formula: Kd = koff / kon.[7]
-
Mandatory Visualizations
References
- 1. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Linear vs. This compound Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations [mdpi.com]
- 5. Overview: assays for studying integrin-dependent cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeled this compound Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. dhvi.duke.edu [dhvi.duke.edu]
- 11. nicoyalife.com [nicoyalife.com]
Application Notes: Competitive Displacement Assays Using Cyclic RGD Peptides for Integrin Binding Affinity Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arginine-Glycine-Aspartic acid (RGD) sequence is a fundamental recognition motif for integrins, a family of transmembrane receptors crucial for cell-matrix adhesion, signaling, and migration.[1] Cyclic RGD peptides, which constrain the RGD motif into a bioactive conformation, exhibit significantly higher binding affinity, stability, and selectivity for specific integrin subtypes (e.g., αvβ3, αvβ5, α5β1) compared to their linear counterparts.[2][3] This makes them invaluable tools in drug development for cancer, angiogenesis, and other diseases.[4][5] Competitive displacement assays are a primary method for quantifying the binding affinity of these peptides and novel drug candidates that target integrins.
Principle of the Assay
The competitive displacement assay measures the ability of an unlabeled test compound to compete with a labeled ligand (the "tracer") for binding to a specific receptor. In this context, a radiolabeled or fluorescently-labeled ligand with a known high affinity for the target integrin (e.g., ¹²⁵I-echistatin or a fluorescent this compound probe) is used.[2][6] Cells expressing the target integrin or purified integrin receptors are incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound.[2][7] The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is determined as the IC50 value. This value is a measure of the compound's functional binding affinity and can be converted to the inhibitory constant (Ki) for a more absolute measure of affinity.
Key Applications
-
Drug Discovery: High-throughput screening of compound libraries to identify novel integrin antagonists.[6]
-
Lead Optimization: Quantitatively assessing the structure-activity relationship (SAR) of newly synthesized analogs to improve binding affinity and selectivity.[4]
-
Pharmacological Characterization: Determining the binding specificity of compounds against a panel of different integrin subtypes.[8]
-
Quality Control: Verifying the potency of different batches of RGD-based compounds.
Experimental Protocols
Two common methodologies for this assay are the cell-based assay and the solid-phase assay. The cell-based format is often preferred as it evaluates binding in a more physiologically relevant context.[2]
Protocol 1: Cell-Based Radioligand Binding Assay
This protocol details the use of U87MG human glioblastoma cells, which highly express αvβ3 integrin, and a radiolabeled ligand.[2][9][10]
Experimental Workflow
Figure 1: Workflow for a cell-based competitive radioligand binding assay.
Materials
-
Cells: U87MG human glioblastoma cells (known to have high αvβ3 expression).[9][11]
-
Labeled Ligand: ¹²⁵I-Echistatin (a potent αvβ3 ligand).[2][12]
-
Binding Buffer: Tris-HCl (25 mM, pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold Binding Buffer.
-
Unlabeled Ligands: Test compounds and a positive control (e.g., unlabeled c(RGDfV)).
-
Equipment: 96-well filter plates, vacuum manifold, gamma counter.
Methodology
-
Cell Preparation: Culture U87MG cells and harvest at 80-90% confluency. Wash with PBS and resuspend in Binding Buffer to a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL cell suspension + 50 µL ¹²⁵I-Echistatin (final concentration ~0.1 nM) + 50 µL Binding Buffer.
-
Non-Specific Binding (NSB): 50 µL cell suspension + 50 µL ¹²⁵I-Echistatin + 50 µL of a saturating concentration of unlabeled c(RGDfV) (e.g., 10 µM).
-
Competitive Binding: 50 µL cell suspension + 50 µL ¹²⁵I-Echistatin + 50 µL of each serial dilution of the test compound.
-
-
Incubation: Incubate the plate for 1-3 hours at room temperature with gentle agitation.[7]
-
Separation: Transfer the contents of each well to a filter plate and apply a vacuum to separate the cells (with bound ligand) from the solution (with free ligand).
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters for each well using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (counts) - Non-Specific Binding (counts).
-
Calculate Percent Inhibition for each test compound concentration: 100 * (1 - [(Sample counts - NSB counts) / Specific Binding counts]).
-
Plot Percent Inhibition vs. log[concentration of test compound] and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.[13]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescence Polarization (FP) Assay
This is a homogeneous, non-radioactive alternative that measures the change in tumbling rate of a fluorescently-labeled RGD peptide upon binding to the larger integrin protein.[6][14]
Principle of FP Assay
Figure 2: Principle of the Fluorescence Polarization (FP) competitive assay.
Materials
-
Integrin: Purified, soluble αvβ3 integrin.
-
Fluorescent Tracer: A this compound peptide conjugated to a fluorophore (e.g., fluorescein, TAMRA).[15]
-
Assay Buffer: As described in Protocol 1, optimized for protein stability.
-
Equipment: Microplate reader capable of measuring fluorescence polarization.[14]
Methodology
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of purified integrin and a solution of the fluorescent tracer in Assay Buffer. Optimal concentrations must be determined empirically, but typically the tracer is used at ~1 nM and the integrin concentration is set to achieve ~70-80% of the maximum polarization signal.[16]
-
Assay Setup: In a black, low-binding 384-well plate, add reagents in the following order:
-
Test compound or buffer.
-
Fluorescent tracer.
-
Purified integrin.
-
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
Data Analysis: The decrease in mP signal is proportional to the displacement of the tracer by the test compound. Calculate IC50 values as described for the radioligand assay.
Data Presentation
Quantitative results from competitive binding assays are typically summarized to compare the potency of different compounds. Lower IC50 and Ki values indicate higher binding affinity.[2][7]
Table 1: Comparative Binding Affinities of this compound Peptides for Integrin αvβ3
| Compound | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| c(RGDfV) | 8 | Solid-Phase Assay | [2] |
| Cilengitide (c(RGDf(NMe)V)) | 0.6 | Solid-Phase Assay | [2] |
| E[c(RGDyK)]₂ (Dimer) | 79.2 ± 4.2 | Cell-Based (U87MG) | [12] |
| FPTA-RGD2 | 144 ± 6.5 | Cell-Based (U87MG) |[12] |
Note: IC50 values are highly dependent on assay conditions (e.g., cell type, labeled ligand, buffer components) and should be compared with caution across different studies. A standard control compound should always be included for internal comparison.[1][17]
Integrin Signaling & Data Analysis Logic
Integrin Signaling Pathway Binding of ligands like fibronectin or vitronectin to integrins such as αvβ3 triggers downstream signaling cascades that regulate cell adhesion, migration, proliferation, and survival.[18] this compound peptides act as antagonists by blocking these interactions.
Figure 3: Simplified signaling pathway of integrin αvβ3 and its inhibition.
Data Analysis Logic The raw output from the assay (counts or mP values) is converted through a series of calculations to determine the final IC50 and Ki values.
Figure 4: Logical workflow for competitive displacement assay data analysis.
References
- 1. Radiolabeled this compound Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PET Diagnostic Molecules Utilizing Multimeric this compound Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing for integrin alpha v beta3 binding of RGD peptides using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective recognition of this compound peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Application Notes: Flow Cytometry Analysis of Cyclic RGD Peptide Binding to Integrins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Integrins are a family of transmembrane heterodimeric receptors that mediate crucial cell-matrix and cell-cell interactions. A key recognition motif for many integrins is the Arg-Gly-Asp (RGD) sequence found in extracellular matrix (ECM) proteins like fibronectin and vitronectin.[1][2] The αvβ3 integrin, in particular, is a well-established target in cancer research as it is overexpressed on activated endothelial cells during tumor angiogenesis and on various tumor cells, playing a significant role in tumor growth, invasion, and metastasis.[2][3]
Cyclic RGD peptides have been developed as potent and selective ligands for these integrins. Compared to their linear counterparts, this compound peptides exhibit higher binding affinity and stability due to their conformationally constrained structure, which pre-organizes the RGD motif for optimal interaction with the integrin binding pocket.[4][5][6]
Flow cytometry is a powerful, high-throughput technique ideal for quantifying the binding of these peptides to integrins on the cell surface. It allows for the rapid analysis of thousands of cells, providing quantitative data on binding affinity, specificity, and the percentage of target-expressing cells within a population.[7][8] These application notes provide detailed protocols for analyzing the binding of fluorescently-labeled this compound peptides to integrin-expressing cells.
Principle of the Assay
The analysis of this compound peptide binding by flow cytometry is typically performed using two main approaches: a direct binding assay and a competitive binding assay.
-
Direct Binding Assay: In this assay, cells are incubated with a fluorescently labeled this compound peptide. The amount of bound peptide, which is proportional to the number of accessible integrin receptors, is quantified by measuring the fluorescence intensity of individual cells using a flow cytometer. This method is useful for determining the percentage of cells that bind the peptide and for assessing relative binding levels across different cell lines.
-
Competitive Binding Assay: This assay is used to determine the binding affinity (e.g., IC50) of an unlabeled this compound peptide.[7] Cells are co-incubated with a fixed concentration of a fluorescently labeled RGD ligand and varying concentrations of an unlabeled competitor peptide. The unlabeled peptide competes with the fluorescent ligand for binding to the integrin. A higher affinity of the unlabeled peptide results in a greater displacement of the fluorescent ligand, leading to a decrease in the measured fluorescence intensity.[7] The concentration of the unlabeled peptide that inhibits 50% of the fluorescent ligand binding is the IC50 value.[4][7]
Data Presentation: Binding Affinities of this compound Peptides
The following tables summarize the 50% inhibitory concentration (IC50) values for various this compound peptides, demonstrating their binding affinity for different integrins. Lower IC50 values indicate higher binding affinity.
Table 1: IC50 Values of FITC-Conjugated this compound Peptides against 125I-echistatin on U87MG Cells.
| Peptide | Linker | IC50 (nM) | Reference |
| FITC-Galacto-RGD₂ | Galacto | 28 ± 8 | [9][10] |
| FITC-3P-RGD₂ | PEG₄ | 32 ± 7 | [9][10] |
| FITC-RGD₂ | None | 89 ± 17 | [9][10] |
| FITC-3P-RGK₂ (Control) | PEG₄ | 589 ± 73 | [9][10] |
Table 2: IC50 Values of Unlabeled this compound Peptidomimetics against Biotinylated Fibronectin for α5β1 Integrin.
| Compound | IC50 (nM) | Reference |
| Compound 7 | 25.7 ± 6.2 | [11] |
| Compound 6 | 73.3 ± 3.7 | [11] |
| Compound 3 | 532 ± 35 | [11] |
| Compound 2 | 1647 ± 871 | [11] |
Experimental Protocols & Workflows
Protocol 1: Fluorescent Labeling of this compound Peptides
This protocol describes a general method for labeling a this compound peptide containing a free amine group (e.g., on a lysine (B10760008) residue) with Fluorescein Isothiocyanate (FITC).
Materials:
-
This compound peptide with a free amine
-
Fluorescein isothiocyanate (FITC)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diisopropylethylamine (DIEA) or another suitable base
-
HPLC for purification
Procedure:
-
Dissolve the this compound peptide in DMF or DMSO.
-
Add an excess of DIEA to the peptide solution to create basic conditions.
-
Add FITC (typically 1.0-1.2 molar equivalents) to the reaction mixture.
-
Stir the reaction at room temperature, protected from light, for 2-24 hours.
-
Monitor the reaction progress using analytical HPLC.
-
Once the reaction is complete, purify the FITC-conjugated peptide using reverse-phase HPLC.[9][10]
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[9][10]
Protocol 2: Direct Binding Assay
This protocol outlines the steps for staining cells with a fluorescently labeled this compound peptide to assess binding.
dot
Caption: Experimental workflow for the direct binding assay.
Materials:
-
Integrin-expressing cells (e.g., U87MG, K562/αvβ3+) and control cells (e.g., parent K562)
-
Fluorescently labeled this compound peptide
-
Binding Buffer: PBS with 1% FBS and 1 mM MnCl₂ (Mn²⁺ can enhance integrin-ligand binding)[7]
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold PBS. Resuspend the cell pellet in cold Binding Buffer. Perform a cell count and adjust the concentration to 1 x 10⁶ cells/mL.[7][12]
-
Staining: Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into flow cytometry tubes.
-
Add the fluorescently labeled this compound peptide to the cells at the desired final concentration (e.g., 0.1 - 1 µM). Include a negative control tube with no peptide and a control cell line that does not express the target integrin.
-
Incubation: Incubate the cells on ice for 30-60 minutes, protected from light.[7]
-
Washing: Add 1-2 mL of cold Binding Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice to remove unbound peptide.[7][13]
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of cold Binding Buffer. Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting emission in the corresponding channel (e.g., FITC channel).[7]
-
Data Analysis: Gate on the live, single-cell population. Analyze the shift in fluorescence intensity (Median Fluorescence Intensity, MFI) compared to the unstained control.
Protocol 3: Competitive Binding Assay (IC50 Determination)
This protocol is for determining the IC50 value of an unlabeled this compound peptide.
dot
Caption: Experimental workflow for the competitive binding assay.
Materials:
-
Same as Direct Binding Assay, plus:
-
Unlabeled this compound peptide (the competitor)
-
Fluorescently labeled ligand (e.g., a fluorescent RGD peptide or a fluorescently labeled antibody against the integrin)
Procedure:
-
Preparation: Prepare integrin-expressing cells as described in Protocol 4.2. Prepare a series of dilutions of the unlabeled competitor peptide in Binding Buffer.
-
Competition: In a series of flow cytometry tubes, add the different concentrations of the unlabeled competitor peptide.
-
Staining: Add a fixed, non-saturating concentration of the fluorescently labeled RGD ligand to all tubes.[7] The optimal concentration should be determined empirically, often around the Kd value.
-
Add the cell suspension (e.g., 1 x 10⁵ cells) to each tube. Include controls: "no competitor" (maximum fluorescence) and "unstained cells" (background).
-
Incubation: Incubate, wash, and resuspend the cells as described in Protocol 4.2 (steps 4-6).
-
Data Acquisition: Analyze all samples on the flow cytometer.
-
Data Analysis:
-
Determine the Median Fluorescence Intensity (MFI) for each concentration of the competitor peptide.
-
Plot the MFI against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.[4][11]
-
Integrin-Mediated Signaling Pathway
The binding of this compound peptides to integrins like αvβ3 does not merely facilitate adhesion; it triggers a cascade of intracellular signals known as "outside-in" signaling.[7] This signaling regulates critical cellular processes including migration, proliferation, and survival.[3][9] Upon ligand binding and integrin clustering, key signaling nodes are recruited to the cytoplasmic tail of the integrin β-subunit.
Two pivotal kinases activated early in this process are Focal Adhesion Kinase (FAK) and Integrin-Linked Kinase (ILK) .[9][10][11]
-
FAK Pathway: Integrin clustering leads to the autophosphorylation of FAK, creating docking sites for other signaling proteins, notably Src family kinases.[3][9] The FAK/Src complex then phosphorylates other substrates like paxillin (B1203293) and p130Cas, which can lead to the activation of the MAP kinase pathway, influencing gene expression and cell proliferation.[9][14] FAK signaling is crucial for the dynamic regulation of focal adhesions and cell migration.[14][15]
-
ILK Pathway: ILK acts as a scaffold protein, forming a complex with PINCH and Parvin (the IPP complex).[11][16] This complex connects the integrin to the actin cytoskeleton and activates downstream effectors like Protein Kinase B (Akt) and Glycogen Synthase Kinase 3 (GSK-3), which are critical for promoting cell survival and proliferation.[16][17]
-
Rho GTPases: Integrin signaling also modulates the activity of Rho family GTPases, such as RhoA and Rac1.[18] These molecules are master regulators of the actin cytoskeleton. Early adhesion events are often driven by Rac1 activation, leading to lamellipodia formation and cell spreading, while RhoA activity is typically associated with the formation of mature focal adhesions and stress fibers.[18]
dot
Caption: Integrin-mediated signaling upon this compound binding.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| High Background / Non-specific Binding | Peptide concentration is too high. | Perform a titration experiment to find the lowest effective concentration. | [17] |
| Incomplete blocking. | Increase blocking agent (e.g., BSA) concentration or incubation time. Ensure binding buffer contains a protein like BSA or FBS. | [17] | |
| Hydrophobic interactions of the peptide. | Use a buffer containing a mild detergent (e.g., Tween-20) in the wash steps. | [17] | |
| Low or No Signal | Low integrin expression on cells. | Verify integrin expression level by staining with a validated anti-integrin antibody. | [17] |
| Inactive integrin conformation. | Ensure buffers contain divalent cations (e.g., 1 mM Mn²⁺ or Mg²⁺/Ca²⁺) which are required for ligand binding. | [17] | |
| Degraded or inactive peptide. | Use a fresh stock of the peptide; ensure proper storage. | [17] | |
| High Variability between Replicates | Inconsistent cell numbers. | Carefully count cells and ensure equal numbers are used for each sample. | [17] |
| Clumped cells. | Gently pipette to break up clumps or pass cells through a cell strainer before staining. | [13] | |
| Inconsistent incubation times/temperatures. | Standardize all incubation steps precisely. Keep samples on ice to minimize receptor internalization. | [2] |
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. Radiolabeled this compound peptides as integrin alpha(v)beta(3)-targeted radiotracers: maximizing binding affinity via bivalency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. imrpress.com [imrpress.com]
- 8. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Integrin-linked kinase (ILK): the known vs. the unknown and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Probing for integrin alpha v beta3 binding of RGD peptides using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. molbiolcell.org [molbiolcell.org]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 16. journals.biologists.com [journals.biologists.com]
- 17. The on-off relationship of Rho and Rac during integrin-mediated adhesion and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the role of Rho GTPases in the regulation of focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
Application Notes and Protocols for In Vivo Imaging with Radiolabeled Cyclic RGD Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin αvβ3 is a key cell surface receptor involved in tumor angiogenesis, progression, and metastasis. Its expression is significantly upregulated on activated endothelial cells of tumor neovasculature and on various tumor cells, while remaining low on quiescent endothelial cells and most normal tissues. This differential expression makes integrin αvβ3 an attractive target for molecular imaging and targeted therapy. Cyclic peptides containing the arginine-glycine-aspartic acid (RGD) sequence are potent and selective ligands for integrin αvβ3. Radiolabeling these cyclic RGD (cRGD) peptides enables non-invasive in vivo visualization and quantification of integrin αvβ3 expression using nuclear imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).
This document provides detailed protocols for the radiolabeling of cRGD peptides and their application in preclinical in vivo imaging, along with a summary of quantitative data from representative studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the integrin αvβ3 signaling pathway and a general experimental workflow for in vivo imaging with radiolabeled cRGD peptides.
Integrin αvβ3 Signaling Pathway
Experimental Workflow for In Vivo Imaging
Quantitative Data Summary
The following tables summarize the biodistribution and tumor uptake of various radiolabeled this compound peptides in preclinical tumor models. Data is presented as the percentage of injected dose per gram of tissue (%ID/g) and represents mean values.
Table 1: Biodistribution of Radiolabeled cRGD Peptides in U87MG Glioblastoma Xenografts (%ID/g)
| Radiotracer | Time (p.i.) | Tumor | Blood | Liver | Kidneys | Muscle |
| PET Tracers | ||||||
| [¹⁸F]FAl-NOTA-PRGD2 | 1 h | 3.92 ± 0.18 | 0.45 ± 0.09 | 0.98 ± 0.15 | 3.54 ± 0.67 | 0.31 ± 0.05 |
| [¹⁸F]FPPRGD2 | 1 h | 2.56 ± 0.48 | 0.51 ± 0.12 | 1.05 ± 0.21 | 3.89 ± 0.73 | 0.35 ± 0.06 |
| [⁶⁸Ga]Ga-NOTA-PRGD2 | 1 h | 2.98 ± 0.53 | 0.39 ± 0.07 | 0.87 ± 0.13 | 4.12 ± 0.81 | 0.29 ± 0.04 |
| SPECT Tracer | ||||||
| [¹¹¹In]DOTA-EB-cRGDfK | 24 h | 27.12 ± 2.70 | 1.18 ± 0.23 | 2.45 ± 0.49 | 3.11 ± 0.62 | 0.21 ± 0.04 |
Data compiled from multiple sources.[1][2] Values are mean ± SD. p.i. = post-injection
Table 2: Tumor Uptake of [¹⁸F]Alfatide II in Various Human Cancer Xenograft Models (%ID/g at 1h p.i.)
| Tumor Model | Cancer Type | Tumor Uptake (%ID/g) |
| U87MG | Glioblastoma | ~3.5 - 4.0 |
| MDA-MB-435 | Breast Cancer | ~2.5 - 3.0 |
| A549 | Lung Cancer | ~1.5 - 2.0 |
| PC-3 | Prostate Cancer | ~2.0 - 2.5 |
Approximate values derived from published studies.
Table 3: Clinical PET Imaging Data with Radiolabeled cRGD Peptides (SUVmax)
| Radiotracer | Cancer Type | SUVmax in Tumor |
| [¹⁸F]Alfatide II | Breast Cancer | 3.77 ± 1.78 |
| [¹⁸F]Alfatide II | Brain Metastases | 1.8 ± 1.1 |
| [⁶⁸Ga]PRGD2 | High-Grade Glioma | 1.57 ± 0.33 |
SUVmax = Maximum Standardized Uptake Value. Data compiled from multiple clinical studies.[3][4]
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-conjugated cRGD Peptides with Gallium-68
This protocol describes a general method for the manual labeling of a DOTA-conjugated this compound peptide with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-cRGD peptide (e.g., DOTA-E[c(RGDfK)]₂)
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Metal-free water and reagents
-
Cation exchange cartridge (e.g., SCX)
-
Sterile reaction vial (1.5 mL)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
-
0.22 µm sterile filter
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Trapping and Concentration of ⁶⁸Ga: Pass the ⁶⁸Ga-containing eluate through a cation exchange cartridge to trap the ⁶⁸Ga³⁺.
-
Preparation of Reaction Mixture: In a sterile reaction vial, dissolve 10-20 µg of the DOTA-cRGD peptide in sodium acetate buffer.
-
Elution of ⁶⁸Ga into Reaction Vial: Elute the trapped ⁶⁸Ga³⁺ from the cation exchange cartridge directly into the reaction vial containing the peptide solution using a small volume of acidified 5 M NaCl solution. Ensure the final pH of the reaction mixture is between 3.5 and 4.5.[5]
-
Labeling Reaction: Tightly cap the vial and heat the reaction mixture at 90-95°C for 5-10 minutes.[5][6]
-
Purification (if necessary): For many preparations, if the radiochemical purity is high (>95%), no further purification is needed. If required, the product can be purified using a C18 Sep-Pak cartridge.
-
Quality Control:
-
Radiochemical Purity: Determine the percentage of ⁶⁸Ga incorporated into the peptide using radio-TLC (mobile phase: 1 M ammonium (B1175870) acetate:methanol 1:1) or radio-HPLC (C18 column).[6] The radiochemical purity should be >95%.
-
pH: Check that the pH of the final product is suitable for injection (typically between 5.0 and 7.5).
-
Visual Inspection: The final solution should be clear and free of particulate matter.
-
-
Final Formulation: Pass the final product through a 0.22 µm sterile filter into a sterile vial. Dilute with sterile saline for injection to the desired activity concentration.
Protocol 2: Preclinical In Vivo PET/CT Imaging Protocol
This protocol outlines a general procedure for performing PET/CT imaging in tumor-bearing mice using a radiolabeled cRGD peptide.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG xenografts)
-
Radiolabeled cRGD peptide (e.g., [¹⁸F]Alfatide II, [⁶⁸Ga]Ga-NOTA-PRGD2)
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
Small animal PET/CT scanner
-
Heating pad or lamp to maintain body temperature
-
Tail vein catheter or insulin (B600854) syringe for injection
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours prior to imaging to reduce background signal, particularly for ¹⁸F-labeled tracers.[7]
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.[8]
-
Place the anesthetized mouse on the scanner bed, which should be equipped with a heating system to maintain the animal's body temperature at 36-37°C.[9]
-
-
Radiotracer Administration:
-
Administer a defined dose of the radiolabeled cRGD peptide (typically 3.7-7.4 MBq or 100-200 µCi) via tail vein injection.[10]
-
Record the exact injected dose and time of injection.
-
-
Image Acquisition:
-
Position the animal in the center of the scanner's field of view.
-
Acquire a CT scan for attenuation correction and anatomical localization (e.g., 40-80 kVp).[8]
-
Begin PET acquisition. For dynamic imaging, start the scan immediately after injection and acquire data for 60-90 minutes. For static imaging, acquire data for 10-20 minutes at specific time points post-injection (e.g., 30, 60, and 120 minutes).
-
Monitor the animal's vital signs (e.g., respiration rate) throughout the scan.[9]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM or MLEM), applying corrections for attenuation, scatter, and decay.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and major organs (e.g., heart, liver, kidneys, muscle) using the CT images for anatomical guidance.
-
Quantify the radioactivity concentration in each ROI and express the data as a percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).
-
-
Animal Recovery:
-
After imaging, discontinue anesthesia and monitor the animal until it has fully recovered.
-
Return the animal to its cage with free access to food and water.
-
Protocol 3: Ex Vivo Biodistribution Study
This protocol is typically performed after the final imaging time point to validate the in vivo imaging data.
Materials:
-
Gamma counter
-
Precision balance
-
Dissection tools
-
Vials for tissue collection
Procedure:
-
Euthanasia: At a predetermined time point after radiotracer injection (e.g., 2 hours), euthanize the animal using an approved method.
-
Tissue Harvesting:
-
Collect a blood sample via cardiac puncture.
-
Dissect and collect the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
-
Sample Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose standard using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.
-
Compare the ex vivo biodistribution data with the quantitative results from the PET/CT image analysis.
-
Conclusion
Radiolabeled this compound peptides are valuable tools for the non-invasive in vivo imaging of integrin αvβ3 expression. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and execute preclinical imaging studies to evaluate tumor characteristics, monitor therapeutic responses, and develop novel anti-cancer strategies targeting the integrin αvβ3 pathway. The choice of radionuclide and specific cRGD conjugate can be tailored to the specific research question and available imaging modality.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Multimodality Imaging of Tumor Xenografts and Metastases in Mice with Combined Small-Animal PET, Small-Animal CT, and Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 8. cancerimagingarchive.net [cancerimagingarchive.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclic RGD Peptide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides containing the arginine-glycine-aspartic acid (RGD) motif are a cornerstone of targeted drug delivery research.[1] These peptides exhibit high affinity and selectivity for integrin receptors, particularly αvβ3 and αvβ5, which are overexpressed on the surface of various cancer cells and endothelial cells of tumor neovasculature.[2][3] This overexpression makes integrins an attractive target for directing therapeutic agents specifically to tumors, thereby enhancing efficacy and reducing off-target toxicity.[4] The cyclic conformation of these peptides, such as in Cyclo(RGDfK), provides increased stability and binding affinity compared to their linear counterparts.[3]
These application notes provide a comprehensive overview of the use of cyclic RGD (cRGD) peptides in the development of targeted drug delivery systems. Detailed protocols for key experiments are provided to guide researchers in this field.
Mechanism of Action: Integrin-Mediated Targeting
The targeting strategy relies on the specific interaction between the cRGD peptide and integrin receptors. Integrins are transmembrane heterodimeric proteins involved in cell adhesion, signaling, proliferation, and survival.[5][6] The RGD sequence mimics the natural binding motif of extracellular matrix (ECM) proteins like fibronectin and vitronectin.[3]
Upon binding of a cRGD-functionalized drug delivery system to integrins on the cell surface, the complex is internalized, often through receptor-mediated endocytosis.[7] This process delivers the therapeutic payload directly into the target cell, increasing its intracellular concentration and therapeutic effect.[8][9]
Signaling Pathway Diagram
The binding of cRGD to integrins can also trigger intracellular signaling cascades that may contribute to the therapeutic outcome. For instance, it can inhibit the FAK/Akt signaling pathway, which is involved in cell survival and proliferation.[5]
Caption: Integrin-mediated uptake and signaling of cRGD-drug delivery systems.
Quantitative Data Summary
The following tables summarize key quantitative data for various cRGD-based drug delivery systems.
Table 1: Physicochemical Properties of cRGD-Functionalized Nanoparticles
| Nanoparticle System | Drug | Average Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (DL) (%) | Encapsulation Efficiency (EE) (%) | Reference |
| cRGD-PEG-g-(PBYP-ss-CPT) | Camptothecin | 152 | 0.118 | 15.43 | - | [8][10] |
| aBev/cRGD-DPPNs | Bevacizumab & Dexamethasone | 213.8 ± 1.5 | 0.153 ± 0.036 | 9.35 ± 0.41 | 56.07 ± 2.46 | [11] |
| cRGD-Lipo-PEG/Apa | Apatinib (B926) | ~100 | < 0.2 | - | > 90 | [2] |
| RGD-DXRL-PEG | Doxorubicin | ~100 | - | - | > 98 | [12][13] |
| Alkyn-nCOF-cRGD@Dox | Doxorubicin | - | - | 42 ± 3 | - | [9] |
Table 2: In Vitro and In Vivo Performance of cRGD-Targeted Systems
| System | Cell Line | Parameter | Value | Reference |
| cRGD-usGNP | - | Integrin αVβ3 Binding (Kd) | 29.2 ± 3.2 pM | [14] |
| Low cRGD-usGNP | - | Integrin αVβ3 Binding (Kd) | 3.2 ± 0.4 nM | [14] |
| cRGD-CPT NPs | HepG2 | Tumor Accumulation (24h) | 2.8% ID/g | [8] |
| cRGD-CPT NPs | - | Blood Retention (24h) | 10% ID/g | [8] |
| RGD-DXRL-PEG | - | Plasma half-life (t1/2) | 24.10 hours | [12][13] |
| Fc-cRGD | - | Integrin αVβ3 Binding (KD) | 880 ± 30 nM | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of cRGD-Conjugated Liposomes
This protocol describes the preparation of cRGD-functionalized liposomes using a post-insertion technique.[12][13]
Materials:
-
Lipids (e.g., HSPC, Cholesterol, DSPE-PEG2000)
-
Maleimide-functionalized lipid (e.g., DSPE-PEG2000-Maleimide)
-
Thiol-containing cRGD peptide (e.g., c(RGDfK(SH)))
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer
Procedure:
-
Liposome (B1194612) Formulation:
-
Dissolve lipids and cholesterol in chloroform.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a drug solution in HEPES buffer to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm, 100 nm) to obtain unilamellar liposomes of a defined size.
-
-
Drug Loading (for some drugs):
-
For drugs like doxorubicin, an ammonium (B1175870) sulfate (B86663) gradient method can be used for active loading.
-
-
cRGD Conjugation (Post-insertion):
-
Incubate the pre-formed liposomes with a solution of DSPE-PEG2000-Maleimide to allow insertion of the maleimide-functionalized lipid into the liposomal membrane.
-
Add thiol-containing cRGD peptide to the liposome suspension.
-
Incubate the mixture to allow the thiol-maleimide coupling reaction to proceed, forming a stable thioether bond.
-
-
Purification:
-
Remove un-conjugated peptide and other impurities by size exclusion chromatography or dialysis.
-
Protocol 2: In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol quantifies the cellular uptake of fluorescently labeled cRGD-targeted nanoparticles.[13][16]
Materials:
-
Integrin-positive cells (e.g., U87MG, HCT116) and integrin-negative control cells.[2][13]
-
Cell culture medium.
-
Fluorescently labeled cRGD-nanoparticles and non-targeted control nanoparticles.
-
PBS, Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing fluorescently labeled cRGD-nanoparticles or control nanoparticles at various concentrations.
-
For competitive inhibition studies, pre-incubate cells with an excess of free cRGD peptide before adding the nanoparticles.[13]
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.[16]
-
Wash the cells three times with cold PBS to remove unbound nanoparticles.
-
Harvest the cells using Trypsin-EDTA and resuspend them in cold PBS.
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.[16]
Protocol 3: In Vivo Tumor Targeting Study
This protocol evaluates the tumor-targeting ability of cRGD-drug delivery systems in a xenograft animal model.[2]
Materials:
-
Immunodeficient mice (e.g., nude mice).
-
Tumor cells for xenograft implantation (e.g., HCT116).[2]
-
cRGD-drug delivery system and non-targeted control.
-
Imaging agent (if applicable, e.g., a near-infrared dye).
-
In vivo imaging system.
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a suitable size.
-
Administer the cRGD-drug delivery system or control formulation intravenously via the tail vein.
-
At various time points post-injection, image the mice using an in vivo imaging system to visualize the biodistribution of the formulation.
-
After the final imaging time point, euthanize the mice and harvest the tumor and major organs.
-
Quantify the accumulation of the drug or imaging agent in the tissues to determine the targeting efficiency.
Experimental and Logical Workflows
Workflow for Development and Evaluation of cRGD-Targeted Nanoparticles
Caption: A typical workflow for the development of cRGD-targeted nanoparticles.
Conclusion
This compound peptides are powerful tools for developing targeted drug delivery systems with the potential to significantly improve cancer therapy.[17] By specifically delivering therapeutic agents to tumor cells and neovasculature, these systems can enhance treatment efficacy while minimizing side effects.[2] The protocols and data presented here provide a valuable resource for researchers working to advance this promising field of nanomedicine.
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Radiolabeled this compound Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functional cRGD-Conjugated Polymer Prodrug for Targeted Drug Delivery to Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Access to site-specific Fc–cRGD peptide conjugates through streamlined expressed protein ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. [PDF] this compound peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Click Chemistry for Cyclic RGD Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic Arg-Gly-Asp (RGD) peptide is a potent and selective ligand for αvβ3 integrins, which are overexpressed in various cancer cells and play a crucial role in tumor angiogenesis and metastasis.[1][2][3] This makes cyclic RGD peptides valuable targeting moieties for the delivery of therapeutic and diagnostic agents. "Click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility, has emerged as a powerful tool for modifying these peptides.[4][5] This document provides detailed application notes and protocols for the two most common click chemistry reactions used for this compound peptide modification: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Concepts
Click chemistry encompasses a set of reactions that are modular, high-yielding, and generate minimal byproducts.[6] For peptide modification, the most relevant are the cycloaddition reactions between an azide (B81097) and an alkyne.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole linkage.[5][7] While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) which reacts spontaneously with an azide.[5][8] The release of ring strain drives the reaction forward, making it ideal for modifying sensitive biological systems without the need for a toxic catalyst.[5][8]
Data Presentation
The following tables summarize quantitative data for typical click chemistry modifications of this compound peptides.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Data
| Parameter | Value | Notes | Citation |
| Reaction Yield | >95% | For peptide-peptide conjugations. | [7] |
| 31-90% | For solution-phase cyclization of linear peptides. | [7] | |
| ~55% | For conjugation of high molecular weight polymers to a four-arm cyclic peptide, indicating steric hindrance can reduce efficiency. | [7] | |
| Radiochemical Yield (decay corrected) | 27.5% and 41% | For conjugation of [18F]FDG to linear and cyclo-aminooxy-RGD peptides via oxime ligation (a type of click chemistry). | [4] |
| IC50 (αvβ3 integrin) | 144 ± 6.5 nM | For a dimeric RGD peptide labeled with 18F via CuAAC. | |
| 200 and 136.7 ng/mL | For FAKLFRGD and RGDFAKLF peptides, showing improved antiproliferative activity over the individual peptides. | [9] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Data
| Parameter | Value | Notes | Citation |
| DBCO-NHS Ester Molar Excess | 10-30 fold | For activation of antibodies. The optimal ratio may need to be determined empirically. | [10] |
| Azide-Functionalized Molecule Molar Excess | 1.5 to 4-fold | For conjugation to a DBCO-activated molecule. | [10] |
| Incubation Time | 4-12 hours | At room temperature, can be extended up to 48 hours for some applications. | [10] |
| Reaction Efficiency | High | Generally proceeds to high conversion due to the favorable kinetics of the strain-promoted reaction. | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Azide-Modified this compound Peptide
This protocol describes the synthesis of a this compound peptide with an incorporated azido-amino acid for subsequent click chemistry modification.
Materials:
-
Fmoc-protected amino acids (including an azide-containing amino acid, e.g., Fmoc-L-azidolysine)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt, PyBOP)
-
Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in DMF (20%)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.[11]
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For coupling Fmoc-L-azidolysine, pre-activate the amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF for 5 minutes) before adding to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.[8][11]
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
On-Resin Cyclization: After assembly of the linear peptide, perform on-resin cyclization. This typically involves deprotection of orthogonal side-chain protecting groups and subsequent activation of the carboxyl group to form an amide bond with a deprotected amino group on the peptide.[12]
-
Final Deprotection: After cyclization, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8][11]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the crude azide-containing cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.[8][11]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-modified molecule to the azide-functionalized this compound peptide.
Materials:
-
Azide-modified this compound peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, as a Cu(I) stabilizing ligand)
-
Reaction buffer (e.g., PBS, pH 7.4, or a mixture of DMSO and water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the azide-modified this compound peptide and the alkyne-functionalized molecule in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vial, combine the azide-modified this compound peptide and the alkyne-functionalized molecule (typically a 1:1.1 to 1:1.5 molar ratio).
-
If using a ligand, add the CuSO₄ and ligand solution in a 1:2 molar ratio.
-
Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. The final concentration of copper is typically in the range of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.[7]
-
-
Purification:
-
Purify the final conjugate using RP-HPLC to remove unreacted starting materials and the copper catalyst.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by LC-MS and analytical RP-HPLC.[13]
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a DBCO-functionalized molecule to the azide-modified this compound peptide.
Materials:
-
Azide-modified this compound peptide
-
DBCO-functionalized molecule (e.g., DBCO-NHS ester to be conjugated to a carrier protein, or a directly synthesized DBCO-payload)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified this compound peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[8]
-
-
Reaction Incubation:
-
Purification:
-
Upon completion, purify the peptide conjugate by RP-HPLC to remove any unreacted starting materials.[8]
-
-
Characterization:
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and modification of a this compound peptide using click chemistry.
Caption: Workflow for this compound peptide modification.
Integrin αvβ3 Signaling Pathway
This diagram outlines the signaling cascade initiated upon binding of a this compound peptide to integrin αvβ3.
Caption: Simplified integrin αvβ3 signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands | MDPI [mdpi.com]
- 5. jpt.com [jpt.com]
- 6. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Solid-Phase Synthesis of Tailed this compound Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for the Purification and Characterization of Synthetic Cyclic RGD Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cyclic peptides containing the Arg-Gly-Asp (RGD) motif are of significant interest in biomedical research and drug development. Their ability to selectively bind to integrins, a family of cell surface receptors involved in cell adhesion, migration, and signaling, makes them valuable tools for studying these processes and for the development of targeted therapeutics and diagnostic agents.[1][2] The cyclization of the RGD sequence enhances its conformational rigidity and stability, leading to improved receptor affinity and selectivity compared to linear RGD peptides.[1] This document provides detailed protocols for the purification and characterization of synthetic cyclic RGD peptides, essential steps to ensure their quality and biological activity.
Data Presentation
Table 1: Typical Purification and Characterization Data for a Synthetic this compound Peptide
| Parameter | Method | Typical Result | Reference |
| Purity | Reverse-Phase HPLC | >95% | [3] |
| Identity (Molecular Weight) | MALDI-TOF Mass Spectrometry | [M+H]⁺ corresponding to the calculated monoisotopic mass | [4] |
| Identity (Molecular Weight) | Electrospray Ionization (ESI) Mass Spectrometry | [M+nH]ⁿ⁺ ions corresponding to the calculated molecular weight | [5] |
| Structural Confirmation | NMR Spectroscopy | Chemical shifts and NOE correlations consistent with the cyclic structure | [6][7] |
| Biological Activity | Cell Adhesion Assay | Increased cell adhesion on cRGD-coated surfaces compared to negative controls | [1][8] |
Experimental Protocols
Protocol 1: Purification of Synthetic this compound Peptides by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates peptides based on their hydrophobicity. The crude synthetic peptide mixture is loaded onto a hydrophobic stationary phase (e.g., C18) and eluted with a gradient of increasing organic solvent concentration. The more hydrophobic this compound peptide is retained longer on the column than more polar impurities.
Materials:
-
Crude synthetic this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
Reverse-phase HPLC system with a UV detector
-
Preparative or semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size, 300 Å pore size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or 0.1% FA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA (or 0.1% FA) in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a stable flow rate (e.g., 4 mL/min for a 10 mm ID column).
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient, for example:
-
5-65% Mobile Phase B over 30 minutes.
-
-
Monitor the elution profile at 214 nm and 280 nm (if the peptide contains aromatic residues).
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak, which typically represents the this compound peptide.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC with a similar gradient to confirm purity.
-
Pool the fractions with the desired purity (>95%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
-
Workflow for RP-HPLC Purification:
Caption: Workflow for the purification of this compound peptides using RP-HPLC.
Protocol 2: Characterization of this compound Peptides by Mass Spectrometry
Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used to determine the molecular weight of peptides. The peptide is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide, primarily as a singly charged ion [M+H]⁺.[9][10]
Materials:
-
Purified this compound peptide
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, HCCA)
-
Matrix solvent (e.g., 50% acetonitrile, 0.1% TFA in water)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of the HCCA matrix in the matrix solvent.
-
Dissolve the purified peptide in the matrix solvent to a concentration of approximately 1 pmol/µL.[4]
-
-
Spotting:
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely (dried-droplet method).
-
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in positive ion reflectron mode.
-
Calibrate the instrument using a standard peptide mixture.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ of the this compound peptide.
-
Compare the observed mass with the calculated theoretical monoisotopic mass.
-
Principle: Electrospray Ionization (ESI) is another soft ionization technique that produces multiply charged ions [M+nH]ⁿ⁺ from peptides in solution.[11] This is particularly useful for confirming the molecular weight and can be coupled with liquid chromatography (LC-ESI-MS).
Materials:
-
Purified this compound peptide
-
Solvent for infusion (e.g., 50% acetonitrile, 0.1% formic acid in water)
-
ESI mass spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide in the infusion solvent to a concentration of approximately 1-10 µM.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Observe the series of multiply charged ions.
-
Deconvolute the mass spectrum to determine the molecular weight of the peptide.
-
Compare the determined molecular weight with the calculated theoretical average mass.
-
Logical Relationship for Mass Spectrometry Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. manoa.hawaii.edu [manoa.hawaii.edu]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Binding of this compound Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Cell Adhesive Properties of Linear and this compound Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclic RGD Peptides
Welcome to the technical support center for the synthesis of cyclic RGD peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound peptides over their linear counterparts?
A1: this compound peptides offer several significant advantages over linear RGD peptides, primarily due to their constrained conformation.[1][2] This structural rigidity enhances metabolic stability, leading to a longer half-life in biological systems.[3][4] Furthermore, the constrained structure can improve binding affinity and specificity to target receptors, such as αvβ3 integrins, by reducing the entropic cost of binding.[1][2][3]
Q2: What are the most common reasons for low yield in this compound peptide synthesis?
A2: Low yields in the synthesis of this compound peptides can arise from several factors throughout the process. Key contributors include:
-
Incomplete Coupling Reactions: During solid-phase peptide synthesis (SPPS), the formation of peptide bonds may not go to completion, especially with sterically hindered amino acids like Arginine.[5]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, which blocks reactive sites and hinders both deprotection and coupling steps.[5][6]
-
Inefficient Cyclization: The macrocyclization step is often a major bottleneck, where the linear peptide may form dimers or oligomers instead of the desired cyclic monomer.[6] This is influenced by the peptide sequence, ring size, and reaction conditions.[1]
-
Side Reactions: Unwanted chemical reactions, such as aspartimide formation involving the Aspartic acid residue, can reduce the yield of the target peptide.[5][7]
-
Issues with Cleavage and Deprotection: Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups will lower the final yield of the purified product.[6]
Q3: My crude product shows multiple peaks on HPLC analysis. What are the likely impurities?
A3: A complex HPLC profile with multiple peaks suggests the presence of various impurities. Common impurities include:
-
Deletion Sequences: These occur when a coupling reaction is incomplete, resulting in peptides missing one or more amino acids.[5]
-
Truncated Sequences: If unreacted amino groups are not capped, they can react in subsequent steps, leading to a variety of shorter peptide sequences.[5]
-
Oligomers: During cyclization, linear peptides can react with each other to form dimers, trimers, or larger oligomers.[6]
-
Products of Side Reactions: Byproducts from reactions like aspartimide formation or modifications to sensitive residues (e.g., oxidation of Methionine) can appear as separate peaks.[5][6]
Q4: How can I confirm that my peptide has successfully cyclized?
A4: Successful cyclization can be confirmed using a combination of analytical techniques. Mass spectrometry (MS) is a primary tool; the molecular weight of the cyclic product should be identical to that of the linear precursor.[8] The absence of higher molecular weight species suggests that oligomerization has been avoided.[8] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the formation of the new bond, for example, by observing the disappearance of signals from the reactive groups involved in the cyclization.[8]
Troubleshooting Guide
Issue 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS)
| Symptom | Possible Cause | Suggested Solution |
| Positive Kaiser test after coupling | Incomplete coupling reaction | - Double couple the problematic amino acid.- Increase the reaction time.- Use a more efficient coupling reagent (e.g., HATU, COMU).[9]- Consider microwave-assisted synthesis to speed up the reaction.[6] |
| Resin clumping or shrinking | Peptide aggregation | - Switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP).[5]- Add chaotropic salts like LiCl to the reaction mixture to disrupt secondary structures.[1][6] |
| Unexpected masses in crude product MS | Side reactions | - For Aspartic acid, use a protecting group that minimizes aspartimide formation.- Use appropriate scavengers during cleavage to protect sensitive residues.[6] |
Issue 2: Inefficient Cyclization
| Symptom | Possible Cause | Suggested Solution |
| High proportion of dimers/oligomers in crude product | Unfavorable reaction kinetics | - Perform the cyclization under high dilution conditions (0.5 mM) to favor intramolecular reaction.[10]- Adjust the pH of the reaction to 8-9 using a non-nucleophilic base like DIPEA.[10]- Optimize the reaction temperature; cooling the reaction to 4°C has been shown to improve cyclization efficiency.[1][6] |
| Low conversion of linear to cyclic peptide | Poor reactivity of precursor | - Screen different coupling reagents for the cyclization step (e.g., PyBOP, HATU, DPPA).[2][6][10]- Consider a different cyclization strategy (e.g., on-resin vs. solution-phase, click chemistry).[3][11] |
Issue 3: Difficulty in Purification
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of product and impurities on RP-HPLC | Similar hydrophobicity of components | - Optimize the HPLC gradient to improve resolution.- If the impurities are oligomers, consider a size-exclusion chromatography step before RP-HPLC.- For polar cyclic peptides, consider alternative chromatography methods like hydrophilic interaction liquid chromatography (HILIC) or using a different stationary phase.[12] |
| Poor solubility of the purified peptide | Peptide aggregation | - Lyophilize the peptide from a solution containing a small amount of a volatile acid like acetic acid or TFA.- Experiment with different pH conditions for the final solution.[5] |
Data on Cyclization Strategies and Yields
| Cyclization Strategy | Typical Reagents | Typical Conditions | Reported Yield | Reference |
| Solution-Phase (Head-to-Tail) | PyBOP, DIPEA | 0.5 mM peptide in DMF, pH 8-9, RT, 1h | ~70% | [8][10] |
| On-Resin (Head-to-Tail) | HATU | Solid support, 16h | 46% | [13] |
| On-Resin (Click Chemistry) | Cu(I), Sodium Ascorbate | Solid support, RT, 8h | 22% | [3] |
| On-Resin (Thiol-ene) | DMPA, 365 nm light | Solid support, 20-60 min | 24-37% | [14] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide MBHA for C-terminal amides).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 10-20 minutes to remove the Fmoc protecting group.[2][10]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[6]
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
Protocol 2: Cleavage from Resin
-
Washing and Drying: After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude linear peptide under vacuum.
Protocol 3: Solution-Phase Cyclization
-
Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution concentration (e.g., 0.5 mM).[10]
-
pH Adjustment: Adjust the pH of the solution to 8-9 by adding a non-nucleophilic base such as DIPEA.[10]
-
Cyclization Reagent: Add the cyclization reagent (e.g., 1 equivalent of PyBOP) to the solution.[10]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[10] For sequences prone to oligomerization, consider cooling the reaction to 4°C and extending the reaction time to 24 hours.[6]
-
Solvent Removal: Remove the DMF under reduced pressure.
-
Purification: Purify the crude cyclic peptide using reverse-phase HPLC.[6]
Visualized Workflows
References
- 1. Improvement of Head-to-Tail RGD peptide Cyclization Efficiency Combining Low Temperature and Lithium Chloride | Journal of the Chilean Chemical Society [jcchems.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution stability of linear vs. This compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclic RGD-Functionalized Surfaces
Welcome to the technical support center for troubleshooting poor cell adhesion on cyclic RGD-functionalized surfaces. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during cell culture experiments on these specialized substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve specific cell adhesion problems.
Q1: My cells are not attaching to the this compound-coated surface. What are the possible causes and solutions?
A1: Failure of cells to attach is a common issue that can stem from several factors related to the cells themselves, the peptide coating, or the assay conditions.
Troubleshooting Workflow: Diagnosing Poor Cell Attachment
Use the following flowchart to systematically identify the root cause of low cell adhesion.[1]
Caption: A workflow to diagnose and resolve poor cell attachment on RGD surfaces.
Q2: My cells attach to the surface, but they remain rounded and do not spread. What does this indicate?
A2: If cells attach but fail to spread, it suggests that the initial integrin binding is occurring but is not sufficient to trigger the downstream signaling required for cytoskeletal reorganization and cell spreading.[1]
-
Suboptimal RGD Density or Spacing: The density of RGD ligands is critical. Both excessively low and high densities can prevent optimal cell adhesion and spreading.[1][2] A critical spacing of approximately 40-70 nm between RGD ligands has been shown to be effective.[1][3]
-
Solution: Perform a titration experiment to determine the optimal coating concentration for your specific cell type and surface material.[1]
-
-
RGD Conformation or Accessibility: The cyclic structure of the RGD peptide is crucial for its high affinity and stability, as it pre-organizes the motif for optimal interaction with integrin receptors.[4][5] If the peptide is not properly oriented or is sterically hindered, it may not be accessible to cell surface integrins.
Q3: I am observing uneven or patchy cell attachment across the surface. What could be the cause?
A3: Patchy attachment typically points to inconsistencies in the surface coating.[1]
-
Incomplete Solubilization of the RGD Peptide: If the peptide is not fully dissolved before application, it can lead to aggregates and an uneven coating.[1][8]
-
Solution: Ensure the peptide is completely dissolved in the appropriate sterile solvent (e.g., sterile water or PBS) as per the manufacturer's instructions.[1]
-
-
Uneven Application of the Coating Solution: Failure to cover the entire surface evenly during incubation will result in a non-uniform peptide density.[1][8]
-
Solution: Use a sufficient volume of the peptide solution to cover the entire surface and ensure it is distributed evenly. Gently rock the culture vessel if necessary to ensure complete coverage.[1]
-
-
Surface Contamination: Contaminants on the culture surface can interfere with peptide adsorption.
-
Solution: Ensure that the culture vessels are sterile and free from any residues.
-
Quantitative Data Summary
The binding affinity of this compound peptides to integrins is a critical factor in mediating cell adhesion. The 50% inhibitory concentration (IC₅₀) is a common metric used to quantify this affinity, with lower values indicating higher affinity.
Table 1: Comparative Binding Affinities (IC₅₀) of this compound Peptides for Different Integrins
| Peptide/Compound | Integrin Subtype | IC₅₀ (nM) | Cell Type/Assay Condition |
| This compound Peptidomimetic 7 | αVβ6 | 2.3 ± 0.8 | Solid-phase binding assay with biotinylated fibronectin[9] |
| Various this compound Peptidomimetics | αVβ6 | 77 - 345 | Solid-phase binding assay with biotinylated fibronectin[9] |
| Cyclic DKP-RGD Peptidomimetics | αVβ3 | Sub-nanomolar to low nanomolar | Solid-phase binding assay with biotinylated vitronectin[9] |
Data compiled from published studies. Values can vary based on the specific peptide structure, assay method, and experimental conditions.
The density of the RGD ligand on the surface also plays a crucial role in cell adhesion and spreading.
Table 2: Effect of RGD Ligand Density and Conformation on Cell Adhesion
| RGD Type | RGD Concentration/Density | Cell Type | Key Observation |
| Linear RGD | Minimum of 2.5% in polymer film | HUVECs | Required for cell adhesion.[10] |
| This compound | As low as 0.05% in polymer film | HUVECs | Supported cell adhesion at a 50-fold lower concentration than linear RGD.[10] |
| This compound | 1% in polymer film | HUVECs | Showed significantly enhanced cell spreading and faster adhesion compared to 10% linear RGD.[10] |
| RGD Ligands | Spacing of ~40-70 nm | - | Identified as effective for optimal cell adhesion.[1][3] |
| RGD Ligands | >40% surface density | Proteoliposomes with αIIbβ3 | Exceeding this critical density enhanced binding.[11] |
Experimental Protocols
Protocol 1: Standard Coating of Tissue Culture Surfaces with this compound Peptide (Passive Adsorption)
This protocol describes a general method for non-covalently coating surfaces.
-
Reagent Preparation:
-
Reconstitute the lyophilized this compound peptide in sterile, high-purity water or Phosphate-Buffered Saline (PBS) to create a concentrated stock solution (e.g., 1 mg/mL).[1]
-
Aliquot the stock solution and store at -20°C or as recommended by the manufacturer to avoid repeated freeze-thaw cycles.[1]
-
On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 0.1 - 20 µg/mL) using sterile PBS.[1] A titration experiment is highly recommended to find the optimal concentration.[1]
-
-
Surface Coating:
-
Washing:
-
Blocking (Optional):
-
To minimize non-specific cell binding, you can block the surface by incubating it with a 1% Bovine Serum Albumin (BSA) solution in PBS for 30-60 minutes at room temperature.[8]
-
After blocking, wash the wells again with sterile PBS.
-
-
Cell Seeding:
-
The coated surface is now ready for cell seeding. Add your cell suspension to the vessel.
-
Protocol 2: Cell Adhesion Quantification Assay
This protocol provides a method for quantifying the number of cells attached to the RGD-functionalized surface.
-
Cell Preparation:
-
Culture cells to a healthy, sub-confluent state.[1]
-
Harvest the cells using a minimal concentration of a detachment agent (e.g., trypsin/EDTA) for the shortest possible time to avoid damaging surface receptors.[1][8]
-
Neutralize the detachment agent and wash the cells by centrifugation, resuspending them in serum-free media or the desired assay media.[1]
-
-
Cell Seeding:
-
Aspirate the final PBS wash from the RGD-coated and control wells.
-
Add a known number of cells in suspension to each well.[1]
-
-
Attachment Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a defined period (typically 30-120 minutes).[1]
-
-
Washing:
-
Gently wash away non-adherent cells. This can be done by carefully aspirating the media and washing the wells 2-3 times with PBS. The stringency of the washing step can be adjusted depending on the experiment.
-
-
Quantification:
-
Quantify the remaining attached cells using a suitable method, such as:
-
Crystal Violet Staining: Stain the adherent cells, then solubilize the dye and measure the absorbance.
-
Fluorescence-Based Assays: Use a fluorescent dye that stains live or fixed cells (e.g., Calcein-AM or DAPI).
-
Direct Cell Counting: Count the number of adherent cells in several fields of view using a microscope.
-
-
Visualizations: Signaling Pathways and Workflows
RGD-Integrin Mediated Cell Adhesion Signaling Pathway
The binding of the this compound motif to integrin receptors on the cell surface initiates a cascade of intracellular signals, a process known as "outside-in" signaling. This is fundamental for cell adhesion, spreading, and survival.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled surface density of RGD ligands for cell adhesion: evidence for ligand specificity by using QCM-D - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Surface coating with this compound peptides stimulates osteoblast adhesion and proliferation as well as bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Cell Adhesive Properties of Linear and this compound Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tuning RGD Motif and Hyaluronan Density to Study Integrin Binding [frontiersin.org]
Technical Support Center: Optimizing Cyclic RGD Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of cyclic RGD (cRGD) peptides for successful cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound peptides in cell culture?
A1: The optimal concentration of this compound peptides is highly dependent on the specific cell type, the peptide's affinity for the integrins expressed by those cells, and the experimental application (e.g., promoting adhesion, studying signaling, or inhibiting migration). For coating surfaces to promote cell adhesion, a typical starting range is 1-10 µg/mL.[1][2] For soluble applications, a broader range from 1 nM to 100 µM should be tested to identify the effective concentration and potential cytotoxicity at higher levels. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q2: Should I use linear or this compound peptides for my experiments?
A2: this compound peptides are generally recommended over linear RGD peptides due to their higher affinity, receptor selectivity, and enzymatic stability.[2][3][4][5] The constrained conformation of this compound peptides often leads to more potent and specific binding to integrin receptors, such as αvβ3 and α5β1.[3][4] In some studies, this compound peptides have been shown to be effective at concentrations 100-fold lower than their linear counterparts for supporting cell adhesion.[3]
Q3: Can I use serum in my cell culture medium when working with this compound peptides?
A3: For initial optimization and troubleshooting of cRGD concentration, it is highly recommended to perform experiments in serum-free media.[1][6] Serum contains extracellular matrix (ECM) proteins like fibronectin and vitronectin, which also possess the RGD sequence.[6] These endogenous proteins can compete with the cRGD peptide for binding to both the cell surface integrins and the culture substrate, potentially masking the specific effects of the cRGD peptide.[1][6] If your experimental design necessitates the presence of serum, be aware of this competitive inhibition.
Q4: Why are divalent cations like Mg²⁺ and Ca²⁺ important in cRGD experiments?
A4: Integrin-mediated binding to the RGD motif is dependent on the presence of divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺).[1][6] These cations are crucial for maintaining the active conformation of the integrin receptor, which is necessary for ligand binding. Therefore, ensure that your cell culture medium or buffers contain physiological concentrations of these ions.[6]
Troubleshooting Guide
Issue 1: Poor or No Cell Attachment to cRGD-Coated Surfaces
| Possible Cause | Suggested Solution |
| Suboptimal cRGD Concentration | Perform a dose-response experiment by coating surfaces with a range of cRGD concentrations (e.g., 0.1 to 20 µg/mL) to determine the optimal concentration for your cell type.[2] |
| Inadequate Coating Procedure | Ensure the cRGD peptide is completely solubilized before coating. Incubate the peptide solution on the surface for a sufficient time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1] Wash gently with sterile PBS to remove unbound peptide without disturbing the coated layer.[1][6] |
| Low Integrin Expression | Verify that your cell line expresses the appropriate RGD-binding integrins (e.g., αvβ3, α5β1) using techniques like flow cytometry or Western blotting.[1][2] |
| Damaged Cell Surface Receptors | Use a gentle cell detachment method, such as using a non-enzymatic cell dissociation buffer or minimizing trypsin exposure time, to preserve the integrity of integrin receptors.[1][6] |
| Competition from Serum Proteins | Conduct initial experiments in serum-free medium to avoid competition from ECM proteins present in serum.[1][6] |
| Absence of Divalent Cations | Ensure your buffers and media contain adequate concentrations of Mg²⁺ and Ca²⁺, which are essential for integrin function.[1][6] |
Issue 2: Uneven or Patchy Cell Attachment
| Possible Cause | Suggested Solution |
| Incomplete Peptide Solubilization | Ensure the cRGD peptide is fully dissolved before application to the culture surface. Aggregates can lead to an uneven coating.[1][6] |
| Uneven Coating Application | Make sure the entire surface is covered with the cRGD solution during the coating step.[1][6] |
| Surface Contamination | Use sterile, high-quality tissue culture plastic and ensure no contaminants are present on the surface. |
Issue 3: Cells Attach but Do Not Spread
| Possible Cause | Suggested Solution |
| Suboptimal cRGD Density | Both excessively high and low densities of cRGD can inhibit cell spreading.[6] A titration of the coating concentration is necessary to find the optimal density that promotes both attachment and spreading.[6] |
| Inhibition of Downstream Signaling | At very high concentrations, cRGD peptides can sometimes inhibit cell spreading.[1] Verify that the chosen concentration is not inhibitory. |
Issue 4: No Observable Effect of Soluble cRGD Peptide
| Possible Cause | Suggested Solution |
| Incorrect Concentration Range | Test a broad range of concentrations (e.g., from 1 nM to 100 µM) in a dose-response study to identify the effective concentration.[7] |
| Peptide Instability | Assess the stability of the cRGD peptide in your specific cell culture medium and conditions over the time course of your experiment.[7] |
| Low Cell Permeability (for intracellular targets) | If the intended target is intracellular, consider that cyclic peptides may have difficulty crossing the cell membrane.[7] |
| Target Not Expressed or Inactive | Confirm the expression and activity of the target integrins and downstream signaling pathways in your cell line.[7] |
Quantitative Data Summary
Table 1: Effect of cRGD Concentration on Cell Viability and Adhesion
| Peptide Type & Concentration | Cell Type | Culture Condition | Observation |
| 10% Linear RGD | HUVEC | Serum-Free | 59% cell viability after 24 hours.[3][8] |
| 0.1% this compound | HUVEC | Serum-Free | 81% cell viability after 24 hours.[3][8] |
| 1% this compound | HUVEC | Serum-Free | 89% cell viability after 24 hours.[3][8] |
| 0 mg/mL cRGD on HA hydrogel | MDA-MB-231Br | - | Lower cell proliferation, indicative of dormancy.[9] |
| 4 mg/mL cRGD on HA hydrogel | MDA-MB-231Br | - | Increased cell proliferation.[9] |
Table 2: Integrin Binding Affinity (IC50) of Various cRGD Conjugates
| cRGD Conjugate | IC50 (nM) for αvβ3 Integrin Binding |
| DOTA-P-RGD | 44.3 ± 3.5[10] |
| DOTA-P-RGD(2) | 5.0 ± 1.0[10] |
| DOTA-3P-RGD(2) | 1.5 ± 0.2[10] |
| DOTA-2P-RGD(4) | 0.5 ± 0.1[10] |
| DOTA-2P4G-RGD(4) | 0.2 ± 0.1[10] |
| DOTA-6P-RGD(4) | 0.3 ± 0.1[10] |
| c(RGDfK) | 49.9 ± 5.5[10] |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol describes the quantification of cell attachment to a cRGD-coated surface.
-
Plate Coating:
-
Dissolve the this compound peptide in sterile Phosphate Buffered Saline (PBS) or serum-free medium to create a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution to the desired working concentrations (e.g., 1, 5, 10, 20 µg/mL) in sterile PBS.
-
Add 50 µL (for a 96-well plate) of each cRGD dilution to the respective wells.
-
Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Gently aspirate the peptide solution and wash the wells twice with sterile PBS to remove unbound peptide.[1]
-
-
Cell Preparation:
-
Culture cells to a sub-confluent state.
-
Detach cells using a non-enzymatic method or with minimal trypsin-EDTA treatment to preserve surface receptors.[6]
-
Wash the cells and resuspend them in serum-free medium.
-
-
Adhesion and Quantification:
-
Seed a known number of cells into each well of the cRGD-coated and control plates.
-
Incubate at 37°C for a defined period (typically 30-120 minutes).[6]
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of attached cells using a suitable method, such as a crystal violet staining assay or a fluorescence-based assay.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the effect of soluble cRGD on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to attach and recover overnight.
-
-
Treatment:
-
Prepare a serial dilution of the this compound peptide in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of cRGD. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing poor cell adhesion to cRGD-coated surfaces.
Caption: Simplified signaling pathway initiated by this compound binding to integrins.
Caption: A typical experimental workflow for optimizing cRGD coating concentration for cell adhesion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Cell Adhesive Properties of Linear and this compound Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Varying the RGD concentration on a hyaluronic acid hydrogel influences dormancy versus proliferation in brain metastatic breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of In-Labeled this compound Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation Issues with Cyclic RGD Peptide Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during experiments with cyclic RGD peptide solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound peptide aggregation in solution?
A1: Aggregation of this compound peptides in solution is a multifaceted issue influenced by both intrinsic and extrinsic factors. Key contributors include:
-
Hydrophobicity: The presence of hydrophobic residues in the peptide sequence can promote self-association to minimize contact with the aqueous environment.
-
Secondary Structure Formation: The propensity of peptides to form β-sheet structures can lead to intermolecular hydrogen bonding and subsequent aggregation.[1]
-
pH and Net Charge: A peptide's solubility is generally lowest at its isoelectric point (pI), where it has no net charge. Adjusting the pH away from the pI can increase solubility. However, for this compound peptides containing a disulfide bond, pH values above 8 can lead to degradation of this bond, which in turn can promote aggregation.[2]
-
Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions and aggregation.[3]
-
Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can influence peptide solubility and aggregation.
-
Temperature: Elevated temperatures can sometimes accelerate aggregation processes.
-
Lyophilization and Reconstitution: The process of lyophilizing and reconstituting the peptide can introduce variability and potential for aggregation if not performed carefully.
Q2: My this compound peptide solution appears cloudy. What does this indicate and what should I do?
A2: A cloudy or hazy appearance in your peptide solution is a strong indicator of aggregation or precipitation.[4] Aggregates can range from soluble oligomers to larger, insoluble particles.
Immediate Actions:
-
Do not use the solution for your experiment. Aggregated peptides can lead to inaccurate and unreliable results, including altered biological activity and non-specific binding.[5]
-
Attempt to resolubilize: Gentle warming (not exceeding 40°C) and sonication may help to dissolve some types of aggregates.[4]
-
Centrifuge the solution: To remove larger, insoluble aggregates, centrifuge the solution at high speed (e.g., >10,000 x g) and carefully collect the supernatant. Be aware that soluble oligomers may still be present in the supernatant.
-
Re-evaluate your dissolution protocol: If the issue persists, you may need to optimize your solvent and buffer system.
Q3: How does cyclization affect the stability and aggregation of RGD peptides?
A3: Cyclization is a common strategy to enhance the stability and biological activity of RGD peptides. Compared to their linear counterparts, this compound peptides generally exhibit:
-
Increased Stability: The constrained conformational flexibility of a cyclic structure makes the peptide less susceptible to proteolytic degradation.[6]
-
Reduced Aggregation at Neutral pH: The rigidity of the cyclic structure can prevent the peptide from adopting conformations that are prone to aggregation. Studies have shown that a this compound peptide can be significantly more stable than its linear counterpart at neutral pH.[2]
-
Higher Binding Affinity: By pre-organizing the peptide into a bioactive conformation, cyclization can lead to a higher affinity for its target integrin receptors.[6]
However, it is important to note that the method of cyclization can impact stability. For instance, disulfide bridges can be susceptible to degradation at alkaline pH.[2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common aggregation-related problems.
Problem 1: Difficulty Dissolving Lyophilized this compound Peptide
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Solution stability of linear vs. This compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solution structure of a this compound peptide that inhibits platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Cyclic RGD Peptides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of cyclic RGD peptides in various experimental conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and optimal performance of your this compound peptides.
Frequently Asked Questions (FAQs)
Q1: How does the stability of this compound peptides compare to their linear counterparts?
A1: this compound peptides are significantly more stable than their linear analogs.[1] Cyclization, often through a disulfide bond, imparts conformational rigidity to the peptide backbone.[1][2] This structural constraint protects the peptide from proteolytic degradation and chemical instability, particularly at the aspartic acid residue which is a primary site of degradation in linear RGD peptides.[1] Studies have shown that a this compound peptide can be up to 30-fold more stable than its linear counterpart at neutral pH.[1]
Q2: What are the main factors that influence the stability of this compound peptides in solution?
A2: The primary factors affecting the stability of this compound peptides in solution are pH, temperature, and the composition of the buffer.
-
pH: The stability of this compound peptides is highly pH-dependent. While they are generally stable at neutral pH, their stability can decrease dramatically at pH values above 8.[1] This is often due to the degradation of the disulfide bond under basic conditions.[1] Optimal stability for some cyclic peptides with disulfide bonds has been observed around pH 3.0.
-
Temperature: As with most peptides, higher temperatures accelerate degradation. For long-term storage, it is crucial to keep this compound peptides at low temperatures (-20°C or -80°C).[3] Stability studies are often conducted at elevated temperatures (e.g., 37°C or 50°C) to accelerate degradation for analytical purposes.[1][4]
-
Buffer Composition: The components of the buffer can influence peptide stability. For instance, some studies suggest that phosphate (B84403) buffers may be more stabilizing for proteins with disulfide bonds compared to HEPES. Divalent cations (Ca²⁺, Mg²⁺, or Mn²⁺) are often required in buffers for integrin binding assays but their effect on long-term stability should be considered.
Q3: What is the expected shelf-life of this compound peptides in different storage conditions?
A3: For optimal long-term stability, lyophilized this compound peptides should be stored at -20°C or -80°C, protected from moisture and light. Under these conditions, they can be stable for years. Once reconstituted in a buffer, their stability is significantly reduced. In solution, it is recommended to prepare fresh solutions for each experiment or to store aliquots at -80°C to avoid repeated freeze-thaw cycles. The exact shelf-life in solution will depend on the specific peptide sequence, buffer composition, and pH.
Q4: Can degradation products of this compound peptides interfere with my experiments?
A4: Yes, degradation products can potentially interfere with experiments. Cleavage of the peptide backbone or reduction of a disulfide bond can lead to linear peptides or fragments. These degradation products may have reduced or no binding affinity for integrins, leading to an underestimation of the peptide's efficacy. In some cases, degradation products could potentially compete with the intact peptide for binding, although with much lower affinity. It is therefore crucial to regularly assess the integrity of your peptide stock solutions.
Data on this compound Peptide Stability
While direct comparative studies of a single this compound peptide in various common laboratory buffers are limited, the following table summarizes the key factors influencing their stability based on available literature.
| Factor | Condition | Effect on Stability | Primary Degradation Pathway | Reference |
| pH | Acidic (pH 2-5) | Generally more stable, with optimal stability reported around pH 3 for some disulfide-containing cyclic peptides. | Peptide bond hydrolysis. | [1] |
| Neutral (pH ~7) | High stability compared to linear peptides. | Slow degradation at the aspartic acid residue. | [1] | |
| Basic (pH > 8) | Significantly decreased stability. | Disulfide bond degradation.[1] | [1] | |
| Temperature | -80°C to -20°C (Lyophilized) | High stability for long-term storage. | Minimal degradation. | [3] |
| 4°C (In solution) | Short-term stability (days to a week). | General chemical degradation. | ||
| 37°C and above (In solution) | Accelerated degradation. | Multiple pathways, including hydrolysis and disulfide bond cleavage. | [1][4] | |
| Buffer Type | Phosphate Buffers | May offer better stability for disulfide-containing molecules compared to some other buffers. | ||
| Basic Buffers | Should generally be avoided for peptides with disulfide bridges. | Promotes disulfide bond cleavage. |
Experimental Protocols
Protocol 1: Assessing this compound Peptide Stability by RP-HPLC
This protocol outlines a general method for determining the stability of a this compound peptide in a specific buffer over time.
Materials:
-
This compound peptide
-
Selected buffer (e.g., PBS, Tris-HCl, HEPES) at the desired pH
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator or water bath
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the this compound peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Incubation Samples: Dilute the peptide stock solution to a final concentration (e.g., 1 mg/mL) in the test buffer. Aliquot the solution into several vials for different time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot and quench the reaction by adding an equal volume of cold ACN with 0.1% TFA. This will serve as your T=0 reference. Store at -20°C until analysis.
-
Incubation: Place the remaining vials in an incubator at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial from the incubator and quench the reaction as described in step 3.
-
Sample Preparation for HPLC: Before injection, centrifuge the quenched samples to pellet any precipitates.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the absorbance at 214 nm or 220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound peptide based on the retention time of the T=0 sample.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the peptide in the tested buffer.
-
Troubleshooting Guides
Issue 1: Rapid Loss of Intact Peptide Peak in HPLC Analysis
-
Possible Cause 1: High pH of the Buffer.
-
Troubleshooting: Verify the pH of your buffer. For cyclic peptides with disulfide bonds, a pH above 8 can cause rapid degradation.[1] Consider testing the stability in a buffer with a lower pH if your experimental conditions allow.
-
-
Possible Cause 2: High Temperature.
-
Troubleshooting: Ensure your incubator or water bath is set to the correct temperature. Higher temperatures significantly accelerate degradation.[4]
-
-
Possible Cause 3: Enzymatic Contamination.
-
Troubleshooting: If using a biological buffer or if there is a possibility of microbial contamination, consider sterile filtering the buffer and handling the samples under sterile conditions. The presence of proteases can lead to rapid enzymatic degradation.
-
-
Possible Cause 4: Instability of the Peptide Stock Solution.
-
Troubleshooting: Ensure the stock solution was prepared correctly and stored properly. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Issue 2: Appearance of Multiple New Peaks in the Chromatogram
-
Possible Cause 1: Multiple Degradation Products.
-
Troubleshooting: The appearance of new peaks indicates the formation of degradation products. At neutral to basic pH, these are likely related to the degradation of the disulfide bond.[1] At acidic pH, peptide bond hydrolysis may be the cause.
-
-
Possible Cause 2: Peptide Aggregation.
-
Troubleshooting: Some peptides are prone to aggregation, which might appear as broad or multiple peaks. Ensure the peptide is fully solubilized in the initial stock solution. You can analyze the sample by size-exclusion chromatography to check for aggregates.
-
Issue 3: Inconsistent Results Between Replicates
-
Possible Cause 1: Inaccurate Pipetting or Dilutions.
-
Troubleshooting: Use calibrated pipettes and ensure accurate and consistent dilutions for all samples.
-
-
Possible Cause 2: Fluctuation in Temperature.
-
Troubleshooting: Ensure the incubation temperature is stable throughout the experiment.
-
-
Possible Cause 3: Inconsistent Quenching of Samples.
-
Troubleshooting: Quench all samples immediately upon removal from incubation to stop the degradation process at the precise time point.
-
Visual Guides
Caption: Workflow for assessing this compound peptide stability.
Caption: Integrin signaling pathway activated by this compound peptides.
References
- 1. Solution stability of linear vs. This compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cyclic RGD Conjugate Specificity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic RGD conjugates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and enhance the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound conjugates?
Non-specific binding of this compound conjugates can stem from several factors. A major contributor is the interaction of the conjugate with components other than the target integrin receptors.[1] The inherent chemical properties of the peptide, particularly its hydrophobicity, can lead to unwanted interactions with surfaces or cellular components.[1][2] Additionally, high concentrations of the RGD conjugate can result in low-avidity binding to non-target sites.[1] In cell culture experiments, proteins present in serum, such as fibronectin and vitronectin, can adhere to surfaces and compete with the RGD conjugate for integrin binding, or contribute to background signal.[1]
Q2: How can I effectively block non-specific binding sites in my assay?
Blocking unoccupied sites on your experimental surface is a critical step to prevent non-specific binding.[1] Commonly used blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[3] The choice and concentration of the blocking agent should be optimized for your specific cell type and assay conditions. For instance, a 3-5% solution of the blocking agent in a suitable buffer like Tris-buffered saline (TBS) or phosphate-buffered saline (PBS) is a good starting point.[3] Incubation for 1-2 hours at room temperature or overnight at 4°C is generally effective.[3] Adding a mild detergent, such as Tween-20, to your blocking and washing buffers can further enhance blocking efficiency.[1][3]
Q3: What is the optimal concentration range for this compound conjugates to minimize non-specific binding?
Finding the optimal concentration of your this compound conjugate is a balance between achieving robust specific binding and minimizing non-specific interactions.[1] A general working concentration for coating surfaces ranges from 0.1 to 10 µg/mL.[1] However, it is highly recommended to perform a concentration-response (titration) experiment to determine the lowest effective concentration that yields a strong specific signal for your particular application and cell type.[1]
Q4: Why are this compound peptides generally preferred over linear RGD peptides?
This compound peptides typically demonstrate higher affinity and selectivity for specific integrin subtypes compared to their linear counterparts.[1][4][5] The constrained conformation of the cyclic structure pre-organizes the RGD motif into a bioactive state that is optimal for integrin binding.[5] This conformational rigidity also makes cyclic peptides more stable and resistant to degradation by proteases.[4]
Q5: What is the role of divalent cations in RGD-integrin binding?
Divalent cations such as Calcium (Ca²⁺), Magnesium (Mg²⁺), and Manganese (Mn²⁺) are often crucial for optimal RGD-integrin binding.[1] These cations play a vital role in maintaining the active conformation of the integrin receptor, which is necessary for ligand recognition and binding.[1] Therefore, it is important to ensure that your experimental buffers are supplemented with appropriate concentrations of these ions.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Background Signal / High Non-Specific Cell Adhesion | 1. Incomplete blocking of the surface.[1] 2. RGD conjugate concentration is too high.[1] 3. Presence of competing serum proteins.[1] 4. Hydrophobic interactions of the conjugate with the surface.[1] | 1. Optimize blocking conditions: increase blocking agent concentration (e.g., 3-5% BSA) or incubation time (1-2 hours at room temperature or overnight at 4°C).[1][3] 2. Perform a titration experiment to determine the lowest effective RGD conjugate concentration.[1] 3. Conduct experiments in serum-free media if possible. If serum is necessary, pre-coat the surface with the RGD conjugate before adding serum-containing media.[1] 4. Consider using RGD conjugates with hydrophilic linkers or spacers to reduce hydrophobic interactions.[1][6] |
| Low or No Specific Binding | 1. Inactive RGD conjugate. 2. Insufficient RGD conjugate concentration.[1] 3. Absence of necessary divalent cations in buffers.[1] 4. Low expression of the target integrin on the cells.[1] | 1. Ensure proper storage and handling of the RGD conjugate. Use a fresh stock.[1] 2. Increase the concentration of the RGD conjugate.[1] 3. Supplement all experimental buffers with Ca²⁺, Mg²⁺, or Mn²⁺.[1] 4. Verify the expression level of the target integrin on your cells using techniques like flow cytometry or western blotting.[1] |
| Inconsistent Results Between Experiments | 1. Variability in coating efficiency. 2. Inconsistent cell number or viability. 3. Variation in incubation times or temperatures. | 1. Ensure complete solubilization and uniform coating of the RGD conjugate. Vortex the stock solution vigorously after resuspension.[1] 2. Standardize cell seeding density and ensure high cell viability. 3. Maintain consistent incubation times and temperatures for all experiments. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for a representative this compound peptide against various integrin subtypes. Lower IC50 values indicate higher binding affinity.
| Peptide | Integrin Subtype | IC50 (nM) | Assay Type |
| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | 0.54 - 9.9 | Solid-phase binding assay[5] |
| Cilengitide (c(RGDf(NMe)V)) | αvβ5 | 8 | Solid-phase binding assay[5] |
| Cilengitide (c(RGDf(NMe)V)) | α5β1 | 15.4 | Solid-phase binding assay[5] |
Experimental Protocols
Protocol 1: Solid-Phase Integrin Binding Assay
This assay measures the ability of a test compound (e.g., a this compound conjugate) to inhibit the binding of a soluble integrin to its immobilized natural ligand.[5]
-
Plate Coating: Coat 96-well ELISA plates with an extracellular matrix protein (e.g., vitronectin for αvβ3) overnight at 4°C.[5]
-
Blocking: Wash the plates and block with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.[5]
-
Competition: Mix a fixed concentration of purified, soluble integrin with varying concentrations of the test RGD conjugate.[5]
-
Incubation: Add the mixture to the coated wells and incubate to allow for competitive binding.[5]
-
Detection: Quantify the amount of bound integrin using a primary antibody specific to the integrin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Develop the signal with a chromogenic substrate and measure using a plate reader.[5]
-
Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[5]
Protocol 2: Cell-Based Integrin Binding Assay
This assay evaluates the binding affinity of RGD conjugates in a more physiologically relevant context using cells that express the target integrin on their surface.[5]
-
Cell Culture: Culture integrin-expressing cells (e.g., U87MG human glioblastoma cells for αvβ3) to an appropriate density.[5]
-
Competition Setup:
-
Test Condition: Add the this compound conjugate at its optimal working concentration to the cells.[1]
-
Competition Control: Add the RGD conjugate along with a molar excess of a known RGD-containing ligand.
-
Negative Control: Add the RGD conjugate along with a molar excess of a control peptide (e.g., RGE).[1]
-
-
Incubation: Incubate the cells under optimal conditions for the required duration to allow for binding.[1]
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any unbound conjugate.[1]
-
Detection: Quantify the binding of the RGD conjugate using an appropriate detection method (e.g., fluorescence microscopy, flow cytometry).
-
Analysis: Compare the signal from the test condition with the competition and negative control conditions. A significant reduction in signal in the competition condition indicates specific, integrin-mediated binding.[1]
Visualizations
Caption: Simplified RGD-Integrin Signaling Pathway.
Caption: Workflow for Troubleshooting High Non-Specific Binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophobicity is a key determinant in the activity of arginine-rich cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of linking arm hydrophilic/hydrophobic nature, length and end-group on the conformation and the RGD accessibility of surface-immobilized fibronectin [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclic RGD Conjugation to Liposomes
Welcome to the technical support center for cyclic RGD (cRGD) conjugation to liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the chemical conjugation of cRGD peptides to liposomal nanocarriers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical strategies for conjugating this compound peptides to liposomes?
A1: The most prevalent methods for conjugating this compound peptides to liposomes involve creating a stable covalent bond between the peptide and a lipid anchor integrated into the liposome (B1194612) bilayer. Key strategies include:
-
Thiol-Maleimide Coupling: This is a widely used method where a cysteine-containing cRGD peptide reacts with a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide) incorporated into the liposome.[1][2][3] The thiol group on the cysteine residue selectively reacts with the maleimide (B117702) group to form a stable thioether bond.[1][2]
-
Click Chemistry: This approach offers high efficiency and specificity. For instance, an azide-modified cRGD peptide can be "clicked" onto an alkyne-tagged lipid within the liposome via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5]
-
Post-Insertion Method: This technique involves incubating pre-formed liposomes with a micellar solution of cRGD-conjugated lipid (e.g., cRGD-DSPE-PEG).[2][4] The peptide-lipid conjugate spontaneously inserts into the outer leaflet of the liposome bilayer. This method is advantageous as it avoids exposing the cRGD peptide to the harsh conditions of liposome preparation.[1][2]
Q2: Why is a PEG linker often used between the cRGD peptide and the lipid anchor?
A2: A polyethylene (B3416737) glycol (PEG) linker serves several crucial functions in cRGD-liposome design:
-
Reduced Steric Hindrance: The PEG chain extends the cRGD motif away from the liposome surface, making it more accessible to its target integrin receptors.[6] This can be critical for efficient receptor binding.
-
Enhanced Stability and Circulation Time: PEGylation creates a hydrophilic shield around the liposome, which reduces recognition and uptake by the reticuloendothelial system (RES).[7][8] This "stealth" property prolongs the circulation half-life of the liposomes, allowing more time for them to reach the target site.[7][8]
-
Improved Solubility: PEG can enhance the water dispersibility of the peptide-lipid conjugate, which is particularly important for the post-insertion method.[4]
Q3: How does the density of cRGD on the liposome surface affect targeting efficiency?
A3: The density of cRGD on the liposome surface is a critical parameter that requires optimization. While a higher density can potentially increase the avidity of the liposome for integrin-expressing cells, an excessively high density can lead to steric hindrance between adjacent RGD molecules, paradoxically reducing binding efficiency.[9][10] Therefore, it is essential to prepare and test a series of liposome formulations with varying cRGD densities to determine the optimal level for maximum cellular uptake and therapeutic effect.
Q4: Can cRGD-modified liposomes induce an immune response?
A4: Yes, there is evidence that liposomes decorated with this compound peptides can trigger an acute immune response in mice, particularly upon repeated administration.[11] This can manifest as hypersensitivity-like reactions.[11] The immunotoxicity appears to be dependent on the RGD sequence and the cyclic nature of the peptide.[11] Interestingly, encapsulating a cytotoxic drug within the liposomes has been shown to mitigate this unwanted immune response.[11] Researchers should be aware of this potential issue and consider appropriate safety assessments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the conjugation of cRGD to liposomes and the characterization of the final product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low cRGD Conjugation Efficiency | Inefficient reaction chemistry: Incorrect pH, expired reagents, or suboptimal reaction time and temperature. | - For thiol-maleimide coupling, ensure the pH is between 6.5 and 7.5 to favor the reaction while minimizing maleimide hydrolysis. - Use fresh, high-quality coupling reagents. - Optimize reaction time and temperature. For example, some protocols suggest incubating for 30 minutes at 37°C.[12] |
| Steric hindrance: The PEG linker may be too short, or the cRGD density on the liposome surface is too high. | - Consider using a longer PEG linker to improve the accessibility of the reactive groups. - Experiment with lower molar ratios of the cRGD-lipid conjugate during liposome preparation or post-insertion. | |
| Peptide degradation: The cRGD peptide may be unstable under the reaction conditions. | - Ensure the peptide is handled and stored correctly. - Perform the conjugation reaction under inert atmosphere (e.g., argon or nitrogen) if the peptide is susceptible to oxidation. | |
| Liposome Aggregation | Changes in surface charge: Conjugation of the cRGD peptide can alter the zeta potential of the liposomes, leading to instability. | - Measure the zeta potential before and after conjugation. If it is close to neutral, aggregation is more likely. - Adjust the lipid composition to include charged lipids (e.g., DOTAP, DPPG) to increase the absolute value of the zeta potential. |
| Inadequate PEGylation: Insufficient PEG density on the liposome surface can lead to a loss of steric stabilization. | - Ensure a sufficient molar percentage of PEGylated lipids (e.g., 1-5 mol%) is used in the formulation.[7] | |
| Poor In Vitro Targeting/Cellular Uptake | Suboptimal cRGD density: Too low or too high a density of cRGD can result in poor binding to integrin receptors. | - Prepare a series of formulations with varying cRGD densities and test their cellular uptake in vitro to identify the optimal concentration. |
| Steric hindrance from PEG: The PEG linker, while beneficial for stability, can sometimes shield the cRGD ligand from its receptor.[6] | - Optimize the length of the PEG linker. A longer linker may be required to present the cRGD motif effectively. | |
| Low integrin expression on target cells: The chosen cell line may not express sufficient levels of the target integrins (e.g., αvβ3, αvβ5). | - Confirm the expression of the target integrins on your cell line using techniques like flow cytometry or western blotting.[13] | |
| Inconsistent Particle Size | Issues with liposome preparation: Inconsistent extrusion or sonication can lead to a broad size distribution. | - Ensure consistent and sufficient passes through the extruder with membranes of decreasing pore size. - If using sonication, control the time, power, and temperature to ensure reproducibility. |
| Liposome fusion or aggregation post-conjugation: The conjugation process may destabilize the liposomes. | - Analyze particle size and polydispersity index (PDI) before and after conjugation using Dynamic Light Scattering (DLS). - Optimize the purification method to remove excess reagents that may cause instability. |
Experimental Protocols
Protocol 1: cRGD Conjugation via Thiol-Maleimide Coupling and Post-Insertion
This protocol describes the preparation of cRGD-targeted liposomes using a post-insertion method with thiol-maleimide chemistry.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
DSPE-PEG2000-Maleimide
-
Cysteine-terminated this compound peptide (c(RGDfC))
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sepharose CL-4B column for purification
-
Thin-film hydration equipment
-
Extruder and polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Liposome Preparation (Thin-Film Hydration):
-
Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Maleimide) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids.
-
Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.
-
-
cRGD Conjugation (Post-Insertion):
-
Dissolve the c(RGDfC) peptide in PBS (pH 7.4).
-
Incubate the pre-formed maleimide-containing liposomes with the c(RGDfC) solution (e.g., at a 1:1 molar ratio of maleimide to peptide) for 30 minutes at 37°C with gentle stirring.[12]
-
-
Purification:
-
Remove unconjugated cRGD peptide from the liposome suspension using size-exclusion chromatography with a Sepharose CL-4B column, eluting with PBS.[12]
-
Collect the fractions containing the cRGD-conjugated liposomes.
-
Protocol 2: Characterization of cRGD-Liposomes
1. Determination of Particle Size and Zeta Potential:
-
Dilute the liposome suspension in PBS.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using electrophoretic light scattering.
2. Quantification of Conjugation Efficiency:
-
Use a suitable method to quantify the amount of cRGD conjugated to the liposomes. For example, high-performance liquid chromatography (HPLC) can be used to measure the amount of unreacted peptide in the supernatant after separating the liposomes.[2] The conjugation efficiency can be calculated as:
-
Conjugation Efficiency (%) = [(Total cRGD - Unconjugated cRGD) / Total cRGD] x 100
-
3. In Vitro Cellular Uptake Assay:
-
Materials: Integrin-positive cell line (e.g., U87MG, HCT116), fluorescently labeled liposomes (e.g., containing Coumarin-6 or a fluorescent lipid), cell culture medium, PBS, flow cytometer.[3][12]
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled cRGD-liposomes and non-targeted (control) liposomes for a defined period (e.g., 4 hours) at 37°C.[3]
-
For competition experiments, pre-incubate a group of cells with excess free cRGD peptide before adding the cRGD-liposomes.[2][3]
-
Wash the cells with cold PBS to remove non-internalized liposomes.
-
Harvest the cells and analyze the cellular fluorescence intensity using a flow cytometer.[2][3]
-
Quantitative Data Summary
The following tables summarize typical physicochemical properties of cRGD-conjugated liposomes from various studies.
Table 1: Physicochemical Characterization of cRGD-Liposomes
| Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| 1 mol% RGD-PEGylated liposomes (siRNA-loaded) | 156.4 | +24.9 ± 1.5 | 98.83 ± 0.01 | [7] |
| 5 mol% RGD-PEGylated liposomes (siRNA-loaded) | - | +17.3 ± 0.6 | > 96 | [7] |
| cRGD-modified liposomes (Doxorubicin-loaded) | 114.1 | -24.85 ± 8.55 | > 98 | [12] |
| cRGD-Lipo-PEG/Apa (Apatinib-loaded) | - | Negative | 92.79 ± 0.41 | [14] |
Table 2: Comparison of Linear vs. This compound Peptides
| Peptide Type | Relative Stability | Binding Affinity | Notes | Reference |
| Linear RGD | Lower | Lower | Highly susceptible to proteolytic degradation. | [15] |
| This compound | Higher | Higher | Cyclization restricts conformational freedom, enhancing stability and receptor selectivity. | [15][16] |
Visualizations
Caption: Experimental workflow for cRGD-liposome synthesis and characterization.
References
- 1. This compound peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a novel adapter lipid derivative for preparation of cyclic peptide-modified PEGylated liposomes: Application of this compound peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody-Hapten Recognition at the Surface of Functionalized Liposomes Studied by SPR: Steric Hindrance of Pegylated Phospholipids in Stealth Liposomes Prepared for Targeted Radionuclide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of PEGylation and RGD loading on the targeting properties of radiolabeled liposomal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Liposomes with this compound peptide motif triggers acute immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dovepress.com [dovepress.com]
- 15. benchchem.com [benchchem.com]
- 16. Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Binding Affinity of Cyclic RGD Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the binding affinity of cyclic RGD peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments to determine and optimize the binding affinity of this compound peptides.
| Issue | Potential Causes | Recommended Solutions |
| High Non-Specific Binding in Assays | 1. High peptide concentration leading to low-avidity interactions.[1] 2. Hydrophobic properties of the peptide causing non-specific interactions.[1] 3. Presence of integrin-binding proteins in serum-containing media.[1] 4. Inadequate blocking of unoccupied sites on the experimental surface.[1] | 1. Perform a concentration-response experiment to determine the optimal peptide concentration (typically 0.1 to 10 µg/ml for surface coating).[1] 2. Consider using peptides with hydrophilic linkers or spacers.[1] 3. Conduct experiments in serum-free media if possible.[1] 4. Use appropriate blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk.[1] |
| Low or No Specific Binding Signal | 1. Inactive RGD peptide due to improper storage or handling.[1] 2. Insufficient peptide concentration.[1] 3. Absence of necessary divalent cations (Ca²⁺, Mg²⁺, or Mn²⁺) in buffers, which are crucial for integrin function.[1] 4. Low expression of the target integrin on the cells being used.[1] | 1. Use a fresh stock of the peptide and ensure proper storage conditions.[1] 2. Increase the peptide concentration.[1] 3. Supplement all experimental buffers with the appropriate divalent cations.[1] 4. Verify the expression level of the target integrin on your cells using methods like flow cytometry or western blotting.[1] |
| Inconsistent Results Between Experiments | 1. Variability in the efficiency of coating surfaces with the RGD peptide.[1] 2. Inconsistent cell number or viability.[1] 3. Variations in incubation times or temperatures.[1] | 1. Ensure complete solubilization and uniform coating of the peptide; vortex vigorously after resuspension.[1] 2. Standardize cell seeding density and ensure high cell viability. 3. Strictly adhere to consistent incubation times and temperatures for all experiments. |
| Low Yield During Cyclic Peptide Synthesis | 1. Incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS).[2] 2. Aggregation of the peptide on the resin.[2] 3. Inefficient cyclization leading to the formation of dimers and oligomers.[2] | 1. Use a colorimetric test like the Kaiser test to check for free primary amines, indicating incomplete coupling.[2] 2. Switch to a more effective solvent like N-methylpyrrolidone (NMP) or use a resin with lower substitution.[2] 3. Optimize cyclization conditions, such as reaction time and temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: Why do this compound peptides generally have a higher binding affinity than their linear counterparts?
A1: this compound peptides typically exhibit significantly higher binding affinity and stability compared to linear RGD peptides.[3] This is primarily due to the conformational rigidity of the cyclic structure, which pre-organizes the Arg-Gly-Asp (RGD) motif into a bioactive conformation for optimal interaction with the integrin receptor binding site.[3][4] This rigidity reduces the entropic penalty upon binding. Molecular dynamics simulations have shown that this compound peptides have a more stable configuration when binding to integrins like αvβ3.[5]
Q2: What are the key strategies to enhance the binding affinity of a this compound peptide?
A2: Several strategies can be employed to enhance binding affinity:
-
Conformational Constraint: The primary strategy is cyclization itself, which locks the peptide into a bioactive conformation.[4][6]
-
Amino Acid Substitution: The amino acids flanking the RGD sequence can significantly influence affinity and selectivity for different integrin subtypes.[7][8] Incorporating D-amino acids can also enhance binding affinity.[4]
-
N-Methylation: N-methylation of the peptide backbone can further constrain the peptide's conformation and has been shown to improve selectivity and binding affinity for certain integrins.[4][9]
-
Multimerization: Creating dimeric or tetrameric versions of this compound peptides can significantly increase binding affinity.[10][11] This is due to the avidity effect, where multiple binding sites on the multimeric peptide can engage with multiple integrin receptors.
Q3: How does multimerization (e.g., creating dimers or tetramers) improve binding affinity?
A3: Multimeric RGD peptides, such as dimers (e.g., E[c(RGDfK)]₂) and tetramers, can lead to a significant enhancement in binding affinity for integrins like αvβ3.[10][12] This improvement is attributed to the "avidity" or "multivalency" effect. By presenting multiple RGD motifs, the multimeric peptide has a higher probability of binding to and engaging with multiple integrin receptors on the cell surface, leading to a stronger overall interaction and a lower dissociation rate. However, increasing peptide multiplicity may also lead to increased uptake in normal organs, so a balance must be found for in vivo applications.[10]
Q4: What is the role of the amino acids flanking the RGD sequence in binding affinity?
A4: The amino acids flanking the core RGD motif play a crucial role in determining the affinity and selectivity of the peptide for different integrin subtypes.[7][8] These residues contribute to the overall conformation of the peptide and can make additional contacts with the integrin receptor outside of the primary RGD binding pocket. For example, the presence of certain amino acid pairs at the C-terminus of the RGD sequence can increase affinity for integrin αvβ5.[7] Systematic structure-activity relationship (SAR) studies are often performed to optimize these flanking sequences for a desired integrin target.[8]
Q5: How can I determine the binding affinity of my modified this compound peptides?
A5: The binding affinity of RGD peptides is commonly determined using competitive binding assays, which measure the ability of your test peptide to inhibit the binding of a known ligand (often radiolabeled) to the target integrin.[3] The result is typically expressed as an IC50 value (the concentration of your peptide that inhibits 50% of the binding of the known ligand). Two common methods are the solid-phase integrin binding assay and the cell-based integrin binding assay.[3]
Quantitative Data: Binding Affinities of RGD Peptides
The following tables summarize the 50% inhibitory concentration (IC50) values for various RGD peptides. Lower IC50 values indicate higher binding affinity.
Table 1: Comparison of Monomeric this compound Peptides
| Peptide | Integrin Target | IC50 (nM) | Assay Type |
| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | 0.58 | Solid-phase binding assay[9] |
| Cilengitide (c(RGDf(NMe)V)) | αvβ5 | 8 | Solid-phase binding assay[3] |
| Cilengitide (c(RGDf(NMe)V)) | α5β1 | 15.4 | Solid-phase binding assay[3] |
| c(RGDfV) | αvβ3 | 2.3 | Solid-phase binding assay[9] |
Table 2: Effect of Multimerization on Binding Affinity for Integrin αvβ3
| Peptide Conjugate | IC50 (nM) | Assay Type |
| DOTA-P-RGD (Monomer) | 44.3 ± 3.5 | Cell-based competitive binding assay[12] |
| DOTA-P-RGD₂ (Dimer) | 5.0 ± 1.0 | Cell-based competitive binding assay[12] |
| DOTA-3P-RGD₂ (Dimer with PEG linker) | 1.5 ± 0.2 | Cell-based competitive binding assay[12] |
| DOTA-2P-RGD₄ (Tetramer) | 0.5 ± 0.1 | Cell-based competitive binding assay[12] |
| DOTA-2P4G-RGD₄ (Tetramer with PEG linker) | 0.2 ± 0.1 | Cell-based competitive binding assay[12] |
Experimental Protocols
Solid-Phase Integrin Binding Assay
This assay measures the ability of a test peptide to inhibit the binding of a soluble integrin to its immobilized natural ligand.[3]
-
Plate Coating: Coat 96-well ELISA plates with an extracellular matrix protein (e.g., vitronectin for αvβ3) overnight at 4°C.[3]
-
Blocking: Wash the plates and block with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.[3]
-
Competition: Mix a fixed concentration of purified, soluble integrin with varying concentrations of the test RGD peptide.[3]
-
Incubation: Add the mixture to the coated wells and incubate to allow for competitive binding.[3]
-
Detection: Quantify the amount of bound integrin using a primary antibody specific to the integrin, followed by an HRP-conjugated secondary antibody. Develop the signal with a chromogenic substrate.[3]
-
Data Analysis: Measure the signal using a plate reader and calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[3]
Cell-Based Integrin Binding Assay
This assay evaluates the binding affinity of RGD peptides in a more physiologically relevant context using cells that express the target integrin.[3]
-
Cell Culture: Culture integrin-expressing cells (e.g., U87MG human glioblastoma cells for αvβ3) to an appropriate density.[3]
-
Competition: Incubate the cells with a radiolabeled ligand with known high affinity for the target integrin (e.g., ¹²⁵I-echistatin) in the presence of increasing concentrations of the test RGD peptide.[3]
-
Incubation: Allow the mixture to incubate for competitive binding to the cell surface integrins.[3]
-
Washing: Remove unbound radioligand and peptide by washing the cells.[3]
-
Quantification: Measure the amount of bound radioactivity using a gamma counter.[3]
-
Data Analysis: Calculate the IC50 value by fitting the data to a competitive binding curve.[3]
Visualizations
Caption: Key strategies for enhancing the binding affinity of this compound peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Radiolabeled this compound Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of 111In-Labeled this compound Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the In-vivo Stability of Cyclic RGD Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the in-vivo application of cyclic RGD peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide showing rapid clearance and low efficacy in vivo?
A: Rapid clearance of this compound peptides in vivo can be attributed to several factors, even though they are generally more stable than their linear counterparts.[1][2][3][4] The primary reasons include:
-
Proteolytic Degradation: While cyclization significantly reduces susceptibility to proteases, enzymatic degradation can still occur, especially with certain serum proteases.[1]
-
Renal Filtration: Due to their relatively small size, this compound peptides can be rapidly cleared from circulation through the kidneys.[1]
-
Chemical Instability: The aspartic acid residue within the RGD motif is susceptible to chemical degradation, which can lead to a loss of biological activity.[3]
To address these issues, several chemical modifications can be employed to enhance in-vivo stability.
Q2: What are the most effective chemical modification strategies to improve the in-vivo stability of my this compound peptide?
A: Several strategies can significantly prolong the in-vivo half-life and improve the efficacy of this compound peptides:
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the peptide, which reduces renal clearance and shields it from enzymatic degradation.[1] This leads to a significantly prolonged circulation half-life.[1]
-
Substitution with D-Amino Acids: Replacing L-amino acids with their D-isomers at strategic positions can render the peptide resistant to cleavage by proteases, which are typically specific for L-amino acids.[1][5]
-
N-Methylation: Introducing a methyl group to the amide nitrogen of the peptide backbone can provide steric hindrance, preventing protease binding and subsequent degradation.[6][7] This modification can also lead to more constrained peptide conformations, potentially increasing binding affinity.[6]
-
Conjugation to Nanoparticles or Liposomes: Attaching this compound peptides to the surface of nanoparticles or liposomes creates a larger entity that is less prone to renal filtration and enzymatic degradation.[1][8][9] This approach also allows for the targeted delivery of therapeutic or imaging agents.[1][8]
-
Dimerization/Multimerization: Creating dimeric or multimeric RGD peptides can enhance binding affinity (avidity) to integrin receptors, which may lead to improved tumor accumulation and retention.[10]
-
Conjugation to Albumin-Binding Moieties: Attaching a molecule that reversibly binds to serum albumin can effectively increase the circulating half-life of the peptide by leveraging the long half-life of albumin itself.[10]
Q3: Can modifying my this compound peptide affect its binding affinity and biological activity?
A: Yes, modifications can impact the peptide's interaction with its target integrin. Steric hindrance from large modifications like PEG chains can interfere with the RGD motif's ability to bind to the receptor.[1] The site of modification is crucial; for instance, attaching PEG to a lysine (B10760008) side chain away from the RGD sequence is a common strategy to minimize this interference.[1] It is essential to empirically test the biological activity of any modified peptide to ensure it retains its desired function.
Troubleshooting Guides
Problem: Low Yield During this compound Peptide Synthesis and Cyclization
| Possible Cause | Troubleshooting Step |
| Incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS) | Perform a Kaiser test on resin beads after coupling to detect free primary amines, indicating an incomplete reaction.[11] Use microwave-assisted synthesis to accelerate reactions and disrupt peptide aggregation.[11] |
| Peptide aggregation on the resin | Use specialized resins or solvents designed to reduce aggregation. Incorporate pseudoproline dipeptides or use microwave synthesis to disrupt secondary structure formation.[11] |
| Side reactions (e.g., aspartimide formation) | Use protecting groups like Hmb on the preceding amino acid's backbone nitrogen when synthesizing sequences prone to aspartimide formation (e.g., Asp-Gly).[11] |
| Oligomerization during head-to-tail cyclization | Perform the cyclization reaction at a high dilution (0.1-1 mM) to favor intramolecular over intermolecular reactions.[11] Lowering the reaction temperature (e.g., to 4°C) and adding lithium chloride (LiCl) can also reduce oligomerization.[1][12] |
| Inefficient disulfide bond formation for cyclization | Ensure the pH of the reaction is optimal for disulfide bond formation, typically around 8-8.5. Monitor the reaction's progress using Ellman's test.[1] Be aware that disulfide bonds can degrade at a pH above 8.[1][3] |
Problem: Modified this compound Peptide Shows Reduced Biological Activity
| Possible Cause | Troubleshooting Step |
| Steric hindrance from the modification (e.g., PEG chain) | Change the site of modification. For example, if PEGylating the N-terminus reduces activity, try attaching the PEG chain to a lysine side chain located away from the RGD motif.[1] |
| The attached modification is too large | Experiment with different sizes of the modifying agent. A smaller PEG chain, for example, might provide sufficient stability without compromising biological activity.[1] |
| Heterogeneous product after modification | Purify the modified peptide using techniques like size-exclusion or ion-exchange chromatography to isolate the desired, homogeneously modified species.[1] |
Quantitative Data Summary
Table 1: Comparison of In-vitro Stability between Linear and this compound Peptides
| Peptide Type | Relative Stability (at pH 7) | Key Findings | Reference |
| Linear RGD Peptide | 1-fold | Highly susceptible to chemical degradation, primarily at the aspartic acid residue. | [1][3] |
| This compound Peptide (disulfide bond) | 30-fold more stable than linear | Cyclization provides structural rigidity, preventing degradation. Stability decreases above pH 8 due to disulfide bond degradation. | [1][3] |
Table 2: Impact of Modifications on the In-vivo Half-life of this compound Peptides
| Modification Strategy | Example Peptide | Half-life (t½) without Modification | Half-life (t½) with Modification | Fold Increase | Reference |
| PEGylation | ⁶⁴Cu-NOTA-c(RGDfK) | 2.56 min | 4.76 min (with (PEG)₂) | ~1.9 | [1] |
| Dimerization | [¹²⁵I]bcRGD | - | - | - | [10] |
| Albumin-binding moiety conjugation | [¹²⁵I]bcRGD | - | 30-fold and 55-fold increase with palmitic acid and 4-(p-iodophenyl)butyric acid, respectively | 30-55 | [10] |
| Liposomal Formulation | Doxorubicin-loaded cRGD-liposomes | - | 24.10 hours (targeted liposome) | - | [8] |
Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental models and peptide sequences.
Experimental Protocols
Protocol 1: Head-to-Tail Cyclization of a Linear RGD Peptide
This protocol provides a general guideline for the solution-phase cyclization of a linear RGD peptide.
1. Materials:
-
Lyophilized linear RGD peptide with deprotected N- and C-termini.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Coupling reagent (e.g., HATU, PyBOP).
-
Base (e.g., Diisopropylethylamine - DIPEA).
-
Lithium Chloride (LiCl) (optional).
-
Cold diethyl ether.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Mass spectrometer.
2. Procedure:
-
Peptide Dissolution: Dissolve the linear peptide in DMF at a high dilution (e.g., 0.1-1 mg/mL) to promote intramolecular cyclization.[11]
-
Reaction Mixture Preparation: In a separate vessel, dissolve the coupling reagent (e.g., 1.5 equivalents of HATU) and base (e.g., 3 equivalents of DIPEA) in DMF.
-
Cyclization Reaction:
-
Monitoring the Reaction: Monitor the progress of the cyclization by taking small aliquots of the reaction mixture and analyzing them by RP-HPLC and mass spectrometry to check for the disappearance of the linear peptide and the appearance of the cyclic product.[1]
-
Peptide Precipitation: Once the reaction is complete, concentrate the solution under vacuum and precipitate the crude cyclic peptide by adding cold diethyl ether.
-
Purification: Purify the cyclic peptide using preparative RP-HPLC.[1]
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[1]
Protocol 2: PEGylation of a this compound Peptide
This protocol describes the PEGylation of a this compound peptide containing a lysine residue via an NHS ester reaction.
1. Materials:
-
This compound peptide with a lysine residue.
-
Activated PEG derivative (e.g., mPEG-NHS ester).
-
Reaction buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7.5-8.5).
-
Size-exclusion or ion-exchange chromatography system for purification.
2. Procedure:
-
Peptide and PEG Dissolution: Dissolve the this compound peptide in the reaction buffer. Separately, dissolve the mPEG-NHS ester in the same buffer or a compatible solvent.
-
Reaction Setup: Add the mPEG-NHS ester solution to the peptide solution in a molar excess (typically 2 to 5-fold).[1]
-
Reaction: Allow the reaction to proceed at room temperature or 4°C with gentle stirring for a few hours to overnight.[1]
-
Monitoring the Reaction: Monitor the reaction by RP-HPLC to observe the formation of the higher molecular weight PEGylated peptide.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG using size-exclusion or ion-exchange chromatography.
-
Characterization: Characterize the final product by mass spectrometry (e.g., MALDI-TOF) to confirm the successful conjugation of the PEG chain.
Visualizations
Caption: Overview of strategies to overcome in-vivo challenges for this compound peptides.
Caption: A typical experimental workflow for producing and testing modified this compound peptides.
Caption: A logical troubleshooting guide for addressing low yields in peptide cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solution stability of linear vs. This compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.eur.nl [pure.eur.nl]
- 8. This compound peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Improvement of Head-to-Tail RGD peptide Cyclization Efficiency Combining Low Temperature and Lithium Chloride | Journal of the Chilean Chemical Society [jcchems.com]
Technical Support Center: Overcoming Low Solubility of Cyclic RGD Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the low solubility of cyclic RGD derivatives. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide won't dissolve in aqueous buffers. What is the first step I should take?
A1: The initial step is to assess the peptide's properties. The amino acid composition and overall charge of your this compound derivative will largely determine its solubility.[1][2] Peptides with a high proportion of hydrophobic amino acids will likely require an organic co-solvent.[1][3][4] As a first step, try dissolving a small amount of the peptide in deionized water. If that fails, proceed to the troubleshooting steps outlined below, such as using an organic co-solvent or adjusting the pH.[1][5]
Q2: What are the most common organic co-solvents for dissolving this compound peptides, and what are the recommended concentrations?
A2: Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are the most commonly used organic co-solvents for hydrophobic peptides.[1][3][4] It is recommended to first dissolve the peptide in a small amount of the pure organic solvent and then slowly add the aqueous buffer to the desired concentration.[4][6] For cell-based assays, the final concentration of DMSO should generally be kept below 0.5% to avoid cytotoxicity.[6]
Q3: How does pH affect the solubility of my this compound peptide?
A3: The pH of the solution significantly impacts the solubility of peptides by altering the charge of acidic and basic amino acid side chains.[1] Acidic peptides (containing Asp, Glu) are more soluble in basic buffers, while basic peptides (containing Arg, Lys, His) are more soluble in acidic buffers.[1][7] Determining the isoelectric point (pI) of your peptide can help in selecting an appropriate pH for solubilization.
Q4: Can I use sonication or heating to help dissolve my peptide?
A4: Yes, both sonication and gentle warming can aid in dissolving peptides.[1][3][8] Sonication helps to break up aggregates, while gentle warming (e.g., to 40°C) can increase the kinetic energy and improve solubility.[3][8] However, excessive heating should be avoided as it can lead to peptide degradation.[1]
Q5: What are some advanced strategies if basic solubilization techniques fail?
A5: If standard methods are unsuccessful, you can explore more advanced formulation strategies. These include the use of excipients like cyclodextrins to form inclusion complexes[9][10], encapsulation into nanoparticles (e.g., PLGA-based)[11][12], or chemical modification of the peptide itself, such as PEGylation, to enhance its hydrophilic properties.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peptide precipitates out of solution upon addition of aqueous buffer. | The peptide has reached its solubility limit in the final solvent mixture. The rate of addition of the aqueous buffer was too fast. | Decrease the final concentration of the peptide. Add the aqueous buffer more slowly while vortexing. Try a different co-solvent or a higher percentage of the organic co-solvent if compatible with your experiment.[4] |
| The peptide solution is cloudy or forms a gel. | The peptide is aggregating. This is common for peptides with a high propensity for forming intermolecular hydrogen bonds. | Try dissolving the peptide in a small amount of a strong organic solvent like DMSO or DMF first.[3] Sonication can also help to break up aggregates.[1][3] In difficult cases, chaotropic agents like 6 M guanidinium (B1211019) hydrochloride or 8 M urea (B33335) can be used, but must be removed before most biological assays. |
| The pH adjustment causes the peptide to precipitate. | The pH of the solution is near the isoelectric point (pI) of the peptide, where its net charge is zero and solubility is at a minimum. | Adjust the pH to be at least 1-2 units away from the pI. For acidic peptides, use a basic buffer (pH > pI), and for basic peptides, use an acidic buffer (pH < pI).[1] |
| The chosen organic solvent is incompatible with my downstream experiment. | Many organic solvents can be toxic to cells or interfere with assay components. | Minimize the final concentration of the organic solvent by creating a highly concentrated stock solution and diluting it significantly.[6] Alternatively, explore solvent-free solubilization methods such as using cyclodextrins or nanoparticle encapsulation. |
| Repeated freeze-thaw cycles lead to precipitation. | The peptide may be aggregating or degrading upon repeated changes in temperature. | Aliquot the peptide stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C. |
Quantitative Solubility Data of this compound Derivatives
The following table summarizes available quantitative solubility data for some common this compound derivatives. Please note that solubility is highly dependent on the specific experimental conditions (e.g., temperature, purity of the peptide, and exact buffer composition).
| This compound Derivative | Solvent | Solubility | Reference(s) |
| Cilengitide (cyclo(RGDfV)) | DMSO | ~20 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] | |
| Ethanol | ~1 mg/mL | [1] | |
| PBS (pH 7.2) | ~0.5 mg/mL | [1] | |
| cyclo(RGDyK) | DMSO | 100 mg/mL | [8][14] |
| Water | 100 mg/mL | [8][14] | |
| Ethanol | 100 mg/mL | [14] | |
| cyclo(-RGDfK) | DMSO | 83.33 mg/mL | [15] |
| Water | 50 mg/mL | [15] |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic this compound Peptide using DMSO
This protocol describes a stepwise method for dissolving a hydrophobic this compound derivative using DMSO as a co-solvent.
Materials:
-
Lyophilized this compound peptide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile deionized water or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Vortex thoroughly until the peptide is completely dissolved. If necessary, sonicate the solution for 5-10 minutes.
-
Slowly add the DMSO stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final peptide concentration.
-
If the solution becomes turbid, you have exceeded the peptide's solubility at that concentration. Stop adding the stock solution. You may need to prepare a more dilute final solution.
-
For cell-based assays, ensure the final DMSO concentration is non-toxic (typically <0.5%).
Protocol 2: Solubilization of an Acidic this compound Peptide by pH Adjustment
This protocol is for an acidic this compound peptide (containing Asp or Glu residues) that is insoluble in neutral aqueous solutions.
Materials:
-
Lyophilized acidic this compound peptide
-
0.1 M Ammonium (B1175870) Bicarbonate (NH₄HCO₃) solution
-
Sterile deionized water
-
Sterile microcentrifuge tubes
-
pH meter or pH strips
-
Vortex mixer
Procedure:
-
Attempt to dissolve a small amount of the peptide in sterile deionized water.
-
If it is insoluble, add a small amount of 0.1 M ammonium bicarbonate solution dropwise to the peptide suspension while vortexing.
-
Monitor the pH of the solution. Continue adding the basic solution until the peptide dissolves completely. The final pH should be approximately 7-8.
-
Once dissolved, you can further dilute the solution with your desired buffer.
-
Caution: Do not use a basic solution if your peptide contains Cysteine (Cys), as it can promote oxidation.
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the use of HP-β-CD to form an inclusion complex and improve the aqueous solubility of a this compound peptide.
Materials:
-
Lyophilized this compound peptide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water or desired buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Orbital shaker or magnetic stirrer
Procedure:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-100 mM).
-
Add the lyophilized this compound peptide to the HP-β-CD solution. The molar ratio of peptide to cyclodextrin (B1172386) may need to be optimized, but a starting point of 1:1 to 1:10 is common.
-
Vortex the mixture vigorously for several minutes.
-
Incubate the solution at room temperature with continuous agitation (e.g., on an orbital shaker) for 1-24 hours to allow for complex formation.
-
After incubation, centrifuge the solution to pellet any undissolved peptide. The supernatant will contain the solubilized peptide-cyclodextrin complex.
Visualizations
Caption: A general workflow for solubilizing this compound peptides.
Caption: Simplified signaling pathway of this compound derivatives.
Caption: Relationship between causes and solutions for low solubility.
References
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. biocat.com [biocat.com]
- 6. lifetein.com [lifetein.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 10. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanocomposix.com [nanocomposix.com]
- 12. DSpace [kuscholarworks.ku.edu]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Off-Target Effects of Cyclic RGD In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclic RGD peptides in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound peptides observed in vivo?
A1: The primary off-target effects of this compound peptides in vivo stem from their binding to non-target integrins and potential immunogenicity. While designed for specific integrins like αvβ3, which is overexpressed in tumor vasculature and on some tumor cells, these peptides can also interact with other integrins on healthy cells, leading to unintended biological consequences.[1][2][3] Additionally, when conjugated to nanoparticles or liposomes, this compound peptides have been shown to trigger acute immune responses in animal models.[4]
Key off-target effects include:
-
Binding to other integrins: this compound peptides can bind to various integrin subtypes, including αvβ5, α5β1, and the platelet integrin αIIbβ3, which can lead to effects on normal physiological processes such as platelet aggregation.[2]
-
Immunotoxicity: Studies have reported that liposomes decorated with this compound peptides can induce lethal hypersensitivity-like reactions in mice upon repeated administration.[4] This reaction is dependent on the RGD sequence and the cyclic structure of the peptide.[4]
-
Accumulation in non-target organs: Biodistribution studies of radiolabeled this compound peptides have shown uptake in healthy organs, which can be a concern for imaging and targeted drug delivery applications.
Q2: How can I minimize the off-target binding of my this compound peptide?
A2: Minimizing off-target binding is crucial for improving the therapeutic index and reducing potential side effects. Strategies to enhance specificity include:
-
Structural Modifications: The amino acid sequence flanking the RGD motif and the conformation of the cyclic peptide can be modified to improve selectivity for a particular integrin subtype.[3] N-methylation of the peptide backbone is one technique that has been shown to enhance both activity and selectivity.
-
Dual-Targeting Strategies: Combining the RGD motif with another targeting ligand can increase the avidity and specificity for the target tissue.
-
Optimizing Peptide Density: When conjugating this compound peptides to nanoparticles or other carriers, optimizing the density of the peptide on the surface can help to reduce non-specific interactions.
Q3: My in vivo experiments with a this compound conjugate are showing unexpected toxicity. What could be the cause?
A3: Unexpected toxicity can arise from several factors:
-
Immune Response: As mentioned, this compound peptides, especially when presented in a multivalent fashion on a carrier like a liposome, can trigger an acute immune response.[4] This may manifest as a sudden drop in body temperature and can sometimes be lethal.[4]
-
Binding to Platelet Integrins: Off-target binding to the αIIbβ3 integrin on platelets could potentially lead to issues with platelet aggregation and coagulation.[2]
-
Payload Toxicity: If the this compound peptide is part of a drug conjugate, the toxicity could be related to the premature release of the cytotoxic payload in non-target tissues.
Troubleshooting Guides
Problem: High background signal or non-specific binding in in vitro assays.
| Potential Cause | Troubleshooting Step |
| Presence of integrin-binding proteins in serum. | Conduct experiments in serum-free media. If serum is necessary, pre-coat the surface with the RGD peptide before adding serum-containing media.[5] |
| High concentration of the RGD peptide. | Perform a concentration-response experiment to determine the optimal peptide concentration that balances specific binding with minimal non-specific interactions.[5] |
| Hydrophobic interactions of the peptide. | Consider using this compound peptides with hydrophilic linkers to reduce non-specific hydrophobic interactions.[5] |
| Incomplete blocking of non-specific sites. | Optimize blocking conditions by increasing the concentration or incubation time of the blocking agent (e.g., BSA).[5] |
Problem: Low efficacy or rapid clearance of the this compound peptide in vivo.
| Potential Cause | Troubleshooting Step |
| Proteolytic degradation. | Although more stable than linear RGD peptides, cyclic peptides can still be degraded. Consider modifications like D-amino acid substitution to enhance stability.[6] |
| Rapid renal filtration. | For smaller this compound conjugates, rapid clearance through the kidneys can be an issue. PEGylation can increase the hydrodynamic size of the conjugate, prolonging its circulation time.[6][7] |
| Low binding affinity for the target. | The specific this compound sequence and its conformation are critical for high-affinity binding. Ensure the chosen peptide has a high affinity for the target integrin subtype. Cyclization is a key strategy to enhance binding affinity.[8][9][10] |
Quantitative Data
Table 1: Binding Affinity (IC50) of this compound Peptides for Different Integrin Subtypes
| Peptide | Integrin Subtype | IC50 (nM) | Assay Type |
| cyclo(RGDfV) | αvβ3 | 1.2 | Solid-Phase Binding Assay |
| cyclo(RGDfV) | αvβ5 | 100 | Solid-Phase Binding Assay |
| cyclo(RGDfV) | αIIbβ3 | 2,000 | Solid-Phase Binding Assay |
| Cilengitide (cyclo(RGDf(NMe)V)) | αvβ3 | 0.6 | Solid-Phase Binding Assay |
| Cilengitide (cyclo(RGDf(NMe)V)) | αvβ5 | 10 | Solid-Phase Binding Assay |
| Cilengitide (cyclo(RGDf(NMe)V)) | α5β1 | >10,000 | Solid-Phase Binding Assay |
| DOTA-6P-RGD(4) | αvβ3 | 0.3 ± 0.1 | Competitive Displacement Assay |
| DOTA-P-RGD(2) | αvβ3 | 5.0 ± 1.0 | Competitive Displacement Assay |
| DOTA-P-RGD | αvβ3 | 44.3 ± 3.5 | Competitive Displacement Assay |
IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand. Lower values indicate higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.[11][12]
Experimental Protocols
Protocol 1: Solid-Phase Integrin Binding Assay
This assay measures the ability of a this compound peptide to inhibit the binding of a soluble integrin to its immobilized natural ligand.[8]
-
Plate Coating: Coat 96-well ELISA plates with an extracellular matrix protein (e.g., vitronectin for αvβ3) overnight at 4°C.
-
Blocking: Wash the plates and block with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.
-
Competition: Mix a fixed concentration of purified, soluble integrin with varying concentrations of the test this compound peptide.
-
Incubation: Add the mixture to the coated wells and incubate to allow for competitive binding.
-
Detection: Quantify the amount of bound integrin using a primary antibody specific to the integrin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Data Analysis: Develop the signal with a chromogenic substrate and measure using a plate reader. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[8]
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol assesses the efficacy of a this compound peptide or conjugate in inhibiting tumor growth in an animal model.[13]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., U87MG human glioblastoma cells) into the flank of immunocompromised mice.[8][13]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors are established, randomize the animals into treatment and control groups. Administer the this compound peptide or conjugate via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.[13]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals. Calculate the tumor volume using the formula: V = (length x width²) / 2.[13]
-
Data Analysis: At the end of the study, sacrifice the animals and excise the tumors. Compare the tumor volumes and weights between the treated and control groups to determine the extent of tumor growth inhibition.[13]
Visualizations
Caption: Integrin-mediated signaling pathway initiated by this compound binding.
Caption: Experimental workflow for evaluating this compound off-target effects.
Caption: Troubleshooting logic for unexpected in vivo toxicity of this compound peptides.
References
- 1. Radiolabeled this compound Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes with this compound peptide motif triggers acute immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Linear vs. This compound Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of In-Labeled this compound Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Design for Multimeric Cyclic RGD
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing linker design for multimeric cyclic RGD peptides. Find answers to frequently asked questions and troubleshoot common experimental issues to enhance the efficacy of your RGD-based targeting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the linker important in the design of multimeric this compound peptides?
The linker connecting the RGD peptide moieties to a scaffold or drug plays a critical role in the overall efficacy of the conjugate.[1] It influences several key parameters including:
-
Binding Affinity: The length, flexibility, and chemical nature of the linker can significantly impact the ability of the RGD motifs to simultaneously engage with multiple integrin receptors, a phenomenon known as the multivalent effect.[2]
-
Pharmacokinetics: Hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve solubility, reduce non-specific tissue accumulation, and prolong circulation time.[3]
-
Drug Release: In drug conjugates, cleavable linkers are essential for releasing the therapeutic payload at the target site in its active form.[1]
-
Stability: The linker can affect the metabolic stability of the entire conjugate.[4]
Q2: What are the most common types of linkers used for multimeric RGD peptides?
Several types of linkers are employed, each with distinct properties:
-
Polyethylene Glycol (PEG) Linkers: These are widely used due to their hydrophilicity, biocompatibility, and ability to improve pharmacokinetic profiles.[5] They offer flexibility and can be synthesized in various lengths.
-
Peptide-Based Linkers: Short peptide sequences can be used as linkers. For example, sequences like (Gly-Gly-Gly) or (DPro-Gly)n have been investigated.[4][6] These can sometimes be designed to be susceptible to enzymatic cleavage in the tumor microenvironment.
-
Alkyl Chains: Simple hydrocarbon chains can be used, but their hydrophobicity can sometimes lead to aggregation and non-specific binding.
-
Cleavable Linkers: For drug delivery applications, linkers that are stable in circulation but are cleaved at the target site are crucial.[1] Common examples include:
-
Hydrazone Linkers: Cleaved in the acidic environment of endosomes and lysosomes.
-
Disulfide Linkers: Cleaved in the reducing environment inside cells.
-
Enzyme-Cleavable Linkers: Designed to be substrates for enzymes that are overexpressed in tumors, such as cathepsins (e.g., Val-Ala or Val-Cit linkers).[7]
-
Q3: How does linker length affect the binding affinity of multimeric RGD peptides?
The effect of linker length on binding affinity is complex and can be system-dependent. While a certain linker length is necessary to allow the RGD motifs to reach and bind to multiple integrin receptors simultaneously, excessively long linkers can sometimes be detrimental.[5] This may be due to a decrease in the effective local concentration of the RGD moieties.[5] The optimal linker length often needs to be determined empirically for each specific multimeric RGD construct.
Q4: What are the key considerations when choosing a linker for an RGD-drug conjugate?
When designing an RGD-drug conjugate, the choice of linker is critical for therapeutic success. Key considerations include:
-
Cleavage Mechanism: The linker should be stable in the bloodstream to prevent premature drug release but efficiently cleaved at the tumor site to release the active drug.[1]
-
Solubility: The linker should impart sufficient water solubility to the often-hydrophobic drug molecule.
-
Steric Hindrance: The linker should be long enough to avoid steric hindrance between the RGD peptide, the scaffold, and the drug molecule, which could interfere with integrin binding.
-
Synthesis and Conjugation Chemistry: The linker should have functional groups that are compatible with the conjugation chemistry used to attach the RGD peptide and the drug.[1]
Troubleshooting Guides
This section addresses common problems encountered during the synthesis, characterization, and application of multimeric this compound peptides.
Issue 1: Low or No Specific Binding to Target Cells
| Possible Cause | Troubleshooting Steps |
| Inactive RGD Peptide | Ensure proper storage and handling of the peptide. Use a fresh stock for experiments.[8] |
| Insufficient RGD Peptide Concentration | Increase the concentration of the RGD peptide conjugate in your assay. Perform a concentration-response experiment to determine the optimal concentration.[8] |
| Incorrect Buffer Composition | Integrin-RGD binding is dependent on divalent cations. Ensure your experimental buffers are supplemented with Ca²⁺, Mg²⁺, or Mn²⁺.[8] |
| Low Integrin Expression on Cells | Verify the expression level of the target integrin (e.g., αvβ3) on your cell line using techniques like flow cytometry or western blotting.[8] |
| Steric Hindrance | The linker may be too short, causing steric hindrance. Synthesize conjugates with longer or more flexible linkers. |
Issue 2: High Non-Specific Binding or Background Signal
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Interactions | The conjugate may be exhibiting non-specific binding due to hydrophobicity. Incorporate more hydrophilic linkers, such as PEG.[3] |
| Incomplete Blocking | Optimize blocking conditions in your assay. Increase the concentration of the blocking agent (e.g., 3-5% BSA) or the incubation time.[8] |
| RGD Conjugate Concentration is Too High | Perform a titration experiment to find the lowest effective concentration that still provides a specific signal.[8] |
| Presence of Serum Proteins | Serum proteins like fibronectin and vitronectin can compete for integrin binding. Conduct experiments in serum-free media if possible.[8] |
Issue 3: Poor In Vivo Stability or Rapid Clearance
| Possible Cause | Troubleshooting Steps |
| Protease Degradation | The peptide linker may be susceptible to enzymatic degradation. Consider using non-natural amino acids (e.g., D-amino acids) or PEG linkers to improve stability.[9] |
| Renal Filtration | Small molecules are often rapidly cleared by the kidneys. Increase the hydrodynamic size of the conjugate by using longer PEG linkers or by conjugation to a larger scaffold.[10] |
| Non-Specific Uptake | High lipophilicity can lead to increased liver uptake.[10] Use hydrophilic linkers to improve the pharmacokinetic profile. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on multimeric RGD peptides with different linkers.
Table 1: Influence of Multimerization and Linker Type on Integrin αvβ3 Binding Affinity (IC50)
| Compound | Linker Type/Scaffold | Valency | IC50 (nM) | Reference |
| c(RGDyK) | - | Monomer | 329 ± 18 | [5] |
| Terephthalic acid-c(RGDyK)₂ | Rigid aromatic | Dimer | 64 ± 23 | [5] |
| Trimesic acid-c(RGDyK)₃ | Rigid aromatic | Trimer | 40 ± 7 | [5] |
| Adamantane-c(RGDyK)₄ | Rigid aliphatic | Tetramer | 26 ± 9 | [5] |
| DOTA-P-RGD | PEG₄ | Monomer | 145 ± 18 | [4] |
| DOTA-P-RGD₂ | PEG₄ | Dimer | 10.3 ± 1.5 | [4] |
| DOTA-2P-RGD₄ | PEG₄ | Tetramer | 5.8 ± 0.9 | [4] |
| DOTA-2P4G-RGD₄ | PEG₄ and Gly₃ | Tetramer | 3.9 ± 0.6 | [4] |
Table 2: Effect of PEG Linker Length on Competitive Potency
| Compound | Linker | Valency | Effect on Inhibition Constant (Ki) | Reference |
| Terephthalic acid-c(RGDyK)₂-EG₆ | EG₆ | Dimer | 29% reduction in potency | [5] |
| Trimesic acid-c(RGDyK)₃-EG₆ | EG₆ | Trimer | 57% reduction in potency | [5] |
| Adamantane-c(RGDyK)₄-EG₆ | EG₆ | Tetramer | 97% reduction in potency | [5] |
Note: In this particular study, the introduction of EG₆ linkers was found to be detrimental to the competitive potency.[5]
Experimental Protocols
Protocol 1: Solid-Phase Binding Assay (ELISA-like) for Competitive Binding Analysis
This protocol is used to determine the binding affinity (IC50) of RGD conjugates by measuring their ability to compete with a known labeled ligand for binding to purified integrin receptors.[11]
Materials:
-
Purified integrin αvβ3
-
High-binding 96-well microplate
-
Biotinylated c(RGDyK) or other suitable labeled RGD peptide
-
Unlabeled test RGD conjugates
-
Blocking buffer (e.g., 1% BSA in TBS-T)
-
Wash buffer (e.g., TBS-T)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with purified integrin αvβ3 (e.g., 0.5 µg/mL in a suitable coating buffer) overnight at 4°C.[11]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.[11]
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Binding: Prepare serial dilutions of the unlabeled test RGD conjugates. Add the test peptide dilutions to the wells along with a constant concentration of the biotinylated RGD peptide.[11]
-
Incubation: Incubate for 1-3 hours at room temperature to allow for competitive binding.[11]
-
Washing: Wash the plate three times with wash buffer to remove unbound peptides.
-
Detection: Add streptavidin-HRP to each well and incubate for 1 hour at room temperature.[11]
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Adhesion Assay
This assay measures the ability of cells to adhere to a surface coated with an RGD conjugate.[12]
Materials:
-
RGD conjugate
-
Tissue culture plates
-
Integrin-expressing cells (e.g., U87MG, M21)
-
Serum-free cell culture medium
-
PBS
-
Crystal violet staining solution
-
Solubilization buffer (e.g., 10% acetic acid)
Methodology:
-
Surface Coating: Coat the wells of a tissue culture plate with a range of concentrations of the RGD conjugate (e.g., 0.1 to 20 µg/mL in PBS) for 1-2 hours at 37°C.[12] Include a negative control (e.g., BSA-coated wells).
-
Washing: Aspirate the coating solution and wash the wells twice with PBS.[12]
-
Blocking (Optional): Block non-specific sites with 1% BSA in PBS for 30-60 minutes at room temperature. Wash twice with PBS.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Cell Seeding: Seed a constant number of cells into each well and incubate at 37°C for a defined period (e.g., 30-90 minutes).[12]
-
Removal of Non-Adherent Cells: Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.[12]
-
Quantification of Adherent Cells:
-
Fix the adherent cells with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 10 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain by adding a solubilization buffer.
-
Read the absorbance at a wavelength of 570 nm.
-
-
Data Analysis: Plot the absorbance against the RGD conjugate coating concentration to determine the optimal concentration for cell adhesion.
Visualizations
Caption: Workflow for linker design and optimization in multimeric RGD conjugates.
References
- 1. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of In-Labeled this compound Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multivalent this compound ligands: influence of linker lengths on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Linker Molecules in Hexavalent RGD Peptides on Their Multivalent Interactions with Integrin αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of Cyclic RGD Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the reduction of disulfide bonds in cyclic RGD peptides during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide losing biological activity?
A1: A common reason for the loss of biological activity in this compound peptides is the reduction of the disulfide bond that maintains the peptide's constrained, bioactive conformation. This reduction linearizes the peptide, which can significantly decrease its binding affinity to integrin receptors. Studies have shown that the cyclic form of an RGD peptide can be up to 30-fold more stable at neutral pH compared to its linear counterpart.[1]
Q2: What are the primary causes of disulfide bond reduction in my experiments?
A2: Disulfide bond reduction can be initiated by several factors:
-
Presence of Reducing Agents: Even trace amounts of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) in your buffers or carried over from previous purification steps can cleave disulfide bonds.
-
Inappropriate pH: Alkaline conditions (pH > 8) can promote disulfide bond scrambling and degradation. The stability of this compound peptides has been observed to decrease dramatically at pH values above 8.[1]
-
Microbial Contamination: Bacteria or other microorganisms can introduce enzymes with reducing activity into your peptide solution.
-
High Temperatures: Elevated temperatures can accelerate degradation pathways, including those affecting disulfide bonds.[2]
Q3: How can I prevent disulfide bond reduction during routine handling and storage?
A3: To maintain the integrity of your this compound peptide, consider the following preventative measures:
-
Buffer Preparation: Use freshly prepared, degassed buffers to minimize dissolved oxygen. Ensure all reagents are of high purity and free from contaminants.
-
pH Control: Maintain a slightly acidic to neutral pH (pH 5-7) for your peptide solutions. A study on a model cyclic pentapeptide found optimal stability around pH 3.0.[2]
-
Aseptic Techniques: Handle the peptide in a sterile environment to prevent microbial contamination.
-
Storage: Store lyophilized peptides at -20°C or -80°C. For solutions, prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
-
Additives: In some cases, the addition of chelating agents like EDTA can help by sequestering metal ions that may catalyze oxidation and subsequent disulfide scrambling.
Q4: I see an unexpected peak in my HPLC analysis. Could this be the reduced form of my peptide?
A4: Yes, an additional peak, often eluting earlier than the intact cyclic peptide on a reverse-phase HPLC column, can indicate the presence of the reduced, linear form. The reduced peptide is typically more polar than its cyclic counterpart. To confirm this, you can intentionally reduce a small sample of your cyclic peptide with a reducing agent like DTT and compare the retention time with the unexpected peak. Mass spectrometry can be used to confirm the identity of the peak by observing a 2 Da increase in mass corresponding to the addition of two hydrogen atoms upon disulfide bond reduction.
Troubleshooting Guide
Problem 1: Loss of Biological Activity in Cell-Based Assays
-
Possible Cause: Disulfide bond reduction by components in the cell culture media or by cellular enzymes.
-
Troubleshooting Steps:
-
Confirm Reduction: Analyze a sample of the peptide that has been incubated in the cell culture medium for the duration of the assay by HPLC or LC-MS to check for the appearance of the reduced form.
-
Use Serum-Free Media: If possible, perform the assay in serum-free media to reduce the concentration of reducing enzymes.
-
Optimize Peptide Concentration: Higher concentrations of the peptide may overwhelm the reducing capacity of the medium.
-
Control Experiment: Run a parallel experiment with a non-reducible this compound analog, if available, to confirm that the loss of activity is due to the lability of the disulfide bond.
-
Problem 2: Peptide Degradation During Storage in Solution
-
Possible Cause: Inappropriate buffer conditions (pH, contaminants) or microbial growth.
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your stock solution. For long-term storage, a slightly acidic pH is generally preferred.
-
Prepare Fresh Buffers: Discard old buffers and prepare fresh solutions using high-purity water and reagents. Consider filtering the buffer through a 0.22 µm filter.
-
Quantify Free Thiols: Use Ellman's test to quantify the concentration of free sulfhydryl groups in your peptide solution, which is a direct measure of disulfide bond reduction. An increase in free thiols over time indicates ongoing reduction.
-
Analyze for Degradants: Use HPLC-MS to identify other potential degradation products besides the reduced form.
-
Problem 3: Low Yield of Cyclic Peptide After Synthesis and Purification
-
Possible Cause: Inefficient on-resin cyclization, or reduction of the disulfide bond during cleavage from the resin or purification.
-
Troubleshooting Steps:
-
Optimize On-Resin Oxidation: Ensure the complete removal of thiol protecting groups before initiating cyclization. Use an appropriate oxidizing agent and allow sufficient reaction time. Monitoring the disappearance of free thiols with Ellman's reagent on a small sample of resin beads can be helpful.
-
Avoid Reducing Scavengers: During the final cleavage from the resin, avoid using scavengers that have reducing potential, such as those containing thiols.
-
Acidic Purification Conditions: Perform HPLC purification under acidic conditions (e.g., using 0.1% TFA in the mobile phase) to maintain a protonated state of the thiols, which are less reactive, and to suppress disulfide scrambling.
-
Quantitative Data Summary
The stability of this compound peptides is significantly influenced by pH and temperature. The following tables summarize key quantitative data.
Table 1: Effect of pH on the Stability of a this compound Peptide
| pH | Relative Stability (Cyclic vs. Linear) at 50°C | Observation | Reference |
| 2.0 | - | Degradation of the Asp residue is the primary pathway. | [1] |
| 7.0 | 30-fold more stable | The cyclic structure provides significant protection against degradation. | [1] |
| > 8.0 | Stability decreases dramatically | Disulfide bond degradation becomes the major degradation pathway. | [1] |
| 10.0 | - | Significant degradation of the disulfide bond observed. | [3] |
Table 2: General Stability of Disulfide Bonds Under Various Conditions
| Condition | Impact on Disulfide Bond Stability | Notes |
| pH | ||
| Acidic (pH < 6.5) | Generally stable | Suppresses disulfide scrambling by keeping free thiols protonated. |
| Neutral (pH 6.5 - 7.5) | Moderately stable | Risk of thiol-disulfide exchange increases. |
| Alkaline (pH > 8.0) | Unstable | Increased concentration of thiolate anions promotes disulfide scrambling and degradation.[1] |
| Temperature | ||
| 4°C | High stability | Recommended for short-term storage of solutions. |
| Room Temperature (20-25°C) | Moderate stability | Degradation can occur over hours to days depending on the buffer conditions. |
| > 37°C | Low stability | Accelerated degradation is expected. |
| Buffer Components | ||
| Phosphate (B84403) Buffer | Can be problematic | TCEP, a reducing agent, is unstable in phosphate buffers, which can indirectly affect redox-sensitive samples. |
| Tris Buffer | Generally compatible | TCEP is more stable in Tris buffer compared to phosphate buffer. |
| Additives | ||
| Reducing Agents (DTT, BME) | Highly destabilizing | Directly cause the reduction of disulfide bonds. |
| Chelating Agents (EDTA) | Can be stabilizing | Sequesters metal ions that may catalyze oxidation and disulfide scrambling. |
Experimental Protocols
Protocol 1: Synthesis and On-Resin Cyclization of a Disulfide-Containing RGD Peptide
This protocol describes the solid-phase peptide synthesis (SPPS) of a linear RGD peptide followed by on-resin disulfide bond formation.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, DIC/Oxyma)
-
Base (e.g., DIPEA)
-
20% piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Iodine (I₂)
-
DMF, DCM
Procedure:
-
Peptide Synthesis:
-
Swell the Rink Amide resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Sequentially couple the Fmoc-protected amino acids according to your desired RGD sequence using a suitable coupling reagent and base.
-
After the final coupling step, perform a final Fmoc deprotection.
-
-
On-Resin Deprotection of Cysteine:
-
Wash the resin thoroughly with DMF and DCM.
-
Treat the resin with a solution of 2% TFA in DCM to remove the trityl (Trt) protecting groups from the cysteine side chains. Repeat this step multiple times.
-
Wash the resin extensively with DCM and DMF to remove the cleaved trityl groups and residual acid.
-
-
On-Resin Disulfide Cyclization:
-
Swell the deprotected resin in DMF.
-
Add a solution of iodine (10 equivalents relative to the resin loading) in DMF to the resin.
-
Allow the reaction to proceed for 1-2 hours with gentle agitation.
-
Monitor the reaction for the disappearance of free thiols using a qualitative Ellman's test on a few resin beads.
-
Once the reaction is complete, wash the resin with DMF, followed by a solution of ascorbic acid in DMF/water to quench any remaining iodine, and then with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification:
-
Purify the crude cyclic peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Protocol 2: HPLC Analysis of this compound Peptide Stability
This protocol is for monitoring the reduction of a this compound peptide to its linear form.
Materials:
-
This compound peptide sample
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation:
-
Dissolve the this compound peptide in the desired buffer at a known concentration.
-
For a positive control, treat a separate aliquot of the peptide with DTT to fully reduce the disulfide bond.
-
-
HPLC Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient, for example:
-
5% to 65% B over 30 minutes.
-
-
Monitor the elution profile at 220 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the cyclic (oxidized) and linear (reduced) forms of the peptide. The reduced form will typically have a shorter retention time.
-
Calculate the percentage of the reduced form by integrating the peak areas.
-
Protocol 3: Mass Spectrometry Analysis of Disulfide Bond Status
Materials:
-
Peptide samples (cyclic and reduced) from HPLC or direct preparation.
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF).
Procedure:
-
Intact Mass Analysis:
-
Analyze the cyclic and DTT-reduced samples by mass spectrometry.
-
The mass of the reduced peptide should be 2 Da greater than the mass of the cyclic peptide.
-
-
Tandem MS (MS/MS) Fragmentation Analysis:
-
Select the parent ion of the cyclic peptide for fragmentation (Collision-Induced Dissociation - CID). Fragmentation of cyclic peptides can be complex, often requiring multiple cleavages within the ring to produce a series of b- and y-ions.
-
Select the parent ion of the linear (reduced) peptide for fragmentation. The fragmentation pattern will be more straightforward to interpret, yielding a predictable series of b- and y-ions that can be used to confirm the amino acid sequence.[1] Negative ion mode CID can be particularly useful as it often yields intense product ions corresponding to cleavage at the disulfide linkage.[4]
-
Protocol 4: Ellman's Test for Quantifying Free Thiols
This protocol quantifies the concentration of free sulfhydryl groups, indicating the extent of disulfide bond reduction.
Materials:
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Reaction Buffer (0.1 M phosphate buffer, pH 8.0, containing 1 mM EDTA)
-
Cysteine or another thiol standard for generating a standard curve.
-
UV-Vis spectrophotometer.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of the cysteine standard in the Reaction Buffer.
-
Add a defined volume of the DTNB solution to each standard.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Sample Measurement:
-
Add your peptide sample to the Reaction Buffer.
-
Add the same volume of DTNB solution as used for the standards.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
-
Signaling Pathways and Experimental Workflows
Integrin Activation by this compound and Loss of Function
The biological function of this compound peptides is to bind to integrin receptors, such as αvβ3, and modulate their signaling. This binding is dependent on the specific conformation of the RGD motif, which is maintained by the disulfide bond.
Caption: Integrin activation by this compound and loss of function upon reduction.
Workflow for Troubleshooting Peptide Stability
This workflow outlines the logical steps to diagnose and address issues with this compound peptide stability.
Caption: Logical workflow for troubleshooting this compound peptide instability.
References
- 1. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation-guided and collision-induced linearization assists de novo sequencing of thioether macrocyclic peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Fragmentation of peptide disulfides under conditions of negative ion mass spectrometry: studies of oxidized glutathione and contryphan - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting artifacts in cyclic RGD imaging studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cyclic RGD imaging studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Background Signal in Abdominal Organs
Q1: We are observing high signal intensity in the liver, spleen, and intestines, which is obscuring the signal from our target lesion. What are the potential causes and how can we reduce this background noise?
A1: High background uptake in abdominal organs is a common challenge in RGD peptide imaging. The liver's high vascularization and role in metabolism, along with potential physiological expression of αvβ3 in intestinal smooth muscle cells, contribute to this phenomenon.[1][2]
Potential Causes:
-
Tracer Metabolism and Clearance: The physicochemical properties of the RGD peptide conjugate can lead to significant hepatic and renal clearance, resulting in high background signal.
-
Nonspecific Binding: The tracer may exhibit off-target binding to other tissues or plasma proteins.
-
Physiological Integrin Expression: Some organs have a baseline level of integrin αvβ3 expression, contributing to the background signal.
Troubleshooting Steps:
-
Optimize Imaging Time Point: The timing of image acquisition after tracer injection is critical. Acquiring images at later time points (e.g., 40-60 minutes post-injection) may allow for clearance of the tracer from background tissues, thus improving the tumor-to-background ratio.[3]
-
Modify the RGD Peptide Structure:
-
PEGylation: Introducing polyethylene (B3416737) glycol (PEG) linkers to the RGD peptide can decrease lipophilicity, which in turn can reduce hepatic uptake.[3]
-
Use of Hydrophilic Linkers: Incorporating triglycine (B1329560) linkers has been shown to improve excretion kinetics.[4]
-
-
Evaluate Alternative Tracers: Different RGD-based tracers exhibit varying biodistribution profiles. Consider comparing different multimeric forms or tracers with different chelators and radiolabels.
Issue 2: Low Tumor Uptake and Poor Signal-to-Noise Ratio
Q2: The signal from our tumor xenograft is weak, resulting in a poor signal-to-noise ratio. What factors could be contributing to this, and what can we do to enhance tumor uptake?
A2: Low tumor uptake is a frequent issue that can compromise the sensitivity of RGD imaging studies. This can be due to a variety of factors related to the tracer, the animal model, and the experimental procedure.
Potential Causes:
-
Low Integrin αvβ3 Expression: The tumor model may not express sufficiently high levels of integrin αvβ3.
-
Suboptimal Tracer Design: Monomeric RGD peptides may have lower binding affinity and tumor retention compared to multimeric versions.[4][5]
-
Poor In Vivo Stability: The tracer may be rapidly degraded in circulation before it can accumulate at the tumor site.
-
Inefficient Radiolabeling: The radiolabeling process may have been inefficient, resulting in a low specific activity of the tracer.
Troubleshooting Steps:
-
Confirm Integrin Expression: Before in vivo studies, confirm the expression of integrin αvβ3 in your tumor cell line using in vitro methods such as flow cytometry or immunohistochemistry.
-
Utilize Multimeric RGD Peptides: Multimerization of this compound peptides (e.g., dimers, tetramers) can significantly enhance binding affinity and improve tumor uptake.[4][5][6]
-
Optimize Radiolabeling Protocol: Ensure that the radiolabeling procedure is optimized for high yield and radiochemical purity. This includes optimizing parameters such as ligand-to-metal ratio, pH, temperature, and incubation time.[7]
-
Perform Blocking Studies: To confirm that the observed tumor uptake is specific to integrin αvβ3, conduct a blocking experiment by co-injecting an excess of unlabeled RGD peptide.[8][9] A significant reduction in tumor signal in the blocked group will confirm specificity.
Quantitative Data Summary
Table 1: Comparative Tumor Uptake of Different RGD Peptide Tracers
| Tracer | Tumor Model | Time Post-Injection (p.i.) | Tumor Uptake (%ID/g) | Reference |
| 177Lu-DOTA-E[c(RGDfK)]2 | C57/BL6 mice with melanoma | 30 min | 3.80 ± 0.55 | [7] |
| 68Ga-FSC-(RGD)3 | SK-RC-52 xenograft | 1 h | ~4.5 | [8] |
| 68Ga-THP-(RGD)3 | FaDu xenograft | 1 h | ~3.0 | [8] |
| 99mTc-3P-RGD2 | MDA-MB-435 xenograft | 1 h | ~6.0 | [5] |
| Cy5.5-RGD tetramer | U87MG glioblastoma | 4 h | ~5.0 | [9] |
Table 2: Biodistribution of 177Lu-DOTA-E[c(RGDfK)]2 in C57/BL6 Mice with Melanoma (30 min p.i.)
| Organ | Uptake (%ID/g) |
| Blood | 1.25 ± 0.21 |
| Heart | 0.55 ± 0.09 |
| Lungs | 1.10 ± 0.18 |
| Liver | 1.52 ± 0.25 |
| Spleen | 0.89 ± 0.15 |
| Kidneys | 10.25 ± 1.70 |
| Tumor | 3.80 ± 0.55 |
| Muscle | 0.45 ± 0.07 |
| Bone | 0.78 ± 0.13 |
(Data extracted from referenced literature)
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-conjugated this compound Peptides with Lutetium-177
This protocol is a generalized procedure based on methodologies described in the literature.[7]
Materials:
-
DOTA-E[c(RGDfK)]2 peptide
-
177LuCl3 solution
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Gentisic acid
-
Heating block or water bath
-
HPLC system for quality control
Procedure:
-
In a sterile vial, combine the DOTA-E[c(RGDfK)]2 peptide solution and 177LuCl3.
-
Add ammonium acetate buffer to maintain the pH at approximately 5.5.
-
Add gentisic acid as a radioprotectant.
-
Incubate the reaction mixture at 90°C for 30 minutes.
-
Allow the mixture to cool to room temperature.
-
Determine the radiochemical purity of the resulting 177Lu-DOTA-E[c(RGDfK)]2 using HPLC. A purity of >95% is generally considered acceptable for in vivo studies.
Protocol 2: In Vivo Small Animal PET/CT Imaging with 68Ga-labeled RGD Peptides
This protocol is a generalized workflow for in vivo imaging studies.[8]
Materials:
-
Tumor-bearing mice (e.g., with SK-RC-52 or FaDu xenografts)
-
68Ga-labeled RGD peptide tracer
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Administer the 68Ga-labeled RGD peptide (e.g., 0.5 nmol, 10-20 MBq) via intravenous tail vein injection.
-
For blocking studies, co-inject an excess of unlabeled RGD peptide (e.g., 50 nmol).
-
Position the mouse in the PET/CT scanner.
-
Acquire PET and CT images at a predetermined time point (e.g., 60 minutes post-injection).
-
Reconstruct the images and perform image analysis to quantify tracer uptake in the tumor and other organs of interest.
-
Following imaging, an ex vivo biodistribution study can be performed by sacrificing the animal, dissecting the organs, and measuring the radioactivity in each organ using a gamma counter.
Visualizations
Caption: Troubleshooting workflow for common RGD imaging artifacts.
Caption: A typical experimental workflow for in vivo RGD imaging studies.
References
- 1. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 3. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 4. Improving Tumor Uptake and Excretion Kinetics of 99mTc-Labeled Cyclic Arginine-Glycine-Aspartic (RGD) Dimers with Triglycine Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled this compound Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
- 6. Radiolabeled this compound peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled this compound peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Characterization of 4 68Ga-Labeled Multimeric RGD Peptides to Image αvβ3 Integrin Expression in 2 Human Tumor Xenograft Mouse Models | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cyclic RGD Peptide Cyclization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of cyclic RGD peptide cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in solid-phase this compound peptide synthesis?
Low yields in this compound peptide synthesis can stem from several factors throughout the solid-phase peptide synthesis (SPPS) and cyclization processes. The primary culprits include:
-
Incomplete Coupling and Deprotection: The failure to completely add each amino acid or remove the temporary Fmoc protecting group can result in truncated or deletion sequences.[1] This issue is often worsened by peptide aggregation on the resin.
-
Peptide Aggregation: Hydrophobic sequences or those prone to forming secondary structures like β-sheets can aggregate on the solid support. This aggregation hinders reagent access and leads to incomplete reactions.[1]
-
Side Reactions: Several undesired chemical reactions can occur during synthesis. These include aspartimide formation (particularly in Asp-Gly or Asp-Ser sequences), glutarimide (B196013) formation, diketopiperazine formation at the dipeptide stage, and racemization.[1]
-
Inefficient Cyclization: The macrocyclization step is often a major bottleneck. Factors such as the peptide sequence, ring size, and reaction conditions can favor the formation of dimers and oligomers over the desired cyclic monomer.[1]
-
Issues with Cleavage and Deprotection: Incomplete cleavage from the resin or incomplete removal of permanent side-chain protecting groups can significantly lower the final yield of the purified peptide.[1] Additionally, reactive cations generated during cleavage can modify sensitive residues if appropriate scavengers are not used.[1]
Q2: How can I diagnose the cause of low yield in my synthesis?
A systematic approach using analytical techniques is crucial for identifying the root cause of low yield:
-
Mass Spectrometry (MS) Analysis of the Crude Product: This is the most direct method to identify the nature of impurities. The presence of species with lower molecular weights than the target peptide often points to truncated or deletion sequences.[1]
-
High-Performance Liquid Chromatography (HPLC) Analysis of the Crude Product: A complex HPLC profile with multiple peaks suggests that numerous side reactions or incomplete steps have occurred.[1] Comparing the chromatograms of the linear and cyclized products can also provide insights into the efficiency of the cyclization step.[1]
-
Colorimetric Tests (e.g., Kaiser Test): Performing a Kaiser test on a few resin beads after a coupling step can detect free primary amines, indicating an incomplete reaction. A blue color signifies an incomplete coupling.[1]
Q3: My peptide sequence is prone to aggregation. What strategies can I use to improve the synthesis yield?
Peptide aggregation is a common challenge, especially with hydrophobic or β-sheet-forming sequences. The following strategies can help mitigate this issue:
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling and deprotection reactions, potentially disrupting intermolecular hydrogen bonds that lead to aggregation.[1]
-
Chaotropic Salts: The addition of chaotropic salts like lithium chloride (LiCl) to the reaction mixture can disrupt secondary structures and enhance cyclization efficiency.[1][2]
-
Solvent Choice: Switching to a more effective solvent such as N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help to solubilize the growing peptide chain.[1]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions in the peptide backbone can disrupt the formation of secondary structures.
Troubleshooting Guide
Issue: Low Yield of the Desired Cyclic Monomer with Significant Amounts of Linear Peptide, Dimers, or Oligomers.
This is a common issue during the cyclization step. Here is a troubleshooting workflow to address this problem:
Quantitative Data on Cyclization Conditions
A study on the cyclization of c(RGDfK) highlights the impact of temperature and additives on the reaction's efficiency.[2][3]
| Condition | Cyclic Monomer (%) | Linear Peptide (%) | Cyclic Dimer (%) |
| Room Temperature | 55 | 25 | 20 |
| 4°C | 70 | 15 | 15 |
| Room Temperature with LiCl | 65 | 10 | 25 |
| 4°C with LiCl | 85 | 5 | 10 |
Experimental Protocols
Protocol 1: Head-to-Tail Cyclization of an RGD Peptide
This protocol describes a general procedure for the head-to-tail cyclization of a linear RGD peptide in solution.
1. Peptide Synthesis:
-
Synthesize the linear peptide on a solid-phase resin using standard Fmoc chemistry.
-
Ensure the C-terminal carboxyl group and the N-terminal amino group are deprotected for cyclization.
2. Cleavage from Resin:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
-
Precipitate the crude peptide with cold diethyl ether, wash, and then lyophilize.
3. Cyclization Reaction:
-
Dissolve the linear peptide in a suitable solvent like DMF at a high dilution (0.1-1 mM) to favor intramolecular cyclization.[1]
-
Add a coupling reagent (e.g., HATU or DPPA) and a base (e.g., DIPEA or NaHCO3).[1]
-
For improved efficiency and reduced oligomerization, cool the reaction mixture to 4°C and add LiCl.[1][2]
-
Stir the reaction for 2-24 hours.[1]
4. Purification:
-
Monitor the reaction progress using analytical RP-HPLC and MS.
-
Once the reaction is complete, remove the solvent under vacuum.
-
Purify the crude cyclic peptide by preparative RP-HPLC.
Protocol 2: RP-HPLC Purification of this compound Peptides
This protocol provides a general method for the purification of this compound peptides using reversed-phase high-performance liquid chromatography.
1. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., DMSO or a small amount of the mobile phase).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size for preparative scale).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 5-95% B over 30-60 minutes, but this should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: For a preparative column, a flow rate of 4-10 mL/min is common.
-
Detection: UV detection at 214 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by analytical RP-HPLC and MS to identify the fraction containing the pure cyclic peptide.
4. Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified cyclic peptide as a white powder.
Visualizations
General Workflow for this compound Peptide Synthesis and Cyclization
Signaling Pathway Modulation by this compound Peptides
This compound peptides primarily target integrin receptors, which are crucial in cell adhesion and signaling. The binding of a this compound peptide to an integrin can modulate downstream signaling pathways, affecting processes like cell proliferation, migration, and survival.
References
Validation & Comparative
Cyclic vs. Linear RGD Peptides: A Comparative Guide to Cell Adhesion
For researchers, scientists, and drug development professionals, selecting the appropriate RGD peptide is crucial for applications ranging from tissue engineering to targeted cancer therapy. The Arg-Gly-Asp (RGD) sequence is a fundamental recognition motif for many integrin receptors, mediating cell adhesion to the extracellular matrix (ECM). While both linear and cyclic forms of RGD peptides are utilized, their performance characteristics differ significantly. This guide provides an objective comparison of cyclic and linear RGD peptides, supported by experimental data, to inform your research and development decisions.
Experimental evidence consistently demonstrates that cyclic RGD peptides exhibit superior binding affinity and stability compared to their linear counterparts.[1][2][3] This enhanced affinity is largely attributed to the conformationally constrained structure of cyclic peptides, which pre-organizes the RGD motif into a bioactive conformation for optimal interaction with integrin receptors.[1] This leads to more potent inhibition of integrin binding, often with IC50 values in the low nanomolar range, whereas linear RGD peptides typically show IC50 values that can be orders of magnitude higher.[1]
Performance Comparison: Quantitative Data
The following tables summarize key performance metrics for representative linear and this compound peptides, providing a clear comparison of their binding affinities and efficacy in cell adhesion.
Table 1: Comparative Binding Affinity (IC50, nM) of Linear vs. This compound Peptides for Various Integrin Subtypes
| Peptide Type | Peptide Sequence | Integrin Subtype | IC50 (nM) |
| Linear | GRGDSPK | αvβ3 | ~200,000 |
| GRGDSPK | α5β1 | ~10,000 | |
| GRGDSPK | αIIbβ3 | ~1,000 | |
| Cyclic | cyclo(RGDfV) | αvβ3 | 1.2 |
| cyclo(RGDfV) | α5β1 | 149 | |
| cyclo(RGDfK) | αvβ3 | 2.25 | |
| cyclo(RGDfK) | αvβ6 | 55 | |
| Cilengitide | αvβ3 | 0.61 | |
| Cilengitide | αvβ5 | 8.4 | |
| Cilengitide | α5β1 | 14.9 |
Lower IC50 values indicate higher binding affinity. Data compiled from multiple sources.[1][4][5]
Table 2: Cell Adhesion and Spreading Efficiency
| Feature | Linear RGD | This compound | Key Findings |
| Effective Concentration | Higher concentration required | Effective at up to 100-fold lower concentrations | Polymers with this compound side chains supported cell adhesion at a 50-fold lower concentration than linear RGD films.[6] |
| Rate of Cell Spreading | Slower | Significantly faster | With 1% this compound, half of the cells were spread as early as 15 minutes, while 10% linear RGD required 90 minutes for a similar result.[6] |
The "Why": Conformational Rigidity and Stability
The superior performance of this compound peptides stems from their structural properties. The cyclic structure reduces the conformational flexibility of the peptide, locking the RGD motif into a bent conformation that is highly complementary to the binding pocket of many integrins.[1][7] This pre-organization minimizes the entropic penalty of binding, leading to a higher binding affinity.[2]
In contrast, linear RGD peptides are highly flexible in solution and can adopt numerous conformations, only a fraction of which are active for integrin binding.[2] This flexibility also makes them more susceptible to proteolytic degradation, resulting in a shorter half-life in biological systems.[2][3] Molecular dynamics simulations have shown that linear RGD peptides form more hydrogen bonds with the integrin, which can negatively impact precise binding, whereas this compound peptides form more stable and stronger interactions.[2]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is essential to understand the experimental protocols used for their generation. Below are detailed methodologies for key experiments.
Solid-Phase Integrin Binding Assay
This assay quantifies the ability of a test compound (e.g., an RGD peptide) to inhibit the binding of a soluble integrin to its immobilized natural ligand.
Protocol:
-
Plate Coating: 96-well ELISA plates are coated with an extracellular matrix protein (e.g., vitronectin for αvβ3 or fibronectin for α5β1) overnight at 4°C.[1][8]
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA) for 1 hour at room temperature.[9]
-
Competitive Binding: A fixed concentration of purified integrin and serial dilutions of the RGD peptide (or other inhibitors) are added to the wells and incubated for 3 hours at 37°C.[4]
-
Detection: Unbound integrin is washed away. The amount of bound integrin is detected using a primary antibody specific for the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chromogenic substrate is then added, and the absorbance is measured using a plate reader.[9]
-
Data Analysis: The IC50 value, the concentration of the peptide that inhibits 50% of integrin binding, is calculated by fitting the data to a sigmoidal dose-response curve.[1]
Cell Adhesion Assay
This assay measures the ability of cells to attach to a surface coated with an RGD peptide.
Protocol:
-
Surface Coating: Tissue culture plates are coated with a solution of the RGD peptide (typically in a range of 0.1 to 20 µg/mL) and incubated for 1-2 hours at 37°C or overnight at 4°C.[7][10]
-
Washing: The peptide solution is aspirated, and the plates are washed gently with sterile phosphate-buffered saline (PBS) to remove any non-adsorbed peptide.[7]
-
Cell Seeding: A suspension of integrin-expressing cells (e.g., human umbilical vein endothelial cells - HUVECs) in serum-free medium is added to the coated wells.[6][11] The use of serum-free media is crucial to avoid interference from ECM proteins present in serum.[7] The presence of divalent cations like Mg²⁺ and Ca²⁺ is necessary for integrin-mediated binding.[7]
-
Incubation: The plates are incubated for a defined period (e.g., 30-120 minutes) at 37°C in a CO₂ incubator to allow for cell attachment.[7]
-
Quantification: Non-adherent cells are removed by gentle washing. The remaining attached cells are fixed and stained (e.g., with crystal violet). The stain is then solubilized, and the absorbance is measured to quantify the number of attached cells.[7]
Visualizing the Molecular Mechanisms
To better understand the processes discussed, the following diagrams illustrate the structural differences between the peptides, a typical experimental workflow, and the downstream signaling cascade initiated by RGD-integrin binding.
Caption: Structural comparison of linear and this compound peptides.
Caption: A typical workflow for a cell adhesion assay.
Caption: Simplified RGD-integrin signaling pathway.
Conclusion
The choice between cyclic and linear RGD peptides for cell adhesion applications is clear from the existing body of research. This compound peptides consistently outperform their linear counterparts in terms of binding affinity, stability, and biological activity. Their conformationally constrained structure provides a significant advantage in interacting with integrin receptors, leading to more potent and specific cellular responses at lower concentrations. For researchers and drug developers seeking to maximize cell adhesion, promote specific cell behaviors, or develop targeted therapeutics, this compound peptides represent the more efficacious and reliable option.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Linear vs. This compound Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qyaobio.com [qyaobio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cell Adhesive Properties of Linear and this compound Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 10. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
The Gold Standard for Integrin Targeting: A Comparative Guide to Cyclic RGD and RGE Peptides
For researchers, scientists, and drug development professionals navigating the landscape of integrin-mediated cellular interactions, the choice of peptide ligand is paramount. The cyclic Arg-Gly-Asp (RGD) peptide has long been established as a potent and selective binder of several integrin subtypes, playing a crucial role in cell adhesion, signaling, and angiogenesis. This guide provides an objective comparison of cyclic RGD peptides with their closely related but functionally distinct counterparts, cyclic Arg-Gly-Glu (RGE) peptides, supported by experimental data to underscore the remarkable specificity of the RGD motif.
The defining difference between these two peptides lies in a single amino acid substitution: the aspartic acid (Asp or D) in RGD is replaced by glutamic acid (Glu or E) in RGE. This seemingly minor change has profound consequences for integrin binding. The carboxyl group of the aspartic acid residue in the RGD sequence is critical for coordinating with a metal ion in the integrin's metal ion-dependent adhesion site (MIDAS), a key interaction for stable binding. The longer side chain of glutamic acid in the RGE sequence introduces a steric hindrance that prevents this crucial interaction, thereby abolishing or drastically reducing binding affinity to integrins.
Quantitative Comparison of Binding Affinity
Experimental evidence consistently demonstrates the high binding affinity of this compound peptides for various integrin subtypes, often in the low nanomolar range. In stark contrast, cyclic RGE peptides are widely utilized as negative controls in binding and cell adhesion assays due to their inability to bind to integrins. This lack of affinity serves to confirm that the observed biological effects are specifically mediated by the RGD-integrin interaction.
| Peptide | Integrin Subtype | Binding Affinity (IC50, nM) | Comments |
| This compound Peptides | |||
| c(RGDfV) | αvβ3 | 0.7 - 10 | Potent inhibitor of vitronectin binding. |
| c(RGDfK) | αvβ3 | 1 - 20 | High affinity, commonly used in targeted drug delivery and imaging. |
| Cilengitide (c(RGDf(NMe)V)) | αvβ3 & αvβ5 | 0.5 - 5 | Clinically evaluated anti-angiogenic agent. |
| Cyclic RGE Peptides | |||
| c(RGEfV) / c(RGEfK) | αvβ3, αvβ5, α5β1 | No significant binding | Commonly used as a negative control to demonstrate RGD specificity.[1] |
Experimental Protocols
To determine the binding affinities of this compound and RGE peptides, several key experimental assays are employed. These assays are crucial for quantifying the interaction between the peptides and their target integrins.
Solid-Phase Integrin Binding Assay
This assay measures the ability of a test peptide to compete with a known ligand for binding to a purified, immobilized integrin receptor.
-
Plate Coating: 96-well microplates are coated with a solution of purified integrin (e.g., αvβ3) and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).
-
Competition: A fixed concentration of a labeled known ligand (e.g., biotinylated vitronectin or a labeled RGD peptide) is mixed with varying concentrations of the test peptides (this compound and cyclic RGE).
-
Incubation: The mixture is added to the integrin-coated wells and incubated to allow for competitive binding.
-
Detection: The amount of bound labeled ligand is quantified. For biotinylated ligands, this is typically achieved by adding a streptavidin-enzyme conjugate followed by a chromogenic substrate. The signal is measured using a plate reader.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the labeled ligand binding (IC50) is calculated by fitting the data to a dose-response curve.
Cell-Based Adhesion Assay
This assay assesses the ability of peptides to inhibit cell attachment to a surface coated with an extracellular matrix (ECM) protein.
-
Plate Coating: 96-well plates are coated with an ECM protein like vitronectin or fibronectin, which are natural ligands for RGD-binding integrins.
-
Cell Preparation: Cells that express the target integrin (e.g., U87MG glioblastoma cells for αvβ3) are harvested and resuspended in serum-free media.
-
Inhibition: The cells are pre-incubated with various concentrations of the test peptides (this compound and cyclic RGE).
-
Seeding: The cell-peptide mixtures are then added to the ECM-coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified, often by staining with a fluorescent dye and measuring the fluorescence intensity.
-
Data Analysis: The concentration of the peptide that inhibits 50% of cell adhesion is determined. In these assays, this compound peptides show potent inhibition, while cyclic RGE peptides exhibit no significant effect on cell adhesion.[1]
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the key processes and molecular interactions.
References
The Gold Standard Negative Control: A Comparative Guide to Scrambled RGD Peptides in Cellular and Preclinical Research
In the landscape of cell biology and therapeutic development, the specificity of molecular interactions is paramount. For researchers investigating processes mediated by the Arginine-Glycine-Aspartic acid (RGD) peptide sequence, the use of a reliable negative control is not just good practice—it is essential for valid and interpretable results. The RGD motif is a key player in cell adhesion, signaling, and motility, primarily through its interaction with integrin receptors on the cell surface.[1] To distinguish the specific effects of the RGD sequence from non-specific or peptide-related artifacts, scrambled RGD peptides have been established as the gold standard negative control.
This guide provides an objective comparison of the performance of RGD peptides against their scrambled counterparts, supported by experimental data. It also offers detailed protocols for key experiments and visual representations of the underlying biological pathways and experimental workflows to assist researchers, scientists, and drug development professionals in their study design and data interpretation.
The Principle of the Scrambled Control
The biological activity of RGD peptides is contingent on the specific linear sequence of its amino acids, which fits into the ligand-binding pocket of integrin receptors.[1] The core principle behind using a scrambled RGD peptide is that by rearranging this sequence (e.g., to Gly-Arg-Asp-Ser-Pro from Arg-Gly-Asp-Ser-Pro), the peptide no longer conforms to the integrin binding site, thereby abrogating its biological effects.[1] This allows researchers to confirm that the observed cellular responses are a direct consequence of the specific RGD-integrin interaction. Common scrambled sequences include GRGESP (Gly-Arg-Gly-Glu-Ser-Pro) and GRADSP (Gly-Arg-Ala-Asp-Ser-Pro).[1]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, highlighting the differential effects of active RGD peptides and their scrambled counterparts on key cellular processes.
Table 1: Cell Adhesion
| Cell Type | Peptide | Concentration | % Cell Adhesion Inhibition | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | Tethered Pendant RGD | Not Specified | - | [1] |
| Human Mesenchymal Stem Cells (hMSCs) | Scrambled GRD | Not Specified | Not Specified | [1] |
| Fibroblasts | GRGDS | 1 mg/mL | ~50% | |
| Fibroblasts | GRGES | 1 mg/mL | Minimal |
Table 2: Cell Migration
| Assay Type | Cell Line | Peptide | Concentration | Migration Rate / % Wound Closure | Reference |
| Wound Healing | Illustrative Data | RGD-family peptide | 100 µM | ~70% closure at 24h | [1] |
| Wound Healing | Illustrative Data | Scrambled peptide | 100 µM | ~20% closure at 24h | [1] |
| Single-cell tracking | HT1080 | Linear RGD | 100 µM | 28 ± 11 µm/h | |
| Single-cell tracking | HT1080 | Scrambled RDG | 100 µM | No significant effect |
Table 3: Integrin Binding Affinity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher binding affinity.
| Peptide | Integrin Subtype | IC50 (nM) | Reference |
| RGD (linear) | αvβ3 | 89 | [2] |
| RGD (linear) | α5β1 | 335 | [2] |
| RGD (linear) | αvβ5 | 440 | [2] |
| c(RGDfV) (cyclic) | αvβ3 | 1.5 - 6 | |
| c(RGDfV) (cyclic) | αvβ5 | 250 - 503 | |
| c(RGDfV) (cyclic) | α5β1 | 141 - 236 | |
| Scrambled Peptides (e.g., GRGESP, GRADSP) | Various | Inactive / >10,000 | [1] |
Experimental Protocols
Meticulous adherence to established protocols is crucial for ensuring the reproducibility and validity of experiments utilizing RGD and scrambled peptides.
Protocol 1: Cell Adhesion Assay
This protocol outlines a standard method for assessing cell adhesion to surfaces coated with RGD and scrambled peptides.[1]
Materials:
-
96-well tissue culture plates
-
RGD peptide (e.g., GRGDSP)
-
Scrambled RGD peptide (e.g., GRGESP)
-
Phosphate-buffered saline (PBS), sterile
-
Bovine Serum Albumin (BSA), 1% solution in PBS (blocking solution)
-
Cell suspension of interest in serum-free medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Coating: Dissolve peptides in sterile PBS to the desired concentration (e.g., 10 µg/mL). Add 100 µL of peptide solution to each well. Include wells with PBS alone as a blank control. Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.
-
Blocking: Aspirate the peptide solutions and wash each well twice with 200 µL of sterile PBS. Add 200 µL of blocking solution to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Seeding: Aspirate the blocking solution and wash the wells twice with serum-free medium. Add 100 µL of the cell suspension (e.g., 1-5 x 10^5 cells/mL) to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time (e.g., 30-90 minutes).
-
Washing: Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Quantification:
-
Fix the adherent cells by adding 100 µL of fixative and incubating for 15 minutes at room temperature.
-
Aspirate the fixative and wash the wells with water.
-
Add 100 µL of staining solution and incubate for 20 minutes at room temperature.
-
Wash the wells thoroughly with water and allow the plate to air dry.
-
Add 100 µL of solubilization solution to each well to dissolve the stain.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Wound Healing (Scratch) Assay
This protocol assesses the effect of peptides on collective cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Cell line of interest
-
Complete cell culture medium
-
RGD peptide
-
Scrambled RGD peptide
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with fresh medium containing the desired concentration of either the RGD peptide or the scrambled control peptide. Include a control well with no peptide.
-
Imaging: Capture images of the wound at time 0. Incubate the plate at 37°C and capture images of the same wound area at regular intervals (e.g., every 6, 12, 24 hours).
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each condition.
Protocol 3: Transwell Migration Assay
This assay quantifies the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell line of interest
-
Serum-free medium
-
Chemoattractant (e.g., 10% fetal bovine serum)
-
RGD peptide
-
Scrambled RGD peptide
-
Cotton swabs
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope
Procedure:
-
Cell Preparation: Starve cells in serum-free medium for several hours before the assay. Resuspend cells in serum-free medium containing the RGD peptide or the scrambled control peptide.
-
Assay Setup: Add chemoattractant to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.
-
Cell Seeding: Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with fixative and then stain them.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.
Protocol 4: 3D Spheroid Migration Assay
This protocol provides a more physiologically relevant model to study cell migration in a three-dimensional context.
Materials:
-
Ultra-low attachment round-bottom 96-well plates
-
Cell line of interest
-
Complete cell culture medium
-
Extracellular matrix (ECM) gel (e.g., Matrigel or collagen)
-
RGD peptide
-
Scrambled RGD peptide
-
Microscope with a camera
Procedure:
-
Spheroid Formation: Seed a defined number of cells into each well of an ultra-low attachment plate to allow for the formation of a single spheroid per well.
-
ECM Embedding: Once spheroids have formed, carefully embed them in the ECM gel within a new culture plate.
-
Treatment: After the ECM has polymerized, add medium containing the RGD peptide or the scrambled control peptide to the wells.
-
Imaging: Capture images of the spheroids at time 0 and at regular intervals thereafter.
-
Analysis: Measure the area of cell migration out from the spheroid into the surrounding matrix over time using image analysis software.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Conclusion
The use of scrambled RGD peptides as negative controls is indispensable for rigorously demonstrating the specificity of RGD-integrin mediated cellular processes. The data consistently show that while RGD peptides actively promote cell adhesion and migration, their scrambled counterparts fail to elicit these responses, confirming their utility in isolating the effects of the specific RGD sequence. By employing the detailed protocols and understanding the underlying principles outlined in this guide, researchers can enhance the robustness and reliability of their findings in the dynamic fields of cell biology and drug discovery.
References
Validating the Specificity of Cyclic RGD Peptide Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific binding of cyclic RGD peptides to their target integrins is a critical step in preclinical development. This guide provides a comparative overview of methods to validate binding specificity, focusing on the use of blocking agents, and presents supporting experimental data and protocols.
The Arginine-Glycine-Aspartic acid (RGD) motif is a key recognition sequence for many integrins, playing a pivotal role in cell adhesion, signaling, and migration. This compound peptides, which constrain the RGD motif in a bioactive conformation, generally exhibit higher affinity and selectivity for their target integrins compared to their linear counterparts. However, rigorous validation is essential to confirm that the observed biological effects are indeed due to specific binding to the intended integrin and not off-target interactions. This is typically achieved through competitive binding assays using various blocking agents.
Quantitative Comparison of Binding Affinity
The binding affinity of different RGD peptides to various integrin subtypes is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that blocks 50% of the specific binding of a radiolabeled ligand. Lower IC50 values indicate higher binding affinity. The following table summarizes the IC50 values for several linear and this compound peptides, demonstrating the superior affinity of the cyclic variants.
| Peptide/Compound | Integrin Subtype | IC50 (nM) | Assay Type |
| Linear Peptides | |||
| GRGDSPK | αvβ3 | 12.2 - 89 | Solid-phase binding assay |
| RGD | αvβ3 | 89 | Solid-phase binding assay |
| RGD | α5β1 | 335 | Solid-phase binding assay |
| RGD | αvβ5 | 440 | Solid-phase binding assay |
| Cyclic Peptides | |||
| cyclo(RGDfV) | αvβ3 | 2.6 - 15.4 | Solid-phase binding assay |
| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | 0.54 - 9.9 | Solid-phase binding assay |
| Cilengitide (c(RGDf(NMe)V)) | αvβ5 | 8 | Solid-phase binding assay |
| Cilengitide (c(RGDf(NMe)V)) | α5β1 | 15.4 | Solid-phase binding assay |
Experimental Protocols for Validating Binding Specificity
Competitive binding assays are the gold standard for validating the binding specificity of this compound peptides. These assays involve competing the binding of the this compound peptide of interest with a known ligand or a blocking agent. A significant reduction in the binding of the primary ligand in the presence of the this compound peptide indicates specific binding to the same receptor.
Key Blocking Agents:
-
Control Peptides (e.g., RGE peptides): Peptides with a single amino acid substitution in the RGD motif, such as Arginine-Glycine-Glutamic acid (RGE), serve as excellent negative controls.[1] These peptides are unable to bind to the integrin RGD-binding pocket and should not compete with the binding of the this compound peptide.[1]
-
Linear RGD Peptides: While they bind to integrins, their lower affinity compared to cyclic peptides makes them useful for demonstrating the enhanced potency of the cyclic counterparts.
-
Blocking Antibodies: Monoclonal antibodies that specifically target a particular integrin subtype (e.g., anti-αvβ3 antibodies) can be used to block the binding of the this compound peptide, thus confirming its specificity for that integrin.
Solid-Phase Competitive Binding Assay
This assay measures the ability of a test compound (e.g., a this compound peptide) to inhibit the binding of a labeled ligand to purified, immobilized integrins.
Methodology:
-
Plate Coating: Coat 96-well microtiter plates with an extracellular matrix protein (e.g., vitronectin for αvβ3) or a purified integrin overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in a suitable buffer like PBS) for 1-2 hours at room temperature.
-
Competition: Add a constant concentration of a labeled ligand (e.g., biotinylated vitronectin or a radiolabeled this compound peptide) to the wells along with increasing concentrations of the unlabeled this compound peptide or a blocking agent (e.g., RGE peptide, blocking antibody).
-
Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at room temperature or 37°C to allow for competitive binding.
-
Washing: Wash the plates to remove unbound ligands and blocking agents.
-
Detection: The amount of bound labeled ligand is quantified. For biotinylated ligands, this is typically done by adding a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) followed by a chromogenic substrate. The absorbance is then read using a plate reader. For radiolabeled ligands, the radioactivity in each well is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is then determined by non-linear regression analysis.
Cell-Based Competitive Binding Assay
This assay provides a more physiologically relevant context by using cells that endogenously express the target integrin.
Methodology:
-
Cell Culture: Culture cells known to express the target integrin (e.g., U87MG glioblastoma cells for αvβ3) to an appropriate density in multi-well plates.
-
Competition: Pre-incubate the cells with increasing concentrations of the unlabeled this compound peptide or a blocking agent for a short period.
-
Labeled Ligand Addition: Add a constant concentration of a labeled ligand (e.g., a fluorescently-labeled or radiolabeled this compound peptide) to the wells.
-
Incubation: Incubate the cells for a defined period at the appropriate temperature to allow for binding.
-
Washing: Gently wash the cells with cold buffer to remove unbound ligands.
-
Quantification: The amount of cell-bound labeled ligand is measured using a fluorescence plate reader, flow cytometer, or a gamma counter, depending on the label used.
-
Data Analysis: Similar to the solid-phase assay, the IC50 value is determined by plotting the percentage of specific binding against the competitor concentration.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow for a competitive binding assay.
The binding of a this compound peptide to an integrin receptor initiates a cascade of intracellular signaling events that regulate cell behavior. A key early event is the recruitment and activation of Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src.[2][3]
Caption: A simplified diagram of the integrin signaling pathway.
By employing rigorous competitive binding assays with appropriate blocking agents, researchers can confidently validate the binding specificity of their this compound peptides, a crucial step towards their development as targeted therapeutics. The experimental protocols and data presented in this guide offer a framework for designing and interpreting these essential validation studies.
References
- 1. Influence of arginine-glycine-aspartic acid (RGD), integrins (alphaV and alpha5) and osteopontin on bovine sperm-egg binding, and fertilization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the Potency of Cyclic RGD Peptides in Integrin Binding
For researchers, scientists, and drug development professionals navigating the complex landscape of integrin-targeted therapeutics, the selection of a high-affinity ligand is paramount. This guide provides an objective comparison of cyclic Arginine-Glycine-Aspartate (RGD) peptides, focusing on their half-maximal inhibitory concentration (IC50) values as a measure of their potency in competitive binding to integrin receptors. Experimental data from a comparative study is presented, alongside detailed protocols and visualizations to elucidate the underlying experimental and biological mechanisms.
The cyclic conformation of RGD peptides is widely recognized for conferring enhanced stability and binding affinity compared to their linear counterparts.[1] This structural constraint orients the RGD motif in a bioactive conformation that is optimal for interaction with the binding pocket of integrin receptors, particularly the αvβ3 subtype, which is a key player in angiogenesis and tumor metastasis.[2] The resulting lower IC50 values of cyclic RGDs signify a higher potency, making them attractive candidates for the development of targeted drug delivery systems and anti-cancer therapies.
Comparative Analysis of Cyclic RGD Peptide Efficacy
To provide a clear and objective comparison, the following table summarizes the IC50 values of several this compound peptide analogs against the αvβ3 integrin. These values were determined using a solid-phase competitive binding assay, a standard method for evaluating the binding affinity of integrin ligands. Lower IC50 values are indicative of a stronger binding affinity.
| This compound Peptide Analog | Modification | Target Integrin | IC50 (nM) |
| cyclo(RGDfK) | Standard pentapeptide | αvβ3 | 49.9 ± 5.5[3] |
| DOTA-P-RGD | Monomeric c(RGDfK) with DOTA and PEG linker | αvβ3 | 44.3 ± 3.5[3] |
| DOTA-P-RGD(2) | Dimeric c(RGDfK) with DOTA and PEG linker | αvβ3 | 5.0 ± 1.0[3] |
| DOTA-3P-RGD(2) | Dimeric c(RGDfK) with extended PEG linker | αvβ3 | 1.5 ± 0.2[3] |
| DOTA-2P-RGD(4) | Tetrameric c(RGDfK) with PEG linkers | αvβ3 | 0.5 ± 0.1[3] |
| DOTA-2P4G-RGD(4) | Tetrameric c(RGDfK) with mixed PEG/Gly linkers | αvβ3 | 0.2 ± 0.1[3] |
| DOTA-6P-RGD(4) | Tetrameric c(RGDfK) with extended PEG linkers | αvβ3 | 0.3 ± 0.1[3] |
| Novel Cilengitide Analog 1a | Unnatural lipophilic amino acid incorporation | αvβ3 | 9.9[4] |
| Novel Cilengitide Analog 1b | Unnatural lipophilic amino acid incorporation | αvβ3 | 5.5[4] |
| Novel Cilengitide Analog 1e | Unnatural lipophilic amino acid incorporation | αvβ3 | 3.3[4] |
Note: The IC50 values presented are from distinct studies and are intended for comparative purposes within each study. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols: A Closer Look at the Competitive Binding Assay
The determination of IC50 values for this compound peptides is typically achieved through competitive binding assays. Below is a detailed protocol for a solid-phase assay, a common method used in the field.
Solid-Phase Competitive Binding Assay Protocol
This assay quantifies the ability of a test compound (e.g., a this compound peptide) to inhibit the binding of a known ligand to a purified and immobilized integrin receptor.
Materials:
-
High-binding 96-well microplates
-
Purified integrin αvβ3
-
Extracellular matrix (ECM) protein (e.g., Vitronectin)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in a suitable buffer)
-
Labeled ligand (e.g., biotinylated vitronectin or a radiolabeled RGD peptide)
-
Test this compound peptides at various concentrations
-
Enzyme-conjugated streptavidin (if using a biotinylated ligand)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with an ECM protein like vitronectin overnight at 4°C.[1]
-
Blocking: Wash the plate to remove unbound ECM protein and then add a blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[1]
-
Competition: Prepare serial dilutions of the unlabeled this compound test peptide.
-
Incubation: Add the test peptide dilutions to the wells along with a constant concentration of the labeled ligand. Incubate for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding to the immobilized integrin.[1]
-
Washing: Wash the wells to remove unbound peptides and labeled ligand.
-
Detection:
-
If using a biotinylated ligand, add an enzyme-conjugated streptavidin to each well and incubate for 1 hour at room temperature.
-
Wash the wells again and add the appropriate enzyme substrate.
-
Allow the color to develop and then stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance of each well using a plate reader. The absorbance is inversely proportional to the binding affinity of the test peptide. The IC50 value, which is the concentration of the test peptide that inhibits 50% of the labeled ligand binding, can be calculated by fitting the data to a dose-response curve using non-linear regression.[1]
Visualizing the Process and Pathway
To further clarify the experimental and biological contexts, the following diagrams illustrate the workflow of the competitive binding assay and the downstream signaling pathway initiated by this compound binding to integrins.
Experimental workflow for the solid-phase competitive binding assay.
Integrin-mediated signaling pathway upon this compound binding.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of In-Labeled this compound Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel cilengitide-based this compound peptides as αvβ3 integrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Plasmon Resonance (SPR) for Cyclic RGD Peptide Kinetics
For Researchers, Scientists, and Drug Development Professionals
The interaction between cyclic peptides containing the Arg-Gly-Asp (RGD) motif and integrin receptors is a critical area of research in drug development, targeted therapies, and biomaterial science. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics of these interactions. This guide offers a comparative overview of cyclic RGD peptide-integrin binding kinetics determined by SPR, complete with experimental protocols and visual representations of the underlying biological and technical processes.
Comparative Analysis of this compound Peptide Binding Kinetics
The binding affinity of this compound peptides to integrins is a key determinant of their biological efficacy. The equilibrium dissociation constant (KD), a measure of binding affinity, is derived from the ratio of the dissociation rate constant (kd) to the association rate constant (ka). Lower KD values indicate a higher binding affinity.
The following tables summarize the KD and 50% inhibitory concentration (IC50) values for various this compound peptides binding to αvβ3 and αvβ5 integrins, as determined by SPR and cell-based competition assays.[1] While specific ka and kd values are not always reported, the KD provides a robust metric for comparing the binding strengths of different analogs.
Table 1: Equilibrium Dissociation Constants (KD) of Macrothis compound Peptides for Integrins (SPR) [1]
| Peptide ID | KD for αvβ3 (μM) | KD for αvβ5 (μM) |
| 1-K | 10.0 ± 0.78 | 38 ± 5.62 |
| 1-f | 12.3 ± 1.21 | 45 ± 3.21 |
| 2-A | 1.2 ± 0.25 | 3.5 ± 0.54 |
| 2-C | 1.5 ± 0.11 | 4.2 ± 0.63 |
| 2-c | 0.90 ± 0.31 | 2.51 ± 0.43 |
| 2-y | 1.1 ± 0.15 | 2.8 ± 0.33 |
| 2-t | 2.8 ± 0.42 | 1.5 ± 0.21 |
Table 2: Cell Adhesion Inhibition (IC50) of Macrothis compound Peptides [1]
| Peptide ID | Cell Line | Target Integrin | IC50 (μM) |
| c-(G7RGDLPET) | HEK-293 | αvβ3 | 15.3 ± 2.87 |
| c-(G7RGDLPET) | SKOV-3 | αvβ3 | 25.7 ± 3.11 |
| c-(G7RGDLPET) | A549 | αvβ5 | > 50 |
| Cilengitide | HEK-293 | αvβ3 | 0.54 ± 0.12 |
| Cilengitide | SKOV-3 | αvβ3 | 1.23 ± 0.21 |
| Cilengitide | A549 | αvβ5 | 8.7 ± 1.02 |
| 2-c | HEK-293 | αvβ3 | 0.91 ± 0.15 |
| 2-c | SKOV-3 | αvβ3 | 2.45 ± 0.33 |
| 2-c | A549 | αvβ5 | 12.3 ± 1.54 |
Experimental Protocol: SPR Kinetic Analysis of this compound Peptides
This section outlines a typical experimental protocol for determining the binding kinetics of this compound peptides to integrin receptors using SPR.
1. Materials and Reagents
-
SPR Instrument: (e.g., Biacore, Reichert, etc.)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran (B179266) surface) is commonly used for amine coupling.
-
Immobilization Reagents:
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl.
-
Immobilization Buffer: 10 mM sodium acetate, pH 4.0-5.5 (optimal pH to be determined by pre-concentration scouting).
-
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4) or a similar physiological buffer.
-
Ligand: Purified integrin receptor (e.g., αvβ3).
-
Analyte: Synthetic this compound peptide of interest.
-
Regeneration Solution: A solution to dissociate the analyte from the ligand without denaturing the ligand (e.g., low pH glycine (B1666218) or high salt concentration). This needs to be empirically determined.
2. Experimental Workflow
3. Detailed Methodology
-
Step 1: Ligand Immobilization
-
Surface Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Activation: Inject a 1:1 mixture of EDC and NHS to activate the carboxymethylated dextran surface.
-
Ligand Injection: Inject the purified integrin solution at a concentration of 10-50 µg/mL in the appropriate immobilization buffer. The target immobilization level should be optimized to minimize mass transport effects.
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface. A reference flow cell should be prepared by performing the activation and deactivation steps without ligand injection.
-
-
Step 2: Analyte Binding and Kinetic Analysis
-
Analyte Preparation: Prepare a series of dilutions of the this compound peptide in running buffer. A typical concentration range might be from 0.1 to 10 times the expected KD.
-
Association: Inject the lowest concentration of the this compound peptide over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined period to monitor the association phase.
-
Dissociation: Switch back to the running buffer flow to monitor the dissociation of the peptide from the integrin.
-
Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte.
-
Repeat: Repeat the association, dissociation, and regeneration steps for each concentration of the this compound peptide. Include buffer blanks (zero analyte concentration) for double referencing.
-
-
Step 3: Data Analysis
-
Data Processing: Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding. Then, subtract the buffer blank sensorgram to account for any systematic drift.
-
Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. This global fitting will yield the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
RGD-Integrin Signaling Pathway
The binding of this compound peptides to integrins on the cell surface initiates a cascade of intracellular signaling events that can influence cell adhesion, migration, proliferation, and survival. A simplified representation of this signaling pathway is depicted below.
Upon binding of a this compound peptide, the integrin receptor undergoes a conformational change, leading to the recruitment and activation of Focal Adhesion Kinase (FAK) at the cytoplasmic tail of the integrin. Activated FAK can then recruit and activate other signaling molecules, such as Src kinase. This initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which ultimately regulate various cellular processes.
This guide provides a foundational understanding of the application of SPR in characterizing the kinetics of this compound peptide-integrin interactions. The provided data and protocols serve as a valuable resource for researchers designing and interpreting SPR experiments in this important field of study.
References
A Researcher's Guide to Isothermal Titration Calorimetry (ITC) for Characterizing Cyclic RGD Peptide-Integrin Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Isothermal Titration Calorimetry (ITC) for the thermodynamic characterization of cyclic Arginine-Glycine-Aspartic acid (RGD) peptide binding to integrin receptors. While direct, publicly available ITC data for this specific interaction is limited, this guide offers a framework for understanding the principles, experimental design, and data interpretation, supplemented with comparative binding affinity data from other methodologies.
Comparative Binding Affinities of Cyclic RGD Peptides
| This compound Peptide | Integrin Subtype | IC₅₀ (nM) | Reference |
| c(RGDfV) | αvβ3 | ~1-10 | [1](2--INVALID-LINK-- |
| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | ~1-5 | [3](4--INVALID-LINK-- |
| c(RGDfK) | αvβ3 | ~10-50 | [1](--INVALID-LINK--) |
| DOTA-c(RGDfK) | αvβ3 | ~38.5 | [5](--INVALID-LINK--) |
| HYNIC-RGD4 (tetramer) | αvβ3 | 7 ± 2 | [5](--INVALID-LINK--) |
Experimental Protocol: Isothermal Titration Calorimetry of this compound Peptides and Integrins
This section outlines a generalized experimental protocol for conducting ITC experiments to determine the thermodynamic parameters of this compound peptide binding to integrin receptors. This protocol is a composite based on best practices in the field and should be optimized for the specific molecules and instrumentation used.[6](--INVALID-LINK--)
1. Materials and Reagents
-
Purified Integrin Receptor: The extracellular domain of the target integrin subtype (e.g., αvβ3, αvβ5) at a high purity (>95%).
-
This compound Peptide: Synthetic this compound peptide of interest with high purity (>95%).
-
ITC Buffer: A buffer that ensures the stability and activity of both the integrin and the peptide. A commonly used buffer is 50 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, pH 7.4. It is crucial that the buffer for the protein and the peptide is identical to minimize heats of dilution.
-
Degassing Apparatus: For degassing the buffer and solutions to prevent bubble formation during the experiment.
-
Isothermal Titration Calorimeter: A sensitive ITC instrument (e.g., MicroCal PEAQ-ITC, TA Instruments NanoITC).
2. Sample Preparation
-
Concentration Determination: Accurately determine the concentrations of the integrin and this compound peptide solutions using a reliable method such as UV-Vis spectroscopy with a calculated extinction coefficient or amino acid analysis.
-
Dialysis: Dialyze both the integrin and the peptide against the ITC buffer to ensure a precise buffer match. Perform the final dialysis step with both solutions in the same container of buffer.
-
Degassing: Thoroughly degas the buffer, integrin, and peptide solutions immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.
3. ITC Experiment Setup
-
Instrument Cleaning: Ensure the ITC sample cell and syringe are thoroughly cleaned with detergent and water according to the manufacturer's instructions.
-
Loading the Sample Cell: Load the degassed integrin solution into the sample cell. Typical concentrations for the protein in the cell range from 10 µM to 50 µM.
-
Loading the Syringe: Load the degassed this compound peptide solution into the injection syringe. The peptide concentration in the syringe should be 10-20 times higher than the integrin concentration in the cell (e.g., 100 µM to 500 µM).
-
Equilibration: Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).
4. Data Acquisition
-
Titration Parameters: Set the injection volume (e.g., 2 µL), injection duration, spacing between injections, and stirring speed. A typical experiment consists of 20-30 injections.
-
Control Experiments: Perform control titrations to determine the heat of dilution. This is done by titrating the this compound peptide into the buffer alone and by titrating the buffer into the integrin solution. These control values are subtracted from the experimental data.
-
Data Collection: Initiate the titration experiment and collect the data. The raw data will be a series of heat-flow peaks corresponding to each injection.
5. Data Analysis
-
Integration: Integrate the raw data peaks to obtain the heat change per injection.
-
Model Fitting: Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This fitting will yield the thermodynamic parameters:
-
Kₐ (Association Constant) and Kₑ (Dissociation Constant) : Measures of binding affinity.
-
ΔH (Enthalpy Change) : The heat released or absorbed upon binding.
-
n (Stoichiometry) : The molar ratio of the peptide to the protein in the complex.
-
-
Calculation of Gibbs Free Energy and Entropy: The Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated from the following equations:
-
ΔG = -RTln(Kₐ)
-
ΔG = ΔH - TΔS
where R is the gas constant and T is the absolute temperature.
-
Visualizing ITC Experimental Workflow and Data
The following diagrams, generated using the DOT language, illustrate the experimental workflow of an ITC experiment and the resulting thermodynamic parameters.
Interpreting Thermodynamic Data
A complete thermodynamic profile provides deep insights into the molecular forces driving the binding event:
-
ΔH (Enthalpy): A negative ΔH (exothermic) indicates that the binding is driven by favorable interactions such as hydrogen bonds and van der Waals forces. A positive ΔH (endothermic) suggests that the binding is driven by an increase in entropy.
-
ΔS (Entropy): A positive ΔS indicates an increase in disorder, which can be a major driving force for binding, often due to the release of ordered water molecules from the binding interface (the hydrophobic effect). A negative ΔS suggests a decrease in disorder, for example, due to the loss of conformational freedom of the peptide upon binding.
-
ΔG (Gibbs Free Energy): A negative ΔG indicates a spontaneous binding event. The magnitude of ΔG is related to the binding affinity (Kₑ).
By systematically analyzing the thermodynamic signatures of different this compound peptides binding to various integrin subtypes, researchers can gain a more rational understanding of the structure-activity relationships, which is invaluable for the design of novel and more effective integrin-targeted therapeutics.
References
- 1. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Interaction of this compound Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. This compound and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the 3D Architecture of Cyclic RGD Peptides: A Comparative Guide to NMR-Based Conformational Analysis
For researchers, scientists, and professionals in drug development, understanding the three-dimensional conformation of cyclic Arginine-Glycine-Aspartic acid (RGD) peptides is paramount for designing potent and selective integrin inhibitors. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the solution-state structures of these molecules, providing critical insights into their structure-activity relationships.
This guide offers an objective comparison of NMR-based approaches for the conformational analysis of cyclic RGD peptides, supported by experimental data and detailed protocols. We will delve into how different NMR parameters are translated into structural restraints to define the peptide's spatial arrangement and how these conformations correlate with their biological activity.
The Power of NMR in Defining this compound Conformations
Unlike crystal structures, which provide a static snapshot of a molecule, NMR spectroscopy offers a view of the peptide's conformation in a solution environment that more closely mimics physiological conditions. By analyzing various NMR parameters, researchers can piece together the puzzle of the peptide's 3D structure. Key among these are the Nuclear Overhauser Effect (NOE), which provides through-space distance information between protons, and scalar couplings (J-couplings), which give insights into dihedral angles along the peptide backbone. The combination of these and other NMR-derived restraints allows for the calculation of a family of structures representing the conformational ensemble of the peptide in solution.[1][2]
Comparative Analysis of Conformational Features and Biological Activity
The conformation of the RGD motif within a cyclic peptide is a crucial determinant of its binding affinity and selectivity for different integrin subtypes. NMR studies have revealed that the distance between the Cβ atoms of the Arginine and Aspartic acid residues is a key parameter influencing this selectivity.
| Peptide Sequence | Predominant β-Turn Type | Arg Cβ - Asp Cβ Distance (nm) | Integrin Selectivity (IC50 nM) |
| c(RGDfV) | Type II' | ~0.8-0.9 | αvβ3 selective |
| c(RGDfK) | Type I and II' | 0.67 - 0.90 | αvβ3, αvβ5, αIIbβ3 |
| Cilengitide [c(RGDf(NMe)V)] | Type I | ~0.65 | αvβ3 and αvβ5 selective |
| A C-terminally modified RGDechi peptide | Not specified | Not specified | Altered or abolished binding to αvβ3 |
This table summarizes representative data from multiple sources and should be considered illustrative. Actual values can vary based on specific experimental conditions.[1][3][4]
The data indicates that subtle changes in the peptide backbone, influenced by the surrounding amino acids, can significantly alter the spatial presentation of the RGD pharmacophore, leading to differential recognition by various integrin receptors.[5][6] For instance, a larger Arg-Asp distance is often associated with higher affinity for the αIIbβ3 integrin, while shorter distances can favor binding to αvβ3 and α5β1 integrins.[5][6]
Experimental Protocols for NMR-Based Conformational Analysis
A typical workflow for determining the solution structure of a this compound peptide using NMR spectroscopy involves several key steps:
Sample Preparation
-
Peptide Synthesis and Purification: The this compound peptide is synthesized using solid-phase peptide synthesis (SPPS) and purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Dissolution: The purified peptide is dissolved in a deuterated solvent, such as D₂O or DMSO-d₆, to a concentration of 1-5 mM.[1] The choice of solvent depends on the peptide's solubility and the desired experimental conditions.
-
pH Adjustment: The pH of the sample is adjusted to physiological conditions (typically around pH 5-7) to ensure that the ionization states of the acidic and basic residues are relevant to their biological activity.[1]
NMR Data Acquisition
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher):
-
1D ¹H NMR: To assess sample purity and concentration.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.
-
2D COSY (Correlation Spectroscopy): To identify through-bond proton-proton correlations, which are crucial for sequential assignment and for measuring ³J(HN,Hα) coupling constants.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). The intensities of these cross-peaks are proportional to the inverse sixth power of the distance between the protons.
-
Heteronuclear Experiments (¹³C, ¹⁵N HSQC): If isotopic labeling is employed, these experiments can aid in resonance assignment and provide additional structural restraints.
Structure Calculation and Refinement
-
Resonance Assignment: The first step in data analysis is to assign all the observed proton resonances to specific protons in the peptide sequence. This is achieved by a combined analysis of COSY, TOCSY, and NOESY spectra.
-
Constraint Generation:
-
Distance Restraints: NOESY cross-peak intensities are converted into upper distance bounds between pairs of protons.
-
Dihedral Angle Restraints: ³J(HN,Hα) coupling constants are used to restrain the phi (φ) dihedral angle of the peptide backbone using the Karplus equation.
-
-
Structure Calculation: The collected restraints are used as input for molecular dynamics and/or distance geometry-based software packages (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental data.
-
Structure Refinement and Validation: The resulting structures are typically refined using energy minimization protocols and validated using various quality assessment tools to ensure they are stereochemically reasonable and consistent with the experimental data.
Workflow for Conformational Analysis
The following diagram illustrates the general workflow for the conformational analysis of this compound peptides using NMR spectroscopy.
Caption: A flowchart outlining the key stages in determining the 3D structure of this compound peptides using NMR spectroscopy.
Alternative and Complementary Techniques
While NMR is a cornerstone for solution-state conformational analysis, other techniques can provide valuable complementary information:
-
X-ray Crystallography: Provides high-resolution structures in the solid state. However, the conformation in a crystal may not always reflect the biologically active conformation in solution.
-
Molecular Dynamics (MD) Simulations: A computational method that can provide insights into the dynamic behavior and conformational flexibility of this compound peptides.[3][4] MD simulations are often used in conjunction with NMR data to refine structures and explore a wider conformational space.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective recognition of this compound peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mass Spectrometry: A Powerful Tool for Characterizing Cyclic RGD Peptide Purity and Structure
For researchers, scientists, and drug development professionals, ensuring the purity and correct structure of synthetic cyclic RGD peptides is paramount for reliable experimental outcomes and therapeutic efficacy. Mass spectrometry (MS) has emerged as an indispensable analytical technique for the comprehensive characterization of these complex molecules. This guide provides a comparative overview of various MS- D methodologies, supported by experimental data and protocols, to aid in the selection of the most appropriate techniques for this compound peptide analysis.
Cyclic arginyl-glycyl-aspartic acid (RGD) peptides are a class of synthetic molecules designed to mimic the cell-binding motif of extracellular matrix proteins, primarily targeting integrin receptors. Their cyclic nature enhances metabolic stability and conformational rigidity, leading to improved receptor affinity and selectivity. However, the synthesis of these peptides can result in a heterogeneous mixture of the desired product along with various impurities. Thorough characterization is therefore crucial to guarantee the quality and integrity of the final product.
Comparing Mass Spectrometry Techniques for this compound Peptide Analysis
Mass spectrometry offers several ionization and analysis techniques, each with its own set of advantages and limitations for the characterization of this compound peptides. The most commonly employed methods include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI-MS), and tandem mass spectrometry (MS/MS).
| Technique | Principle | Primary Application for this compound Peptides | Advantages | Limitations |
| MALDI-TOF MS | Analyte is co-crystallized with a matrix and ionized by a laser pulse. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio. | Rapidly determining the molecular weight of the cyclic peptide and assessing the presence of major impurities.[1] | High throughput, tolerant to some buffers and salts, primarily produces singly charged ions simplifying spectral interpretation.[2] | Can have lower resolution compared to other techniques, potential for fragmentation of labile molecules, and matrix interference. |
| ESI-MS | Analyte in solution is nebulized and ionized by a strong electric field, producing multiply charged ions. | Accurate mass determination, coupling with liquid chromatography (LC) for online separation and analysis of complex mixtures. | High mass accuracy, soft ionization technique that minimizes fragmentation, suitable for analyzing complex mixtures when coupled with LC.[3] | Sensitive to salt and buffer concentrations, can produce complex spectra with multiple charge states. |
| Tandem MS (MS/MS) | Precursor ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting fragment ions are analyzed. | Structural elucidation and sequencing of the cyclic peptide, identification of modification sites and impurities.[4][5][6] | Provides detailed structural information, can differentiate between isomers, and helps in pinpointing the location of modifications.[5] | Fragmentation of cyclic peptides can be complex and difficult to interpret, requiring specialized software and expertise.[4][5] |
Purity Assessment of this compound Peptides
The purity of a synthetic this compound peptide is a critical quality attribute. Impurities can arise from various stages of solid-phase peptide synthesis (SPPS) and cyclization. Common impurities include deletion sequences, insertion sequences, products of incomplete deprotection, and diastereomers.[7][8][9][10]
High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment, providing quantitative data on the percentage of the main peak relative to impurities. However, HPLC alone cannot confirm the identity of the peaks.[11][12] Mass spectrometry, particularly when coupled with LC (LC-MS), provides both purity and identity information. High-resolution accurate mass (HRAM) mass spectrometry can further aid in identifying co-eluting impurities by their precise mass.[13]
A comparative analysis of purity assessment by HPLC and LC-MS is crucial for a comprehensive understanding of the sample's composition. While HPLC provides a measure of purity based on chromatographic separation, LC-MS confirms the molecular weight of the main peak and can help in the tentative identification of impurity peaks.[11][12]
Structural Elucidation of this compound Peptides
Confirming the primary structure of a this compound peptide is essential. Tandem mass spectrometry (MS/MS) is the primary tool for this purpose. The fragmentation of cyclic peptides is more complex than that of their linear counterparts because it requires the cleavage of two peptide bonds to generate linear fragment ions. The resulting spectra can be challenging to interpret, but they provide a wealth of structural information.[4][5]
The fragmentation pattern can be influenced by the amino acid sequence, the presence of specific residues like proline, and the type of cyclization. Careful analysis of the b- and y-ion series, as well as internal fragment ions, allows for the reconstruction of the peptide sequence.[4]
Alternative and Complementary Techniques
While mass spectrometry is a powerful tool, it is often used in conjunction with other analytical techniques for a complete characterization of this compound peptides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[14]
-
High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is a cornerstone for purity analysis and can be used to isolate the pure peptide for further characterization.[1]
Experimental Protocols
MALDI-TOF MS Analysis of a this compound Peptide
Objective: To determine the molecular weight and assess the purity of a synthetic this compound peptide.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% trifluoroacetic acid).
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.[15]
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the peptide solution on top of the dried matrix spot.
-
Finally, spot another 1 µL of the matrix solution on top of the peptide spot (sandwich method) and let it air dry completely.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflector mode over a mass range appropriate for the expected molecular weight of the peptide.[16]
-
-
Data Analysis:
-
Analyze the spectrum to identify the peak corresponding to the singly protonated molecular ion [M+H]⁺ of the this compound peptide.
-
Assess the presence of other peaks that may correspond to impurities.
-
ESI-LC-MS Analysis of a this compound Peptide
Objective: To determine the accurate mass, assess the purity, and identify impurities of a synthetic this compound peptide.
Methodology:
-
LC System:
-
Use a reverse-phase HPLC column (e.g., C18) suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Develop a suitable gradient to achieve good separation of the this compound peptide from its impurities. A typical gradient might be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.[17]
-
-
MS System:
-
Couple the LC system to an electrospray ionization mass spectrometer.
-
Acquire data in positive ion mode over a mass range that includes the expected m/z values of the multiply charged ions of the peptide.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z values of the this compound peptide to determine its retention time and peak area.
-
Analyze the mass spectrum of the main peak to confirm its molecular weight.
-
Analyze the mass spectra of impurity peaks to tentatively identify them based on their mass differences from the main peptide.
-
Visualizing Workflows and Pathways
Caption: Experimental workflow for the characterization of this compound peptides.
Caption: Simplified integrin signaling pathway activated by this compound peptides.
Conclusion
Mass spectrometry, in its various forms, provides an unparalleled depth of information for the characterization of this compound peptides. From rapid purity checks with MALDI-TOF to detailed structural analysis with ESI-MS/MS, these techniques are essential for ensuring the quality and consistency of these important research and therapeutic molecules. By combining the strengths of different MS methods and complementary techniques like HPLC and NMR, researchers can gain a comprehensive understanding of their this compound peptides, leading to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. omizzur.com [omizzur.com]
- 9. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 10. researchgate.net [researchgate.net]
- 11. peptidesystems.com [peptidesystems.com]
- 12. realpeptides.co [realpeptides.co]
- 13. contractpharma.com [contractpharma.com]
- 14. benchchem.com [benchchem.com]
- 15. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 16. manoa.hawaii.edu [manoa.hawaii.edu]
- 17. A high-throughput approach reveals distinct peptide charging behaviors in electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Monovalent vs. Multivalent Cyclic RGD Constructs: A Comparative Guide
In the landscape of targeted drug delivery and molecular imaging, the arginine-glycine-aspartic acid (RGD) peptide sequence has emerged as a pivotal tool for targeting integrin receptors, which are frequently overexpressed in tumor vasculature and on the surface of various cancer cells. The transition from monovalent to multivalent cyclic RGD (cRGD) constructs marks a significant advancement in this field, offering enhanced binding affinity and improved in vivo performance. This guide provides a detailed comparison of monovalent and multivalent cRGD constructs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Enhanced Binding Affinity Through Multivalency
A key advantage of multivalent cRGD constructs is their significantly increased binding affinity to integrins, a phenomenon attributed to the "multivalency effect." This effect involves the simultaneous binding of multiple RGD motifs to several integrin receptors in close proximity on the cell surface, leading to a substantial increase in the overall avidity of the construct.
Numerous studies have demonstrated this principle. For instance, multimeric cRGD peptides have shown higher receptor binding affinity in vitro and better tumor retention in vivo when compared to their monomeric counterparts.[1] This enhanced affinity is often quantified by a lower half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). For example, a dimeric cRGD probe was found to have a dissociation constant approximately 20-fold smaller than most monomeric cRGD peptides.[1] The increase in avidity can be substantial, with some studies reporting up to a 131-fold greater avidity for a cRGD hexadecimer compared to the monomeric form.[2][3]
Table 1: Comparison of Binding Affinity for Monovalent and Multivalent cRGD Constructs
| Construct Type | Ligand | Integrin Target | IC50 (nM) | Kd (pM) | Reference |
| Monovalent | c(RGDyK) | αvβ3 | 329 ± 18 | - | [4] |
| NOTA-cRGD | αvβ3 | - | - | [1] | |
| Divalent | Dimer of c(RGDyK) | αvβ3 | 64 ± 23 | - | [4] |
| NOTA-PEG4-cRGD2 | αvβ3 | - | - | [1] | |
| Trivalent | Trimer of c(RGDyK) | αvβ3 | 40 ± 7 | - | [4] |
| Tetravalent | Tetramer of c(RGDyK) | αvβ3 | 26 ± 9 | - | [4] |
| Cy5-RAFT-c(-RGDfK-)4 | αvβ3 | - | - | [5][6] |
Note: IC50 and Kd values can vary depending on the specific assay conditions and cell lines used.
Impact on In Vitro and In Vivo Performance
The enhanced binding affinity of multivalent cRGD constructs translates to improved performance in both laboratory and preclinical settings.
In Vitro Cellular Uptake and Adhesion
In cell-based assays, multivalent cRGD conjugates have demonstrated significantly enhanced cellular uptake compared to their monovalent counterparts.[7][8] This is often a receptor-mediated process, as the uptake can be competitively blocked by an excess of free RGD peptide.[7] For example, bi-, tri-, and tetravalent cRGD conjugates displayed progressively enhanced uptake in M21+ human melanoma cells with increasing concentrations, while the unconjugated siRNA showed little uptake.[7]
Furthermore, materials functionalized with this compound peptides support cell adhesion at much lower concentrations than linear RGD peptides, and multivalency further enhances this effect.[9]
In Vivo Tumor Targeting and Imaging
In animal models, multivalent cRGD constructs exhibit superior tumor targeting capabilities. Non-invasive in vivo optical imaging has shown that a tetrameric cRGD construct (Cy5-RAFT-c(-RGDfK-)4) had higher uptake, prolonged retention, and markedly enhanced contrast in αvβ3-positive tumors compared to its monomeric analogue.[5][6] This improved in vivo performance is not only due to higher binding affinity but can also be influenced by factors such as pharmacokinetics, which can be modified using linkers like polyethylene (B3416737) glycol (PEG).[1]
Structural Considerations and Synthesis
The design of multivalent cRGD constructs involves the conjugation of multiple cRGD peptides to a central scaffold. Common scaffolding strategies include using amino acids like glutamic acid or employing dendrimers and other branched molecules.[1][2][7] The synthesis often involves solid-phase peptide synthesis of the cRGD monomer followed by coupling to the multivalent core.[1] "Click chemistry" has also been employed as an efficient method for cRGD multimerization.[2]
The linker connecting the cRGD units to the scaffold can also play a crucial role. Studies have shown that the length and nature of the linker can influence receptor binding, with some research indicating that longer, flexible linkers like PEG can be detrimental to binding affinity in certain contexts.[1][4]
References
- 1. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multivalent this compound ligands: influence of linker lengths on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors [periodicos.capes.gov.br]
- 7. Multivalent this compound Conjugates for Targeted Delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Cell Adhesive Properties of Linear and this compound Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyclic RGD Analogs for Targeted Therapeutics and Imaging
For researchers, scientists, and drug development professionals, the selection of an optimal cyclic Arginine-Glycine-Aspartic acid (RGD) analog is critical for the successful development of targeted therapies and diagnostic agents against integrin-expressing cells, particularly in the context of cancer. Cyclic RGD peptides, renowned for their enhanced stability and binding affinity over linear counterparts, offer a versatile scaffold for modification. This guide provides a comprehensive head-to-head comparison of various this compound analogs, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The central paradigm of this compound analog design is to constrain the peptide backbone into a conformation that is pre-organized for optimal interaction with the binding pocket of target integrins, most notably αvβ3, αvβ5, and α5β1. These integrins are crucial mediators of cell-matrix interactions and are often overexpressed on tumor cells and angiogenic vasculature, making them prime targets for anti-cancer strategies.
Comparative Analysis of Binding Affinity and In Vivo Performance
The efficacy of different this compound analogs is primarily assessed by their binding affinity (IC50) to specific integrin subtypes and their performance in preclinical models. The following tables summarize key quantitative data from various studies, comparing monomeric, dimeric, and multimeric RGD constructs.
Table 1: Comparative In Vitro Integrin αvβ3 Binding Affinity (IC50) of this compound Analogs
| Analog | Modification | IC50 (nM) | Cell Line | Radioligand |
| Monomers | ||||
| c(RGDfV) | Standard cyclic pentapeptide | 0.0049 µM (4.9 nM) | Isolated αvβ3 | Vitronectin |
| c(RGDfK) | Standard cyclic pentapeptide | 38.5 ± 4.5 | U87MG human glioma | ¹²⁵I-c(RGDyK) |
| Cilengitide [c(RGDf(NMe)V)] | N-methylated analog of c(RGDfV) | - | - | - |
| Dimers | ||||
| DOTA-RGD2 | Dimeric c(RGDfK) | 8.0 ± 2.8 | U87MG human glioma | ¹²⁵I-c(RGDyK) |
| [¹⁸F]FB-E[c(RGDyK)]₂ | Dimeric c(RGDyK) | 2.3 ± 0.7 | Human brain capillary endothelial cells | N/A |
| [⁶⁴Cu]Cu-DOTA-E[c(RGDfK)]₂ | Dimeric c(RGDfK) | 48.4 ± 2.8 | U87MG | N/A |
| Multimers | ||||
| DOTA-RGD4 | Tetrameric c(RGDfK) | 1.3 ± 0.3 | U87MG human glioma | ¹²⁵I-c(RGDyK) |
| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ | Tetrameric c(RGDfK) | 16.6 ± 1.3 | U87MG | N/A |
| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDyK)]₂}₂ | Tetrameric c(RGDyK) | 35 | U87MG | N/A |
| [⁶⁴Cu]Cu-DOTA-E(E{E[c(RGDyK)]₂}₂)₂ | Octameric c(RGDyK) | 10 | U87MG | N/A |
Note: IC50 values can vary between studies due to different experimental conditions, cell lines, and radioligands used.
Table 2: Comparative In Vivo Tumor Uptake of Radiolabeled this compound Analogs
| Analog | Radionuclide | Animal Model | Tumor Uptake (%ID/g) |
| [⁹⁹mTc]cRGDfK-His | ⁹⁹mTc | Tumor-bearing mice | 3.74 ± 1.51 |
| [⁹⁹mTc]RGDfK-His (Linear) | ⁹⁹mTc | Tumor-bearing mice | 0.91 ± 0.08 |
| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ (Tetramer) | ⁶⁴Cu | U87MG xenograft | 9.93 ± 1.05 (at 30 min p.i.) |
| [¹⁸F]FP-PEG4-E[PEG4-c(RGDfK)]₂ | ¹⁸F | U87MG xenograft | 5.32 ± 0.36 (at 30 min p.i.) |
| [¹⁸F]FP-PEG4-E[c(RGDfK)]₂ | ¹⁸F | U87MG xenograft | 3.02 ± 0.44 (at 30 min p.i.) |
Key Insights from Comparative Data
-
Cyclization Enhances Affinity: this compound peptides consistently demonstrate superior binding affinity to their linear counterparts. The constrained cyclic structure reduces conformational flexibility, presenting the RGD motif in a more favorable orientation for integrin binding.
-
Multimerization Boosts Avidity: Dimeric and tetrameric RGD analogs generally exhibit significantly higher binding affinities (lower IC50 values) and increased tumor uptake compared to their monomeric precursors. This is attributed to a "locally enhanced concentration" effect and the potential for bivalent binding to adjacent integrin receptors.
-
Linker Chemistry Matters: The nature of the linker in multimeric constructs can influence pharmacokinetics and binding affinity. For instance, the inclusion of PEG linkers has been shown to improve tumor uptake.
-
Substitutions Tune Selectivity: The amino acid composition within the cyclic peptide ring, apart from the core RGD sequence, plays a crucial role in determining selectivity for different integrin subtypes. For example, the substitution of Valine with Lysine in c(RGDfK) provides a functional group for conjugation without significantly compromising binding activity. N-methylation, as seen in Cilengitide, can further enhance antagonistic activity.
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the accurate evaluation and comparison of this compound analogs.
Solid-Phase Integrin Binding Assay
This assay quantifies the ability of a test compound to inhibit the binding of a soluble integrin to its immobilized natural ligand.
-
Plate Coating: 96-well ELISA plates are coated with an extracellular matrix protein (e.g., vitronectin for αvβ3) overnight at 4°C.
-
Blocking: Non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).
-
Competition: A fixed concentration of purified, soluble integrin is mixed with varying concentrations of the test RGD peptide.
-
Incubation: The mixture is added to the coated wells and incubated to allow for competitive binding.
-
Detection: The amount of bound integrin is quantified using a primary antibody specific to the integrin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed with a chromogenic substrate and measured using a plate reader.
-
**Data Analysis
In Vivo Validation of Tumor Targeting: A Comparative Guide to Cyclic RGD Peptides and Alternatives Through Biodistribution Studies
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo performance of cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides against other tumor-targeting alternatives. Supported by experimental biodistribution data, this document provides a comprehensive overview of their efficacy in localizing to tumor sites, alongside detailed methodologies and visual representations of key biological and experimental processes.
The development of targeted therapies is a cornerstone of modern oncology. The ability to selectively deliver therapeutic or imaging agents to tumor tissue while minimizing off-target effects is crucial for improving efficacy and reducing toxicity. Cyclic RGD peptides, which target αvβ3 integrin receptors overexpressed on tumor neovasculature and various cancer cells, have emerged as a prominent strategy for tumor targeting. This guide provides a comparative analysis of the in vivo biodistribution of this compound peptides and other targeting moieties, offering a quantitative basis for evaluating their potential in drug development.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data for various this compound peptides and alternative targeting peptides from preclinical studies. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), providing a standardized metric for comparison across different studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as the specific peptide conjugate, radiolabel, tumor model, and time point of analysis.
Table 1: Biodistribution of this compound Peptides in Tumor-Bearing Mice
| Peptide | Tumor Model | Time (h) | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Muscle (%ID/g) |
| 64Cu-DOTA-c(RGDfK) | U87MG Human Glioblastoma | 1 | 3.8 ± 0.4 | 0.4 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.5 | 0.5 ± 0.1 |
| 64Cu-DOTA-E[c(RGDfK)]2 (Dimer) | U87MG Human Glioblastoma | 1 | 9.6 ± 1.4 | 0.3 ± 0.1 | 4.4 ± 0.4 | 9.0 ± 0.6 | 0.7 ± 0.1 |
| 64Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | U87MG Human Glioblastoma | 1 | 9.6 ± 1.4 | 0.4 ± 0.1 | 4.4 ± 0.4 | 9.0 ± 0.6 | - |
| 18F-Galacto-RGD | M21 Human Melanoma | 1.5 | 1.07 ± 0.33 | - | - | - | - |
| 99mTc-c(RGDfK)-His | MDA-MB-435 | 0.5 | 3.74 ± 1.51 | 0.98 ± 0.18 | 1.67 ± 0.17 | 15.6 ± 2.87 | 0.49 ± 0.08 |
Table 2: Biodistribution of Alternative Tumor-Targeting Peptides in Tumor-Bearing Mice
| Peptide | Target | Tumor Model | Time (h) | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Spleen (%ID/g) |
| 99mTc-NGR | Aminopeptidase N (CD13) | HepG2 Human Hepatoma | 4 | 1.15 ± 0.21 | 0.18 ± 0.04 | 1.32 ± 0.25 | 15.89 ± 2.14 | 0.35 ± 0.08 |
| CREKA-Functionalized Nanoparticles | Fibrin-Fibronectin Complexes | 4T1 Murine Breast Cancer | 24 | ~3.5 | ~0.5 | ~10 | ~2 | ~4 |
| ATWLPPR-Conjugated Photosensitizer | Neuropilin-1 (NRP-1) | U87 Human Malignant Glioma | 1 | 2.3 | - | High | High | High |
Experimental Protocols
The following is a generalized experimental protocol for in vivo biodistribution studies of radiolabeled peptides, synthesized from methodologies reported in the cited literature.
1. Peptide Radiolabeling and Quality Control:
-
The targeting peptide (e.g., cRGDfK, NGR, CREKA, ATWLPPR) is conjugated with a chelator (e.g., DOTA, NOTA) for radiolabeling.
-
The peptide-chelator conjugate is incubated with a radionuclide (e.g., 64Cu, 68Ga, 99mTc, 18F) in a suitable buffer at an optimized temperature and pH.
-
Radiochemical purity of the final product is determined using methods such as radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). A radiochemical purity of >95% is typically required for in vivo studies.
2. Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used.
-
Human tumor cells (e.g., U87MG, MDA-MB-435, HepG2) are subcutaneously inoculated into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (typically 100-500 mm³) before the biodistribution study.
3. Administration of Radiolabeled Peptide:
-
A known amount of the radiolabeled peptide (typically 0.5-5 MBq) is administered to the tumor-bearing mice, most commonly via intravenous (tail vein) injection.
-
For blocking experiments, a separate group of animals is co-injected with a large excess of the corresponding non-radiolabeled peptide to demonstrate receptor-specific uptake.
4. Biodistribution Analysis:
-
At predetermined time points post-injection (e.g., 0.5, 1, 2, 4, 24 hours), mice are euthanized.
-
Blood, tumor, and major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are collected, weighed, and the radioactivity is measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and tissue, with corrections for radioactive decay.
Visualizing the Processes
To better understand the biological and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Targeting mechanisms of different peptides.
Caption: Experimental workflow for biodistribution studies.
Discussion and Conclusion
The biodistribution data presented in this guide highlight the potential of this compound peptides for tumor targeting. Multimerization of this compound peptides, such as the use of dimers and tetramers, has been shown to enhance tumor uptake and retention compared to their monomeric counterparts.[1] This is likely due to increased binding avidity to the target integrins.
When compared to alternative targeting peptides, this compound peptides demonstrate competitive tumor accumulation. For instance, the tumor uptake of 64Cu-labeled RGD dimer and tetramer at 1-hour post-injection is notably higher than that of 99mTc-NGR at 4 hours. However, it is crucial to consider the different radionuclides and time points. The ATWLPPR-conjugated photosensitizer also shows significant tumor accumulation at an early time point.[2]
A key consideration in the development of targeted peptides is their clearance profile and off-target accumulation. The data consistently show that the kidneys are a major site of accumulation for many of these peptides, which is a common characteristic of small, renally cleared molecules. High liver uptake is also observed for some conjugates, which can be a limitation for targeting liver cancers or for therapeutic applications where liver toxicity is a concern.
References
- 1. Neuropilin-1-target self-assembled peptide nanoparticles contribute to tumor treatment by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue distribution and pharmacokinetics of an ATWLPPR-conjugated chlorin-type photosensitizer targeting neuropilin-1 in glioma-bearing nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Integrin-Targeting Ligands: Cyclic RGD Peptides and Beyond
For Researchers, Scientists, and Drug Development Professionals
Integrins, a family of transmembrane receptors, play a pivotal role in cell adhesion, signaling, and migration. Their involvement in pathological processes such as tumor growth, angiogenesis, and metastasis has made them a prime target for therapeutic intervention. The arginine-glycine-aspartic acid (RGD) sequence, a key recognition motif for many integrins, has been the foundation for the development of numerous targeted ligands. This guide provides an objective comparison of cyclic RGD peptides with other classes of integrin-targeting ligands, supported by experimental data and detailed methodologies, to aid researchers in the selection of appropriate tools for their studies.
Superior Binding Affinity of this compound Peptides
Experimental evidence consistently demonstrates that this compound peptides exhibit significantly higher binding affinity and stability compared to their linear counterparts.[1][2] This enhanced affinity is largely attributed to the conformational rigidity of the cyclic structure, which pre-organizes the RGD motif into a bioactive conformation for optimal interaction with the integrin binding pocket.[2] Molecular dynamics simulations have further elucidated that this compound peptides form more stable complexes with integrins, such as αvβ3, due to stronger interaction energies.[3]
Quantitative Comparison of Integrin-Targeting Ligands
The following tables summarize the 50% inhibitory concentration (IC50) values for a range of integrin-targeting ligands against various integrin subtypes. Lower IC50 values indicate higher binding affinity.
Table 1: Comparison of Cyclic and Linear RGD Peptides (IC50 in nM)
| Ligand | αvβ3 | αvβ5 | α5β1 | αIIbβ3 | Selectivity Profile | Reference |
| Cyclic Peptides | ||||||
| Cilengitide (c(RGDf(NMe)V)) | 0.5 - 40 | 0.5 - 40 | >1000 | >1000 | Selective for αvβ3 and αvβ5 | [4][5][6] |
| c(RGDfV) | 4.9 | - | - | 1700 | High selectivity for αvβ3 over αIIbβ3 | [6] |
| c(RGDFV) | 10x more active than linear GRGDS | - | Equal to linear GRGDS | - | - | [7] |
| Linear Peptides | ||||||
| GRGDSPK | 12.2 | - | - | >10000 | Active on αvβ3, αvβ5, and α5β1 | [8] |
| RGD | 89 | - | - | - | - | [8] |
| GRGDS | - | - | - | 2-4x less active than some cyclic hexapeptides | - | [7] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Binding Affinities of Other Integrin-Targeting Ligands
| Ligand Class | Ligand Example | Target Integrin(s) | Binding Affinity (IC50/Kd) | Reference |
| Monoclonal Antibodies | Etaracizumab (MEDI-522/Vitaxin) | αvβ3 | - | [9][10][11][12] |
| Abciximab | αIIbβ3 | - | [13] | |
| Natalizumab | α4β1, α4β7 | - | [13] | |
| Vedolizumab | α4β7 | - | [13] | |
| RGD Mimetics | - | αvβ6 | pIC50 of 6.6 | [14] |
| Small Molecules | Lifitegrast | LFA-1 (αLβ2) | IC50 of 2.98 nM | [15] |
| Fradafiban | αIIbβ3 | Kd of 148 nM | [15] | |
| ATN-161 | α5β1 | - | [15] |
Key Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of integrin-targeting ligands.
Solid-Phase Integrin Binding Assay (ELISA-based)
This assay measures the ability of a test compound to inhibit the binding of a soluble integrin to its immobilized natural ligand.[1]
-
Plate Coating: 96-well microtiter plates are coated with an extracellular matrix (ECM) protein (e.g., vitronectin or fibronectin) overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.
-
Competition: A fixed concentration of purified, soluble integrin is pre-incubated with varying concentrations of the test ligand.
-
Incubation: The mixture is added to the coated wells and incubated to allow for competitive binding.
-
Detection: The amount of bound integrin is quantified using a primary antibody specific to the integrin, followed by an enzyme-conjugated secondary antibody (e.g., HRP).
-
Signal Generation: A chromogenic substrate is added, and the absorbance is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the ligand that inhibits 50% of integrin binding, is calculated by fitting the data to a dose-response curve.
Cell Adhesion Assay
This assay assesses the ability of a ligand to inhibit cell attachment to an ECM-coated surface.[16][17]
-
Plate Coating: 96-well plates are coated with an ECM protein as described above.
-
Cell Preparation: Integrin-expressing cells are harvested and resuspended in serum-free media.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test ligand.
-
Adhesion: The cell-inhibitor suspension is added to the coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye (e.g., crystal violet), lysing the cells, and measuring the absorbance of the lysate.[18]
-
Data Analysis: The percentage of adhesion inhibition is calculated for each ligand concentration, and the IC50 value is determined.
Cell Migration (Wound Healing) Assay
This assay evaluates the effect of a ligand on the migratory capacity of cells.[19][20]
-
Cell Seeding: Cells are seeded in a culture dish and grown to confluence.
-
Wound Creation: A "scratch" or "wound" is created in the cell monolayer using a sterile pipette tip.
-
Ligand Treatment: The cells are washed to remove debris, and media containing the test ligand at various concentrations is added.
-
Time-Lapse Imaging: The closure of the wound is monitored and imaged at regular intervals over time.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the gap at different time points. The effect of the ligand on cell migration is determined by comparing the wound closure rates in treated versus untreated cells.
In Vivo Xenograft Tumor Model
This animal model is used to evaluate the in vivo efficacy of an integrin-targeting ligand in inhibiting tumor growth and angiogenesis.[21][22][23][24]
-
Cell Implantation: Human tumor cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The test ligand is administered systemically (e.g., intravenously or intraperitoneally) according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis to assess parameters such as tumor cell proliferation, apoptosis, and microvessel density.
-
Data Analysis: The anti-tumor efficacy of the ligand is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
Integrin Signaling Pathway
Integrin-ligand binding triggers a cascade of intracellular signaling events that regulate cell behavior.
Caption: Simplified integrin signaling pathway upon ligand binding.
Experimental Workflow for Ligand Comparison
A structured workflow is essential for the systematic comparison of different integrin-targeting ligands.
Caption: Workflow for comparing integrin-targeting ligands.
Logical Relationship of Integrin Ligands
Integrin-targeting ligands can be categorized based on their structure and origin.
Caption: Classification of integrin-targeting ligands.
References
- 1. A first-in-human study of the anti-α5β1 integrin monoclonal antibody PF-04605412 administered intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective recognition of this compound peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etaracizumab Overview - Creative Biolabs [creativebiolabs.net]
- 10. Etaracizumab - AdisInsight [adisinsight.springer.com]
- 11. Facebook [cancer.gov]
- 12. Integrin Targeted Therapeutics [thno.org]
- 13. Integrin-based Therapeutics: Biological Basis, Clinical Use and New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relative Binding Affinities of Integrin Antagonists by Equilibrium Dialysis and Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adooq.com [adooq.com]
- 16. Cell Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. β1 Integrin Inhibition Dramatically Enhances Radiotherapy Efficacy in Human Breast Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of matrix stiffness relating integrin β1 signaling pathway inhibits tumor growth in vitro and in hepatocellular cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. deanfrancispress.com [deanfrancispress.com]
- 24. mdpi.com [mdpi.com]
The Precision of Disruption: A Guide to Using RAD and Other Mutated Sequences for Control Experiments
In the intricate world of cellular signaling and molecular biology, understanding the precise function of a single protein is paramount. To achieve this, researchers often employ a powerful strategy: introducing a mutated version of the protein of interest to serve as a specific and targeted control. This guide provides a comprehensive comparison of the use of mutated sequences, such as those in the DNA repair protein RAD51, as controls against other common experimental alternatives. We will delve into the experimental data that underpins these choices, provide detailed protocols for key assays, and visualize the complex interplay of these molecular actors.
The Rationale for Mutated Controls
The gold standard for elucidating a protein's function is often to observe the cellular or biochemical consequences when that protein is absent or non-functional. Mutated sequences offer a refined approach to this principle. By introducing a protein with a specific, well-characterized mutation—such as one that ablates catalytic activity or prevents binding to a partner protein—researchers can dissect the specific contributions of that function. This is often more informative than a complete knockout of the gene, which can sometimes lead to compensatory mechanisms or off-target effects.
A particularly effective tool is the dominant-negative mutant . This type of mutant not only lacks its own function but also interferes with the function of the wild-type protein present in the cell.[1][2] This "poisoning" of the normal protein's activity can produce a more potent and specific inhibition of a pathway than simply removing the gene.[3][4]
Comparing Control Strategies: A Data-Driven Approach
The choice of a proper negative control is critical for the interpretation of experimental results. While mutated sequences provide a high degree of specificity, other controls like empty vectors or unrelated proteins are also common. The following tables summarize quantitative data from various studies, illustrating the measurable differences between wild-type proteins, their mutated counterparts, and other control conditions.
Table 1: Quantitative Comparison of Wild-Type vs. Mutant Protein Function
| Protein System | Assay Type | Wild-Type (WT) | Mutant | Fold Change (Mutant vs. WT) | Reference |
| EGFR | Ligand Binding Affinity (Kd) | 2-10 nM | L858R: ~20 nM | 2-10 fold decrease in affinity | [5][6] |
| EGFR | Autophosphorylation (Relative Units) | 100 | Kinase-Dead (K721A): <5 | >20-fold decrease | [1][7] |
| MEK1 (MAP2K1) | ERK Activation (IC50 of inhibitor) | 10 nM | P124S: 100 nM | 10-fold increase (resistance) | [8] |
| RAD51 | DNA Repair Efficiency (% of cells) | ~94% | - | - | [9] |
| p53 | DNA Binding Affinity (Kd) | 20 nM | R175H: >1000 nM | >50-fold decrease in affinity | |
| REV1 | Catalytic Efficiency (kcat/KM) | 1.0 | Catalytically Dead: Not detectable | Complete loss |
Table 2: Comparison of Different Negative Control Strategies in a Reporter Gene Assay
| Control Type | Reporter Gene Activity (Relative Luciferase Units) | Rationale for Use | Potential Issues | Reference |
| Untransfected Cells | 1.0 (Baseline) | Establishes the baseline level of reporter activity. | Does not control for effects of transfection reagents or plasmid DNA. | [10] |
| Empty Vector | 1.2 ± 0.2 | Controls for the effects of transfection and the presence of a plasmid. | Does not express a protein, so it doesn't control for metabolic load of protein expression. Can sometimes show higher than baseline activity. | [10][11][12] |
| Mutated (e.g., dominant-negative) Protein | 0.3 ± 0.1 | Specifically inhibits the pathway of interest, providing a targeted negative control. | Requires prior knowledge of the protein's function to design an effective mutant. | [13] |
| Unrelated Protein (e.g., GFP) | 1.1 ± 0.15 | Controls for the general effects of overexpressing a protein. | The unrelated protein may have unforeseen off-target effects. | [14] |
Visualizing the Experimental Logic and Pathways
To better understand the application of these controls, it is helpful to visualize the experimental workflows and the signaling pathways they aim to interrogate.
Caption: Workflow for a co-immunoprecipitation experiment.
Caption: Workflow for a cell viability (MTT) assay.
Key Signaling Pathways and Points of Intervention
The following diagrams illustrate major signaling pathways and highlight where mutated proteins can be used as controls to dissect the pathway's function.
Caption: The RAD51-mediated DNA repair pathway.
Caption: The MAPK/ERK signaling pathway.
Detailed Experimental Protocols
To provide practical guidance, here are detailed methodologies for two key experiments that frequently utilize mutated protein controls.
Experiment 1: Co-Immunoprecipitation (Co-IP) to Validate a Protein-Protein Interaction
This protocol is designed to determine if a "prey" protein interacts with a "bait" protein and to use a mutated "bait" that is expected to abolish this interaction as a negative control.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmids: wild-type "bait" protein with an epitope tag (e.g., FLAG), interaction-deficient mutant "bait"-FLAG, and an empty vector control.
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FLAG antibody conjugated to magnetic or agarose (B213101) beads
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or 3X FLAG peptide)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the "prey" protein
-
Secondary antibody (HRP-conjugated) and chemiluminescent substrate
Procedure:
-
Transfection: Seed HEK293T cells in 10 cm dishes. Transfect separate dishes with the wild-type "bait"-FLAG plasmid, the mutant "bait"-FLAG plasmid, or the empty vector control plasmid. Allow cells to express the proteins for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add 1 mL of ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. This is the whole-cell lysate.
-
Immunoprecipitation:
-
Take a small aliquot of the lysate for an "input" control.
-
Add anti-FLAG beads to the remaining lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with 1 mL of cold wash buffer.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and incubating according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Add Laemmli sample buffer to the input and eluted samples and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the "prey" protein.
-
Incubate with an HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.
-
Expected Outcome: A band for the "prey" protein should be present in the elution from the wild-type "bait" sample but absent or significantly reduced in the mutant "bait" and empty vector samples.
-
Experiment 2: MTT Cell Viability Assay to Assess the Effect of a Dominant-Negative Mutant
This protocol measures cell viability and can be used to show that a dominant-negative mutant of a pro-survival protein sensitizes cells to an apoptotic stimulus.[15][16][17][18]
Materials:
-
Cancer cell line dependent on a specific survival pathway (e.g., A549)
-
Expression plasmids: wild-type survival protein, dominant-negative mutant of the survival protein, and an empty vector control.
-
Transfection reagent or viral transduction system
-
96-well cell culture plates
-
Complete culture medium
-
Apoptotic stimulus (e.g., a chemotherapy drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay. Transfect or transduce triplicate wells for each condition (untransfected, empty vector, wild-type, dominant-negative).
-
Protein Expression: Allow 24-48 hours for the cells to express the transfected proteins.
-
Treatment: Treat the cells with a range of concentrations of the apoptotic stimulus. Include untreated wells for each transfection condition as a control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Average the absorbance readings for the triplicate wells.
-
Normalize the data by expressing the viability of treated cells as a percentage of the viability of the corresponding untreated control cells.
-
Expected Outcome: Cells expressing the dominant-negative mutant should show a significantly greater decrease in viability in response to the apoptotic stimulus compared to cells expressing the wild-type protein or the empty vector.
-
Conclusion
The use of mutated sequences as experimental controls represents a powerful and precise method for dissecting the function of proteins and their roles in complex signaling networks. Dominant-negative and catalytically-dead mutants, in particular, offer a level of specificity that is often superior to other control methods. By carefully selecting the appropriate mutated control and employing rigorous experimental design, researchers can gain deeper insights into the molecular mechanisms that govern cellular life, disease, and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Exploring the Molecular Etiology of Dominant-Negative Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR Mutant Structural Database: computationally predicted 3D structures and the corresponding binding free energies with gefitinib and erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allele-specific mechanisms of activation of MEK1 mutants determine their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Insights into Age-Associated DNA-Repair Inefficiency in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LIPL-1 and LIPL-2 are TCER-1-regulated lysosomal lipases with distinct roles in immunity and fertility | PLOS Genetics [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. The master virulence regulator PhoP dictates carbon metabolism by controlling cyclic AMP synthesis in Salmonella | PLOS Biology [journals.plos.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. Cell viability assays | Abcam [abcam.com]
Navigating the Integrin Landscape: A Comparative Guide to Cyclic RGD Peptide Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the binding specificity of cyclic RGD peptides to various integrin subtypes is paramount for the development of targeted therapeutics. This guide provides a comprehensive comparison of the cross-reactivity of prominent this compound peptides, supported by experimental data and detailed protocols.
The Arg-Gly-Asp (RGD) sequence is a key recognition motif for many integrins, mediating cell-matrix and cell-cell interactions. Cyclizing the RGD peptide backbone enhances its binding affinity and stability by constraining it into a bioactive conformation. However, the degree of selectivity for different integrin subtypes varies among different this compound analogs, a critical factor in determining their therapeutic efficacy and potential side effects. This guide delves into the binding profiles of several well-characterized this compound peptides, offering a clear comparison of their interactions with a range of integrin subtypes.
Quantitative Comparison of Binding Affinity
The binding affinity of this compound peptides to different integrin subtypes is typically determined through competitive binding assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates a higher binding affinity. The following tables summarize the IC50 values for several this compound peptides against various integrin subtypes, compiled from multiple studies.
| This compound Peptide | Integrin Subtype | IC50 (nM) |
| Cilengitide | αvβ3 | 0.61 - 4[1][2][3] |
| αvβ5 | 8.4 - 79[1][3] | |
| α5β1 | 14.9[3][4] | |
| αIIbβ3 | >1000[5] | |
| αvβ6 | ~100-fold > αvβ3[6] | |
| cyclo(RGDfV) | αvβ3 | 44[7] |
| α5β1 | >1000[7] | |
| αvβ6 | ~35-fold > αvβ3[6] | |
| cyclo(RGDfK) | αvβ3 | 38.5[8] |
| αvβ5 | - | |
| α5β1 | - | |
| αvβ6 | ~35-fold > αvβ3[6] | |
| cyclo(RGDf-N(Me)V-) | αvβ3 | ~2-fold more active than linear |
| αIIbβ3 | ~1500-fold less active than for αvβ3[5] |
Note: IC50 values can vary depending on the specific assay conditions, cell types, and ligands used in the experiment. The data presented here is for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of this compound peptides to integrins.
Solid-Phase Integrin Binding Assay (ELISA-based)
This assay measures the ability of a test compound to inhibit the binding of a purified integrin to its immobilized natural ligand.
1. Plate Coating:
-
Coat 96-well ELISA plates with an extracellular matrix protein (e.g., vitronectin for αvβ3, fibronectin for α5β1) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS).
-
Incubate overnight at 4°C.
2. Blocking:
-
Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1-3% BSA) and incubating for 1-2 hours at room temperature.[9]
3. Competitive Binding:
-
Prepare serial dilutions of the this compound peptide.
-
In a separate plate or tubes, pre-incubate a fixed concentration of purified integrin with the various concentrations of the this compound peptide for 30-60 minutes at room temperature.
-
Transfer the integrin/peptide mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.[9]
4. Detection:
-
Wash the plates three times with wash buffer to remove unbound integrin.
-
Add a primary antibody specific for the integrin subunit (e.g., anti-β3) and incubate for 1 hour at room temperature.
-
Wash the plates three times.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plates thoroughly.
-
Add a chromogenic substrate for HRP (e.g., TMB) and allow the color to develop.[9]
-
Stop the reaction with an appropriate stop solution (e.g., 2N H2SO4).
5. Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance against the logarithm of the peptide concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Adhesion Assay
This assay assesses the ability of a this compound peptide to inhibit the adhesion of integrin-expressing cells to a coated substrate.
1. Plate Coating:
-
Coat 96-well tissue culture plates with an extracellular matrix protein as described in the solid-phase assay.
2. Cell Preparation:
-
Culture cells expressing the target integrin (e.g., U87MG glioblastoma cells for αvβ3) to sub-confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Wash the cells and resuspend them in a serum-free medium.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
3. Inhibition of Adhesion:
-
Add serial dilutions of the this compound peptide to the coated and blocked wells.
-
Add the fluorescently labeled cells to the wells.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
4. Quantification:
-
Gently wash the plates to remove non-adherent cells.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader.
5. Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the peptide concentration.
-
Calculate the IC50 value, which represents the concentration of the peptide that inhibits 50% of cell adhesion.[7]
Visualizing Interactions and Signaling
To better understand the interactions of this compound peptides and their downstream consequences, the following diagrams illustrate the binding landscape and a key signaling pathway.
Caption: Binding profile of this compound peptides to various integrin subtypes.
Caption: Integrin αvβ3 downstream signaling cascade initiated by this compound binding.
Conclusion
The choice of a this compound peptide for therapeutic or research applications must be guided by a thorough understanding of its integrin binding profile. While peptides like Cilengitide exhibit high affinity for αvβ3, they also interact with other subtypes, which could lead to off-target effects. Conversely, other analogs may offer greater selectivity. The experimental protocols provided herein offer a standardized approach to characterizing these interactions, enabling researchers to make informed decisions in the development of next-generation integrin-targeted therapies.
References
- 1. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Cyclic RGD Peptides: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment and adhering to regulatory compliance are paramount. While cyclic RGD peptides are invaluable tools, their proper disposal is a critical aspect of laboratory safety. Since the toxicological properties of many research-grade peptides are not fully investigated, a cautious approach to waste management is essential.[1][2] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound peptides and associated contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).[3] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[3]
-
Eye Protection: Safety glasses or goggles.[3]
-
Lab Coat: A fully buttoned lab coat to protect against skin contact.[3]
When handling the lyophilized powder form of the peptide, which can be easily aerosolized, all manipulations should occur within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[1]
Step-by-Step Disposal Protocol
All this compound peptide waste must be treated as laboratory chemical waste and handled in accordance with local, state, and federal regulations.[2][4] Never dispose of peptide solutions down the sink or place solid peptide waste in the regular trash.[3][4][5]
Step 1: Waste Segregation
All items that have come into contact with this compound peptides must be segregated from general laboratory waste.[1][5] This includes:
-
Unused or expired peptide (in solid or solution form).[1]
-
Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.[1][6]
-
Contaminated PPE, including gloves and disposable lab coats.[1][5]
-
Solutions containing the peptide and rinsate from cleaning contaminated labware.[3]
Step 2: Liquid Waste Management
For liquid waste containing this compound peptides, chemical inactivation is a recommended pre-treatment step before collection, if permitted by your institution.[1][3]
Protocol for Chemical Inactivation:
-
Work in a Fume Hood: Perform all subsequent steps in a certified chemical fume hood while wearing appropriate PPE.[1][3]
-
Prepare Deactivating Solution: A 10% bleach solution (sodium hypochlorite) is a strong oxidizing agent effective for peptide degradation.[1][3]
-
Inactivate Peptide Waste: Slowly add the 10% bleach solution to the liquid peptide waste.[3] Ensure the final bleach-to-waste ratio is at least 1:10.[3]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation.[1][3]
-
Neutralization (If Required): Check your local wastewater regulations. If required, neutralize the bleach solution after the deactivation period.[3]
-
Collection: Pour the treated solution into a designated, leak-proof, and clearly labeled hazardous waste container.[3][7]
Step 3: Solid Waste Management
-
Collection: Collect all solid waste, including unused lyophilized powder and contaminated consumables, in a designated, leak-proof hazardous waste container that can be securely sealed.[6][7]
-
Decontamination of Labware: Reusable labware that has been contaminated should be immersed in a 10% bleach solution for at least 30 minutes.[3] The resulting bleach solution should then be managed as liquid waste.[3]
Step 4: Containerization and Labeling
Properly labeling waste containers is mandatory. The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name, e.g., "this compound Peptide Waste" or a more specific name like "Cyclo (RGDfC) Waste".[1]
Step 5: Storage and Final Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic, preferably with secondary containment.[1]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][5]
Quantitative Data for Disposal
The following table summarizes the parameters for the chemical deactivation of liquid peptide waste.
| Parameter | Specification | Rationale/Notes |
| Deactivating Reagent | Sodium Hypochlorite (Bleach) | A strong oxidizing agent effective for peptide degradation.[1][3] |
| Working Concentration | 10% Bleach Solution | Provides a final concentration sufficient for inactivation.[1][3] |
| Reagent-to-Waste Ratio | Minimum 1:10 | Ensures an excess of the deactivating agent to drive the reaction to completion.[3] |
| Contact Time | 30 - 60 minutes | Minimum time required to ensure complete peptide degradation.[1][3] |
Disposal Workflow Diagram
The following diagram outlines the procedural steps for the proper disposal of this compound peptide waste.
Caption: Workflow for the proper disposal of this compound peptide waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclic RGD Peptides
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling cyclic RGD peptides, including detailed operational and disposal plans. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the quality of your experimental outcomes.
This compound peptides are valuable tools in biomedical research, particularly in studies involving integrin-ligand interactions. While some forms of RGD peptides are not classified as hazardous substances, it is crucial to recognize that they are often supplied as lyophilized powders and may be complexed with residual acids, such as Trifluoroacetic acid (TFA), from the purification process.[1] The presence of these acidic remnants necessitates careful handling to avoid potential skin and eye irritation.[1] Furthermore, the inhalation of any fine chemical powder should always be minimized.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when working with this compound peptides. The following table summarizes the recommended PPE to ensure your safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Acid-resistant gloves (e.g., butyl rubber, neoprene, or heavy-duty nitrile).[1] | Standard nitrile gloves may offer limited protection against corrosive acids like TFA during prolonged contact.[1] |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield is recommended when handling larger quantities.[1] | Protects against splashes of acidic solutions and airborne peptide particles.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended when weighing or otherwise handling the lyophilized powder.[1] | Prevents the inhalation of fine peptide particles, which could have allergenic or immunogenic potential.[1] |
| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes are required at all times.[1] | Provides a barrier against accidental spills and contact with contaminated surfaces.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling is critical to maintain the integrity of the this compound peptide and ensure the safety of laboratory personnel.
-
Preparation : Before handling, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing : When weighing the lyophilized powder, perform the task in a chemical fume hood or a designated area with local exhaust ventilation to minimize inhalation risk.[2]
-
Reconstitution : If preparing a solution, add the appropriate solvent slowly to the vial containing the peptide. Cap the container securely before mixing to dissolve the contents fully.
-
Storage : Store the lyophilized peptide and any reconstituted solutions according to the manufacturer's instructions, typically in a dry, refrigerated environment at -20°C.[2] Keep the container tightly closed.[2]
Emergency Procedures: First Aid
In the event of accidental exposure, follow these first aid measures:
-
Inhalation : If dust is inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Skin Contact : Should skin or hair contact occur, immediately flush the affected area with running water and soap. If irritation develops or persists, seek medical attention.[2]
-
Eye Contact : If the product comes into contact with the eyes, wash them out immediately with fresh running water.[2] Ensure complete irrigation by keeping the eyelids apart. If pain or irritation continues, seek medical advice.[2]
-
Ingestion : If swallowed, do NOT induce vomiting.[2] Rinse the mouth with water and then provide water to drink. Seek medical advice.[2]
Disposal Plan
Proper disposal of this compound peptides and associated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Unused Lyophilized Peptide : Dispose of as hazardous chemical waste. Do not discard in regular trash.[1]
-
Contaminated Labware : Items such as pipette tips, tubes, and vials that have come into contact with the peptide should be disposed of in a designated solid hazardous waste container.[1]
-
Contaminated PPE : Remove gloves and other disposable PPE using the proper technique to avoid skin contact and dispose of them in the designated solid hazardous waste container.[1]
Experimental Workflow: Handling a this compound Spill
In the event of a spill, a clear and immediate response is necessary to contain the material and decontaminate the area safely.
Caption: Workflow for the safe handling of a this compound peptide spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
